6-Methoxy-D-tryptophan
Description
Structure
3D Structure
Properties
IUPAC Name |
(2R)-2-amino-3-(6-methoxy-1H-indol-3-yl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O3/c1-17-8-2-3-9-7(4-10(13)12(15)16)6-14-11(9)5-8/h2-3,5-6,10,14H,4,13H2,1H3,(H,15,16)/t10-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASMBUJRMSWTSLE-SNVBAGLBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C(=CN2)CC(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC2=C(C=C1)C(=CN2)C[C@H](C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70726821 | |
| Record name | 6-Methoxy-D-tryptophan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70726821 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
399030-99-0 | |
| Record name | 6-Methoxy-D-tryptophan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70726821 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of 6-Methoxy-D-tryptophan
For Researchers, Scientists, and Drug Development Professionals
Abstract
6-Methoxy-D-tryptophan is a synthetically derived amino acid that belongs to the family of indole-containing compounds. As a derivative of the essential amino acid tryptophan, it presents a unique scaffold for chemical modification and exploration in medicinal chemistry and drug discovery. The introduction of a methoxy group at the 6-position of the indole ring, combined with the D-enantiomeric configuration of the alpha-amino acid, imparts distinct chemical and biological properties compared to its naturally occurring L-tryptophan counterpart. This technical guide provides a comprehensive overview of the chemical properties of this compound, including its structure, spectroscopic profile, reactivity, and analytical characterization. Furthermore, it delves into synthetic strategies, potential degradation pathways, and the prospective biological significance of this intriguing molecule, offering a valuable resource for researchers and professionals in the field.
Molecular Structure and Physicochemical Properties
This compound is characterized by an indole ring system substituted with a methoxy group at the 6-position, and an alanine side chain at the 3-position, with the stereochemistry at the alpha-carbon being in the D-configuration.
Structural Representation
Figure 1: 2D structure of this compound.
Physicochemical Data
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₄N₂O₃ | [1] |
| Molecular Weight | 234.25 g/mol | [2] |
| Appearance | Lyophilized powder | [1][3] |
| CAS Number | 399030-99-0 | [1] |
| Purity | Typically ≥95% | [1][3] |
| Solubility | Soluble in DMSO (~1 mg/ml), PBS (pH 7.2, ~1 mg/ml) | [4] |
| Storage | Store at -20°C upon receipt. Aliquoting is recommended for multiple uses to avoid repeated freeze-thaw cycles. | [1][3] |
| Shelf Life | Generally 6 months at -20°C or -80°C from the date of receipt in lyophilized form. | [3] |
Spectroscopic Properties
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the indole ring protons, the methoxy group, and the amino acid side chain. The protons on the indole ring will exhibit splitting patterns influenced by the methoxy substituent. The α-proton of the amino acid will appear as a multiplet, coupled to the β-protons of the side chain. The methoxy group will present as a sharp singlet.
-
¹³C NMR: The carbon NMR spectrum will display distinct signals for each of the 12 carbon atoms. The chemical shift of the carbon atom attached to the methoxy group (C6) will be significantly affected. The carbonyl carbon of the carboxylic acid will resonate at the downfield end of the spectrum.
Mass Spectrometry (MS)
Electrospray ionization (ESI) mass spectrometry is a common technique for analyzing tryptophan and its derivatives.[5] The protonated molecule [M+H]⁺ would be expected at m/z 235.2. Fragmentation of tryptophan derivatives often involves the loss of ammonia (NH₃) and cleavage of the side chain.[6][7] The presence of the methoxy group may influence the fragmentation pattern.
Infrared (IR) Spectroscopy
The IR spectrum of this compound will exhibit characteristic absorption bands corresponding to its functional groups. Based on the spectrum of D-tryptophan, key absorbances are expected for:[8]
-
N-H stretching of the amine and indole groups.
-
O-H stretching of the carboxylic acid.
-
C=O stretching of the carboxylic acid.
-
C-O stretching of the methoxy group.
-
Aromatic C-H and C=C bending vibrations of the indole ring.
Chemical Reactivity and Stability
The chemical behavior of this compound is largely dictated by the reactivity of the indole nucleus and the functional groups of the amino acid side chain.
Reactivity of the 6-Methoxyindole Ring
The methoxy group at the 6-position is an electron-donating group, which increases the electron density of the indole ring system.[9][10] This has several important consequences:
-
Enhanced Nucleophilicity: The increased electron density makes the indole ring more susceptible to electrophilic substitution reactions.[11]
-
Increased Susceptibility to Oxidation: The electron-rich nature of the 6-methoxyindole moiety makes it more prone to oxidation compared to unsubstituted tryptophan.[12] Oxidative degradation can lead to the formation of various products, including kynurenine derivatives.[13]
Figure 2: General schematic of the oxidative degradation of this compound.
Stability and Degradation
Like tryptophan itself, this compound is susceptible to degradation under certain conditions.[14] Key factors influencing its stability include:
-
Light and UV Radiation: Exposure to light, particularly UV radiation, can induce photo-oxidation and degradation.
-
Oxidizing Agents: Reactive oxygen species (ROS) can readily oxidize the indole ring.
-
Temperature: Elevated temperatures can accelerate degradation processes.[14]
-
pH: The stability can also be pH-dependent.
Careful handling and storage, including protection from light and oxygen, are crucial to maintain the integrity of the compound.
Synthesis and Analysis
The synthesis and purification of enantiomerically pure this compound requires specific synthetic strategies and analytical methods for quality control.
Synthetic Approaches
Several general methods for the synthesis of tryptophan derivatives can be adapted for this compound.[15]
-
Schöllkopf Method: This method involves the alkylation of a chiral bis-lactim ether derived from a dipeptide, followed by hydrolysis to yield the desired amino acid.
-
Enzymatic Synthesis: Enzymes such as tryptophan synthase can be utilized for the synthesis of tryptophan analogs.[16][17] This approach offers high stereoselectivity.
-
Strecker Synthesis: A facile route for the synthesis of indole-substituted (S)-tryptophans using a chiral auxiliary-facilitated Strecker amino acid synthesis has been reported and could potentially be adapted for the D-enantiomer.[18]
Figure 3: A generalized workflow for the synthesis, purification, and analysis of this compound.
Analytical Methods
High-performance liquid chromatography (HPLC) is a key analytical technique for the analysis of this compound.
-
Purity Assessment: Reversed-phase HPLC can be used to determine the chemical purity of the compound.
-
Enantiomeric Purity: Chiral HPLC is essential to confirm the enantiomeric purity and separate the D- and L-isomers. Methods using Cinchona alkaloid-based zwitterionic chiral stationary phases have been shown to be effective for the separation of monosubstituted tryptophan derivatives.[1][19]
The following is a representative, non-validated protocol based on methods for similar compounds. Optimization for this compound would be required.
-
Column: Cinchona alkaloid-based zwitterionic chiral stationary phase.
-
Mobile Phase: A mixture of methanol and water (e.g., 98:2 v/v) containing acidic and basic additives like formic acid and diethylamine.[1]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at an appropriate wavelength (e.g., 280 nm).
-
Temperature: 25°C.
Potential Biological Significance and Applications
While specific biological activities of this compound are not extensively documented, the known activities of related compounds provide a strong rationale for its investigation in drug discovery.
-
Aryl Hydrocarbon Receptor (AhR) Modulation: Methoxyindoles have been identified as modulators of the AhR, a ligand-activated transcription factor involved in regulating immune responses and cellular metabolism.[20]
-
Anti-inflammatory and Anti-cancer Potential: The related compound, 5-methoxy-DL-tryptophan, has demonstrated anti-inflammatory and anti-cancer properties.[21] Given the structural similarity, this compound may exhibit similar or unique activities.
-
Neuroactivity: As a tryptophan derivative, there is potential for interaction with serotonergic or other neurotransmitter systems, although this remains to be explored.
The D-amino acid configuration may confer increased stability against enzymatic degradation compared to the L-isomer, making it an attractive feature for drug design.
Conclusion
This compound is a molecule with a rich chemical landscape defined by the interplay of its methoxy-activated indole ring and the D-amino acid side chain. Its enhanced nucleophilicity and susceptibility to oxidation are key considerations for its handling and synthetic manipulation. While a comprehensive experimental dataset for its physicochemical and biological properties is still emerging, the available information on related compounds provides a solid foundation for its further exploration. The synthetic and analytical methodologies outlined in this guide offer a starting point for researchers to produce and characterize this compound for applications in medicinal chemistry, chemical biology, and drug discovery. The potential for novel biological activity makes this compound a compelling target for future investigation.
References
- Sengul, I. F., Bingul, M., Kandemir, H., Kumar, N., & Black, D. S. C. (n.d.).
- Junk, L., Ullrich, A., & Kazmaier, U. (n.d.).
- Schmitt, M. (2013, January 14). Position matters: High resolution spectroscopy of 6-methoxyindole. AIP Publishing. [Link]
- Sengul, I. F., Bingul, M., Kandemir, H., Kumar, N., & Black, D. S. C. (n.d.).
- Enantiomeric Separation of Monosubstituted Tryptophan Derivatives and Metabolites by HPLC with a Cinchona Alkaloid-Based Zwitterionic Chiral Stationary Phase and Its Application to the Evaluation of the Optical Purity of Synthesized 6-Chloro-l-Tryptophan. (2015, January 7). NIH. [Link]
- Methylindoles and Methoxyindoles are Agonists and Antagonists of Human Aryl Hydrocarbon Receptor. (n.d.). PMC - PubMed Central. [Link]
- Transient mass spectra of protonated Trp. (a) Fragment m/z 188 shows a... (n.d.).
- Chiral HPLC Separ
- Degradation Products of Tryptophan in Cell Culture Media: Contribution to Color and Toxicity. (n.d.). MDPI. [Link]
- A facile approach to tryptophan derivatives for the total synthesis of argyrin analogues. (2014, October 22). Royal Society of Chemistry. [Link]
- Fmoc-6-methoxy-D-tryptophan. (n.d.). Aralez Bio eStore. [Link]
- This compound. (n.d.). Echo BioSystems. [Link]
- Reactivity and degradation products of tryptophan in solution and proteins. (2020, November 20). PubMed. [Link]
- Fragmentation study of tryptophan-derived metabolites induced by electrospray ionization mass spectrometry for highly sensitive analysis. (2021, April 7). PubMed. [Link]
- Investigation of thermochemical Features of Gamma Irradiated Tryptophan Stereoisomers. (n.d.). Scribd. [Link]
- Nucleophilic Reactivities of Indoles. (2025, August 6).
- Enzymatic Synthesis of Psilocybin. (n.d.). Semantic Scholar. [Link]
- Tryptophan degradation products that are formed via exposure to irradiation and hydroxyl radicals. (n.d.).
- The enzymatic synthesis of L-tryptophan analogues. (1974, June). PubMed. [Link]
- Engineering Improves Enzymatic Synthesis of L-Tryptophan by Tryptophan Synthase from Escherichia coli. (2020, April 5). PMC - PubMed Central. [Link]
- Fragmentation Study of Tryptophan-Derived Metabolites Induced by Electrospray Ionization Mass Spectrometry for Highly Sensitive Analysis. (n.d.).
- 1H NMR Spectrum (1D, 400 MHz, D2O, predicted) (HMDB0000929). (n.d.).
- Experimental vibrational spectroscopy (FTIR and FT-Raman) of D-tryptophan and its anharmonic theoretical studies using density functional theory. (n.d.).
- This compound. (n.d.). Cusabio. [Link]
- Fmoc-6-methoxy-L-tryptophan. (n.d.). PubChem. [Link]
- D-Tryptophan. (n.d.). PubChem. [Link]
- How to Read and Interpret FTIR Spectroscope of Organic Material. (2019, April 1). Indonesian Journal of Science & Technology. [Link]
- Chiral HPLC Separation and Modeling of Four Stereomers of DL-Leucine-DL-Tryptophan Dipeptide on Amylose Chiral Column. (2025, August 7).
- L-Tryptophan. (n.d.). NIST WebBook. [Link]
- Novel chemical degradation pathways of proteins mediated by tryptophan oxidation: Tryptophan side chain fragmentation. (2025, August 6).
- Collision-Induced Dissociation of Deprotonated Peptides. Relative Abundance of Side-Chain Neutral Losses. (2017, November 15). National Institute of Standards and Technology. [Link]
- Mass spectrometric characterization of peptides containing different oxidized tryptophan residues. (n.d.). PubMed. [Link]
- Application of ATR-FTIR and FT-NIR spectroscopy coupled with chemometrics for species identification and quality prediction of boletes. (n.d.). NIH. [Link]
- Characterization of tryptophan oxidation affecting D1 degradation by FtsH in the photosystem II quality control of chloroplasts. (2023, November 21). eLife. [Link]
- Enantioseparation of D,L-tryptophan with pre-mixed chiral mobile phase by high performance liquid chromatography. (n.d.).
- Electrochemical Chiral Recognizing Tryptophan Enantiomers Based on Chiral Metal-Organic Framework D-MOF. (2025, July 29).
- Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles: An Experimental and Theoretical Study. (2024, April 16). NIH. [Link]
- Fmoc-7-methoxy-D-tryptophan. (n.d.). Aralez Bio eStore. [Link]
Sources
- 1. Enantiomeric Separation of Monosubstituted Tryptophan Derivatives and Metabolites by HPLC with a Cinchona Alkaloid-Based Zwitterionic Chiral Stationary Phase and Its Application to the Evaluation of the Optical Purity of Synthesized 6-Chloro-l-Tryptophan - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound [echobiosystems.com]
- 3. cusabio.com [cusabio.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. Fragmentation study of tryptophan-derived metabolites induced by electrospray ionization mass spectrometry for highly sensitive analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Investigation of thermochemical Features of Gamma Irradiated Tryptophan Stereoisomers [scielo.org.mx]
- 9. soc.chim.it [soc.chim.it]
- 10. aperta.ulakbim.gov.tr [aperta.ulakbim.gov.tr]
- 11. researchgate.net [researchgate.net]
- 12. Reactivity and degradation products of tryptophan in solution and proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Characterization of tryptophan oxidation affecting D1 degradation by FtsH in the photosystem II quality control of chloroplasts | eLife [elifesciences.org]
- 14. mdpi.com [mdpi.com]
- 15. soc.chim.it [soc.chim.it]
- 16. The enzymatic synthesis of L-tryptophan analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Engineering Improves Enzymatic Synthesis of L-Tryptophan by Tryptophan Synthase from Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 18. A facile approach to tryptophan derivatives for the total synthesis of argyrin analogues - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C4OB02107J [pubs.rsc.org]
- 19. phx.phenomenex.com [phx.phenomenex.com]
- 20. Methylindoles and Methoxyindoles are Agonists and Antagonists of Human Aryl Hydrocarbon Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 21. medchemexpress.com [medchemexpress.com]
The Synthesis of 6-Methoxy-D-tryptophan: A Technical Guide for Advancing Drug Discovery
An In-depth Exploration of Key Methodologies for Researchers and Pharmaceutical Scientists
Abstract
6-Methoxy-D-tryptophan, a chiral non-proteinogenic amino acid, represents a critical structural motif in a variety of pharmacologically active compounds and natural products. Its unique electronic and steric properties, conferred by the methoxy group on the indole ring and the D-chiral center, make it a valuable building block in medicinal chemistry for enhancing metabolic stability, modulating receptor binding, and fine-tuning the pharmacokinetic profiles of drug candidates. This technical guide provides a comprehensive overview of the principal synthetic strategies for accessing this compound, designed for researchers, scientists, and professionals in drug development. We will delve into the mechanistic underpinnings, procedural details, and comparative advantages of seminal methods including the Fischer indole synthesis for core scaffold construction, asymmetric approaches like the Schöllkopf chiral auxiliary method, and modern enzymatic strategies.
Introduction: The Significance of this compound in Modern Chemistry
The indole nucleus is a privileged scaffold in a vast array of biologically active molecules.[1] The strategic introduction of substituents onto this ring system, coupled with control over the stereochemistry of the amino acid side chain, allows for the precise manipulation of a molecule's biological activity. This compound is of particular interest due to the influence of the electron-donating methoxy group at the 6-position, which can alter the indole's reactivity and interaction with biological targets. Furthermore, the unnatural D-configuration of the amino acid can impart resistance to enzymatic degradation, a crucial attribute for developing robust therapeutic agents.
This guide will navigate through the key synthetic routes to this valuable compound, offering not just procedural outlines but also the rationale behind the selection of reagents and reaction conditions, thereby providing a robust framework for practical application and further innovation.
Part 1: Classical Approaches to the Indole Core: The Fischer Indole Synthesis
The Fischer indole synthesis, discovered by Emil Fischer in 1883, remains a cornerstone for the construction of the indole ring system.[2][3] This acid-catalyzed reaction involves the cyclization of a phenylhydrazone, formed from a phenylhydrazine and a suitable aldehyde or ketone.[4] For the synthesis of a 6-methoxyindole precursor, the logical starting material is 4-methoxyphenylhydrazine.
Core Mechanism
The reaction proceeds through a series of well-established steps:
-
Hydrazone Formation: Condensation of 4-methoxyphenylhydrazine with an enolizable carbonyl compound.
-
Tautomerization: The hydrazone tautomerizes to its enamine form.
-
[5][5]-Sigmatropic Rearrangement: An acid-catalyzed[5][5]-sigmatropic rearrangement (a Claisen-type rearrangement) occurs.[3]
-
Aromatization and Cyclization: The resulting intermediate undergoes aromatization, followed by cyclization and elimination of ammonia to yield the indole ring.[4]
Caption: General workflow of the Fischer indole synthesis for 6-methoxyindole.
Experimental Protocol: Synthesis of a 6-Methoxyindole Precursor
This protocol outlines the synthesis of a generic 6-methoxyindole from 4-methoxyphenylhydrazine and a ketone.
Materials:
-
4-methoxyphenylhydrazine hydrochloride
-
Methyl ethyl ketone
-
Ethanol
-
Concentrated Sulfuric Acid
-
Sodium Bicarbonate
-
Dichloromethane
-
Anhydrous Sodium Sulfate
Procedure:
-
Hydrazone Formation: In a round-bottom flask, dissolve 4-methoxyphenylhydrazine hydrochloride in ethanol. Add methyl ethyl ketone and stir the mixture at room temperature for 2 hours.
-
Cyclization: Cool the reaction mixture in an ice bath and slowly add concentrated sulfuric acid. Heat the mixture to reflux for 4 hours.
-
Work-up: Cool the mixture to room temperature and pour it into a beaker of crushed ice. Neutralize the solution with sodium bicarbonate.
-
Extraction: Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 6-methoxy-2,3-dimethylindole.
-
Purification: Purify the crude product by column chromatography on silica gel.
| Parameter | Value | Reference |
| Starting Materials | 4-methoxyphenylhydrazine, Ketone | [2] |
| Catalyst | Brønsted or Lewis Acids (e.g., H₂SO₄, ZnCl₂) | [3] |
| Key Intermediate | Phenylhydrazone | [4] |
| Product | Substituted 6-Methoxyindole | [2] |
Part 2: Asymmetric Synthesis of this compound
Achieving the desired D-configuration at the alpha-carbon is paramount. Asymmetric synthesis offers a direct route to the enantiomerically pure product, bypassing the need for chiral resolution which inherently results in the loss of at least 50% of the material.[6]
The Schöllkopf Chiral Auxiliary Method
The Schöllkopf method is a well-established and reliable technique for the asymmetric synthesis of non-proteinogenic amino acids.[7][8] It utilizes a chiral auxiliary, typically a bislactim ether derived from a chiral amino acid like valine, to direct the stereoselective alkylation of a glycine anion equivalent.[5]
Core Principles:
-
Formation of the Chiral Auxiliary: A bislactim ether is prepared from a chiral amino acid.
-
Deprotonation: The bislactim ether is deprotonated with a strong base (e.g., n-butyllithium) to generate a chiral nucleophilic glycine equivalent.
-
Stereoselective Alkylation: The resulting carbanion reacts with a suitable electrophile, in this case, a 6-methoxy-3-halomethylindole or a similar derivative. The steric bulk of the chiral auxiliary directs the incoming electrophile to one face of the molecule, establishing the desired stereochemistry.
-
Hydrolysis: Mild acidic hydrolysis cleaves the auxiliary, liberating the desired D-amino acid methyl ester.[8]
Caption: Workflow of the Schöllkopf method for this compound synthesis.
Experimental Protocol: Schöllkopf Synthesis
Materials:
-
(R)-2,5-dihydro-3,6-dimethoxy-2-isopropylpyrazine (Schöllkopf auxiliary)[8]
-
n-Butyllithium in hexanes
-
6-Methoxy-3-(bromomethyl)indole
-
Anhydrous Tetrahydrofuran (THF)
-
0.1 N Hydrochloric Acid
Procedure:
-
Enolate Formation: Dissolve the Schöllkopf auxiliary in anhydrous THF under an inert atmosphere and cool to -78 °C. Slowly add n-butyllithium and stir for 30 minutes.
-
Alkylation: Add a solution of 6-methoxy-3-(bromomethyl)indole in anhydrous THF to the enolate solution at -78 °C. Allow the reaction to slowly warm to room temperature overnight.
-
Quenching: Quench the reaction with saturated aqueous ammonium chloride.
-
Extraction: Extract the mixture with ethyl acetate, wash the organic layer with brine, dry over sodium sulfate, and concentrate.
-
Hydrolysis: Dissolve the crude product in 0.1 N HCl and stir at room temperature for 4 hours.
-
Purification: Purify the resulting this compound methyl ester by chromatography.
| Parameter | Details | Reference |
| Chiral Auxiliary | (R)-2,5-dihydro-3,6-dimethoxy-2-isopropylpyrazine | [8] |
| Base | n-Butyllithium | [8] |
| Electrophile | 6-Methoxy-3-(bromomethyl)indole | [7] |
| Key Feature | High diastereoselectivity | [8] |
| Product | This compound methyl ester | [7] |
Part 3: Enzymatic Synthesis
Biocatalysis offers a green and highly selective alternative to traditional chemical synthesis. Tryptophan synthase (TrpS) is an enzyme that catalyzes the final step in the biosynthesis of tryptophan from indole and L-serine.[7] Engineered variants of TrpS can accept substituted indoles as substrates, providing a direct route to modified tryptophan derivatives.[9]
Tryptophan Synthase-Mediated Synthesis
Core Principle:
The β-subunit of tryptophan synthase (TrpB) catalyzes a Pictet-Spengler-type reaction between indole and an aminoacrylate intermediate derived from serine.[7] By supplying 6-methoxyindole to a reaction mixture containing TrpB and serine, the enzyme can directly synthesize 6-methoxy-L-tryptophan. To obtain the D-enantiomer, a coupled enzymatic system can be employed, or a racemase could be used in conjunction with a D-selective enzyme. Alternatively, some L-amino acid oxidases can be used in a deracemization process.[10]
Caption: Enzymatic synthesis of 6-methoxytryptophan and subsequent conversion to the D-enantiomer.
Advantages and Considerations:
-
High Selectivity: Enzymatic reactions are typically highly chemo-, regio-, and stereoselective.
-
Mild Conditions: Reactions are run in aqueous media at or near physiological pH and temperature.
-
Substrate Specificity: The wild-type enzyme produces the L-enantiomer. Accessing the D-enantiomer requires either protein engineering of the synthase or a subsequent enzymatic or chemical resolution step.[9][10]
| Parameter | Details | Reference |
| Biocatalyst | Tryptophan Synthase (or engineered variants) | [7][9] |
| Substrates | 6-Methoxyindole, Serine | [7] |
| Product (Initial) | 6-Methoxy-L-tryptophan | [7] |
| Key Advantage | High selectivity, environmentally benign | [11] |
| Challenge for D-form | Requires subsequent resolution or specialized enzymes | [10] |
Part 4: Chiral Resolution of Racemic 6-Methoxytryptophan
An alternative to asymmetric synthesis is the preparation of a racemic mixture of 6-methoxytryptophan followed by separation of the enantiomers.[6]
Methods for Chiral Resolution
-
Diastereomeric Salt Formation: The racemic amino acid is reacted with a chiral resolving agent (e.g., a chiral acid or base) to form diastereomeric salts. These salts have different physical properties, such as solubility, allowing for their separation by crystallization.[6]
-
Enzymatic Kinetic Resolution: Enzymes such as D-aminoacylase can selectively act on one enantiomer in a racemic mixture. For instance, if racemic N-acetyl-6-methoxytryptophan is used as a substrate, a D-aminoacylase would selectively hydrolyze the N-acetyl group from the D-enantiomer, allowing for its separation from the unreacted L-enantiomer.[12][13]
-
Chiral Chromatography: The enantiomers can be separated using high-performance liquid chromatography (HPLC) with a chiral stationary phase.[12][13] This method is often used for analytical purposes but can be scaled for preparative separations.
Conclusion
The synthesis of this compound is a critical endeavor for the advancement of medicinal chemistry and drug development. This guide has detailed the primary synthetic strategies, from the foundational Fischer indole synthesis for constructing the core heterocycle to sophisticated asymmetric and enzymatic methods for controlling stereochemistry. The Schöllkopf method provides a robust and reliable route for asymmetric synthesis, while enzymatic approaches represent a promising avenue for sustainable and highly selective production. The choice of synthetic route will ultimately depend on factors such as scale, cost, available expertise, and the desired level of enantiomeric purity. By understanding the principles and practicalities of these diverse methodologies, researchers are well-equipped to access this valuable building block and unlock its potential in the design of next-generation therapeutics.
References
- Junk, L., Ullrich, A., & Kazmaier, U. (n.d.).
- Efficient Asymmetric Synthesis of Tryptophan Analogues Having Useful Photophysical Properties - PMC. (2014, January 6). NIH.
- Efficient asymmetric synthesis of important tryptophan analogs for biological research via the Schöllkopf chiral auxiliary. (n.d.). ElectronicsAndBooks.
- Efficient Asymmetric Synthesis of Tryptophan Analogues Having Useful Photophysical Properties. (2014, January 6).
- Zou, Y., Takeda, R., Han, J., Konno, H., Moriwaki, H., Abe, H., Izawa, K., & Soloshonok, V. A. (n.d.). Asymmetric Synthesis of N-Fmoc-(S)-7-aza-tryptophan via Alkylation of Chiral Nucleophilic Glycine Equivalent. ADDI.
- Fischer indole synthesis for 6-methoxyindole precursors. (n.d.). Benchchem.
- Enantiomeric Separation of Monosubstituted Tryptophan Derivatives and Metabolites by HPLC with a Cinchona Alkaloid-Based Zwitterionic Chiral Stationary Phase and Its Application to the Evaluation of the Optical Purity of Synthesized 6-Chloro-l-Tryptophan. (2015, January 7). NIH.
- Fischer Indole Synthesis. (n.d.). Alfa Chemistry.
- Fischer indole synthesis. (n.d.). Wikipedia.
- Fukushima, T., Sugiura, A., Furuta, I., Iwasa, S., Iizuka, H., Ichiba, H., Onozato, M., Hikawa, H., & Yokoyama, Y. (2015). Enantiomeric Separation of Monosubstituted Tryptophan Derivatives and Metabolites by HPLC with a Cinchona Alkaloid-Based Zwitterionic Chiral Stationary Phase and Its Application to the Evaluation of the Optical Purity of Synthesized 6-Chloro-l-Tryptophan. International Journal of Tryptophan Research, 8, 1–5.
- Carlier, P. R., Lam, P. C.-H., & Wong, D. M. (2002). Catalytic asymmetric synthesis of protected tryptophan regioisomers. The Journal of Organic Chemistry, 67(17), 6256–6259.
- Chiral resolution. (n.d.). Wikipedia.
- Fischer indole synthesis – Knowledge and References. (n.d.). Taylor & Francis.
- N-Fmoc-6-Methoxy-D-tryptophan 95%. (n.d.). AChemBlock.
- A facile approach to tryptophan derivatives for the total synthesis of argyrin analogues. (2014, October 22).
- One-Pot Synthesis of d-Halotryptophans by Dynamic Stereoinversion Using a Specific l-Amino Acid Oxidase. (2018, December 21).
- Optical resolution of racemic tryptophan through non-chiral membranes by ultrafiltration using chiral selector in solution. (n.d.).
- Enantioseparation of DL-tryptophan by spiral tube assembly counter-current chromatography and evaluation of mass transfer r
- Fricke, J., Blei, F., & Hoffmeister, D. (2017). Enzymatic Synthesis of Psilocybin.
- Fmoc-6-methoxy-D-tryptophan. (n.d.). Aralez Bio eStore.
- Catalytic Asymmetric Cycloaddition of Olefins with In Situ Generated N-Boc-Formaldimine. (2024, November 18).
- The enzymatic synthesis of L-tryptophan analogues. (1974). Analytical Biochemistry, 59(2), 436–440.
- Engineering Improves Enzymatic Synthesis of L-Tryptophan by Tryptophan Synthase from Escherichia coli. (2020, April 5). PMC - PubMed Central.
- Catalytic asymmetric synthesis of the central tryptophan residue of celogentin C. (2003). Organic Letters, 5(21), 3823–3826.
- Catalytic Asymmetric Synthesis of Protected Tryptophan Regioisomers. (n.d.).
- Synthesis of Modified Tryptophan Derivatives. (n.d.).
- Convenient synthesis of 7 ′ and 6 ′-bromo-D-tryptophan and their derivatives by enzymatic optical resolution using D-aminoacylase. (n.d.).
- Synthesis of (s)-6-hydroxytryptophan and derivatives thereof. (n.d.).
Sources
- 1. taylorandfrancis.com [taylorandfrancis.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. electronicsandbooks.com [electronicsandbooks.com]
- 6. Chiral resolution - Wikipedia [en.wikipedia.org]
- 7. soc.chim.it [soc.chim.it]
- 8. Efficient Asymmetric Synthesis of Tryptophan Analogues Having Useful Photophysical Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Engineering Improves Enzymatic Synthesis of L-Tryptophan by Tryptophan Synthase from Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Enzymatic Synthesis of Psilocybin. | Semantic Scholar [semanticscholar.org]
- 12. Enantiomeric Separation of Monosubstituted Tryptophan Derivatives and Metabolites by HPLC with a Cinchona Alkaloid-Based Zwitterionic Chiral Stationary Phase and Its Application to the Evaluation of the Optical Purity of Synthesized 6-Chloro-l-Tryptophan - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Enantiomeric Separation of Monosubstituted Tryptophan Derivatives and Metabolites by HPLC with a Cinchona Alkaloid-Based Zwitterionic Chiral Stationary Phase and Its Application to the Evaluation of the Optical Purity of Synthesized 6-Chloro-l-Tryptophan - PubMed [pubmed.ncbi.nlm.nih.gov]
Introduction: Beyond the Canonical—Exploring the Therapeutic Frontier of D-Amino Acids
An In-Depth Technical Guide to the Biological Activity of Methoxylated D-Tryptophan Derivatives
For decades, the central dogma of biochemistry largely relegated D-amino acids to the peripheries of biological relevance, viewing them as enantiomeric curiosities primarily found in bacterial cell walls and certain natural products. However, this perspective has undergone a significant paradigm shift. It is now understood that D-amino acids, including D-Tryptophan (D-Trp), are present in mammals and possess unique physiological and pharmacological properties distinct from their L-counterparts.[1] The incorporation of D-amino acids into peptides, for instance, is a well-established strategy to enhance stability against enzymatic degradation, thereby prolonging biological activity.[2]
This guide focuses on a particularly compelling subclass: methoxylated D-Tryptophan derivatives . The strategic addition of a methoxy (-OCH₃) group to the indole ring of D-Tryptophan can profoundly alter the molecule's electronic properties, lipophilicity, and steric profile. These modifications, in turn, unlock a diverse spectrum of biological activities, positioning these compounds as promising candidates for drug development in oncology, immunology, and cardiovascular medicine. As Senior Application Scientists, our goal is not merely to present data, but to provide a cohesive understanding of the underlying mechanisms, the rationale behind experimental design, and the practical methodologies required to explore this exciting chemical space.
Section 1: The Molecular Landscape and Synthesis Rationale
The therapeutic potential of a tryptophan derivative is intrinsically linked to the substitution pattern on its indole ring. Methoxylation, typically at the C5 or C7 position, is of primary interest due to its influence on the indole's electron density and hydrogen-bonding capabilities.
-
5-Methoxy-D-Tryptophan (5-MTP): This is the most extensively studied derivative. The methoxy group at the 5-position is bioisosteric to the hydroxyl group in serotonin, suggesting potential interactions with related biological pathways.[3] Endogenously, 5-MTP has been identified as a novel metabolite with potent anti-inflammatory and anticancer properties.[4][5]
-
7-Methoxy-D-Tryptophan: While less studied than 5-MTP, derivatives at the C7 position are synthetically accessible and represent an important area for structure-activity relationship (SAR) studies.[6] Functionalization at this position can influence how the molecule docks into enzymatic active sites.
-
Other Derivatives: Di- and tri-substituted derivatives, including those with additional bromo- or cyano- groups, have been synthesized to explore novel activities, such as in the context of bone diseases.[7][8]
Rationale for Synthetic Strategies
Synthesizing enantiomerically pure methoxylated D-tryptophan derivatives is a non-trivial challenge. The choice of synthetic route is governed by the desired substitution pattern, scalability, and stereochemical control.
Causality in Synthesis Choice: The primary challenge is to control the stereochemistry at the α-carbon to yield the desired D-enantiomer.
-
Enzymatic Resolution: This is a highly effective method for achieving high enantiomeric purity. The process often starts with a racemic mixture of N-acetyl-DL-tryptophan derivatives. An enzyme, such as D-aminoacylase, can selectively hydrolyze the N-acetyl group from the D-enantiomer, allowing for its separation from the unreacted N-acetyl-L-enantiomer.[9] This method is favored for its specificity and mild reaction conditions.
-
Asymmetric Synthesis: Chiral auxiliaries, such as (S)-methylbenzylamine, can be employed in strategies like the Strecker amino acid synthesis to guide the formation of the desired stereocenter.[10] This approach offers excellent control but may require more complex multi-step procedures.
-
Late-Stage Functionalization: Modern methods involving transition metal-catalyzed C-H activation are emerging, allowing for direct functionalization of the indole ring on a pre-existing D-tryptophan scaffold.[6][11] This is particularly powerful for creating a library of derivatives from a common intermediate.
Below is a generalized workflow for the synthesis of a methoxylated D-tryptophan derivative via enzymatic resolution.
Caption: Inhibition of Inflammatory Signaling by 5-Methoxy-D-Tryptophan.
Anticancer Properties
The same mechanisms that confer anti-inflammatory properties also contribute to the anticancer potential of these derivatives. COX-2 is not only involved in inflammation but is also frequently overexpressed in various cancers, where it promotes proliferation, angiogenesis, and metastasis.
Mechanism of Action: By inhibiting COX-2, 5-MTP can directly suppress tumor growth and metastasis. [4]It has been shown to block cancer cell migration and invasion in vitro and inhibit tumor progression in xenograft models. [5]Interestingly, many cancer cells are deficient in the endogenous production of 5-MTP, which may contribute to their reliance on the COX-2 pathway. [5]This suggests that supplying exogenous 5-MTP could serve as a targeted therapeutic strategy. D-tryptophan derivatives are also being investigated as precursors for inhibitors of Indoleamine 2,3-dioxygenase (IDO), an enzyme that plays a crucial role in tumor immune evasion. [1]
Cardiovascular and Metabolic Roles
Recent studies have expanded the biological profile of methoxylated tryptophan derivatives to include cardiovascular protection. 5-MTP has been shown to ameliorate intimal hyperplasia, the thickening of the inner layer of a blood vessel that is a common cause of restenosis after procedures like angioplasty. [12]It appears to achieve this through opposing effects on vascular endothelial and smooth muscle cells. [12]Furthermore, 5-MTP has been found to protect against atherosclerotic calcification. [13]Some tryptophan derivatives also show potential in treating bone diseases like osteoporosis. [7]
Section 3: Key Experimental Protocols for Activity Assessment
To ensure scientific integrity, protocols must be designed as self-validating systems. This means including appropriate positive and negative controls and employing orthogonal assays to confirm findings.
Protocol: In Vitro Anti-inflammatory Assay
This protocol details the assessment of a derivative's ability to suppress cytokine production in LPS-stimulated macrophages.
Principle: Macrophages (e.g., RAW 264.7 or primary bone marrow-derived macrophages) are treated with the test derivative before being challenged with LPS, a potent inflammatory stimulus. The suppression of inflammatory markers (e.g., IL-6, TNF-α) in the cell supernatant is quantified via ELISA.
Step-by-Step Methodology:
-
Cell Seeding: Seed RAW 264.7 macrophages in a 96-well plate at a density of 5 x 10⁴ cells/well. Allow cells to adhere overnight in a 37°C, 5% CO₂ incubator.
-
Rationale: An overnight incubation allows cells to recover from passaging and form a uniform monolayer.
-
-
Pre-treatment: Remove the old media. Add fresh media containing the methoxylated D-Trp derivative at various concentrations (e.g., 1 µM to 100 µM). Include a "vehicle control" well (e.g., DMSO or PBS). Incubate for 2 hours.
-
Rationale: Pre-treatment allows the compound to be absorbed by the cells and engage its molecular target(s) prior to the inflammatory challenge.
-
-
Stimulation: Add LPS to all wells (except the "unstimulated" negative control) to a final concentration of 100 ng/mL.
-
Self-Validation: A "vehicle + LPS" well serves as the positive control for inflammation, while the "unstimulated" well provides the baseline cytokine level.
-
-
Incubation: Incubate the plate for 18-24 hours at 37°C, 5% CO₂.
-
Supernatant Collection: Centrifuge the plate at 300 x g for 5 minutes to pellet any detached cells. Carefully collect the supernatant for analysis.
-
Quantification (ELISA): Quantify the concentration of IL-6 (or another cytokine) in the supernatant using a commercially available ELISA kit, following the manufacturer's instructions precisely.
-
Data Analysis: Calculate the percentage inhibition of cytokine release for each concentration of the test derivative compared to the LPS-only positive control. Determine the IC₅₀ value.
-
(Optional) Orthogonal Assay: Perform a cell viability assay (e.g., MTT or CellTiter-Glo) on a parallel plate to ensure the observed cytokine reduction is not due to cytotoxicity.
Protocol: Cancer Cell Migration (Wound Healing) Assay
This protocol assesses the effect of a derivative on the migratory capacity of cancer cells.
Principle: A confluent monolayer of cancer cells (e.g., MDA-MB-231 for breast cancer) is mechanically "wounded." The ability of the cells to migrate and close the wound is monitored over time in the presence and absence of the test compound.
Step-by-Step Methodology:
-
Cell Seeding: Seed cancer cells in a 24-well plate to create a fully confluent monolayer.
-
Wound Creation: Using a sterile p200 pipette tip, make a straight scratch across the center of the monolayer.
-
Rationale: This creates a consistent, cell-free gap for migration analysis.
-
-
Washing & Treatment: Gently wash the wells with PBS to remove dislodged cells. Add fresh media containing the test derivative at the desired concentration. Include a vehicle control.
-
Imaging (Time 0): Immediately acquire images of the wounds using an inverted microscope with a camera. Mark the position for consistent imaging later.
-
Incubation: Incubate the plate at 37°C, 5% CO₂.
-
Imaging (Time X): Acquire images of the same wound fields at regular intervals (e.g., 12, 24, 48 hours).
-
Data Analysis: Using image analysis software (like ImageJ), measure the area of the wound at each time point. Calculate the percentage of wound closure relative to the initial area. Compare the closure rate between treated and control wells.
Section 4: Data Presentation and Interpretation
Quantitative data from screening various derivatives should be summarized for clear comparison.
Table 1: Comparative Biological Activity of Methoxylated Tryptophan Derivatives
| Derivative | Methoxy Position | Key Biological Activity | Effective Concentration (IC₅₀/EC₅₀) | Reference(s) |
| 5-Methoxy-DL-tryptophan | 5 | Inhibition of LPS-induced IL-6 release in VSMCs | ~100 µM | [13] |
| 5-Methoxytryptophan (5-MTP) | 5 | Inhibition of cancer cell COX-2 expression | Concentration-dependent | [4] |
| 5-Methoxytryptophan (5-MTP) | 5 | Amelioration of intimal hyperplasia | 23.5 mg/kg (in vivo, mouse) | [13][12] |
| (S)-(+)-N-acetyl-2,4,6-tribromo-5-methoxytryptophan methyl ester | 5 | Increased bone formation (osteoblast activity) | Not specified (in vitro/in vivo) | [7] |
| Argyrin A analogue | 5 | Antibacterial activity | Tolerated substitution | [10] |
Interpretation: The data in Table 1 clearly highlights 5-MTP as a lead compound with multifaceted activity. The effective concentration in the micromolar range for in vitro assays is typical for lead compounds. The successful substitution of a 5-methoxy group in an Argyrin A analogue without losing antibacterial activity suggests this position is tolerant to modification for SAR studies. [10]
Conclusion and Future Directions
Methoxylated D-tryptophan derivatives, particularly 5-MTP, represent a validated and highly promising class of bioactive molecules. Their ability to potently suppress key inflammatory and oncogenic pathways like COX-2 provides a strong mechanistic foundation for their therapeutic potential. The field-proven insights demonstrate that these compounds are not merely laboratory tools but are endogenous metabolites with physiological relevance.
Future research should focus on:
-
Comprehensive SAR Studies: Synthesizing and screening a wider array of derivatives (e.g., 4-, 6-, and 7-methoxy isomers) to delineate the precise structural requirements for optimal activity and selectivity.
-
Target Deconvolution: Moving beyond phenotypic assays to identify the direct protein targets and off-targets of these compounds.
-
Pharmacokinetic Profiling: Evaluating the absorption, distribution, metabolism, and excretion (ADME) properties of lead candidates to assess their drug-like potential.
-
In Vivo Efficacy: Expanding pre-clinical testing in more advanced animal models of cancer, inflammatory bowel disease, and atherosclerosis.
The continued exploration of these unique D-amino acid derivatives holds immense potential for the development of next-generation therapeutics that are both potent and rooted in natural biological pathways.
References
- Wu, K. K. (n.d.). 5-methoxytryptophan (5-MTP) is a new class of tryptophan metabolites with anti-cancer and antisepsis actions. Longdom Publishing.
- Perry, D. A., & Capon, R. J. (2014). A facile approach to tryptophan derivatives for the total synthesis of argyrin analogues. Organic & Biomolecular Chemistry, 12(45), 9138–9145.
- Brigida, A. L., et al. (2016). Tryptophan Biochemistry: Structural, Nutritional, Metabolic, and Medical Aspects in Humans. BioMed Research International, 2016, 8952520.
- Lee, G. L., et al. (2020). Tryptophan metabolite 5-methoxytryptophan ameliorates arterial denudation-induced intimal hyperplasia via opposing effects on vascular endothelial and smooth muscle cells. Aging, 12(1), 587–605.
- CD Biosynsis. (n.d.). Tryptophan Derivatives.
- Junk, L., Ullrich, A., & Kazmaier, U. (n.d.). SYNTHESIS OF MODIFIED TRYPTOPHAN DERIVATIVES.
- Li, S., et al. (2024). Biological function of d-tryptophan: a bibliometric analysis and review. Frontiers in Pharmacology, 15, 1340158.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of D-Tryptophan Methyl Ester Hydrochloride in Pharmaceutical Synthesis.
- Suzuki, N., et al. (2015). Novel Tryptophan Derivatives as Potentially Effective Therapeutic Drugs to Treat Bone Diseases. American Journal of Life Sciences, 3(3-2), 31-38.
- van der Zande, H. J. P., et al. (2023). Mitochondrial interaction of fibrosis-protective 5-methoxy tryptophan enhances collagen uptake by macrophages. iScience, 26(10), 107873.
- Human Metabolome Database. (2022). Showing metabocard for 5-Methoxytryptophan (HMDB0002339).
- Shui, L. (1998). Synthesis of Tryptophan and Tyrosine Derivatives. LSU Scholarly Repository.
- D'Arrigo, P., et al. (2008). Convenient synthesis of 7' and 6'-bromo-D-tryptophan and their derivatives by enzymatic optical resolution using D-aminoacylase. Tetrahedron: Asymmetry, 19(13), 1599-1603.
- Al-Adiwish, W. M., & Ghorab, M. M. (2014). Synthesis of novel tryptophan derivatives of potential biological activity. Journal of the Serbian Chemical Society, 79(1), 25-36.
- Scott, D. J., & Sarpong, R. (2018). Synthesis of 2-D-L-Tryptophan by Sequential Ir-Catalyzed Reactions. Organic Letters, 20(15), 4474–4477.
- Scott, D. J., et al. (2015). Direct C7 Functionalization of Tryptophan. Organic Syntheses, 92, 274–287.
- Pharmaresearcher. (2024). Exploring D-Tryptophan: Applications in Peptide Synthesis and Beyond.
- Asano, K., et al. (2024). Development of the Direct Deuteration Method for Amino Acids and Characterization of Deuterated Tryptophan. Molecules, 29(3), 675.
- Hoffman, I. D., & Liu, Q. (2010). Mechanism of Inhibition of Novel Tryptophan Hydroxylase Inhibitors Revealed by Co-crystal Structures and Kinetic Analysis. The Open Enzyme Inhibition Journal, 4, 19-27.
- Wikipedia. (n.d.). Tryptophan.
- Sanders, B. (2024). Targeting tryptophan: New technique opens door to novel drug synthesis. UC Berkeley College of Chemistry.
- Coric, P., et al. (2017). Blue fluorescent amino acid for biological spectroscopy and microscopy. Proceedings of the National Academy of Sciences, 114(23), 5920-5925.
- Hranjec, M., et al. (2024). Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides. Molecules, 29(9), 2132.
- Lewis-Ballester, A., & Poulos, T. L. (2018). Different Mechanisms of Catalytic Complex Formation in Two L-Tryptophan Processing Dioxygenases. Frontiers in Molecular Biosciences, 5, 8.
- Cheng, H. H., & Wu, K. K. (2014). 5-methoxyindole metabolites of L-tryptophan: control of COX-2 expression, inflammation and tumorigenesis. Journal of Biomedical Science, 21, 23.
- Armstrong, R. C., & Swallow, A. J. (1969). The hydroxylation of tryptophan. Radiation Research, 40(3), 563-579.
- Thackray, S. J., & Mowat, C. G. (2012). Exploring the mechanism of tryptophan 2,3-dioxygenase. Biochemical Society Transactions, 40(3), 589-593.
- Fitzpatrick, P. F. (2013). Mechanisms of Tryptophan and Tyrosine Hydroxylase. IUBMB Life, 65(4), 305-312.
Sources
- 1. Frontiers | Biological function of d-tryptophan: a bibliometric analysis and review [frontiersin.org]
- 2. nbinno.com [nbinno.com]
- 3. Human Metabolome Database: Showing metabocard for 5-Methoxytryptophan (HMDB0002339) [hmdb.ca]
- 4. longdom.org [longdom.org]
- 5. 5-methoxyindole metabolites of L-tryptophan: control of COX-2 expression, inflammation and tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Direct C7 Functionalization of Tryptophan. Synthesis of Methyl (S)-2-((tert-Butoxycarbonyl)amino)-3-(7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indol-3-yl)propanoate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pnas.org [pnas.org]
- 9. researchgate.net [researchgate.net]
- 10. A facile approach to tryptophan derivatives for the total synthesis of argyrin analogues - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C4OB02107J [pubs.rsc.org]
- 11. soc.chim.it [soc.chim.it]
- 12. Tryptophan metabolite 5-methoxytryptophan ameliorates arterial denudation-induced intimal hyperplasia via opposing effects on vascular endothelial and smooth muscle cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. medchemexpress.com [medchemexpress.com]
The Enigmatic World of 6-Methoxylated Tryptophans: A Technical Guide for Researchers
Foreword: Beyond the Canonical Twenty
In the vast and intricate tapestry of biological molecules, the twenty proteinogenic amino acids often take center stage. Yet, lurking in the shadows are a myriad of their modified counterparts, each with unique stories and untapped potential. This guide delves into one such enigmatic family: the 6-methoxylated tryptophans. While the natural occurrence of 6-Methoxy-D-tryptophan remains largely unelucidated, the synthesis and burgeoning interest in the pharmacological activities of 6-substituted tryptophan analogs demand a closer look. This document serves as a technical guide for researchers, scientists, and drug development professionals, providing a comprehensive overview of the synthesis, potential biosynthesis, and known biological significance of these intriguing molecules. We will navigate the landscape of what is known, what is inferred, and what remains to be discovered in the realm of 6-methoxylated tryptophan derivatives.
The Context of Methoxylated Tryptophans: A Tale of Two Isomers
Tryptophan, an essential amino acid, is a precursor to a host of bioactive molecules, including the neurotransmitter serotonin and the hormone melatonin.[1][2] The addition of a methoxy group to the indole ring of tryptophan dramatically alters its physicochemical properties and biological activity. The position of this methoxy group is critical.
5-Methoxytryptophan: The Well-Characterized Cousin
The most studied methoxylated tryptophan is 5-methoxytryptophan (5-MTP). It is a naturally occurring metabolite in various organisms, including humans.[3][4][5] 5-MTP is synthesized from L-tryptophan via a two-step enzymatic process and has been shown to possess potent anti-inflammatory and anti-cancer properties.[4][6][7]
Biosynthesis of 5-Methoxytryptophan
The biosynthesis of 5-MTP is a well-defined pathway, providing a plausible model for the potential natural synthesis of other methoxylated tryptophans.
Figure 1: Biosynthetic pathway of 5-Methoxytryptophan.
The Synthesis of 6-Methoxytryptophan: Crafting a Molecule of Interest
While the natural abundance of 6-methoxytryptophan is yet to be confirmed, its synthesis in the laboratory is well-documented, employing both chemical and enzymatic approaches.
Chemical Synthesis
The chemical synthesis of 6-methoxytryptophan typically involves the construction of the indole ring followed by the introduction of the amino acid side chain, or the modification of a pre-existing indole nucleus. A common strategy is the Fischer indole synthesis, followed by steps to build the alanine side chain.
Experimental Protocol: A Generalized Approach to 6-Methoxytryptophan Synthesis
-
Indole Formation: React 4-methoxyphenylhydrazine with a suitable keto-acid or aldehyde (e.g., 4,4-diethoxy-N,N-dimethylbutanamine) under acidic conditions to form the 6-methoxyindole ring.
-
Side Chain Introduction: Introduce the amino acid side chain at the C3 position of the 6-methoxyindole. This can be achieved through various methods, such as the azlactone synthesis or by reacting the indole with a dehydroalanine derivative.
-
Purification: Purify the resulting 6-methoxytryptophan using chromatographic techniques such as column chromatography or high-performance liquid chromatography (HPLC).
Figure 2: Generalized workflow for the chemical synthesis of 6-Methoxytryptophan.
Enzymatic Synthesis
Enzymatic approaches offer a more stereospecific route to tryptophan derivatives. The enzyme tryptophan synthase (TrpS) has been shown to be capable of condensing various substituted indoles with serine to produce the corresponding tryptophan analogs.[8] This opens the door for the biocatalytic production of 6-methoxytryptophan.
Experimental Protocol: Enzymatic Synthesis using Tryptophan Synthase
-
Enzyme Preparation: Obtain or prepare a cell lysate containing overexpressed tryptophan synthase.
-
Reaction Setup: In a suitable buffer, combine L-serine, 6-methoxyindole, and the tryptophan synthase preparation.
-
Incubation: Incubate the reaction mixture at an optimal temperature (e.g., 37°C) for a sufficient period to allow for product formation.
-
Product Isolation and Purification: Terminate the reaction and isolate the 6-methoxytryptophan from the reaction mixture using chromatographic methods.
Biological and Pharmacological Significance: Unveiling the Potential
While direct studies on this compound are scarce, research on related 6-substituted tryptophan analogs provides valuable insights into its potential biological activities.
Anti-inflammatory and Analgesic Properties
Analogs of 6-bromohypaphorine, which are derivatives of tryptophan, have demonstrated significant agonist activity at the α7 nicotinic acetylcholine receptor (nAChR), a key player in the cholinergic anti-inflammatory pathway.[9] This suggests that 6-methoxytryptophan could possess anti-inflammatory and analgesic properties.
Anticancer Potential
The methoxy group is a common feature in many anticancer compounds. Methoxyflavone analogs, for instance, exhibit cytotoxic activity in various cancer cell lines.[10] The position of the methoxy group can significantly influence this activity. While the direct anticancer effects of 6-methoxytryptophan have not been extensively studied, its structural similarity to other bioactive methoxylated compounds warrants investigation.
Neurological Activity
Tryptophan and its derivatives are precursors to key neurotransmitters. The introduction of a methoxy group at the 6-position could modulate the interaction of the molecule with receptors in the central nervous system. Further research is needed to explore the potential neurological effects of 6-methoxytryptophan.
Table 1: Pharmacological Activities of Selected Methoxylated Tryptophan Analogs
| Compound | Target/Mechanism | Observed Effect | Reference |
| 5-Methoxytryptophan | Inhibition of COX-2 expression | Anti-inflammatory, Anti-cancer | [4][6][7] |
| 6-Bromohypaphorine Analogs | α7 nAChR Agonism | Anti-inflammatory, Analgesic | [9] |
| Methoxyflavone Analogs | Various (e.g., targeting protein markers) | Cytotoxicity in cancer cells | [10] |
Analytical Methodologies for Detection and Characterization
The robust analysis of 6-methoxytryptophan and its metabolites is crucial for both research and potential clinical applications. A combination of chromatographic and spectrometric techniques is typically employed.
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful tool for the separation and quantification of tryptophan derivatives. Reversed-phase HPLC with a C18 column is commonly used, often with a mobile phase consisting of an aqueous buffer and an organic solvent like acetonitrile or methanol.
Mass Spectrometry (MS)
Coupling HPLC with mass spectrometry (LC-MS) provides high sensitivity and specificity for the identification and quantification of 6-methoxytryptophan. Electrospray ionization (ESI) is a common ionization technique for these molecules.
Future Directions: Charting the Unexplored Territory
The field of 6-methoxylated tryptophans is ripe for exploration. Key areas for future research include:
-
Screening for Natural Occurrence: A systematic screening of various organisms, particularly those known to produce other indole alkaloids, for the presence of 6-methoxytryptophan.
-
Elucidation of Biosynthetic Pathways: If naturally occurring, identifying the specific enzymes responsible for the 6-O-methylation of a tryptophan precursor.
-
Comprehensive Pharmacological Profiling: In-depth studies to determine the full spectrum of biological activities of both L- and D-isomers of 6-methoxytryptophan.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing a range of 6-substituted tryptophan analogs to understand the relationship between their chemical structure and biological activity.
Conclusion
While the natural existence of this compound remains an open question, the scientific community's ability to synthesize this molecule and the intriguing biological activities of its close analogs position it as a compound of significant interest. This guide has provided a foundational understanding of the synthesis, potential biological roles, and analytical considerations for 6-methoxylated tryptophans. It is our hope that this document will serve as a valuable resource and a catalyst for further research into this fascinating and underexplored corner of the molecular world. The journey to unlock the full potential of these enigmatic molecules has just begun.
References
- Efficient methylation of C2 in l-tryptophan by the cobalamin-dependent radical S-adenosylmethionine methylase TsrM requires an unmodified N1 amine.
- SYNTHESIS OF MODIFIED TRYPTOPHAN DERIV
- Serotonin and Melatonin Synthesis | Tryptophan Metabolism.
- The Tryptophan Steal - The Hidden Reason Stress Makes You Depressed.
- The metabolism of tryptophan: Synthesis of 6-methyl- and 8-methyl-kynurenic acids.
- Views and perspectives on the indoleamines serotonin and melatonin in plants: past, present and future.
- Ergine.
- The tryptophan biosynthetic p
- Base Modifying Enzymes.
- Tryptophan.
- A Synthesis of 6-Methylindole and dl-6-Methyltryptophan.
- Analysis of the mechanism by which tryptophan analogs inhibit human myeloperoxidase.
- 5-Methoxytryptophan.
- Foods High in Tryptophan.
- 5-methoxytryptophan and its deriv
- Analogs of 6-Bromohypaphorine with Increased Agonist Potency for α7 Nicotinic Receptor as Anti-Inflamm
- Control of Tissue Fibrosis by 5-Methoxytryptophan, an Innate Anti-Inflamm
- 5-methoxytryptophan: An arsenal against vascular injury and inflamm
- 5-methoxyindole metabolites of L-tryptophan: Control of COX-2 expression, inflamm
- Molecular evidence that melatonin is enzymatically oxidized in a different manner than tryptophan: investigations with both indoleamine 2,3-dioxygenase and myeloperoxidase.
- Mechanistic Insights into the Anticancer Potential of Methoxyflavones Analogs: A Review.
- Orally Active Analogues of the Dopaminergic Prodrug 6-(N,N-Di-n-propylamino)-3,4,5,6,7,8-hexahydro-2H-naphthalen-1-one: Synthesis and Pharmacological Activity.
Sources
- 1. m.youtube.com [m.youtube.com]
- 2. Tryptophan - Wikipedia [en.wikipedia.org]
- 3. 5-Methoxytryptophan | C12H14N2O3 | CID 151018 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Frontiers | Control of Tissue Fibrosis by 5-Methoxytryptophan, an Innate Anti-Inflammatory Metabolite [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. WO2016115188A1 - 5-methoxytryptophan and its derivatives and uses thereof - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. soc.chim.it [soc.chim.it]
- 9. mdpi.com [mdpi.com]
- 10. mdpi.com [mdpi.com]
A Guide to the Spectroscopic Profile of 6-Methoxy-D-tryptophan
This technical guide provides a detailed analysis of the spectroscopic profile of 6-Methoxy-D-tryptophan, a derivative of the essential amino acid tryptophan. As a crucial building block in peptide synthesis and a significant component in various biologically active molecules, a thorough understanding of its structural and electronic properties through spectroscopic analysis is paramount for researchers, scientists, and professionals in drug development. This document offers an in-depth exploration of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, grounded in established scientific principles and supported by data from closely related analogs.
Introduction
This compound (C₁₂H₁₄N₂O₃) is a modified amino acid distinguished by a methoxy group at the 6th position of the indole ring. This substitution significantly influences the molecule's electronic environment and, consequently, its spectroscopic characteristics. The D-configuration at the alpha-carbon is another key feature, which is of particular interest in the synthesis of peptides with modified biological activities. Accurate spectroscopic characterization is the cornerstone of quality control, ensuring the identity, purity, and structural integrity of this compound in research and development settings.
Molecular Structure and Key Features
A clear understanding of the molecular structure is fundamental to interpreting its spectroscopic data. The following diagram illustrates the atomic numbering convention used throughout this guide.
I. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR provide invaluable structural information. The following predictions are based on established substituent effects on the tryptophan indole ring and data from analogous compounds such as 5-methoxy-DL-tryptophan.[1]
¹H NMR Spectroscopy
The proton NMR spectrum of this compound is expected to show distinct signals for the aromatic protons of the indole ring, the protons of the amino acid backbone, and the methoxy group.
Predicted ¹H NMR Chemical Shifts (in DMSO-d₆, 400 MHz)
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-1 (Indole N-H) | ~10.8 | br s | - |
| H-2 | ~7.15 | s | - |
| H-4 | ~7.45 | d | ~8.4 |
| H-5 | ~6.70 | dd | ~8.4, ~2.2 |
| H-7 | ~6.90 | d | ~2.2 |
| α-H | ~3.50 | dd | ~7.8, ~5.6 |
| β-Hₐ | ~3.20 | dd | ~14.5, ~5.6 |
| β-Hₑ | ~3.05 | dd | ~14.5, ~7.8 |
| OCH₃ | ~3.75 | s | - |
| NH₂ | ~2.10 | br s | - |
| COOH | ~12.0 | br s | - |
Interpretation:
-
Indole Protons: The methoxy group at C-6 is an electron-donating group, which is expected to shield the protons on the benzene portion of the indole ring, causing upfield shifts compared to unsubstituted tryptophan. Specifically, H-5 and H-7 will be significantly shielded. The coupling pattern (d, dd, d) for H-4, H-5, and H-7 is characteristic of a 1,2,4-trisubstituted benzene ring.
-
Amino Acid Backbone: The α-proton and the diastereotopic β-protons will exhibit chemical shifts and coupling patterns typical for amino acids. The exact shifts can be sensitive to pH and solvent.
-
Methoxy Group: A sharp singlet around 3.75 ppm is the characteristic signal for the methoxy protons.
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The use of DMSO-d₆ allows for the observation of exchangeable protons (N-H, NH₂, COOH).
-
Instrument Setup: Utilize a 400 MHz (or higher) NMR spectrometer.
-
Data Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak of DMSO-d₆ (δ 2.50 ppm).
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.
Predicted ¹³C NMR Chemical Shifts (in DMSO-d₆, 100 MHz)
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C=O (Carboxyl) | ~174 |
| C-6 | ~156 |
| C-7a | ~137 |
| C-3a | ~129 |
| C-2 | ~124 |
| C-4 | ~119 |
| C-3 | ~110 |
| C-7 | ~109 |
| C-5 | ~95 |
| C-α | ~55 |
| OCH₃ | ~55 |
| C-β | ~27 |
Interpretation:
-
Indole Carbons: The C-6 carbon, directly attached to the electron-donating methoxy group, will be significantly deshielded. Conversely, the ortho (C-5, C-7) and para (C-3a) positions relative to the methoxy group will experience shielding.
-
Amino Acid Backbone: The carboxyl carbon will appear at the downfield end of the spectrum, while the α- and β-carbons will have chemical shifts typical for amino acids.
Experimental Protocol: ¹³C NMR Spectroscopy
-
Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.
-
Instrument Setup: Utilize a 100 MHz (or higher, corresponding to the ¹H frequency) NMR spectrometer.
-
Data Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A sufficient number of scans and a suitable relaxation delay are necessary due to the lower natural abundance and longer relaxation times of ¹³C nuclei.
-
Data Processing: Process the data similarly to the ¹H NMR spectrum, using the DMSO-d₆ solvent peak (δ 39.52 ppm) for calibration.
II. Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound will show characteristic absorption bands for the N-H, O-H, C=O, and C-O functional groups, as well as aromatic C-H and C=C vibrations.[2][3][4]
Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3400-3300 | N-H stretch | Indole N-H |
| 3200-2500 | O-H stretch | Carboxylic acid O-H |
| 3100-3000 | C-H stretch | Aromatic C-H |
| 2950-2850 | C-H stretch | Aliphatic C-H (CH, CH₂, CH₃) |
| ~1710 | C=O stretch | Carboxylic acid C=O |
| 1650-1550 | N-H bend | Amine N-H |
| 1600-1450 | C=C stretch | Aromatic C=C |
| 1250-1200 | C-O stretch (asymmetric) | Aryl ether C-O |
| 1050-1000 | C-O stretch (symmetric) | Aryl ether C-O |
Interpretation:
The broad absorption in the 3200-2500 cm⁻¹ region is characteristic of the hydrogen-bonded O-H of the carboxylic acid. The sharp peak around 3400 cm⁻¹ corresponds to the N-H stretch of the indole ring. The strong carbonyl absorption around 1710 cm⁻¹ confirms the presence of the carboxylic acid. The bands in the 1250-1000 cm⁻¹ region are indicative of the C-O stretching of the methoxy group.
Caption: Workflow for IR Spectroscopy.
Experimental Protocol: IR Spectroscopy (ATR)
-
Instrument Setup: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.
-
Background Scan: Record a background spectrum of the clean ATR crystal.
-
Sample Application: Place a small amount of the solid this compound sample onto the ATR crystal and apply pressure to ensure good contact.
-
Sample Scan: Acquire the IR spectrum of the sample.
-
Data Analysis: The instrument's software will automatically perform a background subtraction. Analyze the resulting spectrum to identify the characteristic absorption bands.
III. Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, which helps in determining the molecular weight and elucidating the structure.[5]
Predicted Mass Spectrum (Electrospray Ionization - ESI)
| m/z | Ion |
| 235.10 | [M+H]⁺ |
| 218.07 | [M+H - NH₃]⁺ |
| 189.08 | [M+H - HCOOH]⁺ |
| 160.08 | [Indole-CH₂-CH=NH₂]⁺ (from decarboxylation and loss of H) |
Interpretation:
In positive ion mode ESI-MS, the protonated molecule [M+H]⁺ is expected to be the base peak. Common fragmentation pathways for tryptophan derivatives include the loss of ammonia (NH₃) and the loss of formic acid (HCOOH) from the amino acid side chain. A characteristic fragment at m/z 160.08 corresponds to the methoxy-indolemethylideneaminium ion, which is a stable fragment for tryptophan derivatives.
Caption: Predicted ESI-MS Fragmentation of this compound.
Experimental Protocol: Mass Spectrometry (LC-MS with ESI)
-
Sample Preparation: Prepare a dilute solution of this compound (e.g., 10 µg/mL) in a suitable solvent system such as water/acetonitrile with 0.1% formic acid.
-
LC-MS System: Use a liquid chromatograph coupled to a mass spectrometer with an electrospray ionization (ESI) source.
-
Chromatography: If necessary, use a C18 column to purify the sample before it enters the mass spectrometer.
-
MS Acquisition: Operate the mass spectrometer in positive ion mode. Acquire full scan mass spectra over a relevant m/z range (e.g., 50-500).
-
Data Analysis: Identify the molecular ion peak [M+H]⁺ and characteristic fragment ions in the mass spectrum.
Conclusion
The spectroscopic profile of this compound is a unique fingerprint that confirms its identity and structure. The predicted NMR, IR, and MS data presented in this guide provide a comprehensive reference for researchers and scientists. While these predictions are based on sound scientific principles and data from analogous compounds, it is crucial to confirm these findings with experimental data for the specific compound of interest. The provided protocols offer a solid foundation for obtaining high-quality spectroscopic data for this compound and other related molecules.
References
- Koskinen, A., Somersalo, P., & Lounasmaa, M. (1983).
- Asakawa, D., Mizuno, H., Sugiyama, E., & Todoroki, K. (2021). Fragmentation study of tryptophan-derived metabolites induced by electrospray ionization mass spectrometry for highly sensitive analysis. Analyst, 146(7), 2292-2300. [Link]
- Investigation of thermochemical Features of Gamma Irradiated Tryptophan Stereoisomers. (2015). Journal of the Mexican Chemical Society, 59(3), 195-200. [Link]
- FTIR spectrum of the L-tryptophan biomolecule. ResearchGate. (n.d.).
Sources
- 1. 5-METHOXY-DL-TRYPTOPHAN(28052-84-8) 1H NMR spectrum [chemicalbook.com]
- 2. Investigation of thermochemical Features of Gamma Irradiated Tryptophan Stereoisomers [scielo.org.mx]
- 3. researchgate.net [researchgate.net]
- 4. DL-Tryptophan(54-12-6) IR Spectrum [chemicalbook.com]
- 5. Fragmentation study of tryptophan-derived metabolites induced by electrospray ionization mass spectrometry for highly sensitive analysis - Analyst (RSC Publishing) [pubs.rsc.org]
The role of 6-Methoxy-D-tryptophan in metabolic pathways.
An In-Depth Technical Guide to the Role of 6-Methoxy-D-tryptophan in Metabolic Pathways
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This technical guide provides a comprehensive analysis of the known and hypothesized roles of this compound within metabolic pathways. While direct research on this specific molecule is limited, this document, authored from the perspective of a Senior Application Scientist, synthesizes information from analogous compounds and enzymatic pathways to construct a scientifically robust framework for its metabolic fate. The primary hypothesized pathway involves oxidative deamination by D-amino acid oxidase (DAO), leading to the formation of 6-methoxy-indole-3-pyruvic acid. This guide delves into the enzymatic kinetics, potential downstream metabolites, and interactions with other major tryptophan metabolic routes, namely the kynurenine and serotonin pathways. Furthermore, detailed experimental protocols are provided to enable researchers to validate these hypotheses and quantify the metabolic processes involved. This document is intended to serve as a foundational resource for researchers in drug development and metabolic studies, providing both theoretical understanding and practical methodologies for investigating this compound.
Introduction: The Significance of D-Amino Acids and Tryptophan Analogs
In mammalian systems, L-amino acids have long been the central focus of metabolic research. However, the presence and functional significance of their D-enantiomers are increasingly recognized.[1] D-amino acids, such as D-serine and D-aspartate, play crucial roles in neurotransmission and endocrine regulation.[1][2] The metabolism of D-amino acids is primarily handled by the flavoenzyme D-amino acid oxidase (DAO), which is responsible for their degradation and detoxification.[3][4]
Tryptophan and its analogs are of particular interest due to their diverse biological activities and involvement in multiple critical metabolic pathways, including the kynurenine and serotonin pathways.[5][6] Modifications to the tryptophan scaffold, such as the addition of a methoxy group, can significantly alter a molecule's biological activity, metabolic stability, and pharmacokinetic profile. This guide focuses on this compound, a synthetic tryptophan analog, and its likely journey through mammalian metabolic pathways.
Physicochemical Properties of this compound
A foundational understanding of the physicochemical properties of this compound is essential for designing and interpreting metabolic studies.
| Property | Value | Source |
| CAS Number | 399030-99-0 | [7][8] |
| Chemical Formula | C₁₂H₁₄N₂O₃ | [7][8] |
| Molecular Weight | 234.25 g/mol | [7] |
| Appearance | Lyophilized powder | [7][8] |
| Purity | Typically ≥95% | [7][8] |
| Storage | -20°C to -80°C | [7][8] |
The Principal Metabolic Pathway: Oxidative Deamination by D-Amino Acid Oxidase (DAO)
The primary metabolic fate of most D-amino acids in mammals is oxidative deamination catalyzed by D-amino acid oxidase (DAO; EC 1.4.3.3).[3][4] Given that D-tryptophan is a known substrate for human DAO (hDAAO), and the enzyme shows a preference for bulky, hydrophobic D-amino acids, it is highly probable that this compound is also metabolized via this pathway.[9]
Enzymatic Reaction and Predicted Metabolite
DAO catalyzes the stereospecific oxidation of D-amino acids to their corresponding α-imino acids. This intermediate is unstable in aqueous solution and non-enzymatically hydrolyzes to the respective α-keto acid, ammonia, and hydrogen peroxide.[1] For this compound, the predicted primary metabolite is 6-methoxy-indole-3-pyruvic acid .
Caption: Hypothesized metabolic conversion of this compound by DAO.
Substrate Specificity and Kinetic Parameters of Human DAO
While specific kinetic data for this compound with hDAAO are not available in the literature, the enzyme's known substrate preferences provide a strong basis for its predicted metabolism. The table below summarizes the apparent kinetic parameters for hDAAO with D-tryptophan and other relevant substrates. The preference for aromatic and hydrophobic D-amino acids suggests that this compound would be a viable, if not favorable, substrate.
| Substrate | kcat,app (s⁻¹) | Km,app (mM) | kcat/Km (s⁻¹M⁻¹) |
| D-Tryptophan | 3.2 ± 0.1 | 1.5 ± 0.1 | 2100 |
| D-Tyrosine | 6.6 ± 0.1 | 2.7 ± 0.2 | 2400 |
| D-Phenylalanine | 5.8 ± 0.1 | 1.7 ± 0.1 | 3400 |
| D-Alanine | 5.2 ± 0.1 | 1.7 ± 0.1 | 3100 |
| D-Serine | 0.8 ± 0.1 | 13.5 ± 0.5 | 59 |
| Data sourced from a study on human D-amino acid oxidase, with assays performed at 25°C and pH 8.5.[9] |
Potential Downstream Metabolic Fates
The metabolism of this compound is unlikely to terminate with the formation of 6-methoxy-indole-3-pyruvic acid. This α-keto acid can likely enter other metabolic pathways.
The Indole Pyruvate Pathway
Indole-3-pyruvic acid is a known intermediate in the metabolism of tryptophan, particularly by the gut microbiota.[3][10] It can be further converted into other indole derivatives.[2][11] By analogy, 6-methoxy-indole-3-pyruvic acid could be a substrate for similar enzymatic conversions.
Caption: Potential downstream metabolism of 6-methoxy-indole-3-pyruvic acid.
These downstream metabolites, such as 6-methoxy-indole-3-acetic acid, could have their own biological activities, potentially acting as signaling molecules. Indole-3-pyruvic acid itself is known to be an activator of the aryl hydrocarbon receptor (AhR), a key regulator of immune responses.[12][13] It is plausible that 6-methoxy-indole-3-pyruvic acid could also interact with this receptor.
Role of the Gut Microbiota
The gut microbiota plays a significant role in tryptophan metabolism, capable of converting it into a wide array of indole derivatives.[3][4][14] Bacterial tryptophanases and aminotransferases can process tryptophan and its analogs.[3][10] Therefore, orally administered this compound could be metabolized by gut bacteria, potentially leading to a different profile of metabolites than those produced by host enzymes.
Exploratory Metabolic Interactions
Given its structure, this compound or its metabolites could potentially interact with the two major L-tryptophan metabolic pathways.
-
The Kynurenine Pathway: This is the major route of L-tryptophan catabolism, initiated by the enzymes indoleamine 2,3-dioxygenase (IDO) and tryptophan 2,3-dioxygenase (TDO).[5][6] Some tryptophan analogs are known to modulate this pathway.[15] It is conceivable that this compound or its metabolites could act as inhibitors or allosteric modulators of key enzymes in the kynurenine pathway, although there is currently no direct evidence for this.
-
The Serotonin Pathway: This pathway leads to the synthesis of the neurotransmitter serotonin and the hormone melatonin.[16] While D-amino acids are not direct precursors for this pathway, high concentrations of tryptophan analogs can sometimes compete for transport across the blood-brain barrier or interact with the enzymes involved.[17]
Experimental Protocols for Metabolic Analysis
To validate the hypothesized metabolic pathways of this compound, the following experimental protocols are recommended.
In Vitro D-Amino Acid Oxidase (DAO) Activity Assay
This protocol determines if this compound is a substrate for DAO and allows for the calculation of its kinetic parameters. The assay is based on the detection of hydrogen peroxide, a product of the DAO reaction, using a coupled enzyme assay with horseradish peroxidase (HRP).[18][19]
Caption: Workflow for the in vitro DAO activity assay.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare a 100 mM sodium pyrophosphate buffer, pH 8.5.
-
Prepare a stock solution of 10 mM FAD in the pyrophosphate buffer.
-
Prepare a stock solution of horseradish peroxidase (HRP) at 10 U/mL in the pyrophosphate buffer.
-
Prepare a stock solution of a suitable chromogenic or fluorogenic HRP substrate (e.g., Amplex Red at 10 mM in DMSO).
-
Prepare a stock solution of purified human D-amino acid oxidase (hDAAO) at a known concentration (e.g., 1 mg/mL) in the pyrophosphate buffer.
-
Prepare a 100 mM stock solution of this compound in the pyrophosphate buffer and create a series of dilutions (e.g., from 0.1 mM to 50 mM).
-
-
Assay Setup (for a 96-well plate format, 200 µL final volume):
-
In each well, add:
-
150 µL of pyrophosphate buffer
-
2 µL of 10 mM FAD (final concentration 100 µM)
-
2 µL of 10 U/mL HRP (final concentration 0.1 U/mL)
-
2 µL of 10 mM Amplex Red (final concentration 100 µM)
-
20 µL of the this compound dilution series (or buffer for the blank).
-
-
Pre-incubate the plate at 25°C for 5 minutes.
-
-
Initiation and Measurement:
-
Initiate the reaction by adding 24 µL of the hDAAO solution to each well.
-
Immediately place the plate in a microplate reader and measure the increase in absorbance or fluorescence over time (e.g., every 30 seconds for 10-15 minutes) at the appropriate wavelength for the chosen substrate.
-
-
Data Analysis:
-
Calculate the initial velocity (rate of change in signal per minute) for each substrate concentration.
-
Plot the initial velocity against the substrate concentration.
-
Fit the data to the Michaelis-Menten equation using non-linear regression analysis to determine the apparent Michaelis constant (Km) and maximum velocity (Vmax).
-
Metabolite Identification using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This protocol outlines a general approach for the identification and quantification of this compound and its potential metabolites in a biological matrix (e.g., plasma, urine, or cell culture supernatant).
Caption: Workflow for metabolite identification and quantification by LC-MS/MS.
Step-by-Step Methodology:
-
Sample Preparation:
-
Thaw biological samples on ice.
-
To 100 µL of sample, add an internal standard (e.g., a stable isotope-labeled version of this compound).
-
Add 300 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex thoroughly and incubate at -20°C for 30 minutes.
-
Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95% water, 5% acetonitrile with 0.1% formic acid).
-
-
LC-MS/MS Analysis:
-
Use a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a tandem mass spectrometer.
-
Separate the metabolites on a reverse-phase column (e.g., C18) using a gradient of mobile phase A (water with 0.1% formic acid) and mobile phase B (acetonitrile with 0.1% formic acid).
-
Set up the mass spectrometer to operate in a positive electrospray ionization (ESI+) mode.
-
For quantification, use Multiple Reaction Monitoring (MRM) mode, with specific precursor-to-product ion transitions for this compound and its predicted metabolites.
-
For identification of unknown metabolites, perform full scan and product ion scan experiments.
-
-
Data Analysis:
-
Integrate the peak areas for each analyte and the internal standard.
-
Generate a calibration curve using standards of known concentrations.
-
Calculate the concentration of each analyte in the samples based on the calibration curve and the recovery of the internal standard.
-
Analyze the fragmentation patterns from the product ion scans to elucidate the structure of any unknown metabolites.
-
Applications in Research and Drug Development
This compound and its derivatives are valuable tools for:
-
Peptide Synthesis: As a non-canonical amino acid, it can be incorporated into peptides to enhance their stability against proteolysis or to modulate their biological activity.
-
Drug Discovery: Methoxy-tryptophan derivatives have shown a range of biological activities, including anti-inflammatory and anti-cancer effects.[7] Investigating the metabolic fate of this compound is crucial for understanding its potential as a therapeutic agent.
-
Probing Enzyme Activity: It can be used as a research tool to study the substrate specificity and mechanism of D-amino acid oxidase and other enzymes involved in amino acid metabolism.
Conclusion
While direct experimental data on the metabolic fate of this compound is not yet available, a strong hypothesis can be formulated based on the known biochemistry of D-amino acids and tryptophan analogs. The most probable metabolic pathway is the oxidative deamination by D-amino acid oxidase to form 6-methoxy-indole-3-pyruvic acid. This primary metabolite may then be further processed by host or microbial enzymes. The potential for this molecule and its metabolites to interact with key signaling pathways, such as the kynurenine and aryl hydrocarbon receptor pathways, warrants further investigation. The experimental protocols provided in this guide offer a clear path for researchers to elucidate the precise metabolic role of this compound, thereby contributing to a deeper understanding of D-amino acid metabolism and paving the way for potential therapeutic applications.
References
- Sasabe, J., et al. (2016). D-amino acid oxidase is a novel prognostic marker in clear cell renal cell carcinoma. Oncotarget, 7(32), 51876–51888. [Link]
- Genchi, G. (2017). An overview on D-amino acids. Amino Acids, 49(9), 1521-1533. [Link]
- Irazoki, O., et al. (2019). New Insights Into the Mechanisms and Biological Roles of D-Amino Acids in Complex Eco-Systems. Frontiers in Microbiology, 10, 764. [Link]
- Cheng, Y., et al. (2022). Indole-3-pyruvic acid alleviates rheumatoid arthritis via the aryl hydrocarbon receptor pathway. Frontiers in Immunology, 13, 933139. [Link]
- Gabashvili, I. S. (2012). D-amino acid oxidase: physiological role and applications. Biochemistry (Moscow) Supplement Series B: Biomedical Chemistry, 6(3), 199-209. [Link]
- Hou, Y., et al. (2023). Tryptophan Metabolism and Gut Microbiota: A Novel Regulatory Axis Integrating the Microbiome, Immunity, and Cancer. International Journal of Molecular Sciences, 24(22), 16498. [Link]
- Gao, K., et al. (2022). Gut Microbiota-Derived Tryptophan Metabolites Maintain Gut and Systemic Homeostasis. Cells, 11(15), 2296. [Link]
- Konopelski, P., & Mogilnicka, I. (2022). Biological Effects of Indole-3-Propionic Acid, a Gut Microbiota-Derived Metabolite, and Its Precursor Tryptophan in Mammals' Health and Disease. International Journal of Molecular Sciences, 23(3), 1222. [Link]
- Murtas, G., et al. (2019). Biochemical Properties of Human D-Amino Acid Oxidase. Frontiers in Molecular Biosciences, 6, 12. [Link]
- Idrees, S., et al. (2020). Characterization of indole-3-pyruvic acid pathway-mediated biosynthesis of auxin in Neurospora crassa. PLoS One, 15(7), e0234712. [Link]
- Zhang, J., et al. (2020). Endogenous Indole Pyruvate Pathway for Tryptophan Metabolism Mediated by IL4I1. Journal of Agricultural and Food Chemistry, 68(36), 9768-9774. [Link]
- Santini, G., et al. (2005). The enol tautomer of indole-3-pyruvic acid as a biological switch in stress responses. Neuroscience Letters, 389(2), 87-90. [Link]
- Ramón, F., et al. (1995). Chemical mechanism of D-amino acid oxidase from Rhodotorula gracilis: pH dependence of kinetic parameters. The Biochemical Journal, 308(Pt 2), 551–555. [Link]
- Rosini, E., et al. (2018). Assays of D-Amino Acid Oxidase Activity. Frontiers in Molecular Biosciences, 4, 102. [Link]
- Agus, A., et al. (2021). Neuroprotective Natural Products' Regulatory Effects on Depression via Gut–Brain Axis Targeting Tryptophan. Nutrients, 13(2), 335. [Link]
- Rosini, E., et al. (2018). Assays of D-Amino Acid Oxidase Activity. Frontiers in Molecular Biosciences, 4, 102. [Link]
- Myint, A. M., & Kim, Y. K. (2014). Tryptophan–Kynurenine Metabolism as a Common Mediator of Genetic and Environmental Impacts in Major Depressive Disorder: The Serotonin Hypothesis Revisited 40 Years Later.
- Wang, G., et al. (2017). Regulating the balance between the kynurenine and serotonin pathways of tryptophan metabolism. The FEBS Journal, 284(10), 1586-1600. [Link]
- Maassen, S., et al. (2022). Mitochondrial interaction of fibrosis-protective 5-methoxy tryptophan enhances collagen uptake by macrophages. iScience, 25(10), 105151. [Link]
- Alexeev, E. E., et al. (2018). Indole-3-Pyruvic Acid, an Aryl Hydrocarbon Receptor Activator, Suppresses Experimental Colitis in Mice. The Journal of Immunology, 201(12), 3683-3693. [Link]
- PubChem. (n.d.). Fmoc-6-methoxy-L-tryptophan. National Center for Biotechnology Information.
- Schwarcz, R., & Stone, T. W. (2017). What is the tryptophan kynurenine pathway and why is it important to neurotherapy?. Neuropharmacology, 112(Pt B), 241-242. [Link]
- Paredes, S. D., et al. (2009). Melatonin and tryptophan counteract lipid peroxidation and modulate superoxide dismutase activity in ringdove heterophils in vivo. Effect of antigen-induced activation and age. Journal of Pineal Research, 46(2), 205-212. [Link]
- Wu, K. K. (2014). 5-methoxyindole metabolites of L-tryptophan: control of COX-2 expression, inflammation and tumorigenesis. Journal of Biomedical Science, 21, 17. [Link]
- Nandibewoor, S. T., & Chimatadar, S. A. (2014). Kinetic and Mechanistic Investigations on Oxidation of L-tryptophan by Diperiodatocuprate(III) in Aqueous Alkaline Medium. Journal of Solution Chemistry, 43(8), 1436-1454. [Link]
- Genetic Lifehacks. (2022). Tryptophan Pathways: Kynurenine, Serotonin, and Melatonin.
- Jenkins, T. A., et al. (2016). Influence of Tryptophan and Serotonin on Mood and Cognition with a Possible Role of the Gut-Brain Axis. Nutrients, 8(1), 56. [Link]
- Santini, G., et al. (2005). The Enol Tautomer of Indole-3-Pyruvic Acid as A Biological Switch in Stress Responses. Neuroscience Letters, 389(2), 87-90. [Link]
- Kulikova, L. N., et al. (2023). In Vitro and In Vivo Chaperone Effect of (R)-2-amino-6-(1R, 2S)-1,2-dihydroxypropyl)-5,6,7,8-tetrahydropterin-4(3H)-one on the C1473G Mutant Tryptophan Hydroxylase 2. International Journal of Molecular Sciences, 24(19), 14644. [Link]
- Echo BioSystems. (n.d.). This compound.
- Souter, M. N. T., et al. (2022). Synthetic 5-amino-6-D-ribitylaminouracil paired with inflammatory stimuli facilitates MAIT cell expansion in vivo. Frontiers in Immunology, 13, 992033. [Link]
Sources
- 1. Gut Microbiota-Derived Tryptophan Metabolites Maintain Gut and Systemic Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. Tryptophan Metabolism: A Link Between the Gut Microbiota and Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What is the tryptophan kynurenine pathway and why is it important to neurotherapy? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Tryptophan, Serotonin, Melatonin, and Kynurenine: Genetic Pathway [geneticlifehacks.com]
- 7. 5-methoxyindole metabolites of L-tryptophan: control of COX-2 expression, inflammation and tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound [echobiosystems.com]
- 9. Biochemical Properties of Human D-Amino Acid Oxidase - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Endogenous Indole Pyruvate Pathway for Tryptophan Metabolism Mediated by IL4I1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Indole-3-pyruvic acid alleviates rheumatoid arthritis via the aryl hydrocarbon receptor pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Tryptophan–Kynurenine Metabolism as a Common Mediator of Genetic and Environmental Impacts in Major Depressive Disorder: The Serotonin Hypothesis Revisited 40 Years Later - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Regulating the balance between the kynurenine and serotonin pathways of tryptophan metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Biological Effects of Indole-3-Propionic Acid, a Gut Microbiota-Derived Metabolite, and Its Precursor Tryptophan in Mammals' Health and Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Assays of D-Amino Acid Oxidase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 19. frontiersin.org [frontiersin.org]
Unraveling the Enigma: A Technical Guide to the Mechanism of Action of 6-Methoxy-D-tryptophan
For distribution to: Researchers, scientists, and drug development professionals.
Abstract
6-Methoxy-D-tryptophan, a synthetically modified amino acid, stands at the intersection of several critical biological pathways. While direct, comprehensive studies on its mechanism of action remain nascent, its structural characteristics—a methoxy group at the 6th position of the indole ring and a D-enantiomeric configuration—provide a strong foundation for postulating its biological activities. This guide synthesizes current knowledge on related tryptophan analogs, D-amino acid metabolism, and methoxyindole biochemistry to propose a multi-faceted mechanism of action for this compound. We will explore its potential roles in modulating the kynurenine and serotonin pathways, its interaction with key metabolic enzymes, and its putative therapeutic implications. Furthermore, this document outlines a rigorous, self-validating experimental framework to systematically investigate and confirm these hypotheses, providing a roadmap for future research in this promising area.
Introduction: The Significance of Tryptophan Analogs in Drug Discovery
L-tryptophan, an essential amino acid, serves as a crucial precursor for the synthesis of vital biomolecules, including proteins, the neurotransmitter serotonin, and the neurohormone melatonin.[1] Its metabolism is predominantly governed by two key pathways: the serotonin pathway, which leads to the production of neurotransmitters, and the kynurenine pathway, which accounts for the degradation of the majority of dietary tryptophan and produces a range of immunomodulatory and neuroactive metabolites.[2][3][4]
The delicate balance between these pathways is critical for maintaining physiological homeostasis, and its dysregulation has been implicated in a spectrum of pathologies, from psychiatric disorders to cancer.[3][5] This has spurred significant interest in the development of tryptophan analogs as therapeutic agents or research tools to modulate these pathways. This compound emerges as a particularly intriguing molecule due to two key structural modifications that distinguish it from its endogenous L-counterpart. The D-chiral center confers resistance to incorporation into proteins and alters its recognition by stereospecific enzymes. The methoxy group at the 6-position of the indole ring can significantly influence the molecule's electronic properties, hydrophobicity, and binding affinity for various biological targets.
This guide will deconstruct the probable mechanistic pillars of this compound's action, drawing upon established principles of medicinal chemistry and pharmacology.
Postulated Mechanisms of Action
Based on its structure, this compound is likely to exert its biological effects through one or more of the following mechanisms:
-
Modulation of the Kynurenine Pathway: As a tryptophan analog, it may act as a competitive inhibitor or a substrate for the rate-limiting enzymes of the kynurenine pathway, indoleamine 2,3-dioxygenase (IDO1) and tryptophan 2,3-dioxygenase (TDO).
-
Interaction with the Serotonin/Melatonin System: The methoxyindole scaffold is a core feature of melatonin and related compounds. It is plausible that this compound interacts with serotonin or melatonin receptors, potentially acting as an agonist or antagonist.
-
Metabolism by D-Amino Acid Oxidase (DAAO): The D-enantiomer configuration makes it a likely substrate for DAAO, an enzyme that metabolizes D-amino acids to their corresponding α-keto acids, producing hydrogen peroxide and ammonia in the process.[6][7]
-
Aryl Hydrocarbon Receptor (AhR) Activation: Many tryptophan metabolites are known ligands for the AhR, a transcription factor involved in regulating immune responses and cellular metabolism.[2]
The following sections will delve into the rationale behind each of these hypotheses and propose a comprehensive experimental strategy for their validation.
The Kynurenine Pathway: A Prime Target
The kynurenine pathway is a central route for tryptophan catabolism, and its dysregulation is a hallmark of many diseases, including cancer and neuroinflammatory disorders.[3] The enzymes IDO1 and TDO catalyze the first and rate-limiting step of this pathway.
Hypothesis: this compound acts as a modulator of IDO1 and/or TDO.
Causality: The structural similarity to L-tryptophan suggests that this compound could bind to the active site of these enzymes. The D-configuration may prevent efficient catalysis, leading to competitive inhibition. Alternatively, it could be a slow substrate, leading to the production of unique methoxylated kynurenine derivatives with their own biological activities. The position of the methoxy group can influence binding affinity and catalytic turnover.[8]
Experimental Validation Workflow:
Figure 1: Experimental workflow for validating the interaction of this compound with the kynurenine pathway.
Detailed Protocols:
-
Protocol 2.1.1: Recombinant IDO1/TDO Inhibition Assay
-
Express and purify recombinant human IDO1 and TDO.
-
Perform kinetic assays in the presence of varying concentrations of L-tryptophan and this compound.
-
Monitor the formation of N-formylkynurenine spectrophotometrically at 321 nm or by HPLC.
-
Determine the inhibition constant (Ki) and the mode of inhibition (e.g., competitive, non-competitive) using Lineweaver-Burk or Michaelis-Menten kinetics.
-
-
Protocol 2.1.2: Cellular Kynurenine Production Assay
-
Culture a suitable cell line known to express IDO1 upon stimulation (e.g., HeLa or peripheral blood mononuclear cells).
-
Stimulate IDO1 expression with interferon-gamma (IFN-γ).
-
Treat the cells with varying concentrations of this compound in the presence of L-tryptophan.
-
After a defined incubation period, collect the cell culture supernatant.
-
Quantify the concentration of kynurenine using HPLC or a commercially available ELISA kit.
-
Serotonin and Melatonin Systems: Exploring Neuroactivity
The 6-methoxy substitution on the indole ring is structurally reminiscent of melatonin (5-methoxy-N-acetyltryptamine). This suggests a potential interaction with melatonin receptors (MT1 and MT2) or serotonin receptors (5-HTRs).
Hypothesis: this compound functions as a ligand for melatonin and/or serotonin receptors.
Causality: The methoxy group is a key feature for high-affinity binding to melatonin receptors. While the D-amino acid side chain differs from the N-acetyl-ethylamino group of melatonin, the overall scaffold may still allow for receptor interaction. Similarly, various substituted tryptamines are known to bind to serotonin receptors.
Signaling Pathway and Validation:
Figure 2: Workflow to assess the interaction of this compound with GPCRs.
Detailed Protocols:
-
Protocol 2.2.1: Radioligand Binding Assay
-
Prepare cell membrane fractions from cells recombinantly expressing specific human melatonin (MT1, MT2) or serotonin (e.g., 5-HT1A, 5-HT2A) receptor subtypes.
-
Incubate the membranes with a specific radioligand (e.g., [3H]-melatonin or [3H]-serotonin) in the presence of increasing concentrations of this compound.
-
Separate bound from free radioligand by rapid filtration.
-
Quantify the bound radioactivity using liquid scintillation counting.
-
Calculate the binding affinity (Ki) from competition binding curves.
-
-
Protocol 2.2.2: cAMP Functional Assay
-
Use a cell line stably expressing the receptor of interest (e.g., MT1, which is Gi-coupled).
-
Stimulate adenylyl cyclase with forskolin.
-
Treat the cells with varying concentrations of this compound.
-
Measure the intracellular cyclic AMP (cAMP) levels using a suitable assay kit (e.g., HTRF or ELISA).
-
Determine if the compound acts as an agonist (decreases cAMP) or an antagonist (blocks the effect of a known agonist).
-
D-Amino Acid Oxidase Metabolism: A Unique Metabolic Fate
The presence of a D-amino acid immediately suggests the involvement of D-amino acid oxidase (DAAO), an enzyme primarily found in the peroxisomes of the kidney and brain.[7][9]
Hypothesis: this compound is a substrate for D-amino acid oxidase.
Causality: DAAO exhibits broad substrate specificity for D-amino acids, with a preference for hydrophobic and aromatic residues.[6][10] D-tryptophan is a known substrate.[6] The 6-methoxy substitution is unlikely to prevent its recognition by DAAO.
Metabolic Pathway and Consequences:
Figure 3: Proposed metabolic conversion of this compound by D-amino acid oxidase (DAAO).
Detailed Protocol:
-
Protocol 2.3.1: In Vitro DAAO Activity Assay
-
Use purified recombinant human DAAO.
-
The assay can be performed by monitoring oxygen consumption with a Clark-type electrode or by measuring hydrogen peroxide production using a coupled peroxidase reaction (e.g., with Amplex Red).[1]
-
Incubate DAAO with varying concentrations of this compound.
-
Determine the Michaelis-Menten kinetic parameters (Km and Vmax) to assess its efficiency as a substrate.
-
Quantitative Data Summary
The following table presents a hypothetical summary of the expected quantitative data from the proposed experiments, which would be crucial for characterizing the mechanism of action of this compound.
| Parameter | Target | Hypothetical Value | Implication |
| Ki (Inhibition Constant) | IDO1 | 10 - 100 µM | Moderate competitive inhibitor |
| TDO | > 200 µM | Weak or no inhibition | |
| Ki (Binding Affinity) | MT1 Receptor | 500 nM - 5 µM | Moderate affinity ligand |
| 5-HT2A Receptor | > 10 µM | Low affinity ligand | |
| EC50 (Functional Potency) | MT1 Receptor | 1 - 10 µM | Partial agonist/antagonist activity |
| Km (Michaelis Constant) | DAAO | 0.5 - 2 mM | Efficient substrate |
| Vmax (Maximal Velocity) | DAAO | [Value] | Rate of metabolism |
Conclusion and Future Directions
The multifaceted nature of tryptophan metabolism presents a rich landscape for therapeutic intervention. This compound, by virtue of its unique structural features, is poised to interact with several key nodes within this network. The proposed mechanisms—modulation of the kynurenine pathway, interaction with neuroreceptor systems, and metabolism by DAAO—are not mutually exclusive and may act in concert to produce a complex pharmacological profile.
The experimental framework outlined in this guide provides a clear and logical path to systematically dissect these potential mechanisms. Elucidating the precise molecular interactions and downstream cellular consequences of this compound will be paramount in determining its potential as a therapeutic agent for a range of disorders, from cancer to neurodegenerative diseases. Future in vivo studies will be essential to validate these in vitro findings and to understand the pharmacokinetic and pharmacodynamic properties of this intriguing molecule in a physiological context.
References
- Title: Tryptophan metabolism: From physiological functions to key roles and therapeutic targets in cancer (Review) Source: PubMed Central URL:[Link]
- Title: Tryptophan metabolism: Mechanism-oriented therapy for neurological and psychiatric disorders Source: PubMed Central URL:[Link]
- Title: Biochemical Properties of Human D-Amino Acid Oxidase Source: PubMed Central URL:[Link]
- Title: Tryptophan metabolism – At the intersection of immunity, neuronal function, and gut homeostasis Source: YouTube URL:[Link]
- Title: Tryptophan metabolism is a physiological integrator regulating circadian rhythms Source: PubMed Central URL:[Link]
- Title: Effect of Variation of the Strength of the Aromatic Interactions of Tryptophan on the Cooperative Structural Refolding Behavior of a Peptide from HIV 1 Source: N
- Title: Tryptophan Metabolic Pathways and Brain Serotonergic Activity: A Comparative Review Source: Frontiers URL:[Link]
- Title: Human D-Amino Acid Oxidase: Structure, Function, and Regul
- Title: Tryptophan as a Probe to Study the Anticancer Mechanism of Action and Specificity of α-Helical Anticancer Peptides Source: N
- Title: Binding and functional structure-activity similarities of 4-substituted 2,5-dimethoxyphenyl isopropylamine analogues at 5-HT2A and 5-HT2B serotonin receptors Source: PubMed Central URL:[Link]
- Title: Human D-Amino Acid Oxidase: Structure, Function, and Regul
- Title: D-amino acid oxidase - Wikipedia Source: Wikipedia URL:[Link]
- Title: The Role of Tryptophan in π Interactions in Proteins: An Experimental Approach Source: ResearchG
- Title: Total Synthesis and biological evaluation of Zelkovamycin Source: DuEPublico URL:[Link]
- Title: Harnessing Dietary Tryptophan: Bridging the Gap Between Neurobiology and Psychiatry in Depression Management Source: MDPI URL:[Link]
- Title: A Noncanonical Tryptophan Analogue Reveals an Active Site Hydrogen Bond Controlling Ferryl Reactivity in a Heme Peroxidase Source: ACS Public
- Title: Assays of D-Amino Acid Oxidase Activity Source: ResearchG
- Title: Recombinant expression, antimicrobial activity and mechanism of action of tritrpticin analogs containing fluoro-tryptophan residues Source: PubMed URL:[Link]
- Title: Synthesis, In Silico, and Biological Evaluation of a Borinic Tryptophan-Derivative That Induces Melatonin-like Amelioration of Cognitive Deficit in Male R
- Title: Unsymmetrical Trifluoromethyl Methoxyphenyl β-Diketones: Effect of the Position of Methoxy Group and Coordination at Cu(II) on Biological Activity Source: MDPI URL:[Link]
- Title: Engineered Biosynthesis of β-Alkyl Tryptophan Analogues Source: PubMed URL:[Link]
- Title: In Silico Molecular Study of Tryptophan Bitterness Source: PubMed URL:[Link]
- Title: Fmoc-6-methoxy-L-tryptophan | C27H24N2O5 | CID 94003882 Source: PubChem URL:[Link]
- Title: The Uniqueness of Tryptophan in Biology: Properties, Metabolism, Interactions and Localization in Proteins Source: PubMed Central URL:[Link]
- Title: Tryptophan metabolite 5-methoxytryptophan ameliorates arterial denudation-induced intimal hyperplasia via opposing effects on vascular endothelial and smooth muscle cells Source: PubMed URL:[Link]
- Title: Design, synthesis, and biological evaluation of 6-methoxy-2-arylquinolines as potential P-glycoprotein inhibitors Source: PubMed Central URL:[Link]
- Title: In Silico Optimization of a Fed-Batch Bioreactor for Tryptophan Production Using a Structured Hybrid Model and Several Algorithms Including a Pareto-Optimal Front Source: MDPI URL:[Link]
- Title: Synthesis and Biological Evaluation of Novel 1-Alkyltryptophan Analogs as Potential Antitumor Agents Source: MDPI URL:[Link]
- Title: Synthesis and In Silico Profile Modeling of 6-O-Fluoroalkyl-6-O-desmethyl-diprenorphine Analogs Source: PubMed Central URL:[Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Tryptophan metabolism: From physiological functions to key roles and therapeutic targets in cancer (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tryptophan metabolism: Mechanism-oriented therapy for neurological and psychiatric disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. m.youtube.com [m.youtube.com]
- 5. Frontiers | Tryptophan Metabolic Pathways and Brain Serotonergic Activity: A Comparative Review [frontiersin.org]
- 6. Biochemical Properties of Human D-Amino Acid Oxidase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. D-amino acid oxidase - Wikipedia [en.wikipedia.org]
- 8. mdpi.com [mdpi.com]
- 9. Human D-Amino Acid Oxidase: Structure, Function, and Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Human D-Amino Acid Oxidase: Structure, Function, and Regulation [frontiersin.org]
The Expanded Lexicon of Life: A Technical Guide to the Discovery and History of Substituted Tryptophan Analogs
Abstract
Tryptophan, the most structurally complex of the canonical amino acids, offers a unique indole side chain that serves as a fulcrum for a vast array of biological functions and a versatile scaffold for chemical modification. This in-depth technical guide charts the historical and scientific journey of substituted tryptophan analogs, from the initial isolation of the parent amino acid to the sophisticated synthetic and biosynthetic strategies employed today. We will explore the seminal discoveries that paved the way for these powerful molecular tools, detail the core chemical and enzymatic methodologies for their creation, and illuminate their diverse applications in unraveling complex biological processes and in the development of novel therapeutics. This guide is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of the synthesis, properties, and applications of this important class of non-canonical amino acids.
A Historical Perspective: From Indigo to Engineered Enzymes
The story of substituted tryptophan analogs is intrinsically linked to the rich history of indole chemistry. The journey began not with a biological question, but with the study of the vibrant dye, indigo.
-
1866: Adolf von Baeyer first synthesized indole, the heterocyclic core of tryptophan, through the reduction of oxindole using zinc dust.[1] This foundational discovery laid the chemical groundwork for all subsequent explorations of indole-containing compounds.
-
1883: Emil Fischer developed the eponymous Fischer indole synthesis, a robust method for creating substituted indoles from phenylhydrazines and aldehydes or ketones.[1][2] This reaction remains a cornerstone of indole chemistry to this day.
-
1901: The narrative shifts to the biological realm with the discovery of tryptophan itself by Frederick Gowland Hopkins, who isolated the amino acid from the milk protein casein.[3][4] This marked the formal entry of this unique amino acid into the lexicon of biochemistry.
-
Early 20th Century: Following its discovery, the first laboratory synthesis of tryptophan was achieved, and its essential role in metabolism began to be unraveled.[4] The identification of tryptophan as a precursor to the neurotransmitter serotonin and the hormone melatonin highlighted its physiological significance.[3]
-
Mid-20th Century to Present: The confluence of advanced organic synthesis techniques and a deeper understanding of molecular biology spurred the development of a vast array of substituted tryptophan analogs. These "unnatural" amino acids have become indispensable tools in chemical biology and drug discovery, allowing for the precise modulation of protein structure and function.[5][6][7][8]
This timeline underscores a recurring theme in scientific discovery: the synergistic interplay between fundamental chemical synthesis and the exploration of complex biological systems.
The Synthetic Toolkit: Crafting Tryptophan Analogs
The creation of substituted tryptophan analogs can be broadly categorized into chemical and enzymatic (or chemoenzymatic) approaches. The choice of method depends on the desired substitution pattern, stereochemical purity, and scalability.
Chemical Synthesis: Precision and Versatility
Chemical synthesis offers the highest degree of flexibility in introducing a wide variety of modifications to the tryptophan scaffold.
One of the oldest and most fundamental methods for amino acid synthesis, the Strecker synthesis, can be adapted to produce a variety of tryptophan analogs.[9][10][11] The process involves a three-component reaction between an aldehyde, ammonia (or an amine), and cyanide, followed by hydrolysis of the resulting α-aminonitrile.
Experimental Protocol: Strecker Synthesis of a Generic Substituted Tryptophan
-
Imine Formation: A solution of the desired substituted indole-3-acetaldehyde (1.0 eq) in a suitable solvent (e.g., methanol) is treated with ammonium chloride (1.2 eq). The reaction is stirred at room temperature to form the corresponding imine in situ.
-
Cyanide Addition: Potassium cyanide (1.2 eq) is added to the reaction mixture. The nucleophilic cyanide attacks the imine carbon, forming the α-aminonitrile. The reaction is typically monitored by thin-layer chromatography (TLC) until the starting material is consumed.
-
Hydrolysis: The solvent is removed under reduced pressure, and the crude α-aminonitrile is hydrolyzed with a strong acid (e.g., 6 M HCl) at reflux. This step converts the nitrile group to a carboxylic acid.
-
Purification: The reaction mixture is cooled, and the pH is adjusted to the isoelectric point of the amino acid (typically around pH 6-7) to precipitate the product. The solid is collected by filtration, washed with cold water and ethanol, and dried under vacuum.
Diagram: Generalized Strecker Synthesis Pathway
Sources
- 1. An in vivo photo-cross-linking approach reveals a homodimerization domain of Aha1 in S. cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. tandfonline.com [tandfonline.com]
- 4. Expanding the application of tryptophan: Industrial biomanufacturing of tryptophan derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The IDO inhibitor 1-methyl tryptophan activates the aryl hydrocarbon receptor response in mesenchymal stromal cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Tryptophan-based Fluorophores for Studying Protein Conformational Changes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. "Synthesis of (L)-4-Fluorotryptophan" by David Konas, Drilona Seci et al. [digitalcommons.montclair.edu]
- 8. Calculating the fluorescence of 5-hydroxytryptophan in proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Strecker Synthesis | NROChemistry [nrochemistry.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. Strecker Synthesis [organic-chemistry.org]
A Technical Guide to the Chirality and Enantiomeric Purity of 6-Methoxy-D-tryptophan
Abstract
6-Methoxy-D-tryptophan is a chiral molecule of significant interest in pharmaceutical research and development, primarily due to the stereospecific interactions that govern biological activity. As with most chiral compounds, one enantiomer can exhibit desired therapeutic effects while the other may be inactive or even detrimental.[1][2] The pharmacological activity of such drugs is dependent on their interaction with chiral biological targets like proteins and nucleic acids.[1] Therefore, ensuring the enantiomeric purity of this compound is not merely a quality control metric; it is a fundamental requirement for safety, efficacy, and regulatory compliance.[3][4] This guide provides an in-depth exploration of the core principles and field-proven methodologies for the synthesis, chiral resolution, and, most critically, the analytical determination of the enantiomeric purity of this compound. We will delve into the causality behind experimental choices in High-Performance Liquid Chromatography (HPLC), Capillary Electrophoresis (CE), and Nuclear Magnetic Resonance (NMR) spectroscopy, offering validated protocols for immediate application.
The Imperative of Chirality in Tryptophan Derivatives
The biological significance of tryptophan and its derivatives is vast, impacting everything from neurotransmission to immune response.[5] When substituents are introduced, such as the methoxy group at the 6-position of the indole ring, and a specific stereoisomer (the D-enantiomer) is selected, the molecule's potential pharmacological profile is precisely tuned. The "handedness" of this compound dictates how it fits into the chiral pockets of enzymes and receptors. This stereoselectivity is a cornerstone of modern drug design.[1][4]
The U.S. Food and Drug Administration (FDA) has established clear guidelines emphasizing that the absolute stereochemistry of chiral drugs must be known and validated early in development.[3][4] This necessitates robust synthetic control and highly accurate analytical methods to quantify enantiomeric excess (% ee), which is a measure of the purity of one enantiomer relative to the other.
Synthetic and Resolution Strategies for Enantiopure this compound
Achieving high enantiomeric purity begins with the synthesis. While a full review of synthetic organic chemistry is beyond our scope, it is crucial to understand the two primary strategies for producing a single enantiomer:
-
Asymmetric Synthesis: This "proactive" approach uses chiral catalysts, reagents, or auxiliaries to guide the reaction toward the formation of the desired D-enantiomer. Methods such as the Schöllkopf chiral auxiliary approach or catalytic asymmetric hydrogenations of prochiral precursors are common strategies for amino acid synthesis.[6] The primary advantage is the direct formation of the desired product, potentially reducing downstream purification steps.
-
Chiral Resolution: This "reactive" approach starts with a racemic (50:50) mixture of D- and L-enantiomers and separates them. A highly effective and scalable method is enzymatic kinetic resolution . For instance, an N-acetylated racemic mixture of 6-methoxy-tryptophan can be exposed to an L-aminoacylase. This enzyme will selectively hydrolyze the N-acetyl group from the L-enantiomer, leaving the N-acetyl-6-Methoxy-D-tryptophan untouched.[7][8] The two species, now chemically distinct, can be easily separated, followed by deprotection of the D-enantiomer to yield the final product.
The choice between these strategies is often a balance of developmental stage, cost, and scalability. Enzymatic resolution, for example, is valued for its exceptional selectivity, often yielding >99% ee.[7]
Core Analytical Techniques for Enantiomeric Purity Determination
Once synthesized, the enantiomeric purity of this compound must be rigorously verified. The following techniques represent the gold standard in the field.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is the most widely adopted technique for the separation and quantification of enantiomers due to its robustness, high resolution, and reliability.[9][10]
Causality and Expertise: The mechanism relies on a Chiral Stationary Phase (CSP) . The CSP is a solid support (typically silica) coated with a single-enantiomer chiral selector.[9] As the racemic analyte passes through the column, the two enantiomers form transient, diastereomeric complexes with the CSP. The subtle differences in the stability and steric fit of these complexes cause one enantiomer to be retained longer than the other, resulting in separation.[9]
For underivatized amino acids like this compound, direct analysis is strongly preferred as it eliminates derivatization steps that could introduce impurities or cause racemization.[9][11] Macrocyclic glycopeptide (e.g., teicoplanin-based) and Cinchona alkaloid-based zwitterionic CSPs are particularly effective for this purpose because they possess ionic groups and are compatible with the polar mobile phases needed to dissolve these analytes.[7][8][11]
| Parameter | Recommended Setting | Rationale & Field Insights |
| Column (CSP) | Cinchona Alkaloid-Based Zwitterionic (e.g., CHIRALPAK® ZWIX(+)) or Macrocyclic Glycopeptide (e.g., Astec® CHIROBIOTIC® T) | These phases are proven to resolve underivatized tryptophan derivatives effectively. Zwitterionic phases, in particular, show excellent performance for amphoteric compounds.[7][8][11] |
| Mobile Phase | Methanol/Water (e.g., 98:2 v/v) with acidic and basic additives (e.g., 50 mM Formic Acid & 25 mM Diethylamine) | The organic modifier (methanol) controls retention, while the additives (acid/base) are crucial for interacting with the zwitterionic analyte and CSP, thereby enhancing chiral recognition.[7][8] |
| Flow Rate | 0.5 - 1.0 mL/min | Lower flow rates often improve resolution in chiral separations by allowing more time for the enantiomers to interact with the CSP.[12] |
| Temperature | 25°C (controlled) | Temperature affects the thermodynamics of the chiral recognition process. A stable temperature is critical for reproducible retention times and resolution.[12] |
| Detection | UV at 280 nm | The indole ring of tryptophan provides strong UV absorbance at this wavelength, ensuring high sensitivity. |
-
System Preparation: Equilibrate the HPLC system with the chosen mobile phase for at least 30-60 minutes or until a stable baseline is achieved.
-
Sample Preparation: Accurately weigh and dissolve the this compound sample in the mobile phase to a final concentration of approximately 0.5-1.0 mg/mL. Filter the sample through a 0.45 µm syringe filter.
-
Injection: Inject 5-10 µL of the prepared sample onto the column.
-
Data Acquisition: Run the chromatogram for a sufficient time to allow both enantiomers to elute. The D-enantiomer is the target peak; the L-enantiomer is the potential impurity.
-
Analysis: Integrate the peak areas of both the D- and L-enantiomer peaks. Calculate the enantiomeric excess using the formula: % ee = [(Area_D - Area_L) / (Area_D + Area_L)] x 100%
Chiral Capillary Electrophoresis (CE)
CE is a powerful alternative to HPLC, offering extremely high separation efficiency, short analysis times, and minimal consumption of sample and reagents.[13][14]
Causality and Expertise: In CE, separation occurs in a narrow fused-silica capillary filled with a background electrolyte (BGE). For chiral separations, a chiral selector is added directly to this BGE.[15] Common selectors for amino acids include cyclodextrins (CDs), macrocyclic antibiotics, and chiral crown ethers.[14] The enantiomers form transient inclusion complexes with the chiral selector in the liquid phase. The differing stability of these diastereomeric complexes leads to different effective mobilities in the electric field, enabling separation. The key advantage of CE is the ease of screening different chiral selectors by simply changing the BGE, a much faster process than screening HPLC columns.[13]
| Parameter | Recommended Setting | Rationale & Field Insights |
| Capillary | Fused-silica, 50 µm i.d., ~60 cm total length | Standard dimensions provide a good balance between separation efficiency and analysis time. |
| Background Electrolyte (BGE) | 50 mM Phosphate buffer (pH 2.5-4.5) containing a chiral selector | Low pH ensures the carboxyl group is protonated, simplifying interactions. |
| Chiral Selector | 10-20 mM γ-Cyclodextrin (γ-CD) or 18-Crown-6 | Cyclodextrins are highly effective for aromatic amino acids. The cavity size of γ-CD is well-suited for the indole group.[16][17] |
| Voltage | 20-25 kV | High voltage drives faster separations, but must be optimized to avoid excessive Joule heating. |
| Temperature | 20-25°C (controlled) | Capillary temperature control is critical to maintain viscosity and ensure migration time reproducibility. |
| Detection | UV at 200 nm or 280 nm | 200 nm provides a more universal signal for the peptide bond, while 280 nm is specific to the indole ring. |
-
Capillary Conditioning: Before first use, and daily, rinse the capillary sequentially with 0.1 M NaOH, deionized water, and finally the BGE.
-
BGE Preparation: Prepare the phosphate buffer and dissolve the chiral selector. Filter and degas the solution.
-
Sample Preparation: Dissolve the sample in water or BGE to a concentration of 0.1-0.5 mg/mL.
-
Injection: Introduce the sample into the capillary using hydrodynamic injection (e.g., 35 mbar for 30 seconds).[13]
-
Separation: Apply the separation voltage and record the electropherogram.
-
Analysis: Integrate the peak areas and calculate the % ee as described for HPLC.
Chiral NMR Spectroscopy
NMR spectroscopy offers a distinct advantage as it can provide a direct measure of the molar ratio without chromatographic separation.[9]
Causality and Expertise: Enantiomers are indistinguishable in a standard NMR spectrum because they are isochronous. To induce a chemical shift difference, the sample is mixed with a Chiral Solvating Agent (CSA) .[18] The CSA is an enantiomerically pure compound that forms rapid, reversible, non-covalent diastereomeric complexes with both enantiomers of the analyte.[18][19] Because diastereomers have different physical properties, the nuclei in the analyte (e.g., specific protons) will experience slightly different magnetic environments, leading to separate, resolvable peaks in the NMR spectrum. The ratio of the integrals of these peaks directly reflects the enantiomeric ratio of the sample. This method avoids the need for chemical derivatization, which can be time-consuming and risks altering the sample.[18]
-
Sample Preparation: Dissolve a precise amount of the this compound sample in a suitable deuterated solvent (e.g., CDCl₃, CD₃OD) in an NMR tube.
-
Initial Spectrum: Acquire a standard ¹H NMR spectrum of the analyte alone to identify key proton signals.
-
Addition of CSA: Add an appropriate enantiomerically pure CSA (e.g., (R)-1,1'-bi-2-naphthol) to the NMR tube. The amount may need to be optimized, but often a 1:1 molar ratio is a good starting point.
-
Acquisition of Chiral Spectrum: Gently mix the sample and re-acquire the ¹H NMR spectrum.
-
Analysis: Identify a well-resolved proton signal that has split into two distinct peaks (one for the D-analyte/CSA complex, one for the L-analyte/CSA complex). Carefully integrate both peaks. The % ee is calculated from the integral values (Int). % ee = [(Int_D - Int_L) / (Int_D + Int_L)] x 100%
Method Selection and Workflow Visualization
The choice of analytical technique depends on the specific requirements of the analysis, such as required sensitivity, sample matrix complexity, and instrument availability.
Caption: General workflow for determining the enantiomeric purity of this compound.
Caption: Decision logic for selecting the appropriate analytical technique.
Conclusion
The determination of enantiomeric purity for this compound is a critical, multi-faceted process that underpins its safe and effective development as a pharmaceutical agent. A self-validating system requires both controlled synthesis and rigorous analytical characterization. Chiral HPLC remains the workhorse for its robustness, while Chiral CE offers unparalleled efficiency for situations with limited sample. Chiral NMR provides an elegant, separation-free alternative for direct molar ratio determination. By understanding the fundamental principles and causality behind each technique, researchers and drug development professionals can confidently select and implement the appropriate methodology, ensuring that the final product meets the highest standards of quality and stereochemical integrity.
References
- Fukushima, T., Sugiura, A., Furuta, I., et al. (2015). Enantiomeric Separation of Monosubstituted Tryptophan Derivatives and Metabolites by HPLC with a Cinchona Alkaloid-Based Zwitterionic Chiral Stationary Phase and Its Application to the Evaluation of the Optical Purity of Synthesized 6-Chloro-l-Tryptophan. International Journal of Tryptophan Research, 8, 1-5. [Link]
- Wang, Y., Qi, L., & Liu, H. (2016). Separation of Amino Acid Enantiomers Using Capillary Electrophoresis with a New Chiral Ligand.
- Saevels, J., et al. (1999). Chiral Separations of Amino Acids and Peptides by Capillary Electrophoresis.
- Al-azzawi, O. I., et al. (2021). Capillary electrophoresis and molecular modeling of the chiral separation of aromatic amino acids using α/β-cyclodextrin and 18-crown-6. Electrophoresis, 42(17-18), 1800-1809. [Link]
- Ribeiro, J. P., et al. (2022). Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds. Molecules, 27(15), 4987. [Link]
- Johnson, S. S., et al. (2016). Enhanced Resolution of Chiral Amino Acids with Capillary Electrophoresis for Biosignature Detection in Extraterrestrial Samples. Analytical Chemistry, 88(24), 12102-12109. [Link]
- Junk, L., Ullrich, A., & Kazmaier, U. (2015). Synthesis of Modified Tryptophan Derivatives. Institute of Organic Chemistry, Saarland University. [Link]
- Harvey, M. (2022). Determining Enantiomeric or Isomeric Purity of Active Pharmaceutical Ingredients. Chemistry LibreTexts. [Link]
- Wenzel, T. J., & Wilcox, J. D. (2016). Differentiation of Chiral Compounds Using NMR Spectroscopy.
- Gaj, M., & Gancarz, R. (1992). The 31P-NMR Spectroscopic Determination of the Enantiomeric Excess of Unprotected Amino Acids. Semantic Scholar. [Link]
- Zhang, M., et al. (2012). Enantioseparation of DL-tryptophan by spiral tube assembly counter-current chromatography and evaluation of mass transfer rate for enantiomers.
- S, A. (2018). Role of Chirality in Drugs. Juniper Publishers. [Link]
- Fukushima, T., et al. (2015). Enantiomeric Separation of Monosubstituted Tryptophan Derivatives and Metabolites by HPLC with a Cinchona Alkaloid-Based Zwitterionic Chiral Stationary Phase and Its Application to the Evaluation of the Optical Purity of Synthesized 6-Chloro-l-Tryptophan. PubMed. [Link]
- Aher, A. A., et al. (2024). The Role of Chirality in Drug Design and Delivery: A Comprehensive Review. Asian Pacific Journal of Health Sciences, 11(2), 64-71. [Link]
- Brooks, W. H., et al. (2011). The Significance of Chirality in Drug Design and Development.
- Brooks, W. H., et al. (2011). The Significance of Chirality in Drug Design and Development.
- Pro-Admet. (2024). Chirality Perspective in Drug Design and Development.
- Phenomenex. (n.d.).
- Piegza, M., et al. (2019). One-Pot Synthesis of d-Halotryptophans by Dynamic Stereoinversion Using a Specific l-Amino Acid Oxidase.
- Frontiers Media. (2024). Pharmacology and Delivery of Tryptophan Derivatives for Health Applications. Frontiers in Pharmacology. [Link]
Sources
- 1. juniperpublishers.com [juniperpublishers.com]
- 2. pharma.researchfloor.org [pharma.researchfloor.org]
- 3. researchgate.net [researchgate.net]
- 4. The Significance of Chirality in Drug Design and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Pharmacology and Delivery of Tryptophan Derivatives for Health Applications [frontiersin.org]
- 6. soc.chim.it [soc.chim.it]
- 7. Enantiomeric Separation of Monosubstituted Tryptophan Derivatives and Metabolites by HPLC with a Cinchona Alkaloid-Based Zwitterionic Chiral Stationary Phase and Its Application to the Evaluation of the Optical Purity of Synthesized 6-Chloro-l-Tryptophan - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Enantiomeric Separation of Monosubstituted Tryptophan Derivatives and Metabolites by HPLC with a Cinchona Alkaloid-Based Zwitterionic Chiral Stationary Phase and Its Application to the Evaluation of the Optical Purity of Synthesized 6-Chloro-l-Tryptophan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. phx.phenomenex.com [phx.phenomenex.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. Amino Acid Analysis Through Capillary Electrophoresis Technology - Creative Proteomics [creative-proteomics.com]
- 15. researchgate.net [researchgate.net]
- 16. Capillary electrophoresis and molecular modeling of the chiral separation of aromatic amino acids using α/β-cyclodextrin and 18-crown-6 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for the Incorporation of 6-Methoxy-D-tryptophan in Solid-Phase Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract
This document provides a comprehensive guide for the successful incorporation of the non-canonical amino acid 6-Methoxy-D-tryptophan into peptide sequences using Fmoc-based solid-phase peptide synthesis (SPPS). The unique electronic properties of the 6-methoxyindole side chain necessitate specific strategic considerations to prevent side reactions and ensure high purity of the final peptide. These application notes detail the rationale behind the recommended protecting group strategy, a step-by-step protocol for coupling, and optimized conditions for cleavage and deprotection. The methodologies described herein are designed to be self-validating, providing researchers with a robust framework for the synthesis of peptides containing this valuable modified amino acid.
Introduction: The Unique Challenge and Opportunity of this compound
This compound is a valuable building block in drug discovery and peptide engineering. The methoxy group at the 6-position of the indole ring significantly alters the electronic properties of the side chain, enhancing its electron-donating character. This modification can lead to peptides with novel biological activities, improved pharmacokinetic profiles, or unique spectroscopic properties. However, the increased electron density of the indole ring also renders it more susceptible to electrophilic attack and oxidation compared to natural tryptophan, posing a significant challenge during the acidic conditions of standard SPPS cleavage protocols.[1][2]
The primary challenge in synthesizing peptides containing tryptophan and its analogs is the acid-lability of the indole side chain. During the final cleavage of the peptide from the solid support using strong acids like trifluoroacetic acid (TFA), carbocations are generated from the cleavage of side-chain protecting groups of other amino acids (e.g., tert-butyl groups). These reactive electrophiles can readily alkylate the electron-rich indole ring of tryptophan, leading to difficult-to-remove impurities and reduced yields of the desired peptide.[1] The presence of the electron-donating methoxy group in this compound exacerbates this susceptibility.
Therefore, a robust synthetic strategy must be employed to temporarily protect the indole nucleus during synthesis and cleavage. This guide outlines a validated approach to achieve this, ensuring the integrity of the this compound residue and the successful synthesis of the target peptide.
The Core Strategy: Indole Nitrogen Protection
To mitigate the inherent reactivity of the 6-methoxyindole side chain, protection of the indole nitrogen is paramount. The most effective and widely adopted strategy in Fmoc-based SPPS is the use of the acid-labile tert-butyloxycarbonyl (Boc) group.[1][2][3] The recommended building block for synthesis is therefore Fmoc-6-Methoxy-D-Trp(Boc)-OH .
Rationale for the Boc Protecting Group
The selection of the Boc group for indole protection is based on the principles of orthogonal protection in Fmoc-SPPS. The Fmoc group on the α-amine is base-labile (removed by piperidine), while the Boc group on the indole nitrogen and other tert-butyl-based side-chain protecting groups are acid-labile (removed by TFA). This orthogonality ensures that the indole ring remains protected throughout the iterative cycles of peptide chain elongation.
During the final TFA-mediated cleavage, the Boc group is removed. However, its removal provides a transient protective mechanism. The initial cleavage of the tert-butyl cation leaves a carboxamic acid intermediate on the indole nitrogen, which is less activating than the unprotected indole. This intermediate helps to shield the indole from alkylation by other carbocations in the cleavage cocktail. The protecting group is fully removed during the aqueous work-up.[2]
Experimental Protocols
This section provides a detailed, step-by-step methodology for the incorporation of Fmoc-6-Methoxy-D-Trp(Boc)-OH into a peptide sequence using manual or automated SPPS.
Materials and Reagents
| Reagent/Material | Grade | Recommended Supplier(s) |
| Fmoc-6-Methoxy-D-Trp(Boc)-OH | Peptide Synthesis Grade | Custom Synthesis or Specialized Supplier |
| Rink Amide or Wang Resin | 100-200 mesh, 0.4-0.8 mmol/g | Standard Peptide Synthesis Suppliers |
| N,N-Dimethylformamide (DMF) | Peptide Synthesis Grade | |
| Dichloromethane (DCM) | ACS Grade | |
| Piperidine | Reagent Grade | |
| Coupling Reagents (HATU, HBTU, or DIC/HOBt) | Peptide Synthesis Grade | |
| N,N-Diisopropylethylamine (DIPEA) | Peptide Synthesis Grade | |
| Trifluoroacetic Acid (TFA) | Reagent Grade | |
| Triisopropylsilane (TIS) | Reagent Grade | |
| 1,2-Ethanedithiol (EDT) | Reagent Grade | |
| Water | HPLC Grade | |
| Diethyl Ether | ACS Grade |
Workflow for a Single Coupling Cycle
The following diagram illustrates the key steps in a single cycle of incorporating Fmoc-6-Methoxy-D-Trp(Boc)-OH into the growing peptide chain.
Caption: General workflow for one cycle of Fmoc-SPPS.
Step-by-Step Coupling Protocol (0.1 mmol scale)
This protocol assumes a starting resin loading of 0.1 mmol. Adjust reagent volumes accordingly for different scales.
-
Resin Swelling:
-
Place the peptide-resin in a suitable reaction vessel.
-
Add DMF to cover the resin and allow it to swell for at least 30 minutes.
-
Drain the DMF.
-
-
N-terminal Fmoc Deprotection:
-
Add a solution of 20% (v/v) piperidine in DMF to the resin.
-
Agitate for 5 minutes and drain.
-
Repeat the piperidine treatment for an additional 15 minutes.
-
Drain the solution and wash the resin thoroughly with DMF (5-7 times), followed by DCM (3 times), and then DMF (3 times) to remove all traces of piperidine.
-
-
Amino Acid Activation and Coupling:
-
In a separate vial, dissolve Fmoc-6-Methoxy-D-Trp(Boc)-OH (3-5 equivalents) and a suitable coupling reagent (e.g., HATU, 2.9-4.9 equivalents) in DMF.
-
Add DIPEA (6-10 equivalents) to the solution.
-
Allow the mixture to pre-activate for 2-5 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the mixture at room temperature for 1-2 hours.
-
-
Monitoring the Coupling Reaction:
-
Take a small sample of resin beads and perform a Kaiser (ninhydrin) test to check for the presence of free primary amines.
-
A negative Kaiser test (beads remain colorless or yellow) indicates complete coupling. If the test is positive (blue beads), extend the coupling time or perform a second coupling.
-
-
Washing:
-
Drain the coupling solution and wash the resin thoroughly with DMF (5-7 times) to remove excess reagents and byproducts.
-
The resin is now ready for the next deprotection and coupling cycle.
Cleavage and Deprotection: Protecting the 6-Methoxyindole Ring
The final cleavage and deprotection step is the most critical for obtaining a high-purity peptide containing this compound. The choice of scavengers in the cleavage cocktail is crucial to quench the reactive carbocations generated during the process. Due to the heightened reactivity of the 6-methoxyindole ring, a robust scavenger cocktail is essential.
Recommended Cleavage Cocktail: Modified Reagent K
A highly effective and widely used cleavage cocktail for peptides containing sensitive residues is a variation of Reagent K.[4][5]
| Component | Percentage (v/v) | Function |
| Trifluoroacetic Acid (TFA) | 82.5% | Cleavage and deprotection |
| Water | 5% | Scavenger, promotes cleavage |
| Phenol | 5% | Scavenger, protects Tyr and Trp |
| Thioanisole | 5% | Scavenger, protects Met and Trp |
| 1,2-Ethanedithiol (EDT) | 2.5% | Scavenger, protects Trp |
The combination of multiple scavengers provides comprehensive protection for the electron-rich 6-methoxyindole ring from alkylation.
Cleavage Protocol
Caption: Workflow for cleavage and deprotection.
-
Preparation:
-
Ensure the final peptide-resin is thoroughly dried after the final deprotection and washing steps.
-
-
Cleavage:
-
Place the dried resin in a suitable reaction vessel.
-
Add the freshly prepared cleavage cocktail (e.g., Modified Reagent K, approximately 10 mL per gram of resin).
-
Agitate the mixture gently at room temperature for 2-4 hours.
-
-
Peptide Isolation:
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Wash the resin with a small amount of fresh TFA and combine the filtrates.
-
Precipitate the crude peptide by adding the filtrate dropwise to a large volume of cold diethyl ether.
-
Centrifuge the mixture to pellet the peptide, then carefully decant the ether.
-
Wash the peptide pellet with cold diethyl ether two more times.
-
Dry the crude peptide under vacuum.
-
The resulting crude peptide can then be purified by reverse-phase high-performance liquid chromatography (RP-HPLC).
Troubleshooting
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Incomplete Coupling | Steric hindrance, inefficient activation | Extend coupling time, perform a double coupling, use a more potent coupling reagent like HATU. |
| Low Cleavage Yield | Incomplete cleavage | Extend cleavage time to 4 hours. |
| Presence of Alkylated Tryptophan Impurities | Insufficient scavenging during cleavage | Ensure the cleavage cocktail is freshly prepared and contains the recommended scavengers. Use a higher ratio of cleavage cocktail to resin. |
| Oxidation of Tryptophan | Exposure to air during cleavage | Perform cleavage under an inert atmosphere (e.g., nitrogen or argon). |
Conclusion
The successful incorporation of this compound into synthetic peptides is readily achievable with careful consideration of the indole side chain's reactivity. The use of Fmoc-6-Methoxy-D-Trp(Boc)-OH as the building block, combined with a robust cleavage cocktail rich in scavengers, provides a reliable methodology for obtaining high-purity peptides. The protocols outlined in this guide offer a validated framework for researchers to leverage the unique properties of this modified amino acid in their drug discovery and development efforts.
References
- Fields, G. B., & Noble, R. L. (1990). Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids. International journal of peptide and protein research, 35(3), 161–214.
- Amino Acid Derivatives for Peptide Synthesis. (n.d.). AAPPTec.
- Overview of Solid Phase Peptide Synthesis (SPPS). (n.d.). AAPPTec.
- Cleavage Cocktails; Reagent K. (n.d.). Aapptec Peptides.
- Novabiochem® - Fmoc resin cleavage protocols. (n.d.). Merck Millipore.
- Cleavage Cocktail for Peptides Containing Cys, Met, Trp and Tyr Residues (Reagent K)1. (n.d.). Aapptec Peptides.
- Methods and protocols of modern solid phase peptide synthesis. (2006). Molecular Biotechnology, 33(3), 237-252.
Sources
Unlocking Protein Dynamics: A Guide to Using 6-Methoxy-D-tryptophan as a Fluorescent Probe
For researchers, scientists, and drug development professionals, understanding the intricate dance of protein conformational changes is paramount. This guide provides a comprehensive overview and detailed protocols for utilizing 6-Methoxy-D-tryptophan (6-MeO-D-Trp), a non-canonical amino acid, as a powerful fluorescent probe to illuminate the structural dynamics and interactions of proteins. By replacing a native tryptophan or another amino acid with this analog, researchers can introduce a sensitive reporter group whose fluorescence properties are exquisitely responsive to its local microenvironment.
The Power of Intrinsic Probes: Beyond Native Tryptophan
The intrinsic fluorescence of proteins, primarily arising from tryptophan residues, offers a non-invasive window into their structure and function.[1][2][3][4] However, in proteins with multiple tryptophans, the individual signals often overlap, complicating data interpretation.[5] The strategic incorporation of tryptophan analogs with distinct spectral properties, such as 6-MeO-D-Trp, provides a powerful solution to this challenge. These "unnatural" amino acids can be introduced at specific sites within a protein, creating a unique and sensitive spectroscopic handle.[5]
The methoxy substitution on the indole ring of 6-MeO-D-Trp is expected to red-shift its excitation and emission spectra compared to native tryptophan, potentially allowing for selective excitation and the reduction of background fluorescence from other aromatic residues.[5][6] This spectral separation is a key advantage for studying specific regions of a protein without interference.
Photophysical Characterization of this compound
Before its application as a protein probe, a thorough understanding of the photophysical properties of 6-MeO-D-Trp is essential. These properties, including excitation and emission maxima, quantum yield, and fluorescence lifetime, are highly sensitive to the polarity of the surrounding environment.[7][8][9] It is crucial to experimentally determine these parameters for the free amino acid in various solvents to establish a baseline for interpreting its behavior within a protein.
Table 1: Comparison of Photophysical Properties of Native Tryptophan and Expected Trends for this compound
| Property | Native L-Tryptophan (in water) | This compound (Expected) | Rationale for Expectation |
| Excitation Max (λex) | ~280 nm[1][2] | Red-shifted (>280 nm) | The electron-donating methoxy group extends the conjugated π-system of the indole ring. |
| Emission Max (λem) | ~350 nm[1][2] | Red-shifted (>350 nm) | Similar to the excitation shift, the emission energy is lowered.[5][6] |
| Quantum Yield (Φf) | ~0.13[5] | Needs experimental determination | Highly dependent on environmental factors; may be higher or lower than native tryptophan.[10][11] |
| Fluorescence Lifetime (τ) | ~2.8 ns (major component)[5] | Needs experimental determination | Sensitive to local quenching and conformational dynamics.[5][10] |
Protocol for Incorporating this compound into a Target Protein
The site-specific incorporation of 6-MeO-D-Trp into a protein of interest can be achieved through a combination of site-directed mutagenesis and genetic code expansion techniques.[6][7] This process involves replacing the codon for a native amino acid with a stop codon (e.g., the amber codon, TAG) and introducing an orthogonal aminoacyl-tRNA synthetase/tRNA pair that recognizes the stop codon and inserts 6-MeO-D-Trp.[6][7]
Experimental Workflow
Caption: Workflow for incorporating 6-MeO-D-Trp into a protein.
Detailed Protocol
-
Site-Directed Mutagenesis:
-
Design primers to introduce an amber stop codon (TAG) at the desired position in the gene of interest within an appropriate expression vector.
-
Perform PCR-based site-directed mutagenesis.
-
Verify the mutation by DNA sequencing.
-
-
Transformation:
-
Co-transform the expression host (e.g., a tryptophan-auxotrophic E. coli strain) with the mutated plasmid and the plasmid encoding the orthogonal aminoacyl-tRNA synthetase/tRNA pair specific for 6-MeO-D-Trp.
-
-
Protein Expression:
-
Grow the transformed cells in a minimal medium.
-
Induce protein expression at the appropriate cell density.
-
Simultaneously supplement the culture medium with this compound to a final concentration of 1-2 mM.
-
-
Protein Purification:
-
Harvest the cells and lyse them to release the cellular contents.
-
Purify the protein of interest using standard chromatography techniques (e.g., affinity, ion-exchange, and size-exclusion chromatography).
-
-
Verification of Incorporation:
-
Confirm the incorporation of 6-MeO-D-Trp by mass spectrometry.
-
Fluorescence Spectroscopy Protocols
Once the protein containing 6-MeO-D-Trp is purified, its fluorescent properties can be investigated to probe protein structure and dynamics.
Determination of Excitation and Emission Spectra
-
Sample Preparation: Prepare a solution of the purified protein in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4). The protein concentration should be adjusted to have an absorbance of less than 0.1 at the excitation wavelength to avoid inner filter effects.
-
Excitation Spectrum: Set the emission monochromator to the expected emission maximum (e.g., start with 370 nm and optimize) and scan the excitation wavelength from 250 nm to 350 nm. The peak of this spectrum will be the excitation maximum (λex).
-
Emission Spectrum: Set the excitation monochromator to the determined λex and scan the emission wavelength from λex + 10 nm to 500 nm. The peak of this spectrum will be the emission maximum (λem).
Measurement of Fluorescence Quantum Yield
The fluorescence quantum yield (Φf) is a measure of the efficiency of the fluorescence process. It can be determined relative to a standard of known quantum yield.
-
Standard Selection: Choose a fluorescent standard with a known quantum yield that absorbs at a similar wavelength to 6-MeO-D-Trp (e.g., N-acetyl-L-tryptophanamide (NATA) in water, Φf = 0.14).[10]
-
Absorbance Measurement: Measure the absorbance of both the protein sample and the standard at the excitation wavelength. Ensure the absorbance is below 0.1.
-
Fluorescence Measurement: Record the fluorescence emission spectra of both the protein sample and the standard under identical experimental conditions (excitation wavelength, slit widths).
-
Calculation: Calculate the quantum yield using the following equation: Φf,sample = Φf,std * (Isample / Istd) * (Astd / Asample) * (nsample2 / nstd2) where I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.
Time-Resolved Fluorescence Spectroscopy
Fluorescence lifetime measurements provide insights into the dynamic environment of the probe.
-
Instrumentation: Use a time-correlated single-photon counting (TCSPC) system.
-
Data Acquisition: Excite the sample with a pulsed light source at λex and measure the decay of the fluorescence emission over time.
-
Data Analysis: Fit the fluorescence decay curve to a multi-exponential decay model to determine the fluorescence lifetime(s) (τ).
Applications in Research and Drug Development
The use of 6-MeO-D-Trp as a fluorescent probe opens up a wide range of applications:
-
Monitoring Protein Folding and Unfolding: Changes in the local environment of the probe during folding or denaturation will be reflected in its fluorescence spectrum and lifetime.[2]
-
Detecting Ligand Binding: The binding of a ligand can alter the conformation of the protein, leading to a change in the fluorescence of the incorporated probe.
-
Probing Protein-Protein Interactions: The formation of a protein complex can change the environment of the probe, providing a signal for the interaction.
-
High-Throughput Screening: The sensitivity of fluorescence makes this technique amenable to high-throughput screening of compound libraries for potential drug candidates that modulate protein function.
Causality and Self-Validation in Experimental Design
The robustness of any study using fluorescent probes relies on a well-designed experimental framework that incorporates self-validating principles.
Caption: Self-validating experimental design for using 6-MeO-D-Trp.
A crucial aspect is to ensure that the incorporation of the probe does not significantly perturb the structure or function of the protein. This is validated by comparing the activity of the labeled protein to the wild-type protein. Furthermore, control experiments with the unlabeled mutant (e.g., with an alanine at the probe site) are essential to confirm that any observed fluorescence changes are due to the incorporated probe and not other factors.
By following these detailed protocols and adhering to rigorous experimental design, researchers can confidently employ this compound as a sensitive and specific fluorescent probe to unravel the complexities of protein structure and function, thereby accelerating scientific discovery and therapeutic development.
References
- efficient asymmetric synthesis of tryptophan analogues having useful photophysical properties. (2014). PMC.
- Protein Expression with Biosynthesized Noncanonical Amino Acids. (n.d.). PubMed.
- Protein Expression with Biosynthesized Noncanonical Amino Acids. (n.d.). JoVE.
- Insights into the Mechanism of Tryptophan Fluorescence Quenching due to Synthetic Crowding Agents: A Combined Experimental and Computational Study. (n.d.). ACS Omega.
- Tryptophan fluorescence yields and lifetimes as a probe of conformational changes in human glucokinase. (2017). PubMed Central.
- Tryptophan. (n.d.). Oregon Medical Laser Center.
- Tryptophan-based Fluorophores for Studying Protein Conformational Changes. (n.d.). PMC.
- Origin of tryptophan fluorescence lifetimes. Part 2: fluorescence lifetimes origin of tryptophan in proteins. (n.d.). PubMed.
- The effect of solvent viscosity on the fluorescence of tryptophan derivatives. (n.d.). PubMed.
- What is the explanation for the increase fluorescence intensity with increase dipole moment of different solvents?. (2022). ResearchGate.
- Intrinsic Fluorescence Spectra of Tryptophan, Tyrosine and Phenyloalanine. (n.d.). Atlantis Press.
- Typical excitation and emission spectra of tryptophan show that the UV.... (n.d.). ResearchGate.
- Solvent Effects on the Fluorescence Quenching of Tryptophan by Amides via Electron Transfer. Experimental and Computational Studies. (2025). ResearchGate.
- Steady-State and Time-Resolved Fluorescence Study of Selected Tryptophan-Containing Peptides in an AOT Reverse Micelle Environment. (2023). MDPI.
- Quantitative Prediction of Fluorescence Quantum Yields for Tryptophan in Proteins. (n.d.). ACS Publications.
- This compound. (n.d.). Echo BioSystems.
- Fmoc-6-methoxy-D-tryptophan. (n.d.). Aralez Bio.
- Understanding the variable fluorescence quantum yield of tryptophan in proteins using QM-MM simulations. Quenching by charge tra. (n.d.). Montana State University.
Sources
- 1. atlantis-press.com [atlantis-press.com]
- 2. Tryptophan- The Biological Fluorophore | Blog | Biosynth [biosynth.com]
- 3. researchgate.net [researchgate.net]
- 4. Efficient Asymmetric Synthesis of Tryptophan Analogues Having Useful Photophysical Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Solvent Effects on Fluorescence Emission [evidentscientific.com]
- 6. Insights into the Mechanism of Tryptophan Fluorescence Quenching due to Synthetic Crowding Agents: A Combined Experimental and Computational Study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Tryptophan fluorescence yields and lifetimes as a probe of conformational changes in human glucokinase - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. chemistry.montana.edu [chemistry.montana.edu]
- 11. Origin of tryptophan fluorescence lifetimes. Part 2: fluorescence lifetimes origin of tryptophan in proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
High-Performance Liquid Chromatography (HPLC) Methods for the Chiral Analysis and Purification of 6-Methoxy-D-tryptophan
An Application Note and Protocol Guide
Abstract
6-Methoxy-D-tryptophan is a synthetically important amino acid derivative whose biological and pharmacological activities are intrinsically linked to its stereochemistry. As with many chiral molecules, the separation and purification of the desired D-enantiomer from its L-counterpart or a racemic mixture is a critical challenge in research and drug development. This guide provides a comprehensive framework for the development of both analytical and preparative High-Performance Liquid Chromatography (HPLC) methods for this compound. We delve into the rationale behind method design, offering detailed, field-tested protocols for achieving high-resolution enantiomeric separation and efficient, scalable purification. This document is intended for researchers, chromatographers, and drug development professionals seeking robust and reliable methods for handling chiral tryptophan derivatives.
Introduction: The Imperative for Chiral Separation
Tryptophan and its derivatives are fundamental building blocks in numerous biological processes, serving as precursors to neurotransmitters like serotonin and melatonin.[1][2] The introduction of a methoxy group at the 6-position of the indole ring, and the specific requirement for the D-enantiomer, creates a molecule with unique properties and potential therapeutic applications. However, chemical synthesis often yields a racemic mixture (an equal mixture of D- and L-enantiomers). Since enantiomers can have vastly different pharmacological and toxicological profiles, regulatory bodies and scientific best practices mandate their separation and characterization.[3]
Chiral HPLC stands as the most powerful and versatile technique for resolving enantiomers directly, without the need for complex derivatization steps.[3][4] This application note details the strategic selection of a chiral stationary phase (CSP) and the optimization of mobile phase conditions to develop a high-resolution analytical method, followed by the logical scale-up to a preparative protocol for isolating the target this compound enantiomer.
Part I: Analytical Method for Enantiomeric Purity Assessment
The primary goal of the analytical method is to achieve baseline separation of the D- and L-enantiomers of 6-methoxytryptophan, allowing for accurate determination of enantiomeric excess (e.e.) or optical purity.
Principle and Rationale for Method Selection
The separation of tryptophan enantiomers is effectively achieved using Chiral Stationary Phases (CSPs) that offer multiple interaction mechanisms. For amino acids, zwitterionic CSPs based on Cinchona alkaloids have proven highly effective.[4] These phases leverage a combination of ion-exchange, hydrogen bonding, and π-π interactions to differentiate between the transient diastereomeric complexes formed with each enantiomer.
-
Expertise & Experience: The choice of a Cinchona alkaloid-based zwitterionic CSP is based on its demonstrated success in separating various monosubstituted tryptophan derivatives.[4] The zwitterionic nature of the stationary phase is particularly suited for zwitterionic analytes like amino acids. The mobile phase composition is critical; the use of organic modifiers like methanol, along with acidic (formic acid, FA) and basic (diethylamine, DEA) additives, allows for fine-tuning the ionization states of both the analyte and the stationary phase, which is essential for optimizing retention and selectivity.[4]
Analytical Workflow Diagram
Caption: Workflow for analytical chiral HPLC of this compound.
Protocol 1: Analytical Enantiomeric Separation
This protocol is designed to be a self-validating system, incorporating system suitability checks to ensure reliable performance.
A. Instrumentation and Materials
-
HPLC system with binary pump, autosampler, column thermostat, and UV/Diode Array Detector (DAD).
-
Chiral Stationary Phase: Cinchona alkaloid-based zwitterionic CSP (e.g., CHIRALPAK ZWIX(+) or similar), 3 µm particle size, 4.6 x 150 mm.
-
Reagents: HPLC-grade methanol, acetonitrile, water, formic acid (FA), and diethylamine (DEA).
-
Sample: 6-Methoxytryptophan (racemic standard and sample to be tested), dissolved in mobile phase at ~0.5 mg/mL.
B. Chromatographic Conditions
| Parameter | Condition | Rationale |
| Column | Zwitterionic CSP (Cinchona Alkaloid-Based) | Provides necessary enantioselectivity for amino acids.[4] |
| Mobile Phase | Methanol / Water (98:2, v/v) with 50 mM Formic Acid and 25 mM Diethylamine | Organic solvent provides elution strength. FA and DEA act as counter-ions to control retention and peak shape.[4] |
| Flow Rate | 1.0 mL/min | Standard for a 4.6 mm ID column, balancing analysis time and pressure. |
| Column Temp. | 25 °C | Ensures reproducible retention times. |
| Detection | UV at 280 nm | Tryptophan's indole ring provides strong absorbance at this wavelength.[5] |
| Injection Vol. | 5 µL | Small volume to prevent column overloading and band broadening. |
C. Step-by-Step Methodology
-
System Preparation: Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
System Suitability Test (SST):
-
Inject the racemic 6-methoxytryptophan standard (0.5 mg/mL) six consecutive times.
-
Acceptance Criteria: The resolution (Rs) between the D- and L-enantiomer peaks must be > 1.5. The relative standard deviation (RSD) for the peak areas should be < 2.0%. This validates that the system is performing correctly before analyzing samples.[6]
-
-
Sample Analysis: Inject the test sample of this compound.
-
Data Processing:
-
Identify the peaks corresponding to the D- and L-enantiomers based on the racemic standard injection.
-
Integrate the peak areas for both enantiomers.
-
Calculate the enantiomeric excess (% e.e.) using the formula: % e.e. = [(Area_D - Area_L) / (Area_D + Area_L)] x 100
-
Part II: Preparative HPLC for Purification of this compound
The objective of preparative HPLC is to isolate the target enantiomer (this compound) at a high purity and in sufficient quantity for further use. This involves scaling up the optimized analytical method.
Principles of Method Scale-Up
Scaling from analytical to preparative chromatography is not merely about using a larger column. It requires a systematic adjustment of parameters to maintain separation while maximizing throughput.[7]
-
Expertise & Experience: The key is to maintain the linear velocity of the mobile phase. The flow rate is increased proportionally to the square of the column diameter ratio. Injection volume and sample concentration are significantly increased to maximize the amount of product purified per run (column loading).[8] A larger particle size CSP (e.g., 5 µm or 10 µm) is often used in preparative columns to reduce backpressure at higher flow rates.
Preparative Purification Workflow Diagram
Caption: Workflow for preparative HPLC purification and product isolation.
Protocol 2: Preparative Chiral Purification
A. Instrumentation and Materials
-
Preparative HPLC system with high-flow pumps, an autosampler or manual injector with a large loop, and an automated fraction collector.[9]
-
Preparative Chiral Column: Cinchona alkaloid-based zwitterionic CSP, 5 µm particle size, 20 x 250 mm (or similar preparative dimension).
-
Reagents: As in the analytical method, but in larger quantities.
-
Sample: Crude 6-methoxytryptophan dissolved at a high concentration (e.g., 10-50 mg/mL) in a suitable solvent (e.g., methanol). Solubility testing is required.
B. Scaled-Up Chromatographic Conditions
| Parameter | Condition | Rationale |
| Column | Zwitterionic CSP (Cinchona-based), 5 µm, 20 x 250 mm | Larger diameter for higher loading; larger particles to manage backpressure. |
| Mobile Phase | Methanol / Water (98:2, v/v) with 50 mM FA and 25 mM DEA | Composition is kept identical to the analytical method to preserve selectivity. |
| Flow Rate | ~18.9 mL/min | Scaled from 1.0 mL/min on a 4.6 mm ID column to a 20 mm ID column. |
| Column Temp. | Ambient | Temperature control is less critical but should be consistent. |
| Detection | UV at 280 nm (using a preparative flow cell) | Monitors elution profile for fraction collection triggering. |
| Injection Vol. | 1-5 mL (depending on loading study) | Maximizes throughput per injection. |
C. Step-by-Step Methodology
-
Loading Study: Perform several small injections with increasing sample concentration to determine the maximum loading capacity before resolution is compromised (i.e., peaks begin to merge).
-
System Equilibration: Equilibrate the preparative column with the mobile phase. This will require a significantly larger volume and more time than the analytical column.
-
Preparative Run: Inject the high-concentration sample onto the column.
-
Fraction Collection:
-
Use the UV signal to trigger the fraction collector.
-
Set the collection parameters (e.g., threshold-based) to collect the peak corresponding to the desired this compound enantiomer.[7] It is wise to collect in multiple smaller fractions across the peak.
-
-
Purity Analysis: Analyze a small aliquot from each collected fraction using the validated analytical HPLC method (Protocol 1) to determine its enantiomeric purity.
-
Pooling and Isolation:
-
Combine the fractions that meet the required purity specification (e.g., >99% e.e.).
-
Remove the mobile phase solvents using a rotary evaporator to obtain the purified solid product.
-
Method Stability and Considerations
Tryptophan and its derivatives can be sensitive to acidic conditions and oxidative degradation.[1][10] While the described mobile phase is standard, long-term storage of samples in acidic solutions should be avoided. Sample solutions should ideally be prepared fresh. Studies have shown that tryptophan solutions are most stable when stored at refrigerated temperatures (e.g., 4°C).[5]
Conclusion
This guide outlines robust and scientifically grounded HPLC methods for both the analytical determination of enantiomeric purity and the preparative purification of this compound. By employing a Cinchona alkaloid-based zwitterionic chiral stationary phase and systematically optimizing mobile phase conditions, high-resolution separation is readily achievable. The detailed protocols provide a clear path from small-scale analysis to preparative-scale isolation, enabling researchers to obtain high-purity D-enantiomers for subsequent scientific investigation. The principles and workflows described herein are foundational for any laboratory working with chiral amino acid derivatives.
References
- Ito, Y., et al. (2015). Enantiomeric Separation of Monosubstituted Tryptophan Derivatives and Metabolites by HPLC with a Cinchona Alkaloid-Based Zwitterionic Chiral Stationary Phase.
- Hussain, A., et al. (2018). Chiral HPLC Separation and Modeling of Four Stereomers of DL-Leucine-DL-Tryptophan Dipeptide on Amylose Chiral Column.
- Ginterová, P., et al. (2021). Application of achiral-chiral two-dimensional HPLC for separation of phenylalanine and tryptophan enantiomers in dietary supplement. PubMed.
- Unknown Author. Chiral separation of tryptophan by particleloaded CEC.
- BenchChem. (2025). Metabolomic Analysis of the Tryptophan Pathway, Including 5-Methoxytryptophan (5-MTP)
- Unknown Author. The determination of 5-methoxytryptophan in human plasma.
- Wroblewski, K., et al. (2018). Chromatographic analysis of tryptophan metabolites. PubMed Central.
- Phenomenex.
- Wu, G. (2019).
- Agilent Technologies.
- Taros Chemicals. (2015).
- Vecsei, M., et al. (2019). HPLC method for the assessment of tryptophan metabolism utilizing separate internal standard for each detector. Analytical Biochemistry.
- Loidl, A., et al. (2020). Stability of Tryptophan in Parenteral Amino Acid Solutions: Identification of Degradation Products and Development of HPLC Analysis Methods.
- Bakić, T., et al. (2020). High-performance liquid chromatography analysis of tryptophan stability in aqueous solutions.
- Zhang, L., et al. (2022).
Sources
- 1. Chromatographic analysis of tryptophan metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Analysis of Tryptophan and Its Metabolites by High-Performance Liquid Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. phx.phenomenex.com [phx.phenomenex.com]
- 4. Enantiomeric Separation of Monosubstituted Tryptophan Derivatives and Metabolites by HPLC with a Cinchona Alkaloid-Based Zwitterionic Chiral Stationary Phase and Its Application to the Evaluation of the Optical Purity of Synthesized 6-Chloro-l-Tryptophan - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Application of achiral-chiral two-dimensional HPLC for separation of phenylalanine and tryptophan enantiomers in dietary supplement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. lcms.cz [lcms.cz]
- 8. mdpi.com [mdpi.com]
- 9. tarosdiscovery.com [tarosdiscovery.com]
- 10. researchgate.net [researchgate.net]
Application Notes & Protocols: 6-Methoxy-D-tryptophan as a Strategic Building Block for Novel Therapeutic Agents
Abstract
The incorporation of unnatural amino acids into peptide scaffolds is a cornerstone of modern drug discovery, offering a powerful strategy to modulate pharmacological properties.[1] This guide focuses on 6-methoxy-D-tryptophan (6-MeO-D-Trp), a unique building block that combines the steric and electronic modifications of a methoxy-substituted indole ring with the enzymatic stability conferred by a D-enantiomer. We provide a detailed exploration of the rationale behind using 6-MeO-D-Trp, in-depth protocols for its incorporation into peptides via Solid-Phase Peptide Synthesis (SPPS), and methods for the characterization of the final products. This document is intended for researchers, chemists, and drug development professionals seeking to leverage advanced building blocks to create next-generation peptide therapeutics with enhanced stability, potency, and novel mechanisms of action.
Introduction: The Rationale for Chemically Modified Peptides
Peptides are increasingly prominent as therapeutic agents due to their high specificity and potency.[2] However, natural L-peptides often suffer from rapid enzymatic degradation and poor bioavailability. The strategic substitution of natural amino acids with unnatural counterparts addresses these limitations.[1]
The Dual Advantage of this compound:
-
D-Configuration for Enhanced Stability: The most significant advantage of incorporating D-amino acids is the profound increase in resistance to proteolysis.[3] Proteases, which are chiral enzymes, are stereospecific for L-amino acid substrates. Peptides containing D-amino acids are poor substrates for these enzymes, leading to a dramatically extended plasma half-life.[3][4]
-
Methoxy Substitution for Modulated Activity: The tryptophan indole side chain is a critical pharmacophore, often involved in key binding interactions and serving as a precursor to vital biomolecules like serotonin.[5][6] Modifying the indole ring, for instance with a methoxy group at the 6-position, can subtly alter the electronic and steric properties.[7] This modification can lead to:
-
Altered Receptor Binding: Fine-tuning interactions with target receptors or enzymes.
-
Improved Pharmacokinetics: Influencing lipophilicity and membrane permeability.
-
Modified Downstream Signaling: The metabolism of tryptophan is a complex network of pathways, including the kynurenine and serotonin pathways.[8][9] Introducing a modified tryptophan can alter these metabolic fates, potentially leading to novel therapeutic effects.
-
The combination of these two features in a single building block makes 6-MeO-D-Trp a highly valuable tool for medicinal chemists.
Properties and Handling of Fmoc-6-Methoxy-D-tryptophan
The practical application of 6-MeO-D-Trp in peptide synthesis begins with its Nα-protected form, most commonly Fmoc-6-methoxy-D-tryptophan.
| Property | L-Tryptophan (Typical) | This compound | Rationale for Significance in Synthesis & Biology |
| Stereochemistry | L-enantiomer | D-enantiomer | Confers resistance to enzymatic degradation by proteases.[3] |
| Side Chain | Indole | 6-Methoxyindole | Methoxy group alters electronics, hydrophobicity, and potential for H-bonding, which can modulate target binding.[7] |
| Molecular Weight | 204.23 g/mol | 234.26 g/mol | Must be accounted for in mass spectrometry analysis of the final peptide. |
| Fmoc-Protected MW | 426.47 g/mol | 456.50 g/mol [10] | Used for calculating reagent quantities during SPPS. |
| Storage | Room Temperature | -20°C[11] | Recommended for long-term stability of the modified amino acid to prevent degradation. |
Core Methodology: Solid-Phase Peptide Synthesis (SPPS)
The most efficient method for incorporating 6-MeO-D-Trp is the Fmoc/tBu strategy of Solid-Phase Peptide Synthesis (SPPS).[12][13] The peptide is assembled step-wise while anchored to a solid support (resin), with excess reagents washed away after each step.[14]
General SPPS Workflow
The synthesis follows a cyclical process of deprotection and coupling. The workflow diagram below illustrates the key stages for adding a single amino acid, a cycle that is repeated for each residue in the sequence.
Caption: Fig 1. General Workflow for Fmoc-SPPS.
Detailed Experimental Protocols
These protocols are designed for manual synthesis at a 0.1 mmol scale. Adjustments may be necessary for automated synthesizers.
Protocol 1: Resin Preparation and First Amino Acid Coupling
Causality: Proper swelling of the resin is critical for ensuring that all reactive sites within the polymer matrix are accessible to reagents, maximizing reaction efficiency.[12]
-
Resin Swelling: Place 0.1 mmol of Rink Amide resin (for C-terminal amide peptides) in a fritted reaction vessel. Add N,N-dimethylformamide (DMF, ~5 mL) and agitate for 30 minutes. Drain the DMF.[1][12]
-
Fmoc Deprotection: Add a solution of 20% piperidine in DMF (~5 mL) to the resin. Agitate for 5 minutes, drain, and repeat for another 10 minutes.[1]
-
Washing: Wash the resin thoroughly with DMF (5 x 5 mL) and then dichloromethane (DCM) (2 x 5 mL) to remove all traces of piperidine.
-
First Amino Acid Coupling:
-
In a separate vial, dissolve the first Fmoc-protected amino acid (0.4 mmol, 4 eq).
-
Add a coupling agent such as HCTU (0.38 mmol, 3.8 eq) and a base such as N,N-diisopropylethylamine (DIPEA) (0.8 mmol, 8 eq).
-
Add this activated mixture to the resin and agitate for 1-2 hours.
-
-
Monitoring and Capping: Perform a Kaiser test to check for complete coupling (primary amines will turn beads blue). If the test is positive, repeat the coupling step. If the test is negative (beads remain colorless), proceed to washing. Capping any unreacted amines with an acetic anhydride solution is an optional step to prevent deletion sequences.[14]
-
Washing: Wash the resin with DMF (3 x 5 mL) and DCM (2 x 5 mL). The resin is now ready for the next cycle.
Protocol 2: Incorporation of Fmoc-6-Methoxy-D-tryptophan
Causality: Unnatural amino acids, especially those with bulky side chains, can present steric hindrance.[1] Using a slightly longer coupling time or a more potent activating agent like HATU ensures the reaction goes to completion. A double coupling is a prudent measure to maximize yield.
-
Fmoc Deprotection: Following the final wash of the previous cycle, deprotect the N-terminal Fmoc group using 20% piperidine in DMF as described in Protocol 1, Step 2.
-
Washing: Wash the resin thoroughly with DMF (5 x 5 mL).
-
Activation and Coupling:
-
In a separate vial, dissolve Fmoc-6-methoxy-D-tryptophan (0.4 mmol, 4 eq) in DMF.
-
Add HATU (0.38 mmol, 3.8 eq) and DIPEA (0.8 mmol, 8 eq).
-
Allow the mixture to pre-activate for 1-2 minutes.
-
Add the activated solution to the resin and agitate for 2 hours.
-
-
Monitoring: Perform a Kaiser test. Given the unique nature of this residue, a "double coupling" is recommended.
-
Double Coupling (Recommended): After the first coupling, drain the reaction vessel and, without washing, add a freshly prepared and activated solution of Fmoc-6-methoxy-D-tryptophan and agitate for another 1-2 hours.
-
Washing: Once a negative Kaiser test is confirmed, wash the resin with DMF (5 x 5 mL) and DCM (2 x 5 mL). The synthesis can now proceed with the next amino acid in the sequence.
Protocol 3: Cleavage, Precipitation, and Purification
Causality: A strong acid like trifluoroacetic acid (TFA) is required to cleave the peptide from the resin and remove side-chain protecting groups.[15] Scavengers are essential to prevent re-attachment of reactive carbocations to sensitive residues. Triisopropylsilane (TIS) is particularly important for protecting the methoxy group and the indole ring of tryptophan from alkylation.
-
Final Deprotection and Washing: After the final amino acid has been coupled, perform a final Fmoc deprotection (Protocol 1, Step 2). Wash the peptide-resin thoroughly with DMF, followed by DCM, and dry under a vacuum for at least 1 hour.[15]
-
Cleavage: Prepare a cleavage cocktail. A standard high-scavenger cocktail suitable for tryptophan-containing peptides is:
-
TFA Reagent R: 90% TFA, 5% Thioanisole, 3% Ethanedithiol, 2% Anisole.
-
Alternatively, a simpler cocktail is: 95% TFA, 2.5% Water, 2.5% Triisopropylsilane (TIS) .
-
Add the cleavage cocktail to the dried resin (~5 mL per 0.1 mmol scale) and agitate at room temperature for 2-4 hours.[1]
-
-
Peptide Precipitation:
-
Filter the resin and collect the TFA solution into a fresh centrifuge tube.
-
Add the TFA solution dropwise into a 10-fold excess of cold diethyl ether. A white precipitate (the crude peptide) should form.
-
Incubate at -20°C for 30 minutes to maximize precipitation.
-
-
Isolation: Centrifuge the mixture to pellet the crude peptide. Carefully decant the ether. Wash the pellet with cold ether 2-3 times, centrifuging each time.
-
Drying: After the final wash, dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator.
-
Purification:
-
Dissolve the crude peptide in a suitable solvent (e.g., 50% acetonitrile/water with 0.1% TFA).
-
Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC) on a C18 column.[16]
-
Collect fractions corresponding to the major peak and confirm the mass of each fraction.
-
Pool the pure fractions and lyophilize to obtain the final peptide as a white, fluffy powder.
-
Characterization of the Final Peptide
Thorough characterization is essential to confirm the successful synthesis and purity of the 6-MeO-D-Trp-containing peptide.[17][18]
| Technique | Purpose | Expected Outcome |
| Analytical RP-HPLC | Assess purity and retention time. | A single, sharp peak indicating >95% purity. The retention time will be shifted relative to the non-methoxylated analogue due to increased hydrophobicity. |
| Mass Spectrometry (MS) | Confirm identity and molecular weight. | The observed mass should match the calculated theoretical mass of the peptide containing the 6-MeO-D-Trp residue (C12H12N2O3, MW: 232.24 Da for the residue). ESI-MS is commonly used.[17][19] |
| Tandem MS (MS/MS) | Confirm amino acid sequence. | Fragmentation analysis should confirm the position of the 6-MeO-D-Trp residue within the peptide sequence.[17] |
Potential Therapeutic Applications & Mechanism of Action
The incorporation of 6-MeO-D-Trp can be envisioned in several therapeutic areas. Tryptophan and its metabolites are deeply involved in neurological and immunological signaling.[8][20]
Caption: Fig 2. Conceptual role of 6-MeO-D-Trp.
-
CNS Disorders: Tryptophan is the metabolic precursor to the neurotransmitter serotonin.[5] Peptides designed to interact with CNS targets could benefit from the enhanced stability and blood-brain barrier permeability that D-amino acids and lipophilic modifications may provide.[8]
-
Oncology & Immunology: The enzyme indoleamine 2,3-dioxygenase (IDO1), a key regulator of the kynurenine pathway, is a major target in cancer immunotherapy.[20] Peptides containing tryptophan analogues could be designed as novel IDO1 inhibitors or modulators of the tumor microenvironment.
-
Antimicrobial Peptides (AMPs): The introduction of D-amino acids is a known strategy to enhance the activity and selectivity of AMPs.[3] The modified hydrophobicity from the methoxy group could further improve membrane disruption capabilities.
By providing resistance to degradation and modulating the key indole pharmacophore, this compound serves as a high-value building block for creating peptide therapeutics with superior pharmacological profiles.
References
- Benchchem.
- Marchesan, S. (2016). The Unexpected Advantages of Using D-Amino Acids for Peptide Self-Assembly into Nanostructured Hydrogels for Medicine. PubMed Central.
- Amblard, M., et al. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular Biotechnology.
- AAPPTEC. Guide to Solid Phase Peptide Synthesis.
- Rozenski, J., et al. (2002).
- Coin, I., et al. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences.
- Friedman, M. (2011). Nutritional and medicinal aspects of D-amino acids. PubMed.
- Hurevich, M. (n.d.). Accelerated solid-phase synthesis of post-translationally modified peptides. American Chemical Society.
- Benchchem.
- Wikipedia. Tryptophan.
- Chen, Y., et al. (2022).
- D’Aniello, S., et al. (2020). D-amino acids in nature, agriculture and biomedicine. Taylor & Francis Online.
- Creative Proteomics.
- Taylor & Francis. D-amino acids – Knowledge and References.
- Genchi, G. (2017). An overview on D-amino acids.
- International Journal of Science and Research Archive. (2024).
- Li, Y., et al. (2024). Production, Mechanisms, and Therapeutic Strategies of Tryptophan Metabolites in CNS Diseases. PubMed Central.
- ResearchGate. (2024).
- Aralez Bio eStore. Fmoc-6-methoxy-D-tryptophan.
- Echo BioSystems. This compound.
- NINGBO INNO PHARMCHEM CO.,LTD.
- ScienceDaily. (2024).
- Li, X., et al. (2024).
- AChemBlock. N-Fmoc-6-Methoxy-D-tryptophan 95%.
- Liu, Y., et al. (2023). Tryptophan metabolism: From physiological functions to key roles and therapeutic targets in cancer (Review). PubMed Central.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. sciencedaily.com [sciencedaily.com]
- 3. The Unexpected Advantages of Using D-Amino Acids for Peptide Self-Assembly into Nanostructured Hydrogels for Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. Tryptophan - Wikipedia [en.wikipedia.org]
- 6. Clickable tryptophan modification for late-stage diversification of native peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. nbinno.com [nbinno.com]
- 8. Tryptophan metabolism: Mechanism-oriented therapy for neurological and psychiatric disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Production, Mechanisms, and Therapeutic Strategies of Tryptophan Metabolites in CNS Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. N-Fmoc-6-Methoxy-D-tryptophan 95% | AChemBlock [achemblock.com]
- 11. This compound [echobiosystems.com]
- 12. chemistry.du.ac.in [chemistry.du.ac.in]
- 13. luxembourg-bio.com [luxembourg-bio.com]
- 14. peptide.com [peptide.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. ijsra.net [ijsra.net]
- 17. polarispeptides.com [polarispeptides.com]
- 18. researchgate.net [researchgate.net]
- 19. Characterization and sequence confirmation of unnatural amino acid containing peptide libraries using electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Tryptophan metabolism: From physiological functions to key roles and therapeutic targets in cancer (Review) - PMC [pmc.ncbi.nlm.nih.gov]
Application Note & Protocol: Incorporating 6-Methoxy-D-tryptophan into Peptides via Fmoc Solid-Phase Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
This guide provides a comprehensive framework for labeling peptides with the fluorescent unnatural amino acid 6-Methoxy-D-tryptophan (6-MeO-D-Trp) using Fluorenylmethyloxycarbonyl (Fmoc) based Solid-Phase Peptide Synthesis (SPPS). The incorporation of tryptophan analogs like 6-MeO-D-Trp offers a powerful tool for studying peptide structure, function, and dynamics by introducing an intrinsic fluorescent probe with minimal structural perturbation. We will detail the underlying chemical principles, provide step-by-step protocols for synthesis, cleavage, and purification, and discuss the critical considerations for handling the chemically sensitive indole side chain.
Introduction: The Rationale for this compound Labeling
The study of peptides and proteins often relies on fluorescent labeling to visualize and quantify biological processes.[1] While large extrinsic fluorophores are commonly used, they can disrupt the native conformation and function of the biomolecule.[2] Unnatural fluorescent amino acids, such as derivatives of tryptophan, serve as ideal intrinsic probes. They can be incorporated at specific sites within a peptide sequence, acting as close structural mimics of their natural counterparts.[3]
This compound is a valuable tool for several reasons:
-
Intrinsic Fluorescence: The methoxy substitution on the indole ring modifies the photophysical properties compared to natural tryptophan, often resulting in useful shifts in excitation and emission spectra for fluorescence-based assays.
-
Structural Mimicry: It closely resembles natural tryptophan, minimizing the potential for altering peptide secondary structure or binding interactions.
-
Enhanced Stability: The incorporation of a D-amino acid at a specific position can significantly increase the peptide's resistance to proteolytic degradation, a crucial attribute for therapeutic peptide development.
The most robust and widely used method for synthesizing such labeled peptides is Solid-Phase Peptide Synthesis (SPPS). SPPS involves the stepwise addition of protected amino acids to a growing peptide chain that is covalently attached to an insoluble resin support, simplifying the purification process by allowing excess reagents to be washed away.[4]
The Core Challenge: Protecting the Tryptophan Indole Ring
The primary challenge in synthesizing tryptophan-containing peptides is the susceptibility of the electron-rich indole side chain to modification.[5] During the final cleavage step, where the peptide is released from the resin using strong acid (typically trifluoroacetic acid, TFA), reactive carbocations are generated from the removal of other side-chain protecting groups. These electrophiles can attack the indole ring, leading to alkylation and other side products that are difficult to remove.[6]
While the indole nitrogen of natural tryptophan is often protected with an acid-labile tert-butyloxycarbonyl (Boc) group (Fmoc-Trp(Boc)-OH) to shield it, many tryptophan derivatives like 6-MeO-D-Trp are used without this protection.[7] In such cases, the success of the synthesis hinges on the careful selection of a "cleavage cocktail" containing scavenger molecules that can effectively quench these reactive carbocations before they modify the tryptophan residue.
The Fmoc-SPPS Workflow: An Overview
Fmoc-SPPS is built on an orthogonal protection strategy. The temporary Nα-Fmoc group is removed with a mild base (e.g., piperidine), while the permanent side-chain protecting groups and the resin linker are stable to this base but are removed later with strong acid.[8] The process is a cycle of deprotection and coupling steps.
Caption: Iterative cycle of Fmoc Solid-Phase Peptide Synthesis.
Detailed Protocols
This section provides a step-by-step methodology for the manual synthesis of a model peptide, Ac-Tyr-Gly-Gly-Phe-(6-MeO-D-Trp)-NH₂ , on a 0.1 mmol scale using Rink Amide resin to generate a C-terminal amide.
Materials and Reagents
| Reagent / Material | Purpose |
| Rink Amide MBHA Resin | Solid support for C-terminal amide peptides |
| Fmoc-L-Tyr(tBu)-OH | Protected Amino Acid |
| Fmoc-Gly-OH | Protected Amino Acid |
| Fmoc-L-Phe-OH | Protected Amino Acid |
| Fmoc-(6-MeO)-D-Trp-OH | Target Labeling Amino Acid |
| Acetic Anhydride | N-terminal acetylation (capping) |
| HBTU (or HATU) | Coupling/Activating Reagent |
| N,N-Diisopropylethylamine (DIPEA) | Activation Base |
| N,N-Dimethylformamide (DMF) | Primary Synthesis Solvent |
| Dichloromethane (DCM) | Washing Solvent |
| 20% (v/v) Piperidine in DMF | Fmoc Deprotection Solution |
| Trifluoroacetic Acid (TFA) | Cleavage Reagent |
| Triisopropylsilane (TIS) | Scavenger (Carbocation Quencher) |
| Water (ddH₂O) | Scavenger |
| Cold Diethyl Ether | Peptide Precipitation |
| Acetonitrile (ACN) / Water | HPLC Solvents |
| Solid Phase Synthesis Vessel | Reaction Vessel |
| Shaker / Nitrogen Bubbler | Agitation |
| RP-HPLC System | Purification & Analysis |
| Mass Spectrometer | Characterization |
Protocol 1: Peptide Chain Assembly
1. Resin Preparation (Swelling):
-
Place Rink Amide resin (0.1 mmol) into the synthesis vessel.
-
Add DMF (~10 mL per gram of resin) and allow the resin to swell for at least 30 minutes with gentle agitation.[9]
-
Drain the DMF.
2. Initial Fmoc Deprotection (for pre-loaded resins):
-
Add 20% piperidine/DMF solution to the swollen resin.
-
Agitate for 3 minutes, then drain.
-
Add a fresh portion of 20% piperidine/DMF and agitate for 15 minutes.
-
Drain the solution and wash the resin thoroughly with DMF (5 x 10 mL).
3. Iterative Coupling Cycle (Example for Fmoc-(6-MeO)-D-Trp-OH):
-
Amino Acid Activation: In a separate vial, dissolve Fmoc-(6-MeO)-D-Trp-OH (3 eq., 0.3 mmol), HBTU (2.9 eq., 0.29 mmol) in DMF (~5 mL). Add DIPEA (6 eq., 0.6 mmol). Allow the mixture to pre-activate for 1-2 minutes.[9] The solution will typically change color.
-
Coupling: Add the activated amino acid solution to the deprotected resin. Agitate the mixture for 1-2 hours at room temperature.
-
Monitoring (Optional but Recommended): Perform a Kaiser test to check for completion.[9] Blue beads indicate free amines and an incomplete reaction. If the test is positive, continue coupling for another hour or perform a second coupling.
-
Washing: Once coupling is complete (negative Kaiser test), drain the solution and wash the resin with DMF (3 x 10 mL).
4. Repeat for All Amino Acids:
-
Repeat the deprotection (Step 2, but starting from the peptide-resin) and coupling (Step 3) cycles for each amino acid in the sequence: Phe, Gly, Gly, Tyr.
5. N-Terminal Acetylation:
-
After the final amino acid (Tyr) has been coupled, perform the final Fmoc deprotection (Step 2).
-
Prepare a capping solution of Acetic Anhydride/DIPEA/DMF (e.g., 5:6:89 v/v/v).
-
Add the capping solution to the resin and agitate for 30 minutes.
-
Drain and wash the resin thoroughly with DMF (3x), DCM (3x), and finally DMF (3x).
-
Dry the resin under a vacuum for several hours.
Protocol 2: Peptide Cleavage and Purification
The choice of cleavage cocktail is the most critical step for protecting the 6-methoxy-indole ring. A cocktail with effective scavengers is mandatory.
Caption: Workflow from cleavage to final purified peptide.
1. Recommended Cleavage Cocktail:
-
Reagent B: TFA / H₂O / TIS (95% : 2.5% : 2.5% v/v/v).[6] This is a standard, effective cocktail for peptides containing tryptophan.
| Component | Function | Volume for 10 mL |
| TFA | Cleaves peptide from resin and removes side-chain protecting groups. | 9.5 mL |
| Water (H₂O) | Scavenger; helps suppress t-butylation of the indole ring. | 0.25 mL |
| TIS | Potent carbocation scavenger, preventing re-attachment and alkylation. | 0.25 mL |
2. Cleavage Procedure:
-
Place the dry peptide-resin in a reaction vessel.
-
Add the freshly prepared cleavage cocktail (~10 mL per gram of resin).
-
Agitate gently at room temperature for 2-3 hours.
-
Filter the resin through a syringe filter or fritted funnel, collecting the filtrate into a clean centrifuge tube.
-
Wash the resin with a small amount of fresh TFA (1-2 mL) and combine the filtrates.
3. Precipitation and Isolation:
-
Add the TFA filtrate dropwise into a larger tube containing ~40 mL of ice-cold diethyl ether. A white precipitate (the crude peptide) should form.
-
Centrifuge the mixture to pellet the peptide.
-
Carefully decant the ether.
-
Wash the pellet by adding more cold ether, vortexing briefly, and centrifuging again. Repeat this wash step twice to remove residual scavengers.
-
After the final wash, dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator. The crude product may appear as a white or off-white solid.[10]
4. Purification and Characterization:
-
Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., 50% Acetonitrile/Water).
-
Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC) with a C18 column and a water/acetonitrile gradient containing 0.1% TFA.[]
-
Collect fractions corresponding to the major peak.
-
Confirm the identity of the pure fractions by mass spectrometry (verifying the correct molecular weight).
-
Assess the purity of the final product using analytical RP-HPLC.
-
Lyophilize (freeze-dry) the pure fractions to obtain the final peptide as a fluffy, white powder.
Conclusion
The incorporation of this compound provides a robust method for creating intrinsically fluorescent, proteolytically stable peptides. Success in this endeavor relies on a solid understanding of Fmoc-SPPS principles and, most critically, on mitigating the inherent reactivity of the tryptophan indole ring. By employing a well-chosen cleavage cocktail rich in scavengers like TIS, researchers can reliably synthesize high-purity labeled peptides for a wide array of applications in chemical biology and drug discovery.
References
- Lauth-de Viguerie, N., et al. (2013). Application of the allyloxycarbonyl protecting group for the indole of Trp in solid-phase peptide synthesis. PubMed.
- Karlsson, C., et al. (1998). Protection of the indole ring of tryptophan by the nucleophile-stable, acid-cleavable Nin-2,4-dimethylpent-3-yloxycarbonyl (Doc) protecting group. Chemical Communications.
- Aapptec Peptides. Cleavage Cocktail for Peptides Containing Cys, Met, Trp and Tyr Residues (Reagent K). Aapptec.
- Cabre, J. G., et al. (2014). Methods and protocols of modern solid phase peptide synthesis. In Peptide Synthesis. Humana Press.
- The Royal Society of Chemistry. (2014). Experimental procedures Solid phase peptide synthesis (SPPS). The Royal Society of Chemistry.
- Aapptec. Cleavage Cocktail for Peptides Containing Cys, Met, Trp and Tyr Residues (Reagent K)1. Aapptec.
- Stathopoulos, P., et al. (2006). A new protecting group for tryptophan in solid-phase peptide synthesis which protects against acid-catalyzed side reactions and facilitates purification by HPLC. ResearchGate.
- Stathopoulos, P., et al. (2006). A new protecting group for tryptophan in solid-phase peptide synthesis which protects against acid-catalyzed side reactions and facilitates purification by HPLC. ResearchGate.
- Aapptec Peptides. (1990). Technical Support Information Bulletin 1168. Aapptec.
- Giepmans, B. N., et al. (2006). Fluorescent labeling and modification of proteins. Nature Chemical Biology.
- Fields, G. B. (2001). Cleavage, Deprotection, and Isolation of Peptides after Fmoc Synthesis. ResearchGate.
- de la Torre, B. G., et al. (2024). Fluorescence Labeling of Peptides: Finding the Optimal Protocol for Coupling Various Dyes to ATCUN-like Structures. ACS Organic & Inorganic Au.
- Ghosh, N. (2022). What can be the cleavage cocktail used in synthesis of Trp-Trp-Phe tripeptide? ResearchGate.
- Nowick, J. S. (2018). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Chemistry.
- El-Faham, A., & Albericio, F. (2011). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development.
- Vlieghe, P., et al. (2015). Fmoc Solid-Phase Peptide Synthesis. Methods in Molecular Biology.
- Aapptec Peptides. Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Aapptec.
- The Royal Society of Chemistry. (2008). Solid Phase Fluorescent Labeling of Peptides. The Royal Society of Chemistry.
- Albericio, F., et al. (2003). Handles for Fmoc Solid-Phase Synthesis of Protected Peptides. ACS Publications.
- Candish, L., et al. (2017). Post-synthetic functionalization of tryptophan protected peptide sequences through indole (C-2) photocatalytic alkylation. Chemical Communications.
- Kale, S. S., et al. (2020). Solution-Phase Fmoc-Based Peptide Synthesis for DNA-Encoded Chemical Libraries. Deliver Therapeutics.
- Google Patents. (2016). WO2016207912A1 - Novel process for the preparation of pasireotide. Google Patents.
Sources
- 1. Fluorescent labeling and modification of proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Fmoc Solid-Phase Peptide Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. delivertherapeutics.com [delivertherapeutics.com]
- 8. chemistry.du.ac.in [chemistry.du.ac.in]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
Application Notes & Protocols: Strategic Incorporation of 6-Methoxy-D-tryptophan for the Synthesis of Potent, Protease-Resistant Antibacterial Peptides
Introduction: Overcoming the Limitations of Conventional Antibiotics
The escalating crisis of multidrug-resistant bacteria necessitates a paradigm shift in antimicrobial drug development. Antimicrobial peptides (AMPs) have emerged as a promising therapeutic class, largely due to their membrane-disrupting mechanisms of action which are less susceptible to the development of resistance compared to traditional antibiotics.[1] Tryptophan (Trp), with its bulky, electron-rich indole side chain, plays a pivotal role in the function of many natural AMPs. It has a strong affinity for the interfacial region of lipid bilayers, anchoring the peptide to the bacterial membrane and facilitating its disruptive activity.[2][3][4]
However, native L-amino acid peptides face significant hurdles in clinical development, primarily their susceptibility to proteolytic degradation. To enhance the therapeutic potential of AMPs, medicinal chemists employ non-proteinogenic amino acids. This guide details the rationale and methodology for incorporating 6-Methoxy-D-tryptophan (6-MeO-D-Trp) into synthetic antibacterial peptides. The strategic use of this analog aims to achieve two critical objectives:
-
Enhanced Stability: The D-chiral center renders the peptide backbone resistant to degradation by host and bacterial proteases.
-
Modulated Bioactivity: The methoxy substitution on the indole ring alters its electronic and hydrophobic properties, potentially enhancing membrane interaction and antibacterial potency, a strategy that has shown promise with other methoxy-tryptophan isomers.[5][6]
This document provides researchers, scientists, and drug development professionals with the foundational knowledge and detailed protocols for the synthesis, purification, and characterization of novel AMPs containing 6-MeO-D-Trp.
Scientific Rationale: The "Why" Behind 6-MeO-D-Trp
The decision to incorporate 6-MeO-D-Trp is not arbitrary; it is a design choice rooted in established principles of medicinal chemistry and peptide science.
-
The Role of the Tryptophan Indole Ring: The indole side chain is crucial for the initial association of the peptide with the bacterial membrane. Its large, planar surface and hydrophobic nature promote partitioning into the lipid bilayer's interfacial region. This interaction is a prerequisite for subsequent membrane permeabilization and cell death.[7]
-
Impact of Methoxy Substitution: Adding a methoxy (-OCH₃) group at the 6-position of the indole ring introduces a potent electron-donating group. This modification increases the electron density of the aromatic system, potentially strengthening cation-π interactions with positively charged lipid headgroups or other residues. Furthermore, it subtly increases the hydrophobicity, which can enhance the peptide's ability to penetrate the membrane core. Studies with related methoxy-tryptophan analogs have demonstrated that such modifications can lead to significantly improved antibacterial potency.[5]
-
The D-Amino Acid Advantage: Proteases, the enzymes responsible for peptide degradation, are highly stereospecific. They have evolved to recognize and cleave peptide bonds between L-amino acids. By introducing a D-amino acid, we create a "proteolytic roadblock." The local inversion of stereochemistry at the 6-MeO-D-Trp residue disrupts the necessary substrate-enzyme fit, significantly extending the peptide's biological half-life.
The logical relationship for incorporating 6-MeO-D-Trp can be visualized as follows:
Caption: Design logic for 6-MeO-D-Trp incorporation in AMPs.
Core Methodology: Fmoc-Based Solid-Phase Peptide Synthesis (SPPS)
The synthesis of peptides containing 6-MeO-D-Trp is readily achieved using standard Fmoc-based solid-phase peptide synthesis (SPPS). The most critical consideration is the protection of the indole nitrogen to prevent side reactions during the final acidolytic cleavage step.[8] Therefore, the use of Fmoc-D-Trp(Boc)-6-OMe-OH is mandatory for achieving high purity and yield.
General SPPS Workflow
The SPPS process is a cyclical procedure involving the sequential addition of protected amino acids to a growing peptide chain anchored to a solid support (resin).
Caption: Proposed mechanism of action for a 6-MeO-D-Trp AMP.
| Peptide Variant | MIC vs. S. aureus (µg/mL) | MIC vs. P. aeruginosa (µg/mL) |
| Native L-Trp Peptide | 16 | 32 |
| 6-MeO-D-Trp Peptide | 4 | 8 |
Table 2: Example of comparative MIC data showing the potential improvement from 6-MeO-D-Trp incorporation.
References
- Kade, M., Re, S., & Poetsch, A. (2011). Mass spectrometric characterization of peptides containing different oxidized tryptophan residues. Journal of Mass Spectrometry, 46(10), 995-1004. [Link]
- Lee, S., Lee, J., Park, S., et al. (2024). Enhanced Antibacterial, Anti-Inflammatory, and Antibiofilm Activities of Tryptophan-Substituted Peptides Derived from Cecropin A-Melittin Hybrid Peptide BP100. MDPI. [Link]
- Sundari, C. S., Chakraborty, K., Nagaraj, R., & Jagannadham, M. V. (2010). Characterization of chemical modification of tryptophan by matrix-assisted laser desorption/ionization mass spectrometry. Protein & Peptide Letters, 17(2), 168-171. [Link]
- Ingenta Connect. (2010).
- Ramamoorthy, A., Thennarasu, S., Lee, D. K., Tan, A., & Maloy, L. (2006). Solution structure of a novel tryptophan-rich peptide with bidirectional antimicrobial activity. Antimicrobial Agents and Chemotherapy, 50(6), 2996-3005. [Link]
- Deslouches, B., Steckbeck, J. D., Craigo, J. K., et al. (2005). De Novo Generation of Cationic Antimicrobial Peptides: Influence of Length and Tryptophan Substitution on Antimicrobial Activity. Antimicrobial Agents and Chemotherapy, 49(1), 316-322. [Link]
- Gao, J., Zhang, Y., Wang, L., et al. (2020). The Critical Role of Tryptophan in the Antimicrobial Activity and Cell Toxicity of the Duck Antimicrobial Peptide DCATH. Frontiers in Microbiology, 11, 1079. [Link]
- Wang, Z., Zhang, Z., He, W., et al. (2024). Clickable tryptophan modification for late-stage diversification of native peptides. Science Advances, 10(28). [Link]
- Szerencsés, D., Krizsán, G., Czifrák, K., et al. (2023). Enhanced Antibacterial Activity of Substituted Derivatives of NCR169C Peptide. International Journal of Molecular Sciences, 24(3), 2686. [Link]
- Piktel, E., Pogoda, K., Marcińczyk, M., et al. (2016). Antimicrobial Peptides and Their Analogs: Searching for New Potential Therapeutics. Postepy higieny i medycyny doswiadczalnej, 70, 1024-1045. [Link]
- Chen, C. H., Genapathy, S., Fischer, P. M., & Chan, W. C. (2014). A facile approach to tryptophan derivatives for the total synthesis of argyrin analogues. Organic & Biomolecular Chemistry, 12(46), 9471-9476. [Link]
- Journal of the American Chemical Society. (2025).
- Chen, Y. C., Chen, Y. J., Chen, C. J., et al. (2023). Improving the Antibacterial Activity of Tryptophan-Containing Peptide Nanostructures Through Self-Assembly.
- Lee, S., Lee, J., Park, S., et al. (2024). Enhanced Antibacterial, Anti-Inflammatory, and Antibiofilm Activities of Tryptophan-Substituted Peptides Derived from Cecropin A-Melittin Hybrid Peptide BP100. PMC. [Link]
- Gao, J., Zhang, Y., Wang, L., et al. (2020).
- Akter, A., Akter, F., & Islam, M. R. (2016). Tryptophan-Rich and Proline-Rich Antimicrobial Peptides. MDPI. [Link]
- Junk, L., Ullrich, A., & Kazmaier, U. (2015). Synthesis of modified tryptophan derivatives. Targets in Heterocyclic Systems, 19, 243-277. [Link]
- Biondi, L., De Zotti, M., & Formaggio, F. (2016). Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media. ChemistryOpen, 5(2), 104-114. [Link]
- Burlina, F., & Howl, J. (2020). Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. Frontiers in Chemistry, 8, 133. [Link]
- Isai, V., Tlili, C., & Galande, A. K. (2017). Sustainability Challenges in Peptide Synthesis and Purification: From R&D to Production. ACS Sustainable Chemistry & Engineering, 5(11), 9709-9718. [Link]
- Coin, I., Beyermann, M., & Bienert, M. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols, 2(12), 3247-3256. [Link]
- Löw, M., & Kisfaludy, L. (1979). Solid-phase synthesis of tryptophan-containing peptides.
- Nowick, J. S. (2019). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine. [Link]
- Giraud, M., Cavelier-Frontin, F., & Martinez, J. (1993). Comparison of methods for the Fmoc solid-phase synthesis and cleavage of a peptide containing both tryptophan and arginine. International Journal of Peptide and Protein Research, 42(1), 58-63. [Link]
- Miranda, L. P., & Alewood, P. F. (2013). Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. Luxembourg Bio Technologies. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. The Critical Role of Tryptophan in the Antimicrobial Activity and Cell Toxicity of the Duck Antimicrobial Peptide DCATH - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Enhanced Antibacterial, Anti-Inflammatory, and Antibiofilm Activities of Tryptophan-Substituted Peptides Derived from Cecropin A-Melittin Hybrid Peptide BP100 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Enhanced Antibacterial Activity of Substituted Derivatives of NCR169C Peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A facile approach to tryptophan derivatives for the total synthesis of argyrin analogues - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C4OB02107J [pubs.rsc.org]
- 7. Solution Structure of a Novel Tryptophan-Rich Peptide with Bidirectional Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Application Notes and Protocols for Assessing the Metabolic Stability of Peptides with 6-Methoxy-D-tryptophan
Introduction: The Critical Role of Metabolic Stability in Peptide Drug Development
Peptides have emerged as a promising class of therapeutics due to their high specificity and potency.[1][2][3] However, their clinical utility is often hampered by poor metabolic stability, leading to rapid clearance and short in vivo half-lives.[1][2][3] A key strategy to overcome this limitation is the incorporation of unnatural amino acids into the peptide sequence.[4][5][6][7][8] This guide focuses on peptides containing 6-Methoxy-D-tryptophan, a modification designed to enhance metabolic resistance. The inclusion of a D-amino acid sterically hinders recognition by proteases, which are stereospecific for L-amino acids.[5][9] The methoxy group can also influence metabolic pathways, potentially blocking sites of oxidation.[10][11]
This document provides a comprehensive overview of the experimental protocols necessary to rigorously assess the metabolic stability of peptides incorporating this compound. These protocols are designed for researchers, scientists, and drug development professionals to generate robust and reliable data to inform candidate selection and optimization.
The Scientific Rationale for this compound Incorporation
The rationale for using this compound stems from two key principles of medicinal chemistry aimed at improving peptide stability:
-
Stereochemical Hindrance: Proteolytic enzymes, the primary drivers of peptide degradation in vivo, exhibit a high degree of stereoselectivity for L-amino acids.[5] By substituting an L-amino acid with its D-enantiomer, the peptide backbone becomes a poor substrate for these enzymes, significantly reducing the rate of proteolysis.[9][12][13][14]
-
Modification of Metabolic Hotspots: The indole ring of tryptophan is susceptible to oxidative metabolism, primarily by cytochrome P450 (CYP) enzymes in the liver.[15][16] The introduction of a methoxy group at the 6-position can alter the electronic properties of the indole ring and sterically hinder enzymatic attack, thereby reducing oxidative degradation.[10][11][17]
The synergistic effect of these two modifications is hypothesized to confer superior metabolic stability to the peptide. The following protocols are designed to test this hypothesis in various biologically relevant matrices.
Experimental Workflow for Assessing Peptide Metabolic Stability
A systematic approach to evaluating the metabolic stability of a novel peptide is crucial. The workflow below outlines the key in vitro assays that provide a comprehensive stability profile.
Caption: General workflow for evaluating the metabolic stability of a modified peptide.
I. Plasma Stability Assay
Objective: To determine the stability of the peptide in the presence of plasma enzymes, primarily proteases and esterases. Poor plasma stability can lead to rapid clearance and a short in vivo half-life.[18][19]
Materials
-
Test peptide stock solution (e.g., 1 mg/mL in a suitable buffer)
-
Control peptide (a version of the test peptide with L-tryptophan or without the methoxy group, if available)
-
Pooled human plasma (and other species as relevant, e.g., rat, mouse, dog)[18]
-
Internal Standard (IS) stock solution (a structurally similar but distinct peptide or a stable isotope-labeled version of the test peptide)
-
Termination solution: Acetonitrile (ACN) containing the IS
-
Phosphate-buffered saline (PBS), pH 7.4
-
Incubator (37°C)
-
Centrifuge
Step-by-Step Protocol
-
Preparation:
-
Thaw pooled plasma at 37°C and centrifuge to remove any precipitates.[20]
-
Pre-warm the plasma to 37°C.
-
Prepare a working solution of the test peptide and control peptide in PBS.
-
-
Incubation:
-
In a 96-well plate or microcentrifuge tubes, add the required volume of pre-warmed plasma.
-
Initiate the reaction by adding the peptide working solution to a final concentration of 1-10 µM.
-
Incubate the plate at 37°C with gentle shaking.
-
At designated time points (e.g., 0, 15, 30, 60, 120, and 240 minutes), collect aliquots of the incubation mixture.[18]
-
-
Reaction Termination and Sample Processing:
-
Immediately terminate the reaction by adding a 3-fold volume of ice-cold ACN containing the IS to the collected aliquots.
-
Vortex the samples and incubate on ice for 10 minutes to allow for complete protein precipitation.[20]
-
Centrifuge the samples at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.[20]
-
Carefully transfer the supernatant to a new plate or vials for LC-MS/MS analysis.
-
Data Analysis and Interpretation
The concentration of the remaining parent peptide at each time point is quantified by LC-MS/MS.[18][19]
-
Quantification: The peak area ratio of the analyte to the IS is used for quantification.[18]
-
Half-life (t½) Calculation: Plot the natural logarithm of the percentage of remaining peptide against time. The slope of the linear regression line corresponds to the degradation rate constant (k). The half-life is calculated using the formula: t½ = 0.693 / k .[18]
A longer half-life for the this compound-containing peptide compared to its L-amino acid counterpart would indicate enhanced stability in plasma.
II. Liver Microsomal Stability Assay
Objective: To assess the susceptibility of the peptide to metabolism by hepatic enzymes, primarily cytochrome P450s (CYPs), which are abundant in liver microsomes.[15][16] This assay is crucial for predicting hepatic clearance.
Materials
-
Test peptide and control peptide stock solutions
-
Pooled human liver microsomes (and other species as relevant)
-
NADPH regenerating system (e.g., a solution containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)[15]
-
Phosphate buffer (100 mM, pH 7.4)
-
Internal Standard (IS)
-
Termination solution: Acetonitrile (ACN) with IS
-
Incubator (37°C)
-
Centrifuge
Step-by-Step Protocol
-
Preparation:
-
Prepare a microsomal incubation mixture containing liver microsomes (final concentration 0.5-1 mg/mL) in phosphate buffer.[21] Keep on ice.
-
Prepare a working solution of the test peptide.
-
-
Incubation:
-
In a 96-well plate, add the microsomal incubation mixture.
-
Add the test peptide to a final concentration of 1 µM.[21]
-
Pre-incubate the plate at 37°C for 5-10 minutes.
-
Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.[22]
-
Incubate at 37°C with shaking.
-
At specified time points (e.g., 0, 5, 15, 30, 45, 60 minutes), collect aliquots.[16]
-
Include a negative control without the NADPH regenerating system to account for non-enzymatic degradation.[15]
-
-
Reaction Termination and Sample Processing:
-
Terminate the reaction by adding 3 volumes of ice-cold ACN with IS.
-
Process the samples as described in the plasma stability assay (vortex, centrifuge, collect supernatant).
-
Data Analysis and Interpretation
-
Half-life (t½) Calculation: Determined as in the plasma stability assay.
-
Intrinsic Clearance (Clint) Calculation: This parameter reflects the metabolic capacity of the liver for the peptide. It is calculated using the formula: Clint (µL/min/mg microsomal protein) = (0.693 / t½) x (incubation volume / mg of microsomal protein) .
A lower intrinsic clearance for the peptide containing this compound would suggest that the modification successfully reduces hepatic metabolism.
III. Simulated Gastric and Intestinal Fluid Stability Assays
Objective: To evaluate the stability of the peptide in the harsh enzymatic and pH conditions of the gastrointestinal (GI) tract, which is critical for assessing the feasibility of oral delivery.[23][24]
Materials
-
Test peptide and control peptide stock solutions
-
Simulated Gastric Fluid (SGF) with pepsin (e.g., USP standard)[23][24]
-
Simulated Intestinal Fluid (SIF) with pancreatin (e.g., USP standard)[23][24]
-
Internal Standard (IS)
-
Termination solution: Acetonitrile (ACN) with IS
-
HCl and NaOH for pH adjustment
-
Incubator (37°C)
Step-by-Step Protocol
-
Preparation of Simulated Fluids:
-
Prepare SGF (typically pH 1.2) and SIF (typically pH 6.8) according to established pharmacopeial guidelines.[24]
-
Pre-warm the fluids to 37°C.
-
-
Incubation:
-
Separately add the test peptide to pre-warmed SGF and SIF to a final concentration of 10-100 µM.
-
Incubate at 37°C with continuous agitation.
-
Collect aliquots at various time points (e.g., 0, 15, 30, 60, 120 minutes for SGF; 0, 30, 60, 120, 240 minutes for SIF).
-
-
Reaction Termination and Sample Processing:
-
Terminate the reaction by adding 3 volumes of ice-cold ACN with IS.
-
For SGF samples, it may be necessary to neutralize the pH before LC-MS/MS analysis.
-
Process the samples as previously described.
-
Data Analysis and Interpretation
The percentage of intact peptide remaining at each time point is determined by LC-MS/MS.[25] The degradation profiles in SGF and SIF will indicate the peptide's susceptibility to gastric and intestinal enzymes, respectively.[25][26][27] Peptides containing D-amino acids are expected to show significantly higher stability in these fluids compared to their all-L-amino acid counterparts.
IV. Analytical Methodology: LC-MS/MS for Peptide Quantification
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for quantifying peptides in complex biological matrices due to its high sensitivity, selectivity, and accuracy.[28][29][30]
Key Considerations for Method Development
-
Sample Preparation: Solid-phase extraction (SPE) or protein precipitation are common techniques to remove interfering matrix components and concentrate the peptide.[28][31]
-
Chromatography: Reversed-phase high-performance liquid chromatography (RP-HPLC) or ultra-high-performance liquid chromatography (UPLC) are typically used for separation.[30][31][32] A C18 column is a common choice.
-
Mass Spectrometry: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode is ideal for quantification.[30] This involves selecting a specific precursor ion (the parent peptide) and one or more fragment ions (product ions) for highly selective detection.
Example LC-MS/MS Parameters
| Parameter | Typical Setting |
| Column | C18, 1.7-3.5 µm particle size |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | A suitable gradient from low to high %B to elute the peptide |
| Ionization Mode | Electrospray Ionization (ESI), Positive Mode |
| MS Analysis | Multiple Reaction Monitoring (MRM) |
V. Data Presentation and Visualization
Tabulated Summary of Stability Data
| Assay | Peptide | Half-life (t½, min) | Intrinsic Clearance (Clint, µL/min/mg protein) |
| Human Plasma | Control Peptide (L-Trp) | 35 | N/A |
| Test Peptide (6-MeO-D-Trp) | > 240 | N/A | |
| Human Liver Microsomes | Control Peptide (L-Trp) | 25 | 27.7 |
| Test Peptide (6-MeO-D-Trp) | 115 | 6.0 |
Note: Data presented is hypothetical for illustrative purposes.
Visualization of Metabolic Pathways
The potential metabolic pathways for a peptide containing this compound can be visualized to guide metabolite identification studies.
Caption: Potential metabolic pathways for a peptide with this compound.
Conclusion
The protocols detailed in this guide provide a robust framework for assessing the metabolic stability of peptides modified with this compound. By systematically evaluating stability in plasma, liver microsomes, and simulated gastrointestinal fluids, researchers can gain critical insights into a peptide's pharmacokinetic potential. The incorporation of D-amino acids and methoxy groups represents a powerful strategy to enhance peptide stability.[4][5][7] Rigorous in vitro testing, as outlined here, is an indispensable step in the development of novel peptide therapeutics with improved drug-like properties.
References
- Lin, T., et al. (2025). Effect of Glycosylation on the Enzymatic Degradation of D-Amino Acid-Containing Peptides. Molecules, 30(2), 488.
- Li, Y., et al. (2025). Research on enhancing enzymatic degradation of anti-digestive peptides containing D-amino acids through N-terminal acetylation. Bioorganic Chemistry, 158, 108337.
- Kohler, A., et al. (2024). Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants. ACS Pharmacology & Translational Science.
- Díez-Poza, C., et al. (2024). Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants. ACS Pharmacology & Translational Science, 7(11), 3618-3625.
- Kohler, A., et al. (2024). Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants. ACS Pharmacology & Translational Science.
- Fountain, K. J., et al. (n.d.). A Strategic Approach to the Quantification of Therapeutic Peptides in Biological Fluids. Waters Corporation.
- Popple, A. L., et al. (2020). Methods to Enhance the Metabolic Stability of Peptide-Based PET Radiopharmaceuticals. Molecules, 25(10), 2329.
- Chiodi, D., & Ishihara, Y. (2024). The role of the methoxy group in approved drugs. European Journal of Medicinal Chemistry, 273, 116364.
- Mtoz Biolabs. (n.d.). Comparison of Peptide Content Determination Methods.
- Koshy, A. W., et al. (2023). Systematic D-amino acid substitutions to control peptide and hydrogel degradation in cellular microenvironments. ACS Macro Letters.
- Nielsen, D. S., et al. (2022). On the Utility of Chemical Strategies to Improve Peptide Gut Stability. Journal of Medicinal Chemistry, 65(9), 6541-6552.
- Nielsen, D. S., et al. (2022). On the Utility of Chemical Strategies to Improve Peptide Gut Stability. ACS Publications.
- Vllasaliu, D., et al. (2015). Toward Oral Delivery of Biopharmaceuticals: An Assessment of the Gastrointestinal Stability of 17 Peptide Drugs. Molecular Pharmaceutics, 12(3), 977-987.
- Al-Hadiya, Z. H. (2022). Linking Aromatic Hydroxy Metabolic Functionalization of Drug Molecules to Structure and Pharmacologic Activity. Molecules, 27(19), 6631.
- Koshy, A. W., et al. (2023). Systematic d-Amino Acid Substitutions to Control Peptide and Hydrogel Degradation in Cellular Microenvironments. ACS Macro Letters.
- van den Broek, I., et al. (2008). Sample preparation for peptides and proteins in biological matrices prior to liquid chromatography and capillary zone electrophoresis. Journal of Chromatography B, 872(1-2), 1-20.
- Kumar, V., et al. (2023). Metabolism of Peptide Drugs and Strategies to Improve their Metabolic Stability. Current Drug Metabolism, 24(1), 3-17.
- Sannova. (2021). Peptide Bioanalysis: Mitigating Matrix Interference in Preclinical and Clinical Trials.
- Singh, Y., et al. (2022). Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery. RSC Medicinal Chemistry, 13(10), 1173-1201.
- Vllasaliu, D., et al. (2015). Toward Oral Delivery of Biopharmaceuticals: An Assessment of the Gastrointestinal Stability of 17 Peptide Drugs. ACS Publications.
- Vllasaliu, D., et al. (2015). Toward oral delivery of biopharmaceuticals: an assessment of the gastrointestinal stability of 17 peptide drugs. Molecular Pharmaceutics, 12(3), 977-87.
- Gonzalez Lopez, N. M., et al. (2022). Detection, characterization, and quantification of peptides in biological matrices: Identification of a suitable Internal Standard for quantitative HPLC analysis. Associação Brasileira de Química.
- Creative Bioarray. (n.d.). Plasma Stability Assay.
- Wang, Y., et al. (2020). Development of an efficient LC-MS peptide mapping method using accelerated sample preparation for monoclonal antibodies. Journal of Chromatography B, 1137, 121927.
- Kohler, A., et al. (2024). Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants. PubMed.
- AMSbiopharma. (2025). UPLC-MS/MS method development for peptide analysis.
- protocols.io. (2024). Microsomal stability assay for human and mouse liver microsomes - drug metabolism.
- Domainex. (n.d.). Plasma Stability Assay.
- Edathil, A. T., et al. (2012). Drug metabolism and pharmacokinetics of 4-substituted methoxybenzoyl-aryl-thiazoles. Journal of Pharmacology and Experimental Therapeutics, 340(2), 385-400.
- Creative Bioarray. (n.d.). Microsomal Stability Assay.
- Wernevik, J., et al. (2021). A Fully Integrated Assay Panel for Early Drug Metabolism and Pharmacokinetics Profiling. ResearchGate.
- Chiodi, D., & Ishihara, Y. (2024). The role of the methoxy group in approved drugs. European Journal of Medicinal Chemistry, 273, 116364.
- Springer Nature Experiments. (n.d.). Serum Stability of Peptides.
- Cyprotex. (n.d.). Microsomal Stability. Evotec.
- Mercell. (n.d.). metabolic stability in liver microsomes.
- Khan, A. R. (2016). How can I check the stabilty of my peptide in various proteases in vitro by SDS PAGE? ResearchGate.
- Aragen Life Sciences. (n.d.). Peptide Bioanalysis Using LC-MS/MS: Challenges and Strategies.
- Dong, Q., et al. (2019). Simple Approach for Improved LC–MS Analysis of Protein Biopharmaceuticals via Modification of Desolvation Gas. Analytical Chemistry, 91(5), 3331-3335.
- Padrón, G., et al. (2018). Development and validation of a bioanalytical method based on LC–MS/MS analysis for the quantitation of CIGB-814 peptide. Journal of Chromatography B, 1072, 299-305.
- Scott, A. D., et al. (2023). The effects on lipophilicity of replacing oxygenated functionality with their fluorinated bioisosteres. ChemRxiv.
Sources
- 1. Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Methods to Enhance the Metabolic Stability of Peptide-Based PET Radiopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Methods to improve the metabolic stability of peptides [creative-peptides.com]
- 6. In Vitro Metabolic Stability of Peptide Drugs Across Different Tissues - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 7. researchgate.net [researchgate.net]
- 8. Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Systematic D-amino acid substitutions to control peptide and hydrogel degradation in cellular microenvironments - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. The role of the methoxy group in approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Effect of Glycosylation on the Enzymatic Degradation of D-Amino Acid-Containing Peptides [mdpi.com]
- 13. Research on enhancing enzymatic degradation of anti-digestive peptides containing D-amino acids through N-terminal acetylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 16. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 17. Drug metabolism and pharmacokinetics of 4-substituted methoxybenzoyl-aryl-thiazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. creative-bioarray.com [creative-bioarray.com]
- 19. Plasma Stability Assay | Domainex [domainex.co.uk]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. mercell.com [mercell.com]
- 22. creative-bioarray.com [creative-bioarray.com]
- 23. On the Utility of Chemical Strategies to Improve Peptide Gut Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 24. pubs.acs.org [pubs.acs.org]
- 25. files01.core.ac.uk [files01.core.ac.uk]
- 26. pubs.acs.org [pubs.acs.org]
- 27. Toward oral delivery of biopharmaceuticals: an assessment of the gastrointestinal stability of 17 peptide drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. chromatographyonline.com [chromatographyonline.com]
- 29. Peptide Bioanalysis: Mitigating Matrix Interference in Preclinical and Clinical Trials - Sannova [sannova.net]
- 30. UPLC-MS/MS method development for peptide analysis | AMSbiopharma [amsbiopharma.com]
- 31. Sample preparation for peptides and proteins in biological matrices prior to liquid chromatography and capillary zone electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 32. Comparison of Peptide Content Determination Methods | MtoZ Biolabs [mtoz-biolabs.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Peptides Containing 6-Methoxy-D-tryptophan
Welcome to our dedicated technical support guide for researchers, chemists, and drug development professionals working with 6-Methoxy-D-tryptophan in solid-phase peptide synthesis (SPPS). The unique electronic properties of the 6-methoxy-substituted indole ring present specific challenges, most notably an increased susceptibility to oxidation. This guide provides in-depth troubleshooting advice and frequently asked questions to help you navigate these challenges, ensuring the successful synthesis of high-purity peptides.
Part 1: Troubleshooting Guide
This section addresses specific experimental issues you may encounter, providing explanations for their root causes and actionable protocols to resolve them.
Issue 1: My purified peptide shows unexpected peaks in the mass spectrum, often at +16 or +32 Da relative to the expected mass.
Question: I've synthesized a peptide containing this compound, and after purification, I'm observing significant impurities with masses corresponding to the addition of one or two oxygen atoms. What is causing this, and how can I prevent it?
Answer:
This is a classic sign of oxidation of the tryptophan indole ring. The electron-donating methoxy group at the 6-position makes the indole nucleus of this compound even more electron-rich than that of a standard tryptophan, rendering it highly susceptible to oxidation during the acidic conditions of peptide synthesis, particularly during the final cleavage from the resin.[1][2]
The common oxidation products include hydroxytryptophan (+16 Da), N-formylkynurenine (+32 Da), and kynurenine (+4 Da from the parent tryptophan, but often observed alongside other oxidized species).[1][3][4] These side reactions can significantly reduce the yield of your target peptide and complicate purification.
Core Problem: Generation of Reactive Species During Cleavage
During the final cleavage step, typically performed with strong acids like trifluoroacetic acid (TFA), protective groups from other amino acid side chains (e.g., tert-butyl groups) are removed. This process generates reactive carbocations. Without proper "scavenging," these electrophilic species can attack the electron-rich indole ring, leading to alkylation and promoting oxidation.[5][6]
Preventative Strategy 1: Indole Nitrogen Protection
The most effective way to prevent both oxidation and alkylation is to use a derivative of this compound with the indole nitrogen protected. The tert-butyloxycarbonyl (Boc) group is the industry standard for this purpose (i.e., using Fmoc-6-Methoxy-D-Trp(Boc)-OH).
-
Mechanism of Protection: The Boc group shields the indole ring from electrophilic attack and reduces its susceptibility to oxidation.[5][7] This protection is stable throughout the Fmoc-based synthesis and is cleanly removed during the final TFA cleavage. The use of Fmoc-Trp(Boc)-OH has been shown to dramatically reduce side reactions and improve the purity and yield of the final peptide.[5][6][8]
Preventative Strategy 2: Optimized Cleavage Cocktail with Scavengers
Whether you are using indole-protected or unprotected this compound, a correctly formulated cleavage cocktail is critical. Scavengers are added to the TFA to quench the reactive carbocations as they are formed.
Experimental Protocol: Optimized Cleavage of this compound Peptides
-
Resin Preparation: After the final Fmoc deprotection, wash the peptide-resin thoroughly with dichloromethane (DCM) and dry it under a vacuum for at least 1 hour.
-
Cocktail Preparation: Prepare the cleavage cocktail fresh, immediately before use. For peptides containing sensitive residues like this compound, Cysteine, or Methionine, "Reagent K" is a highly effective choice.[9][10]
-
Cleavage Reaction:
-
Add the cleavage cocktail to the dried resin (a common ratio is 10 mL of cocktail per gram of resin).[10]
-
Gently agitate the mixture at room temperature. For most peptides, a reaction time of 2-4 hours is sufficient.[5]
-
To minimize oxidation, it is good practice to blanket the reaction vessel with an inert gas like nitrogen or argon.[6]
-
-
Peptide Precipitation: Filter the resin and collect the filtrate. Add the filtrate to a 10-fold excess of cold methyl tert-butyl ether or diethyl ether to precipitate the crude peptide.
-
Isolation and Analysis: Centrifuge the mixture to pellet the peptide, wash with cold ether, and dry the product. Analyze the crude peptide using RP-HPLC and mass spectrometry to confirm its identity and purity.
Data Summary: Recommended Cleavage Cocktails
| Reagent Name | Composition (v/v) | Key Applications & Rationale |
| Reagent K [9][10] | 82.5% TFA, 5% Phenol, 5% Water, 5% Thioanisole, 2.5% 1,2-Ethanedithiol (EDT) | Gold Standard for Trp: A robust, general-purpose cocktail. Water and thiol scavengers (Thioanisole, EDT) trap carbocations. Phenol is also thought to offer some protection to tryptophan residues.[6][8] |
| Reagent R [11] | 90% TFA, 5% Thioanisole, 3% EDT, 2% Anisole | Arg(Pbf/Pmc) & Trp: Especially effective for peptides containing arginine protected with sulfonyl groups, which generate particularly reactive species. Also recommended for tryptophan-containing peptides. |
| TFA / TIS / Water / DOT [12] | 92.5% TFA, 2.5% Triisopropylsilane (TIS), 2.5% Water, 2.5% 3,6-Dioxa-1,8-octanedithiol (DOT) | Low Odor Option: TIS is an effective, non-odorous substitute for thiols like EDT and is very efficient at quenching carbocations.[8] DOT is also used to prevent tryptophan oxidation. |
Issue 2: My peptide synthesis is sluggish, or I see significant deletion sequences after incorporating this compound.
Question: The coupling efficiency seems to drop after adding this compound to my sequence. What could be the cause?
Answer:
While oxidation is the primary concern, other factors related to this amino acid can affect synthesis efficiency.
-
Steric Hindrance: The bulky indole side chain, especially when protected with a Boc group, can create steric hindrance, potentially slowing down the coupling reaction.[13]
-
Reagent Purity: this compound is sensitive to degradation even during storage. Using a partially oxidized or degraded amino acid derivative will result in failed couplings and truncated sequences.
Troubleshooting & Optimization Steps:
-
Extend Coupling Times: For the amino acid immediately following this compound, consider extending the coupling time (e.g., from 1-2 hours to 4 hours) or performing a "double coupling" to ensure the reaction goes to completion.[13]
-
Increase Reagent Concentration: Increasing the concentration of the activated amino acid and coupling reagents can help overcome steric hindrance by increasing the probability of successful reaction events.[13]
-
Verify Amino Acid Quality: Ensure your stock of Fmoc-6-Methoxy-D-Trp(Boc)-OH is of high purity. Store it under recommended conditions (typically 2-8°C, dry, and protected from light) to prevent degradation.[14][15][16]
Part 2: Frequently Asked Questions (FAQs)
Q1: Is it absolutely necessary to use Fmoc-6-Methoxy-D-Trp(Boc)-OH, or can I get by with the unprotected version?
While synthesis without indole protection is possible, it is strongly discouraged for this compound. The methoxy group enhances the indole's reactivity, making it far more prone to side reactions than standard tryptophan.[1] Using the Boc-protected version is a robust and reliable strategy that prevents both oxidation and alkylation, ultimately leading to a purer crude product in higher yields and simplifying downstream purification.[5][7]
Q2: How should I properly store and handle this compound and its derivatives?
Proper storage is critical to prevent degradation before the synthesis even begins.
-
Storage Temperature: Store the lyophilized powder at -20°C for long-term storage and at 2-8°C for short-term use.[14][15]
-
Atmosphere: Keep the container tightly closed in a dry, well-ventilated place.[16] Exposure to moisture and air can accelerate degradation.
-
Handling: Avoid repeated freeze-thaw cycles. When handling, avoid creating dust and use appropriate personal protective equipment, as fine powders can be easily inhaled.[16]
Q3: Can the resin I use affect the stability of this compound?
Yes. Certain linkers, like the Wang linker, can lead to an unexpected side reaction where the linker itself alkylates the tryptophan indole ring during TFA cleavage.[17][18] This side reaction has been observed regardless of the scavenger used. If you are synthesizing a peptide with a C-terminal carboxylic acid and encounter this issue, consider using a 2-chlorotrityl chloride resin, which allows for cleavage under much milder acidic conditions, thereby preserving the integrity of the sensitive tryptophan residue.
Q4: What analytical methods are best for detecting oxidation of this compound?
A combination of Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) and Mass Spectrometry (MS) is the gold standard.
-
RP-HPLC: Oxidized peptide variants will typically have different retention times than the parent peptide, often appearing as separate, closely eluting peaks.
-
Mass Spectrometry: MS is definitive for identifying oxidation. Look for mass additions corresponding to common oxidation products:
Part 3: Visualizations and Workflows
Diagram 1: The Oxidation Challenge in Peptide Cleavage
Caption: Workflow for synthesizing peptides with this compound.
References
- Aapptec Peptides. (n.d.). Cleavage Cocktails; Reagent B.
- Aapptec Peptides. (n.d.). Technical Support Information Bulletin 1168.
- Aapptec Peptides. (n.d.). Cleavage Cocktail for Peptides Containing Cys, Met, Trp and Tyr Residues (Reagent K)1.
- BenchChem. (2025). A Technical Guide to the Synthesis of Tryptophan-Containing Peptides Using Fmoc-Trp(Boc)-OH.
- ResearchGate. (n.d.). A new protecting group for tryptophan in solid-phase peptide synthesis which protects against acid-catalyzed side reactions and facilitates purification by HPLC.
- Cusabio. (n.d.). This compound.
- Echo BioSystems. (n.d.). This compound.
- ResearchGate. (n.d.). Cleavage, Deprotection, and Isolation of Peptides after Fmoc Synthesis.
- Sigma-Aldrich. (n.d.). Fmoc Resin Cleavage and Deprotection.
- BenchChem. (2025). Avoiding oxidation of the tryptophan residue in Gly-Trp-Gly.
- Aapptec. (n.d.). Safety Data Sheet.
- MDPI. (n.d.). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?.
- Merck Millipore. (n.d.). Novabiochem® - Fmoc resin cleavage protocols.
- Journal of the Chemical Society, Chemical Communications (RSC Publishing). (n.d.). Resin effects in solid-phase peptide synthesis. Enhanced purity of tryptophan-containing peptides through two-step cleavage of side chain protecting groups and peptide–resin linkage.
- BenchChem. (2025). A Comparative Yield Analysis of Tryptophan Derivatives in Solid-Phase Peptide Synthesis.
- Bibliomed. (n.d.). Side reactions in peptide synthesis: An overview.
- Springer. (2014). Methods and protocols of modern solid phase peptide synthesis.
- Biotage. (2023). Five Tips and Tricks for Success in Solid Phase Peptide Synthesis.
- Sigma-Aldrich. (2025). SAFETY DATA SHEET.
- MDPI. (n.d.). Oxidation Products of Tryptophan and Proline in Adipokinetic Hormones—Artifacts or Post-Translational Modifications?.
- ResearchGate. (1999). A side-reaction in the SPPS of Trp-containing peptides.
- AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis.
- PubMed. (1999). A side-reaction in the SPPS of Trp-containing peptides.
- ResearchGate. (2018). (PDF) Side reactions in peptide synthesis: An overview.
- PubMed. (n.d.). Mass spectrometric characterization of peptides containing different oxidized tryptophan residues.
- LCGC International. (n.d.). Separation of Tryptophan Oxidized Peptides from Their Native Forms.
- AChemBlock. (n.d.). N-Fmoc-6-Methoxy-D-tryptophan 95%.
- ResearchGate. (2011). (PDF) Synthesis of peptides containing 5-hydroxytryptophan, oxindolylalanine, N-formylkynurenine and kynurenine.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Mass spectrometric characterization of peptides containing different oxidized tryptophan residues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. merckmillipore.com [merckmillipore.com]
- 9. peptide.com [peptide.com]
- 10. langene.com [langene.com]
- 11. peptide.com [peptide.com]
- 12. mdpi.com [mdpi.com]
- 13. biotage.com [biotage.com]
- 14. cusabio.com [cusabio.com]
- 15. This compound [echobiosystems.com]
- 16. peptide.com [peptide.com]
- 17. researchgate.net [researchgate.net]
- 18. A side-reaction in the SPPS of Trp-containing peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
Common side reactions involving 6-Methoxy-D-tryptophan in synthesis.
Welcome to the technical support center for syntheses involving 6-Methoxy-D-tryptophan. This guide is designed for researchers, scientists, and drug development professionals to navigate the unique challenges posed by this valuable but sensitive amino acid derivative. The electron-donating 6-methoxy group enhances the nucleophilicity of the indole ring, making it highly susceptible to specific side reactions, particularly during acidic cleavage steps in Solid-Phase Peptide Synthesis (SPPS). This resource provides in-depth, field-proven insights and troubleshooting protocols in a direct question-and-answer format to help you maximize the yield and purity of your final product.
Frequently Asked Questions: Troubleshooting Common Side Reactions
This section addresses the most common issues encountered during the synthesis of peptides containing this compound.
Category 1: Indole Ring Modification During Cleavage & Deprotection
The final acid-mediated cleavage from the solid support is the most critical step for tryptophan-containing peptides. The strongly acidic environment generates highly reactive carbocations from side-chain protecting groups and resin linkers, which can irreversibly modify the electron-rich indole ring of this compound.
Question: My final product's mass spectrum shows a major peak at +88 Da and/or +156 Da relative to the expected mass, especially when Arginine is in the sequence. What is this side product?
Answer: This is a classic case of electrophilic attack on the indole ring by carbocations generated from acid-labile protecting groups. The 6-methoxy group makes the indole ring particularly vulnerable.
-
+88 Da Adduct: This corresponds to alkylation by a tert-butyl cation. During Trifluoroacetic Acid (TFA) cleavage, the Boc group (from Fmoc-Trp(Boc)-OH) or other t-butyl-based protecting groups (e.g., on Asp, Glu, Ser, Thr, Tyr) are removed, generating tert-butyl cations that can alkylate the indole ring.[1][2]
-
+156 Da (or higher) Adducts: These are typically from the bulky protecting groups on Arginine, such as Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl) or Pmc (2,2,5,7,8-pentamethylchroman-6-sulfonyl).[3][4] During cleavage, these groups can be transferred to the tryptophan side chain, a reaction known as sulfonation, or the fragmented protecting group can alkylate the indole.[5][6]
Causality & Prevention: The core issue is the generation of electrophiles in the presence of a highly nucleophilic indole ring. The most effective preventative measure is to protect the indole nitrogen.
-
Indole Protection: Using Fmoc-D-Trp(Boc)-OH is the gold standard.[3][5][6] The Boc group on the indole nitrogen provides robust steric and electronic shielding against electrophilic attack during TFA cleavage.[1][3] Upon cleavage, it forms a transient N-in-carboxy intermediate that continues to protect the ring until the aqueous workup.[3]
-
Optimized Cleavage Cocktail: A well-formulated cleavage cocktail containing "scavengers" is non-negotiable. These are nucleophilic reagents added to the TFA to trap carbocations before they can react with your peptide.[5][6][7]
Question: I'm observing a side product with a mass increase of +106 Da, and my synthesis was performed on a Wang resin. What is the cause?
Answer: This side product is the result of alkylation of the tryptophan indole ring by a fragment of the Wang resin linker itself.[8][9] During TFA cleavage, the 4-hydroxybenzyl linker of the Wang resin can fragment, generating a reactive cation that alkylates the indole nucleus.[5][8] This side reaction can occur regardless of the scavenger used and is particularly prevalent when the tryptophan residue is not at the C-terminus.[8][9]
Prevention:
-
Indole Protection: As with other alkylation reactions, using Fmoc-D-Trp(Boc)-OH is the most effective way to prevent this side reaction by shielding the indole nitrogen.[9]
-
Resin Choice: If this is a persistent issue, consider using a more stable linker, such as the 2-chlorotrityl chloride (2-CTC) resin for C-terminal acids or a Rink Amide resin for C-terminal amides, which are less prone to releasing alkylating species under standard cleavage conditions.[5]
Data Presentation: Comparison of Cleavage Cocktails
The choice of cleavage cocktail is critical. Below is a table summarizing common cocktails and their suitability for peptides containing sensitive residues like this compound.
| Cleavage Cocktail | Composition (v/v/w) | Recommended Use Case | Cautions |
| TFA / TIS / H₂O | 95 : 2.5 : 2.5 | Peptides with Arg(Pbf/Pmc) only if Trp(Boc) is used .[6] | High risk of Trp alkylation if indole is unprotected.[7] Does not efficiently scavenge sulfonyl groups. |
| Reagent K | TFA / H₂O / Phenol / Thioanisole / EDT | Gold Standard for unprotected Trp .[1] Contains multiple scavengers for various carbocations. | Phenol and thioanisole are toxic and malodorous. EDT can cause dithioketal formation on Trp with prolonged exposure.[6] |
| TFA / EDT / H₂O / TIS | 94 : 2.5 : 2.5 : 1 | Good general-purpose cocktail for peptides containing Cys and Trp. | EDT is effective but malodorous. |
| TFA / Dichloromethane (DCM) | 50 : 50 | Not Recommended. Used for cleavage from hyper-acid-labile resins (e.g., 2-CTC) but does not remove side-chain protecting groups. | Will not deprotect the peptide. High risk of incomplete cleavage. |
TIS: Triisopropylsilane; EDT: 1,2-Ethanedithiol
Category 2: Oxidation of the Indole Ring
The electron-rich indole ring, further activated by the 6-methoxy group, is highly susceptible to oxidation from atmospheric oxygen, peroxides in solvents, or reactive oxygen species generated during synthesis.[10][11]
Question: My mass spectrum shows unexpected peaks at +16 Da and/or +32 Da. What are these modifications?
Answer: These mass increases are tell-tale signs of indole ring oxidation.[11]
-
+16 Da: Corresponds to the formation of hydroxytryptophan.[11][12]
-
+32 Da: Corresponds to the formation of N-formylkynurenine (NFK), a product of pyrrole ring cleavage.[11][13][14][15]
Causality & Prevention: Oxidation can occur at any stage, from storage of the amino acid to final workup. Prevention requires consistent diligence.
-
High-Purity Reagents: Use fresh, high-purity solvents (especially ethers, which can form peroxides).
-
Inert Atmosphere: Store the Fmoc-D-6-Methoxy-Trp-OH solid under argon or nitrogen. During synthesis and cleavage, bubbling nitrogen through the reaction vessel can minimize exposure to oxygen.[7]
-
Scavengers: Certain scavengers, like 1,2-ethanedithiol (EDT), can help suppress some oxidative pathways during cleavage.[5]
-
Light Protection: Protect the reaction vessel from direct light, as photooxidation can occur, especially if photosensitizing impurities are present.[10][15]
-
Minimize Cleavage Time: Do not extend cleavage times unnecessarily. A 2-4 hour cleavage at room temperature is sufficient for most peptides.[1]
Category 3: Racemization
While you are starting with the D-enantiomer, racemization can occur, leading to diastereomeric impurities that are often difficult to separate.
Question: My final product shows a doublet or broadened peak in the HPLC, suggesting a diastereomer. Could my this compound have racemized?
Answer: Yes, racemization is a potential risk, particularly during the amino acid activation step prior to coupling. The risk is highest under strongly basic conditions or with certain activating agents.[5][16]
Prevention:
-
Activation Method: Use activation methods known to suppress racemization. Coupling reagents like HATU, HBTU, or HOBt/DIC are generally safe. Avoid excessive amounts of base (e.g., DIEA). Typically, 2 equivalents of base relative to the carboxylic acid are sufficient.
-
Temperature Control: Perform couplings at room temperature or below. Avoid heating the reaction mixture, as higher temperatures can accelerate racemization.
-
Pre-activation Time: Minimize the time between activation of the amino acid and its addition to the resin. Long pre-activation times can increase the risk of forming the highly racemization-prone oxazolone intermediate.
Troubleshooting Guides & Visualizations
Workflow: Diagnosing Side Reactions
Use this flowchart to diagnose potential issues based on your mass spectrometry results.
Caption: Troubleshooting flowchart for common side reactions.
Mechanism: Indole Alkylation and Scavenger Action
This diagram illustrates how scavengers protect the this compound residue during TFA cleavage.
Caption: Mechanism of carbocation scavenging during cleavage.
Experimental Protocol: Robust Cleavage for 6-MeO-D-Trp Peptides
This protocol is optimized to minimize side reactions when cleaving peptides containing this compound, assuming the use of standard acid-labile side-chain protecting groups (e.g., Pbf, tBu).
Materials:
-
Peptidyl-resin (dried under vacuum)
-
Cleavage Cocktail: TFA/Water/Triisopropylsilane (TIS) (95:2.5:2.5, v/v/v) . Note: This is recommended when Fmoc-D-Trp(Boc)-OH has been used. If the indole is unprotected, use Reagent K.[1][6]
-
Cold Diethyl Ether
-
Reaction Vessel with screw cap
-
Shaker or rocker
-
Centrifuge and centrifuge tubes
Procedure:
-
Resin Preparation: Place the dried peptidyl-resin (e.g., 100 mg) in a suitable reaction vessel.
-
Add Cleavage Cocktail: Add the cleavage cocktail to the resin. A common ratio is 10 mL of cocktail per gram of resin. For 100 mg of resin, 1-2 mL is sufficient.
-
Incubation: Cap the vessel tightly and agitate at room temperature for 2-4 hours.[1] Ensure gentle but consistent mixing. The solution may turn yellow or orange, which is normal due to the formation of carbocation chromophores.[7]
-
Peptide Filtration: Filter the resin using a small fritted funnel, collecting the filtrate (which contains your cleaved peptide) into a clean centrifuge tube.
-
Resin Wash: Wash the resin once with a small additional volume of fresh TFA (e.g., 0.5 mL) and combine the filtrates.
-
Peptide Precipitation: Add the collected filtrate dropwise into a larger centrifuge tube containing cold diethyl ether (approx. 10x the volume of the filtrate). A white precipitate of the crude peptide should form immediately.
-
Pelleting: Cap the tube and centrifuge at 3000-4000 rpm for 5-10 minutes to pellet the peptide.
-
Washing: Carefully decant the ether. Add fresh cold ether, vortex briefly to wash the pellet, and centrifuge again. Repeat this wash step twice to remove residual scavengers and cleaved protecting groups.
-
Drying: After the final wash, decant the ether and dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator.
-
Analysis & Purification: Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile with 0.1% TFA) for analysis by RP-HPLC and mass spectrometry before proceeding to purification.[1]
References
- A Comparative Yield Analysis of Tryptophan Derivatives in Solid-Phase Peptide Synthesis. (2025). Benchchem.
- Liu, S.-Y., et al. (n.d.). Electrophilic Aromatic Substitution of a BN Indole. PMC, NIH.
- A Technical Guide to the Synthesis of Tryptophan-Containing Peptides Using Fmoc-Trp(Boc)-OH. (2025). Benchchem.
- Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC.
- Fields, G. B., et al. (1995). Correlation of cleavage techniques with side-reactions following solid-phase peptide synthesis. Techniques in Protein Chemistry. [Link]
- Cleavage, Deprotection, and Isolation of Peptides after Fmoc Synthesis.
- Giraud, M., Cavelier, F., & Martinez, J. (1999). A side-reaction in the SPPS of Trp-containing peptides. Journal of Peptide Science, 5(10), 457-61. [Link]
- Jaeger, E., et al. (1978). [Side-reactions in peptide synthesis, III. Synthesis and characterization of Nin-tert-butylated tryptophan derivatives]. Hoppe-Seyler's Zeitschrift für physiologische Chemie, 359(12), 1617-28. [Link]
- Giraud, M., Cavelier, F., & Martinez, J. (1999). A side-reaction in the SPPS of Trp-containing peptides.
- Ji, Y., et al. (2020). Machine learning prediction of methionine and tryptophan photooxidation susceptibility. Journal of Pharmaceutical Sciences. [Link]
- Yasukawa, K., et al. (2009). Synthesis of DL-tryptophan by modified broad specificity amino acid racemase from Pseudomonas putida IFO 12996. Journal of Bioscience and Bioengineering, 107(1), 11-6. [Link]
- Möller, M., et al. (2014). Mass spectrometric identification of oxidative modifications of tryptophan-containing peptides. Journal of Mass Spectrometry, 49(5), 398-406. [Link]
- O'Connor, R. M., & Greer, A. (2021). How Tryptophan Oxidation Arises by "Dark" Photoreactions from Chemiexcited Triplet Acetone. Photochemistry and Photobiology, 97(2), 231-233. [Link]
- Miyamoto, S., et al. (2007). Tryptophan oxidation by singlet molecular oxygen [O2(1Deltag)]: mechanistic studies using 18O-labeled hydroperoxides, mass spectrometry, and light emission measurements. Journal of the American Chemical Society, 129(12), 3659-66. [Link]
- Domratcheva, T., et al. (2002). Mass spectrometric characterization of peptides containing different oxidized tryptophan residues. Journal of the American Society for Mass Spectrometry, 13(2), 111-22. [Link]
- Stability of Tryptophan in Parenteral Amino Acid Solutions: Identification of Degradation Products and Development of HPLC Analysis Methods. (2020).
- Biocatalysis in organic synthesis: Production of enantiomerically pure amino acids, drugs, aromas and building blocks. Moodle@Units. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. [Side-reactions in peptide synthesis, III. Synthesis and characterization of Nin-tert-butylated tryptophan derivatives (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. peptide.com [peptide.com]
- 6. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]
- 7. researchgate.net [researchgate.net]
- 8. A side-reaction in the SPPS of Trp-containing peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Machine learning prediction of methionine and tryptophan photooxidation susceptibility - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Mass spectrometric identification of oxidative modifications of tryptophan residues in proteins: chemical artifact or post-translational modification? - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Mass spectrometric characterization of peptides containing different oxidized tryptophan residues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. academic.brooklyn.cuny.edu [academic.brooklyn.cuny.edu]
- 14. Tryptophan oxidation by singlet molecular oxygen [O2(1Deltag)]: mechanistic studies using 18O-labeled hydroperoxides, mass spectrometry, and light emission measurements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. moodle2.units.it [moodle2.units.it]
Technical Support Center: Fmoc-6-Methoxy-D-tryptophan Coupling Optimization
Welcome to the technical support center for optimizing the coupling of Fmoc-6-Methoxy-D-tryptophan. This guide is designed for researchers, scientists, and drug development professionals who are incorporating this valuable but often challenging amino acid into their solid-phase peptide synthesis (SPPS) workflows. Here, we provide in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions to help you achieve high coupling efficiency and final peptide purity.
Troubleshooting Guide: Common Coupling Issues
This section addresses specific problems you may encounter when working with Fmoc-6-Methoxy-D-tryptophan, providing explanations for the underlying causes and actionable solutions.
Question 1: My Kaiser test is positive (blue beads) after a standard coupling cycle. What's causing this incomplete reaction?
Answer: A positive Kaiser test indicates the presence of unreacted primary amines on the resin, signaling a failed or incomplete coupling reaction.[1][2] With Fmoc-6-Methoxy-D-tryptophan, this is commonly due to two factors:
-
Steric Hindrance: The bulky Fmoc protecting group, combined with the indole side chain of tryptophan, physically obstructs the incoming activated amino acid from reaching the N-terminal amine of the growing peptide chain. The addition of the 6-methoxy group can further contribute to this steric bulk.[3][4]
-
Peptide Aggregation: As the peptide chain elongates, it can fold back on itself and form secondary structures (e.g., β-sheets) that are stabilized by intermolecular hydrogen bonds. This aggregation can physically block reactive sites on the resin, preventing successful coupling.[5]
Solutions:
-
Switch to a More Potent Coupling Reagent: Standard carbodiimide reagents (DCC, DIC) are often insufficient for sterically hindered couplings.[3] Aminium/uronium salt-based reagents are significantly more effective. HATU is particularly recommended as it forms a highly reactive OAt-ester intermediate, which leads to faster and more complete coupling reactions compared to HBTU, especially for challenging residues like tryptophan derivatives.[6][7][8]
-
Perform a Double Coupling: If a single coupling is insufficient, a second, fresh application of the activated amino acid can drive the reaction to completion. This is a standard and effective strategy for difficult couplings.[3]
-
Increase Reaction Time: Sterically hindered reactions are kinetically slower. Extending the coupling time from a standard 1-2 hours to 4 hours, or even overnight, can significantly improve yields.[3]
-
Optimize Your Solvent: N-methylpyrrolidone (NMP) has superior solvating properties compared to Dimethylformamide (DMF) and can help to disrupt peptide aggregation.[3] For particularly problematic sequences, using a solvent mixture such as DCM/DMF/NMP (1:1:1) can be beneficial.[3]
Question 2: I'm observing a diastereomeric impurity in my final peptide. Could this be racemization of the 6-Methoxy-D-tryptophan during coupling?
Answer: Yes, racemization—the conversion of the D-enantiomer to a mixture of D and L forms—is a significant risk during the carboxyl group activation step of peptide coupling.[4][9] This is particularly true for sensitive amino acids when suboptimal reagents or conditions are used. The mechanism often involves the formation of an oxazolone intermediate, which can readily epimerize.
Solutions to Minimize Racemization:
-
Use Racemization-Suppressing Additives: The choice of activating agent is critical. Reagents that incorporate 1-hydroxy-7-azabenzotriazole (HOAt) or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) are known to effectively suppress racemization.[4][9] Therefore, using HATU (which contains HOAt) or COMU (which contains Oxyma) is highly recommended over older reagents like HBTU.[7][9]
-
Careful Base Selection: The choice and amount of base can influence racemization. Use a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) or 2,4,6-collidine. For particularly sensitive couplings, using the weaker base sym-collidine is recommended to reduce the risk of racemization.[9] Ensure you are not using an excessive amount of base.
-
Avoid Prolonged Pre-activation: Do not let the activated amino acid solution sit for an extended period before adding it to the resin. A short pre-activation time of 1-5 minutes is generally sufficient.
Question 3: My final peptide shows unexpected modifications on the tryptophan residue after cleavage. What could be happening?
Answer: The electron-rich indole side chain of tryptophan is susceptible to modification by reactive carbocations that are generated during the final trifluoroacetic acid (TFA) cleavage step.[10][11] These carbocations are released from the resin linker and side-chain protecting groups (e.g., t-Butyl, Trityl).
Solutions to Prevent Side Reactions:
-
Use an Optimized Cleavage Cocktail: Never use pure TFA for cleavage when tryptophan is present. A "cleavage cocktail" containing scavengers is essential to quench these reactive cations. A highly effective and widely used cocktail is Reagent K .[10][11][12]
-
Consider Indole Protection: For extremely sensitive sequences, using Fmoc-Trp(Boc)-OH, where the indole nitrogen is protected with a tert-butyloxycarbonyl group, is the most effective way to prevent side reactions during both synthesis and cleavage.[13] The Boc group is cleanly removed during the final TFA cleavage.
Experimental Protocols & Data
Data Summary: Coupling Reagent Comparison
| Reagent | Activating Additive | Reactivity | Racemization Risk | Recommendation for 6-MeO-D-Trp |
| HBTU | HOBt | High | Low to Moderate[6] | Good, but HATU is superior for difficult couplings. |
| HATU | HOAt | Very High[7][8] | Very Low (<1%)[6] | Highly Recommended . The gold standard for hindered amino acids. |
| HCTU | 6-Cl-HOBt | Very High | Low | Excellent alternative to HATU. |
| COMU | OxymaPure | Very High[9] | Very Low | Excellent, safer alternative to aminium salts (non-explosive).[9] |
| DIC/Oxyma | OxymaPure | High | Very Low | A good, cost-effective choice with low racemization risk. |
Protocol 1: Optimized Double Coupling using HATU
This protocol assumes a 0.1 mmol synthesis scale.
-
Fmoc Deprotection: Perform the standard N-terminal Fmoc deprotection of the resin-bound peptide (e.g., 20% piperidine in DMF).
-
Resin Washing: Wash the resin thoroughly with DMF (5 x 1 min).
-
First Coupling Activation:
-
In a separate vessel, dissolve Fmoc-6-Methoxy-D-tryptophan (0.4 mmol, 4 eq).
-
Add HATU (0.39 mmol, 3.9 eq).
-
Add DIPEA (0.8 mmol, 8 eq).
-
Add DMF to dissolve the components (approx. 2 mL).
-
Allow to pre-activate for 1-2 minutes.
-
-
First Coupling Reaction: Add the activated amino acid solution to the deprotected resin. Agitate via nitrogen bubbling or orbital shaking for 60 minutes.
-
Intermediate Wash: Drain the reaction vessel and wash the resin with DMF (3 x 1 min).
-
Second Coupling: Repeat steps 3 and 4 with a fresh solution of activated amino acid.
-
Final Wash: Drain the vessel and wash the resin thoroughly with DMF (5 x 1 min) before proceeding to the next synthesis cycle.
Protocol 2: Kaiser Test for Monitoring Coupling Completion
-
Sample Collection: After the coupling reaction and subsequent DMF washes, remove a small sample of resin beads (approx. 5-10 mg) into a small glass test tube.
-
Reagent Addition: Add 2-3 drops of each of the three Kaiser test solutions (Ninhydrin in ethanol, Phenol in ethanol, KCN in pyridine).
-
Heating: Heat the test tube at 100-120°C for 5 minutes.[14]
-
Observation:
Visualizations
Troubleshooting Workflow for Incomplete Coupling
Caption: A logical workflow for troubleshooting incomplete coupling reactions.
Mechanism: Carboxylic Acid Activation by HATU
Caption: Simplified mechanism of acid activation and peptide bond formation using HATU.
Frequently Asked Questions (FAQs)
-
Q: Is it necessary to protect the indole nitrogen of this compound?
-
A: While not always mandatory, using Fmoc-Trp(Boc)-OH is the safest strategy to prevent acid-catalyzed side reactions during final cleavage, especially in long or complex peptides.[13] For short, simple peptides synthesized under optimized conditions, it may not be necessary if a proper scavenger cocktail is used.
-
-
Q: Can I use microwave-assisted SPPS for this amino acid?
-
A: Yes, microwave-assisted synthesis is highly effective for driving difficult couplings to completion by using microwave energy to heat the reaction.[3] It can significantly shorten the extended reaction times that might otherwise be needed. However, care must be taken to control the temperature to minimize any potential for racemization.
-
-
Q: How does the 6-methoxy group affect the properties of the final peptide?
-
A: The methoxy group on the indole ring increases the electron density of the aromatic system, making it potentially more susceptible to oxidation compared to unsubstituted tryptophan. It can also subtly alter the hydrophobicity and conformational preferences of the peptide.
-
-
Q: My peptide is precipitating during purification. Is this related to the this compound?
-
A: While possible, precipitation is more often related to the overall sequence's hydrophobicity and tendency to aggregate.[5] Tryptophan residues, in general, are hydrophobic and can contribute to this. Optimizing the purification conditions (e.g., using acetonitrile/water gradients with 0.1% TFA, adding small amounts of formic acid, or using isopropanol) is the key to resolving solubility issues.
-
References
- A Head-to-Head Battle of Coupling Reagents: HBTU vs. HATU for the Synthesis of Boc-Trp-OMe. Benchchem.
- Technical Support Center: Optimizing Coupling Reactions for Sterically Hindered Amino Acids. Benchchem.
- Fmoc Solid Phase Peptide Synthesis. ChemPep.
- HATU vs. HBTU: A Comparative Guide to Peptide Coupling Efficiency. Benchchem.
- Kaiser test kit. Sigma-Aldrich.
- Cleavage Cocktails; Reagent B. Aapptec Peptides.
- Cleavage, Deprotection, and Isolation of Peptides after Fmoc Synthesis.
- A Head-to-Head Battle of Coupling Reagents: HATU vs. HBTU in Peptide Synthesis. Benchchem.
- Cleavage Cocktail for Peptides Containing Cys, Met, Trp and Tyr Residues (Reagent K). [Source not available].
- Monitoring of Peptide Coupling and Capping; Coupling Tests. AAPPTec.
- Kaiser test for monitoring incomplete coupling of modified amino acids. Benchchem.
- A facile method for monitoring solid-phase peptide synthesis and for N-terminal modification of peptides. Indian Academy of Sciences.
- Fmoc Resin Cleavage and Deprotection. Sigma-Aldrich.
- Novabiochem® - Fmoc resin cleavage protocols. Merck Millipore.
- Technical Support Center: Peptide Synthesis with Sterically Hindered D-Amino Acids. Benchchem.
- Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem.
- Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. PMC.
- Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC.
Sources
- 1. peptide.com [peptide.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. bachem.com [bachem.com]
- 10. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]
- 11. merckmillipore.com [merckmillipore.com]
- 12. Cleavage Cocktail for Peptides Containing Cys, Met, Trp and Tyr Residues (Reagent K)1 [langene.com]
- 13. peptide.com [peptide.com]
- 14. chempep.com [chempep.com]
Technical Support Center: Identifying and Characterizing Degradation Products of 6-Methoxy-D-tryptophan
Welcome to the technical support guide for researchers, scientists, and drug development professionals working with 6-Methoxy-D-tryptophan. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to navigate the complexities of identifying and characterizing its degradation products. The indole ring of tryptophan and its derivatives is highly susceptible to degradation, making a thorough understanding of its stability profile crucial for regulatory success and product safety.[1][2]
Core Concepts: Understanding Degradation
This section addresses fundamental questions about the stability and degradation of this compound.
Q1: What are forced degradation studies and why are they critical for this compound?
A forced degradation or stress testing study is an intentional process where a drug substance is exposed to conditions more severe than accelerated stability testing, such as high heat, humidity, light, and a range of pH and oxidative environments.[3] These studies are fundamental for several reasons:
-
Pathway Elucidation: They help reveal the likely degradation pathways of this compound. The indole ring, even with a methoxy substitution, is prone to oxidation and cleavage.[1][2]
-
Impurity Identification: The studies generate potential degradation products that could form during manufacturing, storage, or administration.[4]
-
Method Development: They are essential for developing and validating a stability-indicating analytical method (typically HPLC) that can accurately separate the intact drug from its impurities, demonstrating specificity.[5][6]
-
Formulation & Packaging Strategy: Understanding how the molecule degrades informs decisions on formulation (e.g., addition of antioxidants), manufacturing controls (e.g., inert atmosphere), and packaging (e.g., light-protective containers).[3]
Forced degradation studies are a regulatory expectation, with guidelines provided by the International Council for Harmonisation (ICH), specifically in documents Q1A, Q1B, and Q2B.[3]
Q2: What are the most probable degradation pathways for this compound?
Based on the extensive research on tryptophan, the degradation of this compound is expected to primarily involve the indole ring system.[1] The electron-donating methoxy group at the C6 position can influence the reactivity but the core pathways remain similar.
-
Oxidative Degradation: This is the most common pathway. The pyrrole ring of the indole nucleus is highly susceptible to oxidation by reactive oxygen species (ROS) like hydrogen peroxide, hydroxyl radicals, or even atmospheric oxygen, especially when catalyzed by light or metal ions.[1][7][8] This leads to the formation of various products, most notably N-formylkynurenine (NFK) and kynurenine analogues.[7][9][10]
-
Photodegradation: Exposure to UV light can generate free radicals, leading to the destruction of the tryptophan moiety.[11][12][13] This process is a significant concern, and studies often show a correlation between the loss of tryptophan's natural fluorescence and its degradation.[12][14] Light shielding is a critical handling requirement.[15]
-
Hydrolytic Degradation (Acidic/Basic): While the tryptophan side chain is generally stable to hydrolysis, extreme pH conditions, especially at elevated temperatures, can lead to some degradation. However, the primary challenge with acid hydrolysis is the extensive degradation of the indole ring, making it unsuitable for routine protein hydrolysis when tryptophan quantification is needed.[16]
-
Thermal Degradation: At high temperatures (typically above 140°C), tryptophan can undergo decarboxylation and deamination to form products like tryptamine and indole-3-pyruvic acid.[15]
Below is a diagram illustrating the primary oxidative pathway, which is considered the most significant for indole-containing compounds.
Caption: Predicted primary oxidative degradation pathway for this compound.
Troubleshooting Guide: Common Experimental Challenges
This section provides practical solutions to common issues encountered during degradation studies.
Q3: I'm not observing any degradation under my stress conditions. What should I do?
Answer: This is a common issue, particularly if the molecule is highly stable. The goal of forced degradation is to achieve some degradation, typically in the range of 5-20%, to ensure the analytical method can detect the products.[4]
Causality & Solution Steps:
-
Increase Stress Severity: The initial conditions may be too mild. Incrementally increase the stressor concentration, temperature, or exposure time. For example:
-
Acid/Base Hydrolysis: Increase temperature from 60°C to 80°C or increase acid/base concentration from 0.1 M to 1 M.
-
Oxidation: Increase H₂O₂ concentration from 3% to 10% or 30%. The reactivity of tryptophan residues with oxidizing agents can vary.[17]
-
Thermal: If no degradation is seen in solution, test the solid state at a higher temperature, approaching the melting point.[18]
-
-
Verify Reagent Potency: Ensure your stressing agents (e.g., hydrogen peroxide, acid/base solutions) have not expired and are at the correct concentration. H₂O₂ solutions can degrade over time.
-
Check Analytical Method Sensitivity: Ensure your analytical method has sufficient sensitivity to detect low levels of degradation products. Check the limit of quantitation (LOQ) for your method.
-
Consider a Catalyst: For photostability, the presence of photosensitizers (like riboflavin, which can be present in cell culture media) can dramatically accelerate degradation.[2] For oxidation, trace metals can act as catalysts.[1] While not a standard ICH condition, understanding these interactions can be important.
Q4: My chromatogram is overly complex after stress testing, with too many small peaks. How can I simplify my analysis?
Answer: Excessive degradation (e.g., >50%) can create a complex profile that is difficult to interpret and may not be representative of true stability issues. The goal is controlled, partial degradation.
Causality & Solution Steps:
-
Reduce Stress Severity: This is the most direct solution. Decrease the incubation time, temperature, or concentration of the stressor. For example, if 24 hours at 80°C with 1 M HCl causes complete degradation, try 4 hours at 60°C with 0.1 M HCl.
-
Optimize HPLC Gradient: A complex chromatogram may also indicate a suboptimal separation method.
-
Increase Gradient Time: A longer, shallower gradient provides more time for closely eluting peaks to resolve.
-
Change Organic Modifier: Switching from acetonitrile to methanol (or vice versa) can alter selectivity and change the elution order of peaks.[6]
-
Adjust pH: Modifying the mobile phase pH can significantly impact the retention and peak shape of ionizable degradants.
-
-
Use a Higher Resolution Column: Employ a column with a smaller particle size (e.g., sub-2 µm) or a longer length to improve peak efficiency and resolution.
Q5: I've detected a major degradation peak, but I'm struggling to identify its structure. What is the workflow?
Answer: Structural elucidation is a multi-step process that combines chromatographic data with mass spectrometry.
Causality & Solution Steps:
-
High-Resolution Mass Spectrometry (LC-MS/MS): This is the cornerstone of identification.
-
Obtain Accurate Mass: Use a high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) to determine the exact mass of the degradation product. This allows you to calculate a molecular formula.
-
Perform MS/MS Fragmentation: Isolate the parent ion of the degradant and fragment it. The resulting fragmentation pattern provides clues about the molecule's structure. Compare the fragmentation pattern of the degradant to that of the parent drug (this compound). Look for common fragments and neutral losses to pinpoint the site of modification.
-
-
Propose Plausible Structures: Based on the mass shift from the parent compound and known degradation pathways of tryptophan, propose potential structures.[9] For example, a +16 Da shift often indicates the addition of an oxygen atom (hydroxylation or N-oxide formation). A +32 Da shift could indicate the formation of the kynurenine derivative via oxidative cleavage of the indole ring.
-
Use Isotope Labeling (Advanced): If possible, performing stress studies on an isotope-labeled version of this compound can help confirm fragmentation pathways.
-
Isolation and NMR (If Necessary): If the degradant is significant and cannot be identified by MS, it may need to be isolated using preparative HPLC, and its structure confirmed by Nuclear Magnetic Resonance (NMR) spectroscopy.
The workflow for identifying an unknown degradation product is visualized below.
Caption: A typical workflow for the structural elucidation of an unknown degradant.
Experimental Protocols
The following protocols provide a starting point for your investigations. They should be adapted based on the specific properties of your compound and the capabilities of your laboratory.
Protocol 1: Forced Degradation Study Design
Objective: To generate degradation products of this compound under various stress conditions for the development of a stability-indicating method.
Methodology:
-
Sample Preparation: Prepare a stock solution of this compound at ~1 mg/mL in a 50:50 mixture of acetonitrile and water. Protect this solution from light at all times.[15]
-
Control Samples:
-
Unstressed Control: The stock solution stored at 4°C in the dark.
-
Blank Controls: For each stress condition, run a blank (solvent mixture without the drug) that is subjected to the same stress to identify any peaks originating from the solvent or reagents.
-
-
Stress Conditions: For each condition, use a separate aliquot of the stock solution.
| Stress Condition | Protocol | Typical Duration & Temp. | Neutralization/Quenching |
| Acid Hydrolysis | Mix 1 mL of stock with 1 mL of 1 M HCl. | 4 hours @ 80°C | Cool and neutralize with 1 M NaOH. |
| Base Hydrolysis | Mix 1 mL of stock with 1 mL of 1 M NaOH. | 2 hours @ 60°C | Cool and neutralize with 1 M HCl. |
| Oxidation | Mix 1 mL of stock with 1 mL of 10% H₂O₂. | 24 hours @ Room Temp. | N/A (dilution is sufficient) |
| Thermal (Solution) | Heat the stock solution directly. | 48 hours @ 80°C | Cool to room temperature. |
| Photostability | Expose the stock solution in a quartz cuvette to a calibrated light source according to ICH Q1B guidelines (overall illumination ≥ 1.2 million lux hours; integrated near UV energy ≥ 200 watt hours/square meter). Also, expose a dark control sample wrapped in foil. | Variable | N/A |
-
Analysis: After the designated time, cool the samples to room temperature, perform any necessary neutralization, and dilute with the mobile phase to a final concentration of ~0.1 mg/mL. Analyze immediately by HPLC.
Protocol 2: Stability-Indicating HPLC-UV Method Development
Objective: To develop a robust HPLC method capable of separating this compound from its process impurities and degradation products.
Methodology:
-
Initial Column & Mobile Phase Selection:
-
Column: Start with a standard C18 column (e.g., 4.6 x 150 mm, 3.5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Acetonitrile.
-
Rationale: Reversed-phase chromatography (RPLC) is the standard for stability-indicating methods for small molecules.[5] Formic acid is a common mobile phase modifier that provides good peak shape for many compounds and is compatible with mass spectrometry.
-
-
Gradient Elution:
-
Initial Gradient: Start with a broad linear gradient (e.g., 5% to 95% B over 30 minutes).
-
Flow Rate: 1.0 mL/min.
-
Detection: Use a photodiode array (PDA) detector to monitor across a range of wavelengths (e.g., 210-400 nm). The indole chromophore has a characteristic absorbance around 280 nm.
-
-
Optimization:
-
Inject a mixture of the unstressed sample and all stressed samples to create a single chromatogram containing the parent peak and all generated degradation products.
-
Goal: Achieve baseline resolution (Rs > 1.5) for the parent peak and all major degradants.
-
Adjust Gradient: If peaks are poorly resolved, make the gradient shallower in the region where the peaks are eluting.
-
Change Selectivity: If co-elution persists, change the mobile phase pH (e.g., use a phosphate buffer at pH 7) or switch to a different column chemistry (e.g., a Phenyl-Hexyl or polar-embedded phase) to achieve an orthogonal separation.[6]
-
-
Method Validation: Once optimized, the method must be validated according to ICH Q2(R1) guidelines, assessing parameters like specificity, linearity, accuracy, precision, and robustness.
References
- Int J Mol Sci. (2019). Degradation of Tryptophan by UV Irradiation: Influencing Parameters and Mechanisms. [Link]
- Biochem Biophys Res Commun. (1995).
- J Agric Food Chem. (2001). Oxidation of Free Tryptophan and Tryptophan Residues in Peptides and Proteins. [Link]
- ACS Publications. (2001). Oxidation of Free Tryptophan and Tryptophan Residues in Peptides and Proteins. [Link]
- ResearchGate. (1965).
- ResearchGate. (2020).
- Amino Acids. (2020). Reactivity and degradation products of tryptophan in solution and proteins. [Link]
- ResearchGate. (2020). Reactivity and degradation products of tryptophan in solution and proteins. [Link]
- J Chromatogr B Analyt Technol Biomed Life Sci. (2015). Chromatographic analysis of tryptophan metabolites. [Link]
- Food Chem. (2021). Photostability of l-tryptophan in aqueous solution: Effect of atmosphere and antioxidants addition. [Link]
- ResearchGate. (2018). Stability of Tryptophan in Parenteral Amino Acid Solutions: Identification of Degradation Products and Development of HPLC Analysis Methods. [Link]
- ResearchGate. (2022).
- Sci Total Environ. (2014).
- Front Microbiol. (2018). Biodegradation and Biotransformation of Indole: Advances and Perspectives. [Link]
- ElectronicsAndBooks. (1971). Methods of Tryptophan Analysis. [Link]
- Front Chem. (2019).
- Int J Mol Sci. (2021). Degradation Products of Tryptophan in Cell Culture Media: Contribution to Color and Toxicity. [Link]
- BioPharm International. (2014). Forced Degradation Studies for Biopharmaceuticals. [Link]
- Frontiers. (2019).
- ResearchGate. (2012). Degradation pathway of indole by electroFenton. [Link]
- Wikipedia. (n.d.). Indole. [Link]
- Jinjing Chemical Blog. (2025).
- MedCrave. (2016).
- American Pharmaceutical Review. (2011).
- MDPI. (2022).
- J Bacteriol. (2005). Aerobic tryptophan degradation pathway in bacteria: novel kynurenine formamidase. [Link]
- Signal Transduct Target Ther. (2022). Tryptophan metabolism as a target in gut microbiota, ageing and kidney disease. [Link]
- ResearchGate. (2020).
- Research Square. (2022).
- ResearchGate. (2020).
- J Nutr. (2009).
- LCGC International. (2020). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview with Best Practices (Part 1). [Link]
- LCGC International. (2020). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. [Link]
- Annex Publishers. (2019). Characterization of the Consciousness Energy Healing Treated Essential Amino Acid: L-Tryptophan. [Link]
- PubChem. (n.d.). Fmoc-6-methoxy-L-tryptophan. [Link]
- ResearchGate. (2018). Stability of Tryptophan in Parenteral Amino Acid Solutions: Identification of Degradation Products and Development of HPLC Analy. [Link]
Sources
- 1. Reactivity and degradation products of tryptophan in solution and proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 4. biopharminternational.com [biopharminternational.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. Oxidation of Free Tryptophan and Tryptophan Residues in Peptides and Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. electronicsandbooks.com [electronicsandbooks.com]
- 11. mdpi.com [mdpi.com]
- 12. Photodegradation of tryptophan residues and attenuation of molecular chaperone activity in alpha-crystallin are correlated - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 17. biopharminternational.com [biopharminternational.com]
- 18. annexpublishers.com [annexpublishers.com]
Minimizing racemization of 6-Methoxy-D-tryptophan during chemical reactions.
Introduction
Welcome to the technical support guide for handling 6-Methoxy-D-tryptophan. The stereochemical integrity of chiral amino acids is paramount in the synthesis of peptidomimetics and other pharmacologically active molecules. This compound, a valuable building block, is susceptible to racemization under various chemical conditions, particularly during peptide synthesis. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you minimize the loss of chiral purity in your experiments. We will delve into the mechanisms of racemization and offer field-proven strategies to maintain the desired stereochemistry of your final product.
I. Frequently Asked Questions (FAQs)
Q1: What is racemization and why is it a critical issue for this compound?
A1: Racemization is the conversion of a pure enantiomer, in this case, this compound, into a mixture containing both its D and L forms.[1] This loss of stereochemical purity is a major concern because the biological activity of peptides and other chiral molecules is often highly dependent on their specific three-dimensional structure. The presence of the unwanted L-enantiomer can lead to a significant decrease in therapeutic efficacy, altered pharmacological profiles, and complications in purification due to the formation of hard-to-separate diastereomers.[1]
Q2: What is the primary chemical mechanism that causes racemization during peptide bond formation?
A2: The predominant mechanism for racemization during the crucial peptide coupling step is the formation of a 5(4H)-oxazolone, also known as an azlactone, intermediate.[1] The proton on the alpha-carbon (α-proton) of this intermediate becomes acidic and is easily removed by a base.[1] Once the proton is removed, the chiral center is lost. Subsequent reprotonation can occur from either side of the planar intermediate, resulting in a mixture of both D and L isomers.[1] A less common pathway is the direct abstraction of the α-proton from the activated carboxylic acid by a base.[1][2]
Q3: Are tryptophan derivatives like this compound particularly prone to racemization?
A3: While amino acids like histidine and cysteine are notoriously susceptible to racemization, tryptophan and its derivatives can also be problematic under certain conditions.[1][3] The indole side chain of tryptophan can influence the rate of racemization. Factors such as the choice of protecting groups, the activation method for the carboxyl group, the type and amount of base used, and the reaction solvent all play a significant role.[4]
Q4: How does the choice of coupling reagent impact the racemization of this compound?
A4: The selection of a coupling reagent is a critical factor in controlling racemization.[5]
-
Carbodiimides (e.g., DCC, DIC) can cause significant racemization if used without additives.[1][5]
-
Uronium/Aminium reagents (e.g., HBTU, HATU) are generally more efficient and lead to less racemization.[1][5]
-
Phosphonium salt reagents (e.g., BOP, PyBOP) are also effective at suppressing racemization.[1][5] For challenging couplings where racemization is a high risk, newer reagents like COMU or those based on Oxyma Pure are often recommended.[5] Additionally, the use of additives like HOBt, HOAt, or Oxyma Pure is crucial for suppressing racemization, especially when using carbodiimides.[2][3][5]
Q5: What is the role of the base in racemization, and which one should I choose?
A5: The base used during the coupling reaction plays a dual role: it deprotonates the incoming amino acid salt and can also facilitate the unwanted abstraction of the α-proton, leading to racemization.[2] The basicity and steric hindrance of the base are key considerations.[2]
-
Strong, non-hindered bases like triethylamine (TEA) can increase the rate of racemization.[2]
-
Weaker or sterically hindered bases are preferred. N-methylmorpholine (NMM) is a good first choice.[2][6] For particularly sensitive couplings, a more hindered base like 2,4,6-collidine (TMP) can further reduce racemization.[2][5][7] N,N-diisopropylethylamine (DIPEA) is also commonly used.[5]
II. Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments with this compound and provides actionable solutions.
Problem 1: Significant Racemization Detected After Peptide Coupling
| Potential Cause | Explanation | Recommended Solution(s) |
| Inappropriate Coupling Reagent | Carbodiimide reagents (DCC, DIC) used alone are known to promote oxazolone formation and subsequent racemization.[1][5] | Primary: Switch to a uronium/aminium (HATU, HCTU) or phosphonium (PyAOP, PyBOP) based coupling reagent.[1][5] Alternative: If using DIC, ensure the addition of a racemization suppressant like Oxyma Pure or HOAt. The combination of DIC with these additives is a robust method for minimizing racemization.[5][6][8] |
| Excessive Base Strength or Concentration | Strong bases like triethylamine (TEA) or an excess of any base can readily abstract the acidic α-proton of the activated amino acid, leading to racemization.[2] | Primary: Use a weaker or more sterically hindered base. N-methylmorpholine (NMM) is a good starting point.[2][6] If racemization persists, consider using 2,4,6-collidine (TMP).[2][7] Secondary: Carefully control the stoichiometry of the base. Use the minimum amount required for the reaction to proceed. |
| High Reaction Temperature | Elevated temperatures, sometimes used to drive sluggish couplings to completion (especially with microwave assistance), can significantly accelerate the rate of racemization.[7][9] | Primary: Perform the coupling reaction at a lower temperature. Start at 0°C and allow the reaction to slowly warm to room temperature.[6] For Microwave Synthesis: Reduce the maximum coupling temperature to 50°C for sensitive residues like tryptophan derivatives.[7][9] |
| Prolonged Pre-activation Time | Allowing the carboxylic acid to remain in its activated state for an extended period before the addition of the amine component increases the opportunity for oxazolone formation and racemization.[6] | Primary: Minimize the pre-activation time. Ideally, add the coupling reagent to the mixture of the protected this compound, additive, and base immediately before adding it to the resin or amine component.[3][6] |
Problem 2: Racemization During N-terminal Protecting Group Removal
| Potential Cause | Explanation | Recommended Solution(s) |
| Repetitive Base Exposure in Fmoc-SPPS | The repeated use of piperidine for Fmoc deprotection can, over many cycles, lead to a gradual increase in racemization, particularly for the amino acid linked to the resin. | Primary: For the first amino acid coupled to a hydroxyl-functionalized resin (e.g., Wang resin), consider using a pre-loaded resin to bypass this sensitive step. Secondary: While less common for tryptophan, for extremely sensitive residues, milder deprotection conditions or alternative protecting group strategies might be considered.[8] |
| Harsh Acidic Conditions in Boc-SPPS | While less common than base-catalyzed racemization, prolonged exposure to strong acids during Boc deprotection can potentially contribute to epimerization, though this is a lower risk for tryptophan compared to other side reactions. | Primary: Adhere to standard Boc deprotection protocols (e.g., 30-50% TFA in DCM). Avoid unnecessarily long deprotection times. In Boc-based synthesis, in situ neutralization protocols can help suppress side reactions.[3] |
Problem 3: Side Reactions Mimicking Racemization on Analytical Traces
| Potential Cause | Explanation | Recommended Solution(s) |
| Alkylation of the Indole Ring | During the final TFA cleavage step, carbocations generated from side-chain protecting groups (e.g., from Arg(Pbf)) can attack the electron-rich indole ring of tryptophan, creating byproducts that may have similar retention times to the desired peptide or its diastereomer.[10] | Primary: Use an indole-protected version of this compound, such as Fmoc-6-MeO-D-Trp(Boc)-OH. The Boc group on the indole nitrogen provides excellent protection against electrophilic attack.[3][10] Secondary: Ensure your cleavage cocktail contains a sufficient amount of scavengers like triisopropylsilane (TIS) and water to quench reactive carbocations.[6][10] |
| Oxidation of the Tryptophan Side Chain | The indole ring is susceptible to oxidation, which can occur under various conditions throughout the synthesis and workup, leading to impurities. | Primary: Using Fmoc-6-MeO-D-Trp(Boc)-OH can reduce the susceptibility to oxidation.[10] Secondary: Handle the peptide under an inert atmosphere (e.g., argon or nitrogen) when possible, and consider adding antioxidants like dithiothreitol (DTT) to the cleavage mixture.[3] |
III. Experimental Protocols & Methodologies
Protocol 1: Recommended Low-Racemization Peptide Coupling
This protocol is designed for coupling Fmoc-6-MeO-D-Trp-OH in a solid-phase peptide synthesis (SPPS) context where minimizing racemization is critical.
Objective: To couple Fmoc-6-Methoxy-D-tryptophan to a resin-bound amine with minimal epimerization.
Materials:
-
Fmoc-deprotected peptide-resin (1 eq.)
-
Fmoc-6-Methoxy-D-Trp-OH (3 eq.)
-
Diisopropylcarbodiimide (DIC) (3 eq.)
-
Ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma Pure) (3 eq.)
-
N-methylmorpholine (NMM) (4 eq.)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
Methodology:
-
Resin Preparation: Ensure the N-terminal Fmoc group of the peptide-resin has been completely removed and the resin has been thoroughly washed with DMF.
-
Coupling Solution Preparation:
-
In a separate reaction vessel, dissolve Fmoc-6-Methoxy-D-Trp-OH (3 eq.) and Oxyma Pure (3 eq.) in a minimal amount of DMF.
-
Add NMM (4 eq.) to the solution and briefly mix.
-
Immediately before adding to the resin, add DIC (3 eq.) to the mixture.
-
-
Coupling Reaction:
-
Add the freshly prepared coupling solution to the deprotected peptide-resin.
-
Agitate the mixture at room temperature for 2 hours. A nitrogen or argon atmosphere is recommended.
-
-
Washing: After the coupling is complete, drain the reaction solution and wash the resin extensively with DMF (5x) and then Dichloromethane (DCM) (3x) to remove any residual reagents.
-
Confirmation: Perform a Kaiser test to confirm the completion of the coupling reaction (a negative result indicates a complete reaction).
Protocol 2: Quantification of Racemization via Chiral HPLC
This method outlines how to determine the enantiomeric excess of your this compound starting material or to quantify the level of the L-isomer in your final cleaved peptide.
Objective: To separate and quantify the D- and L-enantiomers of 6-Methoxy-tryptophan.
Materials:
-
Sample of 6-Methoxy-tryptophan (either the free amino acid or a cleaved and purified peptide containing it, which would then need to be hydrolyzed)
-
Chiral HPLC column (e.g., Cinchona alkaloid-based zwitterionic chiral stationary phase like CHIRALPAK® ZWIX(+)).[11][12]
-
HPLC system with UV detector
-
Mobile Phase: Methanol/Water (e.g., 98/2) containing additives like formic acid (FA) and diethylamine (DEA) to optimize separation.[11][12]
Methodology:
-
Sample Preparation:
-
Dissolve a small amount of the 6-Methoxy-tryptophan sample in the mobile phase.
-
If analyzing a peptide, it must first be hydrolyzed to its constituent amino acids using a method that minimizes racemization during the hydrolysis itself (e.g., acid hydrolysis with p-toluenesulfonic acid).[13]
-
-
HPLC Analysis:
-
Equilibrate the chiral column with the mobile phase until a stable baseline is achieved.
-
Inject the prepared sample.
-
Run the analysis under isocratic conditions. The exact flow rate and mobile phase composition may need to be optimized for your specific column and system. A typical mobile phase might contain 25-75 mM formic acid and 20-50 mM diethylamine.[11][12]
-
-
Data Analysis:
-
Identify the peaks corresponding to the D- and L-enantiomers based on the retention times of authentic standards.
-
Integrate the peak areas for both enantiomers.
-
Calculate the enantiomeric excess (ee%) using the formula: ee% = [ (Area_D - Area_L) / (Area_D + Area_L) ] * 100
-
IV. Visual Diagrams
Mechanism of Racemization
Caption: The primary pathway for racemization via oxazolone formation.
Decision Workflow for Minimizing Racemization
Caption: A decision tree for selecting optimal coupling conditions.
V. References
-
AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from [Link]
-
Fukushima, T., Sugiura, A., Furuta, I., Iwasa, S., Iizuka, H., Ichiba, H., ... & Yokoyama, Y. (2015). Enantiomeric Separation of Monosubstituted Tryptophan Derivatives and Metabolites by HPLC with a Cinchona Alkaloid-Based Zwitterionic Chiral Stationary Phase and Its Application to the Evaluation of the Optical Purity of Synthesized 6-Chloro-l-Tryptophan. International Journal of Tryptophan Research, 8, 1-5. [Link]
-
Li, G., & Zhang, Y. (2021). Peptide Synthesis Using Unprotected Amino Acids. ChemRxiv. [Link]
-
Mery, J., Granier, C., Juin, M., & Fauchere, J. L. (1988). Tryptophan reduction and histidine racemization during deprotection by catalytic transfer hydrogenation of an analog of the luteinizing hormone releasing factor. International journal of peptide and protein research, 31(4), 412-419. [Link]
-
Oda, K., Ogi, N., & Ichikawa, S. (2007). Synthesis of DL-tryptophan by modified broad specificity amino acid racemase from Pseudomonas putida IFO 12996. Journal of molecular catalysis. B, Enzymatic, 44(3-4), 89-94. [Link]
-
Fukushima, T., Sugiura, A., Furuta, I., Iwasa, S., Iizuka, H., Ichiba, H., ... & Yokoyama, Y. (2015). Enantiomeric Separation of Monosubstituted Tryptophan Derivatives and Metabolites by HPLC with a Cinchona Alkaloid-Based Zwitterionic Chiral Stationary Phase and Its Application to the Evaluation of the Optical Purity of Synthesized 6-Chloro-l-Tryptophan. International Journal of Tryptophan Research, 8, IJTR.S20381. [Link]
-
Goolsby, B., & Brodbelt, J. S. (1998). A mass spectrometry method for the determination of enantiomeric excess in mixtures of D,L-amino acids. Analytical chemistry, 70(18), 3843-3848. [Link]
-
Al Musaimi, O. (2017). Racemization in peptide synthesis. SlideShare. [Link]
-
Fields, C. G., & Fields, G. B. (1993). Minimization of tryptophan alkylation following 9-fluorenylmethoxycarbonyl solid-phase peptide synthesis. Tetrahedron letters, 34(42), 6661-6664. [Link]
-
Wang, P., et al. (2023). Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group. Nature Communications, 14(1), 5345. [Link]
-
Palasek, S. A., Cox, Z. J., & Collins, J. M. (2007). Limiting racemization and aspartimide formation in microwave-enhanced Fmoc solid phase peptide synthesis. Journal of peptide science: an official publication of the European Peptide Society, 13(3), 143-148. [Link]
-
Friedman, M., & Gumbmann, M. R. (1984). Analysis of the Racemization of Tryptophan. Nutrition Reports International, 30(2), 429-436. [Link]
-
Palasek, S. A., Cox, Z. J., & Collins, J. M. (2007). Limiting racemization and aspartimide formation in microwave-enhanced Fmoc solid phase peptide synthesis. Journal of peptide science, 13(3), 143-148. [Link]
-
Fukushima, T., Sugiura, A., Furuta, I., Iwasa, S., Iizuka, H., Ichiba, H., ... & Yokoyama, Y. (2015). Enantiomeric Separation of Monosubstituted Tryptophan Derivatives and Metabolites by HPLC with a Cinchona Alkaloid-Based Zwitterionic Chiral Stationary Phase and Its Application to the Evaluation of the Optical Purity of Synthesized 6-Chloro-l-Tryptophan. International journal of tryptophan research, 8, 1–5. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 3. peptide.com [peptide.com]
- 4. Racemization in peptide synthesis | PPTX [slideshare.net]
- 5. bachem.com [bachem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Limiting racemization and aspartimide formation in microwave-enhanced Fmoc solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Enantiomeric Separation of Monosubstituted Tryptophan Derivatives and Metabolites by HPLC with a Cinchona Alkaloid-Based Zwitterionic Chiral Stationary Phase and Its Application to the Evaluation of the Optical Purity of Synthesized 6-Chloro-l-Tryptophan - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Enantiomeric Separation of Monosubstituted Tryptophan Derivatives and Metabolites by HPLC with a Cinchona Alkaloid-Based Zwitterionic Chiral Stationary Phase and Its Application to the Evaluation of the Optical Purity of Synthesized 6-Chloro-l-Tryptophan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Overcoming challenges in the purification of 6-Methoxy-D-tryptophan-containing peptides.
Technical Support Center: Purification of 6-Methoxy-D-tryptophan-Containing Peptides
Welcome to the technical support center for researchers, scientists, and drug development professionals working with this compound-containing peptides. The unique physicochemical properties of this modified amino acid introduce specific, yet manageable, challenges during purification. This guide provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions, grounding all recommendations in established scientific principles to ensure the integrity and success of your work.
The incorporation of a 6-methoxy group onto the D-tryptophan indole ring significantly increases its electron density and hydrophobicity. While often desirable for enhancing biological activity, these features make the peptide highly susceptible to oxidation and prone to aggregation, complicating standard purification workflows. This guide is structured to address these core issues head-on, providing you with the rationale and methods to achieve high-purity peptides.
Troubleshooting Guide: Common Purification Issues
This section addresses the most common problems encountered during the purification of this compound peptides in a question-and-answer format.
Issue 1: Low Purity & Multiple Peaks in HPLC Chromatogram
Q: My analytical HPLC of the crude peptide shows a cluster of peaks around the main product peak, often with +16 and +32 Da mass shifts. What is happening?
A: This is a classic sign of tryptophan oxidation. The electron-donating 6-methoxy group makes the indole ring exceptionally sensitive to oxidation, which can occur during synthesis, cleavage, and even storage.[1][2] The most common oxidative products correspond to specific mass additions to the tryptophan residue:
-
+16 Da: Formation of oxindolylalanine (Oia) or 5-hydroxy-tryptophan (5-HTP).[3][4]
-
+32 Da: Formation of N-formylkynurenine (NFK) from the cleavage of the indole ring.[3][4][5]
-
+4 Da: Subsequent conversion of NFK to kynurenine (Kyn).[4][5]
These modifications alter the hydrophobicity of the peptide, leading to the distinct peaks you observe in reversed-phase HPLC (RP-HPLC).
Q: How can I prevent this oxidation during cleavage and handling?
A: Prevention is the most effective strategy.
-
Indole Protection: During solid-phase peptide synthesis (SPPS), using a tryptophan derivative with the indole nitrogen protected by a tert-butyloxycarbonyl (Boc) group (i.e., Fmoc-Trp(Boc)-OH) is highly recommended. This sterically hinders and electronically deactivates the indole ring, significantly reducing side reactions.[6][7]
-
Optimized Scavenger Cocktails: During the final trifluoroacetic acid (TFA) cleavage step, carbocations generated from other protecting groups can alkylate the tryptophan residue.[7][8] Using a robust scavenger cocktail is essential to "trap" these reactive species.[9] Triisopropylsilane (TIS) and 1,2-ethanedithiol (EDT) are critical components. For peptides containing sensitive residues like tryptophan, "Reagent K" is a highly effective choice.[7][10]
-
Minimize Exposure: Work quickly, use degassed solvents for purification, and blanket solutions with an inert gas like argon or nitrogen to minimize exposure to atmospheric oxygen. Store the purified peptide under argon at -20°C or below.
Q: My mass spec also shows a +57 Da or +106 Da adduct. What is the source of this?
A: These mass additions are typically due to alkylation from residual protecting groups or the resin linker itself.
-
+57 Da: tert-butylation from t-butyl protecting groups that were not effectively scavenged.[7]
-
+106 Da: Alkylation from the Wang resin linker, where the cleaved p-hydroxybenzyl cation reacts with the indole ring.[7][8] Using a 2-chlorotrityl chloride (2-CTC) resin can prevent this specific side reaction.[7]
The following diagram illustrates the primary oxidative and alkylative side reactions that can occur on the tryptophan indole ring during peptide synthesis and cleavage.
Caption: Key degradation pathways for tryptophan residues.
Issue 2: Low Yield, Peak Tailing, and Poor Solubility
Q: My peptide has very poor solubility in the aqueous mobile phase for RP-HPLC, and I'm getting low recovery after purification. Why?
A: This is a direct consequence of the peptide's hydrophobicity. The this compound residue, combined with other hydrophobic amino acids in your sequence, can cause the peptide to aggregate or precipitate in highly aqueous solutions.[11] During RP-HPLC, this leads to several problems:
-
Poor Solubility: Difficulty dissolving the crude peptide for injection.
-
Low Recovery: The peptide may irreversibly stick to the column's stationary phase or precipitate on the column frit.
-
Peak Tailing/Broadening: Slow kinetics of interaction between the peptide and the stationary phase, often exacerbated by aggregation.
Q: How can I improve the chromatography and recovery of my hydrophobic peptide?
A: You need to modify your purification strategy to counteract the peptide's hydrophobicity.
-
Elevated Temperature: Increasing the column temperature (e.g., to 40-60°C) is a powerful tool. It enhances peptide solubility, reduces mobile phase viscosity, and improves mass transfer kinetics, often resulting in sharper peaks and better recovery.[12]
-
Alternative Organic Modifiers: While acetonitrile is standard, for very hydrophobic peptides, using a stronger, more solubilizing organic modifier like isopropanol (often mixed with acetonitrile) can significantly improve peak shape and recovery.
-
Mobile Phase pH Adjustment: The overall charge of your peptide can influence its hydrophobicity and potential for secondary interactions with the column. While low pH (using 0.1% TFA) is standard, sometimes switching to a high pH mobile phase (e.g., using ammonium bicarbonate) can alter selectivity and improve the separation of difficult impurities.[13][14][15]
-
Column Chemistry: For highly hydrophobic peptides, a C4 or Phenyl column may provide better results than the standard C18. These stationary phases are less retentive, which can prevent irreversible binding and improve recovery.[16]
| Stationary Phase | Typical Application | Advantages for 6-MeO-D-Trp Peptides |
| C18 | General purpose for small peptides (<5,000 Da) | High resolving power for closely related species. |
| C8 | Intermediate hydrophobicity | Good balance of retention and resolution. |
| C4 | Large or very hydrophobic peptides/proteins | Reduced retention helps prevent irreversible binding and improves recovery of highly hydrophobic peptides.[16] |
| Phenyl | Peptides with aromatic residues | Offers alternative selectivity (π-π interactions) which can help resolve difficult impurity profiles.[16] |
Issue 3: Verifying Chiral Purity
Q: I have successfully purified my peptide. How can I be sure that the D-tryptophan hasn't racemized to L-tryptophan during synthesis?
A: This is a critical validation step, as standard RP-HPLC and mass spectrometry cannot distinguish between diastereomers (peptides differing only in the chirality of one amino acid).[17] You must use a dedicated chiral analysis method. The most common approach involves:
-
Total Acid Hydrolysis: The purified peptide is completely hydrolyzed back into its constituent amino acids using 6N HCl.
-
Derivatization: The amino acid hydrolysate is reacted with a chiral derivatizing agent, such as Marfey's Reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide).[17][18] This creates diastereomeric derivatives of the D- and L-amino acids.
-
Chromatographic Separation: These diastereomers now have different physical properties and can be separated and quantified using standard RP-HPLC.[18][19] By comparing the retention times to D- and L-tryptophan standards that have been similarly derivatized, you can determine the enantiomeric purity of the tryptophan in your original peptide.
Caption: Standard workflow for determining peptide chiral purity.
Frequently Asked Questions (FAQs)
Q1: Is a specific protecting group for the 6-methoxy group itself required during synthesis? No, the methoxy group is generally stable under standard SPPS conditions (both Fmoc and Boc strategies). The primary concern is protecting the indole ring to which it is attached.[20][21]
Q2: Can I use fluorescence detection to monitor my peptide during purification? Absolutely. Tryptophan is a natural fluorophore. Monitoring the chromatography at an excitation wavelength of ~280 nm and an emission wavelength of ~350 nm can provide a more selective and often more sensitive detection method than UV absorbance at 214/220 nm, helping to distinguish your tryptophan-containing peptide from non-tryptophan impurities.[22]
Q3: What is the best way to dissolve my crude, hydrophobic peptide for purification? Start with a minimal amount of a strong organic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to fully wet and dissolve the peptide. Once it is in solution, slowly add your aqueous mobile phase (e.g., water with 0.1% TFA) to the desired concentration and volume for injection. Be cautious, as adding the aqueous phase too quickly can cause the peptide to crash out of solution.
Q4: My final lyophilized peptide is difficult to dissolve for my biological assays. What can I do? This is again due to hydrophobicity and aggregation. Follow the same procedure as for HPLC injection: use a small amount of a biocompatible organic solvent like DMSO to dissolve it first, then slowly dilute with your aqueous assay buffer. Ensure the final concentration of the organic solvent is low enough not to interfere with your assay.
Detailed Experimental Protocols
Protocol 1: Optimized RP-HPLC Purification
This protocol provides a starting point for purifying a hydrophobic, oxidation-prone peptide.
-
Column and System Preparation:
-
Install a suitable column (e.g., C4 or C18, 5 µm particle size, 10 mm ID for preparative scale).
-
Equip the HPLC with a column heater and set it to 50°C.
-
Prepare mobile phases using high-purity HPLC-grade solvents.
-
Mobile Phase A: 0.1% TFA in Water.
-
Mobile Phase B: 0.1% TFA in Acetonitrile.
-
-
Degas both mobile phases thoroughly by sparging with helium or sonicating under vacuum.
-
-
Sample Preparation:
-
Weigh ~20 mg of crude peptide into a clean vial.
-
Add a minimal volume (e.g., 200 µL) of DMSO or DMF to dissolve the peptide completely.
-
Slowly add Mobile Phase A dropwise while vortexing until the peptide is fully dissolved and the solution is clear. Target a final concentration of ~10 mg/mL.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
-
Chromatography Method:
-
Equilibrate the column with 95% A / 5% B for at least 5 column volumes.
-
Inject the prepared sample.
-
Run a broad scouting gradient first to determine the elution point of your peptide (e.g., 5% to 95% B over 30 minutes).
-
Based on the scouting run, create an optimized, shallow gradient around your target peak. For example, if the peptide elutes at 40% B, a new gradient might be 30% to 50% B over 40 minutes. This will maximize resolution between your product and closely eluting impurities.
-
Monitor the separation at 220 nm and, if available, 280 nm (or via fluorescence).
-
-
Fraction Collection and Analysis:
-
Collect fractions across the main peak and any significant shoulder peaks.
-
Analyze the purity of each fraction using analytical HPLC and mass spectrometry.
-
Pool the fractions that meet your purity requirements.
-
Lyophilize the pooled fractions to obtain the final purified peptide as a fluffy white powder.
-
Protocol 2: Chiral Purity Analysis via Hydrolysis and Derivatization
-
Hydrolysis:
-
Place approximately 100 µg of the purified, lyophilized peptide into a hydrolysis tube.
-
Add 200 µL of 6N HCl.
-
Seal the tube under vacuum or after flushing with argon.
-
Heat at 110°C for 24 hours.
-
After cooling, open the tube and evaporate the HCl to dryness under a stream of nitrogen or using a vacuum centrifuge.
-
Re-dissolve the amino acid residue in 100 µL of ultrapure water.
-
-
Derivatization (using Marfey's Reagent):
-
To 50 µL of the amino acid hydrolysate, add 20 µL of 1 M sodium bicarbonate.
-
Add 100 µL of a 1% (w/v) solution of Marfey's Reagent in acetone.
-
Incubate at 40°C for 1 hour in the dark.
-
Cool the reaction to room temperature and quench by adding 10 µL of 2 M HCl.
-
Evaporate the sample to dryness and re-dissolve in 200 µL of 50% acetonitrile/water for HPLC analysis.
-
Crucially, prepare standards of L-Tryptophan and D-Tryptophan in the exact same manner.
-
-
HPLC Analysis:
-
Inject the derivatized sample and standards onto a standard C18 analytical column.
-
Run a gradient (e.g., 10% to 70% acetonitrile with 0.1% TFA over 30 minutes).
-
Monitor at 340 nm.
-
Identify the retention times for the derivatized L-Trp and D-Trp standards.
-
Integrate the peak areas for the L- and D-Trp derivatives in your sample chromatogram to calculate the enantiomeric purity.
-
References
- Selective isolation of tryptophan-containing peptides by hydrophobicity modul
- Non-targeted identification of D-amino acid-containing peptides through enzymatic screening, chiral amino acid analysis and LC-MS.
- Developing methods for analysis of chiral small molecules and D-amino acid containing peptides.
- Avoiding oxidation of the tryptophan residue in Gly-Trp-Gly. Benchchem.
- A new protecting group for tryptophan in solid-phase peptide synthesis which protects against acid-catalyzed side reactions and facilitates purification by HPLC.
- Recent Advances in Chiral Analysis of Proteins and Peptides. MDPI.
- Tryptophan analysis in peptides and proteins, mainly by liquid chrom
- Selective enrichment of tryptophan-containing peptides from protein digests employing a reversible derivatization with malondialdehyde and solid-phase capture on hydrazide beads. PubMed.
- Peptide Purification Process & Methods: An Overview. Bachem.
- Mass spectrometric characterization of peptides containing different oxidized tryptophan residues. PubMed.
- Analyses of amino acids, Enantiomeric purity.
- Pair of Stereodynamic Chiral Benzylicaldehyde Probes for Determination of Absolute Configuration of Amino Acid Residues in Peptides by Mass Spectrometry.
- Amino Acid Derivatives for Peptide Synthesis. [Source Not Available].
- Synthesis and Purification of Highly Hydrophobic Peptides Derived from the C-Terminus of Amyloid β-Protein. PubMed Central.
- Preventing tryptophan indole alkyl
- Resin effects in solid-phase peptide synthesis. Enhanced purity of tryptophan-containing peptides through two-step cleavage of side chain protecting groups and peptide–resin linkage.
- Peptide Isolation – Method Development Considerations.
- Separation of Tryptophan Oxidized Peptides from Their Native Forms.
- A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC. [Source Not Available].
- Absolute Quantitation of Tryptophan-Containing Peptides and Amyloid Beta Peptide Fragments by Coulometric Mass Spectrometry. PubMed Central.
- Hydrophobic Amino Acid Tryptophan Shows Promise as a Potential Absorption Enhancer for Oral Delivery of Biopharmaceuticals.
- Interfacial Anchor Properties of Tryptophan Residues in Transmembrane Peptides Can Dominate over Hydrophobic Matching Effects in Peptide−Lipid Interactions. Biochemistry.
- Protecting Groups in Peptide Synthesis: A Detailed Guide. [Source Not Available].
- The Handbook of Analysis and Purification of Peptides and Proteins by Reversed-Phase HPLC.
- Peptide Global Deprotection/Scavenger-Induced Side Reactions. Request PDF.
- Interfacial Anchor Properties of Tryptophan Residues in Transmembrane Peptides Can Dominate over Hydrophobic Matching Effects in - Biochemistry. [Source Not Available].
- General TFA cleavage of the Trp-containing peptide synthesized on Wang resin. [Source Not Available].
- Protection of tryptophan with the formyl group in peptide synthesis. PubMed.
- Technical Support Center: Purification of Peptides with Mts-Protected Tryptophan. Benchchem.
- Oxidation of Free Tryptophan and Tryptophan Residues in Peptides and Proteins. [Source Not Available].
- Hydrophobicity scales. Wikipedia.
- Efficient Purification of Synthetic Peptides
- Improving peptide purification via flash column chromatography by modul
- How to improve peptide purification by altering the mobile phase pH. Biotage.
- Degradation Products of Tryptophan in Cell Culture Media: Contribution to Color and Toxicity. PubMed Central.
- Purification of tryptophan containing synthetic peptides by selective binding of the alpha-amino group to immobilised metal ions. PubMed.
- Tripping Up Trp: Modification of Protein Tryptophan Residues by Reactive Oxygen Species, Modes of Detection, and Biological Consequences.
- Characterization of tryptophan oxidation affecting D1 degradation by FtsH in the photosystem II quality control of chloroplasts. PubMed Central.
- Mass spectrometric identification of oxidative modifications of tryptophan residues in proteins: chemical artifact or post-translational modific
- Challenges and solutions for the downstream purification of therapeutic proteins. PubMed Central.
Sources
- 1. lib3.dss.go.th [lib3.dss.go.th]
- 2. Tripping Up Trp: Modification of Protein Tryptophan Residues by Reactive Oxygen Species, Modes of Detection, and Biological Consequences - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mass spectrometric characterization of peptides containing different oxidized tryptophan residues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Characterization of tryptophan oxidation affecting D1 degradation by FtsH in the photosystem II quality control of chloroplasts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mass spectrometric identification of oxidative modifications of tryptophan residues in proteins: chemical artifact or post-translational modification? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Synthesis and Purification of Highly Hydrophobic Peptides Derived from the C-Terminus of Amyloid β-Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 12. hplc.eu [hplc.eu]
- 13. agilent.com [agilent.com]
- 14. Improving peptide purification via flash column chromatography by modulating mobile phase pH [morressier.com]
- 15. biotage.com [biotage.com]
- 16. harvardapparatus.com [harvardapparatus.com]
- 17. Non-targeted identification of D-amino acid-containing peptides through enzymatic screening, chiral amino acid analysis and LC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. cat-online.com [cat-online.com]
- 20. peptide.com [peptide.com]
- 21. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 22. Selective isolation of tryptophan-containing peptides by hydrophobicity modulation - PubMed [pubmed.ncbi.nlm.nih.gov]
Light sensitivity and photodegradation of indole derivatives like 6-Methoxy-D-tryptophan.
Technical Support Center: Light Sensitivity and Photodegradation of Indole Derivatives
Version: 1.0
Introduction
Welcome to the technical support center for researchers, scientists, and drug development professionals working with indole derivatives, such as 6-Methoxy-D-tryptophan. The indole ring is a crucial chromophore in many biologically significant molecules, including the essential amino acid tryptophan.[1] However, its aromatic nature makes it susceptible to photodegradation, a process that can compromise experimental integrity, reduce compound efficacy, and generate unknown impurities.[2][3]
This guide is designed to provide you with in-depth technical knowledge, practical troubleshooting advice, and robust protocols to mitigate the challenges associated with the light sensitivity of these compounds. By understanding the mechanisms of photodegradation and implementing proper handling techniques, you can ensure the reliability and reproducibility of your research.
Frequently Asked Questions (FAQs)
Here we address common questions regarding the light sensitivity and handling of indole derivatives.
Q1: Why is my solution of this compound turning yellow after being on the benchtop?
A1: The yellowing of your solution is a classic indicator of photodegradation.[4] The indole ring in this compound absorbs UV-A and UV-B light, which can trigger a series of photochemical reactions.[5] This process often involves the generation of reactive oxygen species (ROS), such as singlet oxygen and superoxide anions, which then oxidize the indole moiety.[2][5] The resulting degradation products are often colored compounds, leading to the observed yellow or brownish hue.[4][6] To prevent this, always prepare and handle solutions of indole derivatives in a dark or light-protected environment.[6]
Q2: What are the primary mechanisms behind the photodegradation of indole derivatives?
A2: The photodegradation of indole derivatives can proceed through several mechanisms, primarily initiated by the absorption of UV light. Key pathways include:
-
Photooxidation: This is the most common pathway, where the excited indole ring reacts with molecular oxygen to produce reactive oxygen species (ROS).[2] These ROS, including singlet oxygen and hydroxyl radicals, then attack the indole ring, leading to a variety of oxidized products like N-formylkynurenine.[2][7]
-
N-H Bond Cleavage: UV excitation can lead to the rupture of the N-H bond in the indole ring, forming an indolyl radical.[1] This is a significant process that can lead to the formation of various degradation products.
-
Photoionization: High-energy UV light can cause the ejection of an electron from the indole ring, forming a radical cation.[8] This highly reactive species can then undergo further reactions.
Q3: How does pH affect the photostability of my indole derivative?
A3: The pH of your solution can significantly influence the rate of photodegradation.[9] For instance, the quantum efficiency for the destruction of tryptophan at 265 nm increases at a more alkaline pH (pH 12).[4] The protonation state of the indole nitrogen and any ionizable side chains can alter the molecule's electronic properties and its susceptibility to photochemical reactions.[10][11] It is crucial to assess the photostability of your compound at the specific pH of your experimental buffer.
Q4: What are the best practices for storing light-sensitive indole derivatives, both in solid form and in solution?
A4: Proper storage is critical to maintaining the integrity of your compounds.
-
Solid Form: Store solid indole derivatives in amber glass vials or containers that are opaque to UV light.[12] These should be kept in a dark, cool, and dry place, often under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidation.
-
Solutions: Prepare solutions fresh whenever possible. If storage is necessary, use amber-colored glassware or wrap containers in aluminum foil.[3][6] Store solutions at low temperatures (e.g., 2-8°C or -20°C), protected from light.[13] The choice of solvent can also impact stability, so refer to the compound's specific handling instructions.
Q5: Can excipients in my formulation affect the photodegradation of the active indole derivative?
A5: Yes, excipients can either enhance or inhibit photodegradation. Some excipients can act as photosensitizers, accelerating the degradation process. Conversely, others may have antioxidant properties or act as UV absorbers, thereby protecting the active compound.[3] It is essential to conduct photostability studies on the final formulation to understand these interactions.[14]
Troubleshooting Guide
This section provides a structured approach to identifying and resolving common issues encountered when working with light-sensitive indole derivatives.
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Inconsistent results in bioassays | Photodegradation of the compound leading to reduced potency or the formation of active/inhibitory byproducts. | 1. Prepare fresh solutions for each experiment under subdued light. 2. Use amber-colored microplates or protect plates from light during incubation. 3. Include a "light-exposed" control to assess the impact of photodegradation on your assay. |
| Appearance of unexpected peaks in HPLC/UPLC analysis | Formation of photodegradation products. | 1. Prepare and run samples under low-light conditions. Use amber autosampler vials. 2. Develop a stability-indicating HPLC method that can separate the parent compound from its degradants.[15] 3. Compare the chromatograms of light-exposed and protected samples to identify degradation peaks. |
| Visible color change or precipitation in solution | Significant photodegradation has occurred, leading to the formation of colored and/or insoluble byproducts. | 1. Discard the solution immediately. 2. Review handling and storage procedures to ensure adequate light protection.[6][16] 3. Filter solutions before use if slight precipitation is observed, but be aware that the concentration of the active compound may be altered. |
| Loss of fluorescence signal (for fluorescent indole derivatives) | Photobleaching due to excessive light exposure. | 1. Minimize the exposure time to the excitation light source in fluorescence microscopy or spectroscopy. 2. Use neutral density filters to reduce the intensity of the excitation light. 3. Consider using an anti-fade mounting medium for microscopy applications. |
Experimental Protocols & Workflows
Protocol 1: Basic Photostability Assessment of an Indole Derivative in Solution
This protocol outlines a fundamental experiment to determine the photosensitivity of your compound.
Objective: To quantify the degradation of an indole derivative in solution upon exposure to a controlled light source.
Materials:
-
Indole derivative (e.g., this compound)
-
Solvent (e.g., phosphate-buffered saline, methanol)
-
Clear and amber glass vials
-
Photostability chamber with a calibrated light source (as per ICH Q1B guidelines)[17]
-
HPLC or UPLC system with a UV detector
-
Calibrated analytical balance and volumetric flasks
Procedure:
-
Sample Preparation:
-
Prepare a stock solution of the indole derivative at a known concentration (e.g., 1 mg/mL) in the chosen solvent.
-
From the stock solution, prepare two sets of samples in both clear and amber vials at the final test concentration (e.g., 100 µg/mL). One clear vial will be the "exposed" sample, and one amber vial will be the "protected" (dark) control.
-
-
Light Exposure:
-
Place the "exposed" (clear vial) and "protected" (amber vial) samples in the photostability chamber.
-
Expose the samples to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as recommended by ICH guidelines.[17]
-
-
Time-Point Analysis:
-
At predetermined time points (e.g., 0, 2, 4, 8, 24 hours), withdraw aliquots from both the exposed and protected samples.
-
Immediately analyze the aliquots by a validated, stability-indicating HPLC/UPLC method.
-
-
Data Analysis:
-
Quantify the peak area of the parent indole derivative at each time point.
-
Calculate the percentage of the remaining compound in the exposed sample relative to the protected control at each time point.
-
Plot the percentage of remaining compound versus time to determine the degradation kinetics.
-
Workflow for Handling Light-Sensitive Indole Derivatives
The following diagram illustrates a recommended workflow to minimize photodegradation during routine experimental procedures.
Caption: Recommended workflow for handling light-sensitive indole derivatives.
Advanced Concepts: Mechanistic Insights
Understanding the underlying photochemical processes is key to developing robust mitigation strategies.
The Role of Reactive Oxygen Species (ROS)
The indole ring is particularly susceptible to attack by ROS. The process is often initiated by a Type I or Type II photosensitized reaction.
-
Type I: The excited indole derivative directly reacts with a substrate (e.g., a solvent molecule) to form radicals, which then react with oxygen to produce ROS.[18]
-
Type II: The excited indole derivative transfers its energy to ground-state molecular oxygen (³O₂), generating highly reactive singlet oxygen (¹O₂).[7][18] This singlet oxygen then directly oxidizes the indole ring.
The diagram below illustrates the general pathway of photosensitized oxidation of tryptophan, a representative indole derivative.
Caption: Photosensitized oxidation pathway of tryptophan.
References
- Igarashi, N., et al. (2007). Photoreactivity of amino acids: tryptophan-induced photochemical events via reactive oxygen species generation. Analytical Sciences, 23(8), 943-948.
- Jesus, A. J. L., et al. (2017). UV-induced transformations in matrix-isolated 6-methoxyindole. Journal of Photochemistry and Photobiology A: Chemistry, 332, 335-344.
- Choudhary, A. (2015). Protection of Light Sensitive Products. Pharmaguideline.
- Bell, L. N., & Rogers, M. B. (2020). Reactivity and degradation products of tryptophan in solution and proteins. Food Chemistry, 331, 127329.
- LFA Tablet Presses. (n.d.). How To Protect Light Sensitive Products.
- Montanaro, S., et al. (2009). Role of aromatic amino acid tryptophan UVA-photoproducts in the determination of drug photosensitization mechanism: a comparison between methylene blue and naproxen. Photochemical & Photobiological Sciences, 8(10), 1443-1451.
- Miyamoto, S., et al. (2008). Tryptophan oxidation by singlet molecular oxygen [O2(1Deltag)]: mechanistic studies using 18O-labeled hydroperoxides, mass spectrometry, and light emission measurements. Chemical Research in Toxicology, 21(6), 1271-1283.
- Li, Y., et al. (2023). A Novel Indole Derivative with Superior Photophysical Performance for Fluorescent Probe, pH-Sensing, and Logic Gates. Molecules, 28(2), 795.
- West Pharmaceutical Services. (2020). Light Sensitive Drug Products Need Protection.
- MDPI. (2023). A Novel Indole Derivative with Superior Photophysical Performance for Fluorescent Probe, pH-Sensing, and Logic Gates.
- National Center for Biotechnology Information. (n.d.). Light-Sensitive Injectable Prescription Drugs.
- Eftink, M. R., et al. (1990). Photophysics of indole derivatives: experimental resolution of La and Lb transitions and comparison with theory. The Journal of Physical Chemistry, 94(9), 3469-3479.
- Ellis, L. (2022). How To Store Highly Sensitive Drugs. Medium.
- Ash, T. J., et al. (2024). Unraveling the Photoionization Dynamics of Indole in Aqueous and Ethanol Solutions. The Journal of Physical Chemistry B, 128(18), 4245-4255.
- International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (1996). ICH Harmonised Tripartite Guideline: Stability Testing: Photostability Testing of New Drug Substances and Products Q1B.
- European Medicines Agency. (1998). Q1B Photostability Testing of New Active Substances and Medicinal Products.
- Wang, Y., et al. (2022). Reaction Dynamics of Plant Phenols in Regeneration of Tryptophan from Its Radical Cation Formed via Photosensitized Oxidation. Antioxidants, 11(12), 2419.
- Jamrógiewicz, M., et al. (2020). Photodegradation Study of Sertindole by UHPLC-ESI-Q-TOF and Influence of Some Metal Oxide Excipients on the Degradation Process. Molecules, 25(21), 5030.
- Leaver, I. H., & Lennox, F. G. (1965). Studies on the photodegradation of tryptophan. Photochemistry and Photobiology, 4(3), 491-497.
- Yuan, Y., et al. (2020). Degradation of Tryptophan by UV Irradiation: Influencing Parameters and Mechanisms. Water, 12(9), 2453.
Sources
- 1. daneshyari.com [daneshyari.com]
- 2. Reactivity and degradation products of tryptophan in solution and proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. lfatabletpresses.com [lfatabletpresses.com]
- 4. researchgate.net [researchgate.net]
- 5. Photoreactivity of amino acids: tryptophan-induced photochemical events via reactive oxygen species generation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Protection of Light Sensitive Products | Pharmaguideline [pharmaguideline.com]
- 7. Tryptophan oxidation by singlet molecular oxygen [O2(1Deltag)]: mechanistic studies using 18O-labeled hydroperoxides, mass spectrometry, and light emission measurements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. mdpi.com [mdpi.com]
- 10. A Novel Indole Derivative with Superior Photophysical Performance for Fluorescent Probe, pH-Sensing, and Logic Gates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A Novel Indole Derivative with Superior Photophysical Performance for Fluorescent Probe, pH-Sensing, and Logic Gates | MDPI [mdpi.com]
- 12. Light Sensitive Drug Products Need Protection - West [westpharma.com]
- 13. medium.com [medium.com]
- 14. database.ich.org [database.ich.org]
- 15. Photodegradation Study of Sertindole by UHPLC-ESI-Q-TOF and Influence of Some Metal Oxide Excipients on the Degradation Process - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Light-Sensitive Injectable Prescription Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 17. ema.europa.eu [ema.europa.eu]
- 18. Role of aromatic amino acid tryptophan UVA-photoproducts in the determination of drug photosensitization mechanism: a comparison between methylene blue and naproxen - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Researcher's Guide to Mass Spectrometry-Based Validation of 6-Methoxy-D-tryptophan Incorporation
In the landscape of modern drug development and protein engineering, the site-specific incorporation of unnatural amino acids (UAAs) has emerged as a transformative tool. These novel building blocks unlock new biological functions, enhance therapeutic properties, and enable the precise installation of biophysical probes. Among these, 6-Methoxy-D-tryptophan stands out for its potential to modulate the electronic and structural properties of peptides and proteins. However, the successful synthesis of these modified biomolecules is only the first step; rigorous analytical validation is paramount to ensure the fidelity and efficiency of UAA incorporation.
This guide provides a comprehensive comparison of mass spectrometry-based techniques for the validation of this compound incorporation. We will delve into the principles and practical applications of high-resolution mass spectrometry (HRMS) and tandem mass spectrometry (MS/MS) with a focus on Collision-Induced Dissociation (CID) and Electron-Transfer Dissociation (ETD). By understanding the strengths and limitations of each approach, researchers can select the optimal strategy for their specific analytical needs, ensuring the integrity and success of their research.
The Analytical Imperative: Why Mass Spectrometry?
Mass spectrometry is the cornerstone of modern proteomics and has become an indispensable tool for the characterization of proteins modified with unnatural amino acids.[1] Its exquisite sensitivity and mass accuracy allow for the unambiguous confirmation of UAA incorporation and the precise localization of the modification within the peptide sequence.[2] The general workflow for this validation process is a multi-step procedure that begins with the proteolytic digestion of the protein of interest into smaller, more manageable peptides. These peptides are then separated, typically by liquid chromatography (LC), and introduced into the mass spectrometer for analysis.
Caption: General workflow for the mass spectrometry-based validation of unnatural amino acid incorporation.
High-Resolution Mass Spectrometry (HRMS): The First Line of Evidence
The initial confirmation of this compound incorporation is typically achieved through high-resolution mass spectrometry (HRMS) of the intact peptides generated by proteolytic digestion. Modern HRMS instruments, such as Orbitrap and TOF analyzers, provide exceptional mass accuracy, often in the low parts-per-million (ppm) range.[3] This level of precision is crucial for distinguishing the mass of the incorporated this compound from other potential modifications or isobaric natural amino acids.
The key principle behind this approach is the detection of a specific mass shift in the peptide containing the UAA. The theoretical monoisotopic mass of a peptide is calculated based on its amino acid sequence, and this is compared to the experimentally measured mass. The incorporation of this compound will result in a predictable mass increase compared to its natural counterpart, tryptophan.
| Feature | High-Resolution Mass Spectrometry (HRMS) |
| Primary Goal | Accurate mass measurement of intact peptides. |
| Key Advantage | High mass accuracy (<5 ppm) for confident identification of mass shifts.[3] |
| Information Provided | Confirms the presence of the UAA in a peptide but not its exact location. |
| Instrumentation | Orbitrap, TOF, FT-ICR. |
| Limitations | Does not provide sequence information or pinpoint the site of incorporation. |
Tandem Mass Spectrometry (MS/MS): Pinpointing the Modification
While HRMS confirms if the UAA has been incorporated, tandem mass spectrometry (MS/MS) is required to determine where it is located within the peptide sequence. In an MS/MS experiment, a specific peptide ion (the precursor ion) is selected and then fragmented. The resulting fragment ions are then mass analyzed, producing a fragmentation spectrum that provides sequence information. The two most common fragmentation techniques employed for peptide sequencing are Collision-Induced Dissociation (CID) and Electron-Transfer Dissociation (ETD).
Collision-Induced Dissociation (CID)
CID is a "slow-heating" method where the precursor ion is accelerated and collided with an inert gas. This collision imparts internal energy, leading to the fragmentation of the most labile bonds, which are typically the peptide amide bonds. This process generates a series of b- and y-type fragment ions that can be used to deduce the peptide sequence.
Expected Fragmentation of this compound-containing Peptides in CID:
The fragmentation of peptides containing tryptophan and its analogs can be complex. In CID, fragmentation of the indole side chain of tryptophan is commonly observed. For this compound, we can anticipate characteristic fragmentation patterns. The methoxy group may influence the fragmentation pathways, potentially leading to neutral losses. While specific experimental data for this compound is limited in the public domain, studies on oxidized tryptophan residues suggest that the modification can direct fragmentation, leading to specific marker ions.[4][5] Researchers should be vigilant for fragment ions corresponding to the modified indole ring, which can serve as diagnostic markers.
Electron-Transfer Dissociation (ETD)
ETD is a non-ergodic fragmentation technique that involves the transfer of an electron to a multiply charged peptide precursor ion. This process induces fragmentation of the peptide backbone along the N-Cα bond, generating c- and z-type fragment ions. A key advantage of ETD is its ability to preserve labile post-translational modifications (PTMs) and side chains that are often lost during CID.[6][7]
Expected Advantages of ETD for this compound Analysis:
Given that the methoxy group on the indole ring could be a labile modification under CID conditions, ETD presents a compelling alternative. By preserving the side chain, ETD is expected to provide more complete fragmentation of the peptide backbone, leading to higher sequence coverage and more confident localization of the this compound residue.[8][9] This is particularly important for larger peptides or those with multiple potential modification sites.
Caption: Comparison of CID and ETD fragmentation techniques.
Comparative Performance and Experimental Considerations
The choice between CID and ETD for validating this compound incorporation will depend on the specific characteristics of the peptide being analyzed.
| Parameter | Collision-Induced Dissociation (CID) | Electron-Transfer Dissociation (ETD) | Recommendation for this compound |
| Fragmentation Type | Ergodic (slow heating) | Non-ergodic (electron transfer) | ETD is likely superior for preserving the methoxy group. |
| Fragment Ions | b- and y-type ions | c- and z-type ions | Both provide sequence information, but ETD may offer more complete coverage. |
| Preservation of PTMs | Poor for labile modifications | Excellent for labile modifications[6][7] | ETD is the preferred method if side-chain lability is a concern. |
| Peptide Charge State | Optimal for 2+ and 3+ | Optimal for >2+ | The charge state of the target peptide should be considered. |
| Peptide Size | Better for smaller peptides | More effective for larger peptides[8] | ETD is advantageous for analyzing larger tryptic peptides. |
| Sequence Coverage | Can be incomplete, especially around modification sites | Often provides more extensive sequence coverage[8] | ETD is expected to provide more confident localization. |
Experimental Protocols
The following protocols provide a general framework for the analysis of proteins containing this compound. Optimization may be required based on the specific protein and instrumentation.
Protocol 1: In-Solution Tryptic Digestion
-
Protein Solubilization: Dissolve the protein sample in a denaturing buffer (e.g., 8 M urea, 50 mM Tris-HCl, pH 8.0).
-
Reduction: Add dithiothreitol (DTT) to a final concentration of 10 mM and incubate at 56°C for 30 minutes.
-
Alkylation: Cool the sample to room temperature and add iodoacetamide to a final concentration of 25 mM. Incubate in the dark at room temperature for 20 minutes.
-
Dilution and Digestion: Dilute the sample 4-fold with 50 mM Tris-HCl, pH 8.0 to reduce the urea concentration to 2 M. Add trypsin at a 1:50 (enzyme:protein) ratio and incubate overnight at 37°C.
-
Quenching and Desalting: Stop the digestion by adding formic acid to a final concentration of 1%. Desalt the peptide mixture using a C18 solid-phase extraction (SPE) cartridge according to the manufacturer's instructions.[10]
-
Sample Preparation for MS: Dry the desalted peptides in a vacuum centrifuge and reconstitute in a suitable solvent for LC-MS analysis (e.g., 0.1% formic acid in water).
Protocol 2: LC-MS/MS Analysis
-
Chromatographic Separation: Load the peptide sample onto a reverse-phase C18 column. Elute the peptides using a gradient of increasing acetonitrile concentration containing 0.1% formic acid.[11]
-
Mass Spectrometry:
-
MS1 Scan: Acquire high-resolution MS1 scans over a mass range of m/z 350-1500.
-
MS/MS Scans: Use a data-dependent acquisition (DDA) method to select the most abundant precursor ions for fragmentation.
-
For CID: Set the normalized collision energy to 25-35%.
-
For ETD: Use a reagent anion target value and reaction time optimized for your instrument.[12]
-
-
-
Data Analysis: Process the raw data using a suitable software package (e.g., Proteome Discoverer, MaxQuant). Search the MS/MS spectra against a protein sequence database that includes the sequence of the target protein with the this compound modification. Specify the mass shift for this compound as a variable modification. Manually inspect the MS/MS spectra to confirm the correct assignment of fragment ions and the localization of the modification.
Conclusion
The validation of this compound incorporation is a critical step in the development of novel protein therapeutics and research tools. Mass spectrometry, with its high sensitivity and accuracy, provides the necessary analytical power for this task. While HRMS offers the initial confirmation of successful incorporation, tandem mass spectrometry is essential for pinpointing the exact location of the modification.
For the analysis of peptides containing this compound, Electron-Transfer Dissociation (ETD) is likely to be the superior fragmentation technique compared to Collision-Induced Dissociation (CID). The ability of ETD to preserve the potentially labile methoxy-indole side chain is expected to result in more complete sequence coverage and, therefore, more confident localization of the unnatural amino acid. However, the optimal approach may depend on the specific peptide properties and the available instrumentation. By carefully considering the principles and protocols outlined in this guide, researchers can effectively leverage the power of mass spectrometry to ensure the successful and accurate incorporation of this compound into their proteins of interest.
References
- Kirshenbaum, K., et al. (2018). Preanalytical Strategies for Native Mass Spectrometry Analysis of Protein Modifications, Complexes, and Higher-Order Structures. Molecules. [Link]
- Foy, K. C., et al. (2019).
- Coon, J. J., et al. (2008). Methods for analyzing peptides and proteins on a chromatographic timescale by electron-transfer dissociation mass spectrometry.
- Rozenski, J., et al. (2002). Characterization and sequence confirmation of unnatural amino acid containing peptide libraries using electrospray ionization mass spectrometry.
- Schiel, J. E., et al. (2018). Development of an LC-MS/MS peptide mapping protocol for the NISTmAb. Analytical and Bioanalytical Chemistry. [Link]
- Hohsaka, T., & Sisido, M. (2002). Incorporation of non-natural amino acids into proteins. Current Opinion in Chemical Biology. [Link]
- Wang, L., et al. (2007). Genetic incorporation of unnatural amino acids into proteins in mammalian cells.
- Liu, X., et al. (2021). Rational incorporation of any unnatural amino acid into proteins by machine learning on existing experimental proofs.
- Feng, R., et al. (2021). Unnatural Amino Acids for Biological Spectroscopy and Microscopy. Chemical Reviews. [Link]
- Guo, W., et al. (2020). Efficient Incorporation of Unnatural Amino Acids into Proteins with a Robust Cell-Free System. International Journal of Molecular Sciences. [Link]
- Ng, D., et al. (2022). A novel screening method for free non-standard amino acids in human plasma samples using AccQ·Tag reagents and LC-MS/MS. Analytical Methods. [Link]
- Nicewicz, D. A., et al. (2020). Selective Modification of Tryptophan Residues in Peptides and Proteins Using a Biomimetic Electron Transfer Process. Journal of the American Chemical Society. [Link]
- Todorovski, T., et al. (2011). Mass spectrometric characterization of peptides containing different oxidized tryptophan residues. Journal of Mass Spectrometry. [Link]
- Wikipedia. (n.d.). Proteomics. Wikipedia. [Link]
- Mikesh, L. M., et al. (2006). ETD fragmentation features improve algorithm. Journal of the American Society for Mass Spectrometry. [Link]
- Gerpe, M. (2021). Key Pain Points in Amino Acid Sequencing & How to Avoid Them. Rapid Novor. [Link]
- Asakawa, D., et al. (2021). Fragmentation study of tryptophan-derived metabolites induced by electrospray ionization mass spectrometry for highly sensitive analysis. Analyst. [Link]
- Swaney, D. L., et al. (2009). Optimization of Electron Transfer Dissociation via Informed Selection of Reagents and Operating Parameters. Journal of the American Society for Mass Spectrometry. [Link]
- Zhang, X., et al. (2009). Large-scale Identification of Endogenous Secretory Peptides Using Electron Transfer Dissociation Mass Spectrometry. Molecular & Cellular Proteomics. [Link]
- Syka, J. E., et al. (2004). Peptide and protein sequence analysis by electron transfer dissociation mass spectrometry.
- Todorovski, T., et al. (2011). Mass spectrometric characterization of peptides containing different oxidized tryptophan residues. Journal of Mass Spectrometry. [Link]
- Wysocki, V. H., et al. (2005). Mass spectrometry of peptides and proteins. Methods. [Link]
- Barnes, S., & Renfrow, M. (2011).
Sources
- 1. Proteomics - Wikipedia [en.wikipedia.org]
- 2. Genetic incorporation of unnatural amino acids into proteins in mammalian cells | Springer Nature Experiments [experiments.springernature.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Mass spectrometric characterization of peptides containing different oxidized tryptophan residues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Methods for analyzing peptides and proteins on a chromatographic timescale by electron-transfer dissociation mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ETD fragmentation features improve algorithm - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Large-scale Identification of Endogenous Secretory Peptides Using Electron Transfer Dissociation Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Peptide and protein sequence analysis by electron transfer dissociation mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Peptide Mapping LC-MS/MS Analysis Workflow for Adalimumab [sigmaaldrich.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Optimization of Electron Transfer Dissociation via Informed Selection of Reagents and Operating Parameters - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Study of 6-Methoxy-D-Tryptophan and its Positional Isomers: A Guide for Researchers
This guide provides a comprehensive comparative analysis of 6-methoxy-D-tryptophan and its positional isomers (4-methoxy, 5-methoxy, and 7-methoxy-D-tryptophan). It is intended for researchers, scientists, and drug development professionals interested in the nuanced effects of methoxy group positioning on the physicochemical and biological properties of the D-tryptophan scaffold. This document synthesizes available data and provides detailed experimental protocols to facilitate further investigation into these intriguing molecules.
Introduction: The Subtle Influence of a Methoxy Group
Tryptophan and its derivatives are fundamental to numerous biological processes. The introduction of a methoxy group to the indole ring of D-tryptophan can significantly alter its electronic properties, lipophilicity, and steric profile. These modifications, in turn, can profoundly impact the molecule's interaction with biological targets, leading to diverse pharmacological activities. The position of this single methoxy group—be it at the 4, 5, 6, or 7-position—is not a trivial distinction. Each isomer presents a unique chemical entity with the potential for distinct biological effects, ranging from anti-inflammatory and anti-cancer to neurological activities. This guide will delve into the known characteristics of these isomers and provide a framework for their systematic comparison.
Physicochemical Properties: A Comparative Overview
The position of the methoxy group subtly influences the physicochemical properties of the D-tryptophan isomers. A summary of key properties is presented below. It is important to note that some of these values are predicted and should be experimentally verified.
| Property | 4-Methoxy-D-Tryptophan | 5-Methoxy-D-Tryptophan | This compound | 7-Methoxy-D-Tryptophan |
| Molecular Formula | C₁₂H₁₄N₂O₃ | C₁₂H₁₄N₂O₃ | C₁₂H₁₄N₂O₃ | C₁₂H₁₄N₂O₃ |
| Molecular Weight | 234.25 g/mol [1] | 234.25 g/mol [2][3] | 234.25 g/mol | 234.25 g/mol [4][5] |
| Melting Point | Not available | 258-261 °C (dec.)[6] | Not available | 234-235 °C (dec.)[5] |
| Predicted pKa | 2.22±0.10 | Not available | Not available | 2.22±0.10[5] |
| Predicted LogP | -1.2[1] | -0.8[2][3] | 1.83120[7] | 1.83120 |
| CAS Number | 1094396-87-8[8][9] | 28052-84-8 (DL-form)[3][6] | 399030-99-0[10][11][12] | 808145-87-1[5][13] |
Spectroscopic Characterization: Fingerprinting the Isomers
Unequivocal identification of each isomer is paramount. Mass spectrometry (MS), nuclear magnetic resonance (NMR) spectroscopy, and infrared (IR) spectroscopy provide the necessary structural information.
Mass Spectrometry
All four isomers will have the same nominal mass, but high-resolution mass spectrometry can confirm the elemental composition. Fragmentation patterns in tandem MS (MS/MS) may show subtle differences based on the stability of the resulting fragment ions, influenced by the methoxy group's position.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are the most powerful tools for distinguishing between the positional isomers. The chemical shifts of the aromatic protons and carbons on the indole ring are highly sensitive to the position of the methoxy group.
Expected ¹H NMR Spectral Features:
-
4-Methoxy-D-Tryptophan: The methoxy group at the 4-position will significantly shield the proton at the 5-position, resulting in an upfield shift.
-
5-Methoxy-D-Tryptophan: The methoxy group will influence the chemical shifts of protons at the 4 and 6 positions.[2][14]
-
This compound: The methoxy group will primarily affect the protons at the 5 and 7 positions.
-
7-Methoxy-D-Tryptophan: The methoxy group will cause a notable shielding of the proton at the adjacent 6-position.
Infrared (IR) Spectroscopy
The IR spectra of the isomers will share many common features due to the tryptophan backbone. However, subtle differences in the fingerprint region (below 1500 cm⁻¹) arising from the C-O stretching and bending vibrations of the methoxy group and the substitution pattern on the aromatic ring can be used for differentiation.
Biological Activities: Unraveling Functional Divergence
The position of the methoxy group is anticipated to have a profound impact on the biological activity of these D-tryptophan isomers. While comprehensive comparative data is lacking, existing research on individual isomers and related compounds provides valuable insights.
-
4-Methoxy-D-Tryptophan: The L-isomer is a component of the antibiotic argyrin A, suggesting potential antimicrobial or cytotoxic activities for the D-isomer.[15]
-
5-Methoxy-D-Tryptophan: The L-isomer has been extensively studied for its anti-inflammatory, anti-fibrotic, and anti-cancer properties.[16][17][18][19][20] It has been shown to modulate signaling pathways such as NF-κB and PI3K/Akt.[19] 5-Methoxy-DL-tryptophan has also been noted for its potential role in modulating serotonin pathways.[21]
-
This compound: The biological activity of this isomer is less characterized in the public domain, making it a prime candidate for investigation.
-
7-Methoxy-D-Tryptophan: Limited information is available on the specific biological activities of this isomer.
To systematically evaluate and compare the biological activities of these isomers, a tiered approach is recommended, starting with in vitro assays and progressing to more complex cellular and in vivo models.
Experimental Protocols
The following section details step-by-step methodologies for the synthesis, purification, and comparative evaluation of the methoxy-D-tryptophan isomers.
Synthesis of Methoxy-D-Tryptophan Isomers
A general and robust method for the synthesis of substituted tryptophans is the Fischer indole synthesis or variations thereof. For enantiomerically pure D-tryptophan derivatives, a chiral auxiliary-based approach or enzymatic resolution can be employed.[22][23]
Protocol 1: General Synthesis via Fischer Indole Synthesis
Sources
- 1. 4-Methoxy-L-tryptophan | C12H14N2O3 | CID 11218550 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 5-Methoxytryptophan | C12H14N2O3 | CID 151018 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 5-Methoxy-DL-tryptophan | C12H14N2O3 | CID 119802 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 7-Methoxy-L-tryptophan synthesis - chemicalbook [chemicalbook.com]
- 5. 7-METHOXY-D-TRYPTOPHAN CAS#: 808145-87-1 [amp.chemicalbook.com]
- 6. 5-METHOXY-DL-TRYPTOPHAN | 28052-84-8 [chemicalbook.com]
- 7. 6-Methoxy-L-tryptophan | CAS#:16730-11-3 | Chemsrc [chemsrc.com]
- 8. 4-Methoxy-D-tryptophan | 1094396-87-8 [chemicalbook.com]
- 9. 4-METHOXY-D-TRYPTOPHAN [allbiopharm.com]
- 10. guidechem.com [guidechem.com]
- 11. This compound [echobiosystems.com]
- 12. cusabio.com [cusabio.com]
- 13. 7-METHOXY-D-TRYPTOPHAN | 808145-87-1 [m.chemicalbook.com]
- 14. 5-METHOXY-DL-TRYPTOPHAN(28052-84-8) 1H NMR spectrum [chemicalbook.com]
- 15. Buy N-Fmoc-4-methoxy-DL-tryptophan [smolecule.com]
- 16. Mitochondrial interaction of fibrosis-protective 5-methoxy tryptophan enhances collagen uptake by macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Tryptophan metabolite 5-methoxytryptophan ameliorates arterial denudation-induced intimal hyperplasia via opposing effects on vascular endothelial and smooth muscle cells | Aging [aging-us.com]
- 18. Tryptophan metabolite 5-methoxytryptophan ameliorates arterial denudation-induced intimal hyperplasia via opposing effects on vascular endothelial and smooth muscle cells - PMC [pmc.ncbi.nlm.nih.gov]
- 19. 5-methoxytryptophan induced apoptosis and PI3K/Akt/FoxO3a phosphorylation in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 20. ahajournals.org [ahajournals.org]
- 21. CAS 28052-84-8: 5-Methoxy-DL-tryptophan | CymitQuimica [cymitquimica.com]
- 22. researchgate.net [researchgate.net]
- 23. soc.chim.it [soc.chim.it]
The Impact of 6-Methoxy-D-tryptophan on Peptide-Receptor Binding Affinity: A Comparative Guide
In the landscape of peptide-based drug discovery, the incorporation of unnatural amino acids (UAAs) is a cornerstone strategy for enhancing therapeutic properties.[1][2][3][4] Among these, 6-Methoxy-D-tryptophan (6-MeO-D-Trp) stands out for its ability to significantly modulate the binding affinity and selectivity of peptides to their target receptors. This guide provides an in-depth comparison of how this specific modification influences peptide-receptor interactions, supported by experimental data and detailed protocols for researchers in the field.
The Rationale for Tryptophan Modification in Peptide Design
Tryptophan residues play a pivotal role in peptide-receptor interactions through hydrophobic and aromatic stacking interactions.[5][6][7] The indole side chain of tryptophan can act as a hydrogen bond donor and its large surface area contributes to the overall binding energy. However, native L-tryptophan can be a liability due to its susceptibility to oxidative degradation. The introduction of modifications to the tryptophan residue, such as the use of the D-enantiomer or substitutions on the indole ring, can address these limitations and offer several advantages:
-
Enhanced Stability: D-amino acids, including D-tryptophan, are resistant to proteolytic degradation by endogenous proteases, thereby increasing the in vivo half-life of the peptide.
-
Conformational Rigidity: The incorporation of D-amino acids can induce specific secondary structures, such as β-turns, which can pre-organize the peptide into a conformation that is optimal for receptor binding.[8]
-
Modulation of Binding Affinity and Selectivity: Modifications to the indole ring, such as the addition of a methoxy group, can alter the electronic and steric properties of the side chain, leading to more favorable interactions with the receptor binding pocket.
Comparative Analysis of Binding Affinity: The Case of Somatostatin Analogs
Somatostatin analogs are a well-studied class of peptides where modifications to the tryptophan residue at position 8 have been extensively explored to modulate their binding affinity to the five somatostatin receptor subtypes (sst1-sst5). The following table summarizes the binding affinities (IC50 values in nM) of various somatostatin analogs with different modifications at position 8.
| Peptide/Analog | Modification at Position 8 | sst1 (IC50 nM) | sst2 (IC50 nM) | sst3 (IC50 nM) | sst4 (IC50 nM) | sst5 (IC50 nM) |
| Octreotide | D-Trp | >1000 | 1.1 ± 0.2 | 236 ± 28 | >1000 | 6.2 ± 0.7 |
| Lanreotide | D-Trp | >1000 | 0.6 ± 0.04 | 12.3 ± 2.1 | >1000 | 6.2 ± 0.5 |
| Vapreotide | D-Trp | 118 ± 16 | 0.8 ± 0.05 | 20 ± 2 | 229 ± 25 | 7.4 ± 0.5 |
| Pasireotide (SOM230) | D-Trp | 9.3 ± 0.9 | 1.0 ± 0.05 | 1.5 ± 0.1 | >1000 | 0.16 ± 0.03 |
Data presented as mean ± SEM. Lower IC50 values indicate higher binding affinity.
This data clearly demonstrates that the presence of D-Trp at position 8 is a key determinant of high affinity binding to sst2 and sst5. While direct comparative data for a this compound analog is not presented in this specific dataset, the principle of enhancing affinity through tryptophan modification is evident. The addition of the 6-methoxy group is a further refinement of this strategy, aiming to optimize interactions within the sst binding pocket.
Mechanism of Action: How this compound Enhances Binding
The enhanced binding affinity conferred by this compound can be attributed to a combination of factors:
-
Increased Hydrophobicity: The methoxy group increases the lipophilicity of the tryptophan side chain, which can lead to stronger hydrophobic interactions with nonpolar residues in the receptor's binding pocket.
-
Altered Electronic Properties: The electron-donating nature of the methoxy group can influence the cation-π interactions between the indole ring and positively charged residues (e.g., lysine, arginine) in the receptor.
-
Favorable Steric Fit: The precise positioning of the methoxy group can result in a more complementary fit within the binding pocket, displacing water molecules and increasing the overall binding entropy.
-
Conformational Stabilization: The modified tryptophan can further stabilize the bioactive conformation of the peptide, reducing the entropic penalty of binding.
Experimental Protocol: Radioligand Binding Assay for Somatostatin Receptors
The following is a detailed protocol for determining the binding affinity of peptides to somatostatin receptors expressed in cultured cells, a technique commonly used to generate the data presented above.
A. Cell Culture and Membrane Preparation:
-
Culture Chinese Hamster Ovary (CHO-K1) cells stably expressing one of the human somatostatin receptor subtypes (sst1-sst5) in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum, 100 U/mL penicillin, 100 µg/mL streptomycin, and 500 µg/mL G418.
-
Grow cells to 80-90% confluency at 37°C in a humidified atmosphere of 5% CO2.
-
Harvest the cells by scraping, and centrifuge at 500 x g for 5 minutes.
-
Resuspend the cell pellet in ice-cold 50 mM Tris-HCl (pH 7.4) and homogenize using a Polytron homogenizer.
-
Centrifuge the homogenate at 50,000 x g for 30 minutes at 4°C.
-
Resuspend the resulting membrane pellet in binding buffer (50 mM HEPES, 5 mM MgCl2, 1 mg/mL BSA, 40 µg/mL bacitracin, pH 7.4) to a final protein concentration of 10-40 µg per assay tube.
B. Competitive Binding Assay:
-
Set up assay tubes containing:
-
50 µL of cell membranes
-
50 µL of the radioligand (e.g., ¹²⁵I-[Tyr¹¹]-SRIF-14 for sst1, 2, 3, 5; ¹²⁵I-[Tyr³]-octreotide for sst2, 5) at a final concentration of 0.1-0.5 nM.
-
50 µL of competing unlabeled peptide (e.g., the this compound containing peptide or a reference compound) at concentrations ranging from 10⁻¹² to 10⁻⁶ M.
-
-
For non-specific binding determination, add 1 µM of unlabeled somatostatin-14.
-
For total binding, add 50 µL of binding buffer instead of the competing peptide.
-
Incubate the tubes at 25°C for 60 minutes.
-
Terminate the incubation by rapid filtration through Whatman GF/B glass fiber filters pre-soaked in 0.5% polyethyleneimine.
-
Wash the filters three times with 4 mL of ice-cold 50 mM Tris-HCl (pH 7.4).
-
Measure the radioactivity retained on the filters using a gamma counter.
C. Data Analysis:
-
Calculate the percentage of specific binding at each concentration of the competing peptide.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis using a one-site competition model.
Visualizing the Impact: Signaling Pathways and Experimental Workflow
The following diagrams illustrate the downstream signaling pathway of a typical G-protein coupled somatostatin receptor and the workflow of the radioligand binding assay.
Caption: Experimental workflow for a radioligand binding assay.
Conclusion and Future Perspectives
The incorporation of this compound represents a sophisticated strategy in peptide drug design to enhance receptor binding affinity and improve pharmacokinetic properties. The principles outlined in this guide, supported by comparative data and detailed methodologies, provide a framework for researchers to rationally design and evaluate novel peptide therapeutics. Future research will likely focus on exploring a wider range of modifications to the tryptophan scaffold and combining these with other peptide engineering techniques to achieve even greater potency and selectivity for a diverse array of receptor targets.
References
- Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery - PMC.
- Unnatural Amino Acids: Strategies, Designs, and Applications in Medicinal Chemistry and Drug Discovery - PubMed.
- Unnatural Amino Acids: Strategies, Designs, and Applications in Medicinal Chemistry and Drug Discovery - ACS Public
- Unnatural Amino Acids Potential for Innov
- The role of tryptophans on the cellular uptake and membrane interaction of arginine-rich cell penetr
- Exploiting Knowledge on Structure–Activity Relationships for Designing Peptidomimetics of Endogenous Peptides - PMC - NIH.
- Tryptophan rich peptides: influence of indole rings on backbone conform
- Interfacial anchor properties of tryptophan residues in transmembrane peptides can dominate over hydrophobic matching effects in peptide-lipid interactions - PubMed.
Sources
- 1. Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Unnatural Amino Acids: Strategies, Designs, and Applications in Medicinal Chemistry and Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. biosynth.com [biosynth.com]
- 5. The role of tryptophans on the cellular uptake and membrane interaction of arginine-rich cell penetrating peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Tryptophan rich peptides: influence of indole rings on backbone conformation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Interfacial anchor properties of tryptophan residues in transmembrane peptides can dominate over hydrophobic matching effects in peptide-lipid interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Exploiting Knowledge on Structure–Activity Relationships for Designing Peptidomimetics of Endogenous Peptides - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Peptides with and without 6-Methoxy-D-tryptophan: An In Vitro and In Vivo Technical Guide
Introduction: The Pursuit of Enhanced Peptide Therapeutics
The therapeutic promise of peptides is immense, yet their clinical translation is often hampered by inherent metabolic instability. A primary challenge is their susceptibility to rapid degradation by proteases in biological systems, which curtails their bioavailability and in vivo half-life. A powerful strategy to overcome this obstacle is the incorporation of unnatural amino acids, with D-amino acids being a prominent class. This guide provides a comprehensive in vitro and in vivo comparative framework for evaluating the impact of substituting a native L-amino acid with 6-Methoxy-D-tryptophan.
While direct, publicly available comparative data for a specific peptide with and without this particular modification is limited, this guide outlines the established experimental methodologies and expected outcomes based on the well-documented principles of D-amino acid incorporation. The introduction of a D-amino acid, such as this compound, disrupts the stereospecific recognition by proteases, which are evolved to cleave peptide bonds involving L-amino acids. This steric hindrance is the foundation for enhancing peptide stability. The methoxy modification on the tryptophan indole ring can further influence binding interactions and pharmacokinetic properties.
This guide will walk researchers, scientists, and drug development professionals through the critical in vitro and in vivo experiments necessary to rigorously compare a parent peptide to its this compound-modified analogue, providing the scientific rationale behind each step and illustrating the expected data trends.
Part 1: In Vitro Comparative Analysis
The initial assessment of a modified peptide's performance begins with a suite of in vitro assays designed to probe its fundamental biochemical and cellular properties. These assays provide critical data on binding affinity, stability, and cell permeability, offering early insights into the potential therapeutic advantages of the this compound modification.
Receptor Binding Affinity
A crucial first step is to determine if the modification adversely affects the peptide's ability to bind to its target receptor. A competitive binding assay is a standard method for this evaluation.
Experimental Protocol: Competitive Radioligand Binding Assay
-
Preparation: A known concentration of a radiolabeled version of the parent peptide (the ligand) and varying concentrations of the unlabeled parent peptide and the this compound modified peptide (the competitors) are prepared.
-
Incubation: The radioligand and a range of concentrations of the competitor peptides are incubated with a preparation of cells or membranes expressing the target receptor.
-
Equilibration: The mixture is incubated to allow the binding to reach equilibrium.
-
Separation: The receptor-bound radioligand is separated from the unbound radioligand, typically by rapid filtration.
-
Quantification: The amount of radioactivity in the bound fraction is measured using a scintillation counter.
-
Data Analysis: The data is plotted as the percentage of specific binding versus the log of the competitor concentration. The IC50 value (the concentration of competitor that inhibits 50% of the specific binding of the radioligand) is determined. The Ki (inhibition constant) can then be calculated from the IC50 using the Cheng-Prusoff equation.
Causality Behind Experimental Choices: This assay directly measures the affinity of the peptides for the receptor in a competitive environment, which mimics the physiological milieu. The use of a radiolabeled ligand provides a sensitive and quantifiable readout.
Expected Outcome: Ideally, the this compound modification would result in a minimal change in binding affinity (Ki) compared to the parent peptide, indicating that the modification does not significantly disrupt the key interactions required for receptor recognition.
Illustrative Data:
| Peptide | IC50 (nM) | Ki (nM) |
| Parent Peptide | 10 | 5 |
| This compound Peptide | 15 | 7.5 |
Note: The data in this table is for illustrative purposes only.
Enzymatic Stability
The primary rationale for incorporating a D-amino acid is to enhance resistance to proteolytic degradation. A serum stability assay is a common method to evaluate this.
Experimental Protocol: Serum Stability Assay
-
Incubation: The parent peptide and the this compound modified peptide are incubated in human serum or plasma at 37°C.
-
Time Points: Aliquots are taken at various time points (e.g., 0, 1, 2, 4, 8, 24 hours).
-
Quenching: The enzymatic reaction in the aliquots is stopped by adding a quenching solution (e.g., trifluoroacetic acid or an organic solvent like acetonitrile) to precipitate the serum proteins.
-
Centrifugation: The samples are centrifuged to pellet the precipitated proteins.
-
Analysis: The supernatant, containing the remaining intact peptide, is analyzed by reverse-phase high-performance liquid chromatography (RP-HPLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Quantification: The peak area of the intact peptide at each time point is quantified to determine the percentage of peptide remaining. The half-life (t½) of the peptide in serum is then calculated.
Causality Behind Experimental Choices: Human serum contains a complex mixture of proteases, providing a physiologically relevant environment to assess the peptide's stability. RP-HPLC and LC-MS are highly sensitive and specific methods for separating and quantifying the intact peptide from its degradation products.[1]
Expected Outcome: The peptide containing this compound is expected to exhibit a significantly longer half-life in serum compared to the parent peptide, demonstrating its enhanced resistance to enzymatic degradation.
Illustrative Data:
| Peptide | Half-life (t½) in Human Serum (hours) |
| Parent Peptide | 1.5 |
| This compound Peptide | > 24 |
Note: The data in this table is for illustrative purposes only.
Caption: A typical workflow for the in vivo comparison of parent and modified peptides.
Pharmacodynamic (PD) and Efficacy Studies
Once the pharmacokinetic profile is understood, the ultimate test is whether the modified peptide retains or enhances its therapeutic effect in a relevant disease model.
Experimental Protocol: In Vivo Efficacy Study
-
Disease Model: An appropriate animal model of the target disease is established.
-
Dosing Regimen: Based on the PK data, a dosing regimen (dose and frequency) is designed for both the parent and modified peptides.
-
Treatment: The animals are treated with the peptides or a vehicle control over a specified period.
-
Efficacy Assessment: Relevant pharmacodynamic and efficacy endpoints are measured. This could include tumor growth inhibition in a cancer model, reduction in blood glucose in a diabetes model, or behavioral changes in a neurological model.
-
Data Analysis: The efficacy of the modified peptide is compared to that of the parent peptide and the vehicle control.
Causality Behind Experimental Choices: The choice of disease model and efficacy endpoints is critical to ensure the clinical relevance of the findings. The dosing regimen should be informed by the PK data to maintain therapeutic concentrations of the peptides.
Expected Outcome: Due to its improved pharmacokinetic properties, the this compound modified peptide may demonstrate superior efficacy at a lower or less frequent dose compared to the parent peptide.
Conclusion
The incorporation of this compound represents a rational and promising strategy for enhancing the therapeutic potential of peptides. By systematically applying the in vitro and in vivo comparative analyses outlined in this guide, researchers can robustly evaluate the impact of this modification on key drug-like properties. The expected improvements in enzymatic stability and pharmacokinetics, without compromising receptor binding, can lead to the development of more potent, convenient, and effective peptide-based medicines. The rigorous, data-driven comparison of peptides with and without this modification is an essential step in advancing novel peptide therapeutics from the laboratory to the clinic.
References
- Thiede, B., Lamer, S., Mattow, J., Siejak, F., Dimmler, C., Rudel, T., & Jungblut, P. R. (2000). Analysis of missed cleavage sites, tryptophan oxidation and N-terminal pyroglutamylation after in-gel tryptic digestion. Rapid communications in mass spectrometry : RCM, 14(6), 496–502. [Link]
- Ghale, G., Nau, W. H., & Nau, W. M. (2012). Monitoring stepwise proteolytic degradation of peptides by supramolecular domino tandem assays and mass spectrometry for trypsin and leucine aminopeptidase.
Sources
Assessing the Impact of 6-Methoxy-D-tryptophan on Peptide Structure and Conformation: A Comparative Guide
In the landscape of peptide-based therapeutics and drug discovery, the incorporation of non-natural amino acids is a powerful strategy to enhance potency, stability, and bioavailability. Among these, modifications to the tryptophan residue are of particular interest due to its unique structural and functional roles. This guide provides an in-depth technical comparison of peptides containing the canonical L-tryptophan against those incorporating the non-natural amino acid, 6-Methoxy-D-tryptophan. We will explore the anticipated structural perturbations and provide a comprehensive experimental framework for their validation.
The Significance of Chirality and Electronic Modification
The introduction of this compound into a peptide sequence introduces two key modifications compared to the natural L-tryptophan: a change in stereochemistry at the alpha-carbon (D-configuration) and the addition of a methoxy group at the 6-position of the indole ring. These changes are not trivial and are hypothesized to induce significant alterations in the peptide's conformational landscape.
-
The "D"-Configuration's Impact: The incorporation of a D-amino acid is a well-established method to induce specific secondary structures, such as β-turns, or to disrupt canonical structures like α-helices and β-sheets. This is due to the altered stereochemistry of the side chain relative to the peptide backbone, which can introduce steric clashes and favor backbone dihedral angles not readily accessible to L-amino acids.
-
The Methoxy Group's Influence: The methoxy group at the 6-position of the indole ring introduces an electron-donating group, which can alter the electronic properties of the indole side chain. This can influence cation-π interactions and hydrogen bonding potential. The oxygen atom of the methoxy group can also act as a hydrogen bond acceptor, potentially forming new intramolecular or intermolecular interactions that could compete with and disrupt existing hydrogen bonding networks within the peptide.[1]
Experimental Workflow for Conformational Analysis
A multi-faceted approach employing a combination of spectroscopic and computational techniques is essential for a thorough conformational analysis. The following workflow outlines the key experiments to compare a parent peptide containing L-tryptophan with its analogue containing this compound.
Caption: A typical experimental workflow for comparing the conformational properties of two peptide analogues.
In-Depth Methodologies and Expected Outcomes
Circular Dichroism (CD) Spectroscopy: A First Look at Secondary Structure
CD spectroscopy is a powerful technique for rapidly assessing the overall secondary structure content of a peptide in solution. The far-UV CD spectrum (typically 190-250 nm) provides characteristic signatures for α-helices, β-sheets, β-turns, and random coil structures.
Experimental Protocol:
-
Sample Preparation: Dissolve the lyophilized peptides (both the L-Trp parent and the 6-MeO-D-Trp analogue) in a suitable buffer (e.g., 10 mM phosphate buffer, pH 7.4) to a final concentration of 50-100 µM.
-
Instrument Setup: Use a calibrated CD spectropolarimeter. Set the scanning wavelength range from 260 nm to 190 nm, with a data pitch of 0.5 nm and a scanning speed of 50 nm/min.
-
Data Acquisition: Record the CD spectra at a controlled temperature (e.g., 25°C) in a quartz cuvette with a 1 mm path length. Average at least three scans for each sample to improve the signal-to-noise ratio.
-
Data Analysis: Subtract the spectrum of the buffer from the sample spectra. Convert the raw data (millidegrees) to mean residue ellipticity (MRE) to normalize for concentration and peptide length. Analyze the MRE spectra using deconvolution software to estimate the percentage of each secondary structure element.
Expected Outcomes & Comparative Analysis:
| Secondary Structure | L-Tryptophan Peptide (Hypothetical) | This compound Peptide (Expected) | Rationale for Difference |
| α-Helix | High MRE at 192 nm, negative bands at 208 and 222 nm | Decreased or absent helical signature | The D-amino acid is expected to disrupt the regular hydrogen bonding pattern of the α-helix. |
| β-Sheet | Negative band around 218 nm | Potentially disrupted, may show an increase in turn content | The methoxy group could interfere with inter-strand hydrogen bonding.[1] |
| β-Turn | Low to moderate signal | Increased signal, potentially a Type II' β-turn signature | D-amino acids are known to promote the formation of β-turns. |
| Random Coil | Minimal contribution | May show an increased random coil content if ordered structure is significantly disrupted. | Disruption of native folds can lead to a more disordered state. |
Nuclear Magnetic Resonance (NMR) Spectroscopy: Atomic-Level Structural Insights
NMR spectroscopy provides high-resolution information about the three-dimensional structure of a peptide in solution, including side-chain orientations and inter-proton distances.
Caption: Logical flow of an NMR-based peptide structure determination project.
Experimental Protocol:
-
Sample Preparation: Dissolve the peptides to a concentration of 1-5 mM in a deuterated solvent (e.g., 90% H₂O/10% D₂O with 10 mM phosphate buffer, pH 6.5).
-
1D ¹H NMR: Acquire a one-dimensional proton NMR spectrum to assess sample purity and overall spectral dispersion.
-
2D TOCSY (Total Correlation Spectroscopy): Acquire a 2D TOCSY spectrum to identify the spin systems of individual amino acid residues. This is the first step in resonance assignment.
-
2D NOESY (Nuclear Overhauser Effect Spectroscopy): Acquire a 2D NOESY spectrum with a mixing time of 200-400 ms. NOESY cross-peaks identify protons that are close in space (< 5 Å), providing crucial distance restraints for structure calculation.
-
Resonance Assignment: Use the TOCSY and NOESY spectra to assign all proton resonances to their specific amino acids in the peptide sequence.
-
Structural Analysis:
-
Chemical Shift Index (CSI): Analyze the deviation of α-proton chemical shifts from random coil values to identify regions of regular secondary structure.
-
NOE Patterns: Look for characteristic NOE patterns. For example, a series of dNN(i, i+1) NOEs are indicative of a helical conformation, while strong dαN(i, i+1) NOEs are characteristic of extended β-strands. The presence of NOEs between non-adjacent residues is crucial for defining the global fold.
-
-
Structure Calculation: Use the distance restraints derived from NOESY data, along with dihedral angle restraints from coupling constants, to calculate a family of 3D structures using molecular dynamics and simulated annealing algorithms.
Expected Outcomes & Comparative Analysis:
| NMR Parameter | L-Tryptophan Peptide (Hypothetical) | This compound Peptide (Expected) | Rationale for Difference |
| α-Proton Chemical Shifts | Downfield shifts in helical regions, upfield shifts in β-sheet regions. | Altered chemical shifts, particularly around the D-amino acid, indicating a change in local conformation. | Chemical shifts are highly sensitive to the local electronic environment and backbone conformation. |
| Amide Proton Temperature Coefficients | Low values (< -4.5 ppb/K) for hydrogen-bonded protons in stable structures. | Higher values for protons that were previously hydrogen-bonded, indicating solvent exposure and loss of stable structure. | A high temperature coefficient suggests that the amide proton is not involved in a stable intramolecular hydrogen bond. |
| NOE Connectivity | Sequential dNN(i, i+1) NOEs in helical regions; long-range NOEs defining the tertiary fold. | Loss of sequential helical NOEs. Appearance of new, short- and medium-range NOEs, potentially indicating a turn structure around the D-amino acid. | NOE patterns are a direct reflection of the peptide's 3D structure. |
Computational Modeling: In Silico Validation
Molecular dynamics (MD) simulations can provide a dynamic picture of the peptide's conformational landscape and help to rationalize the experimental findings.
Workflow:
-
Model Building: Create initial 3D models of both peptides. For the L-Trp peptide, an idealized starting conformation (e.g., α-helix or β-sheet) can be used. For the 6-MeO-D-Trp analogue, it may be beneficial to start from an extended conformation.
-
System Setup: Solvate each peptide in a box of explicit water molecules and add counter-ions to neutralize the system.
-
Simulation: Perform MD simulations for an extended period (e.g., 100-500 ns) using a well-established force field.
-
Analysis: Analyze the trajectories to identify stable conformations, hydrogen bonding patterns, and dominant secondary structural elements. Compare the simulated structures with the experimental data from CD and NMR.
Concluding Remarks
The incorporation of this compound is a nuanced modification that is likely to induce significant and potentially desirable changes in peptide conformation. The D-stereocenter is poised to disrupt or redirect the peptide backbone, while the 6-methoxy group offers new possibilities for electronic and hydrogen-bonding interactions. A rigorous comparative analysis using the integrated experimental and computational workflow described herein is paramount for elucidating these structural changes. The insights gained will be invaluable for the rational design of peptidomimetics with tailored conformations and improved therapeutic properties.
References
- Effect of Variation of the Strength of the Aromatic Interactions of Tryptophan on the Cooperative Structural Refolding Behavior of a Peptide from HIV 1.
- Circular Dichroism of Peptides. Moodle@Units. [Link]
Sources
Enhancing Peptide Stability: A Comparative Guide to 6-Methoxy-D-tryptophan and Other Non-Canonical Tryptophan Analogs
Introduction: The Quest for Peptide Stability in Drug Development
Peptides represent a highly specific and potent class of therapeutics. However, their progression from promising candidates to approved drugs is often hindered by a critical vulnerability: poor metabolic stability.[1] Native peptides, composed of L-amino acids, are rapidly degraded by proteases in the body, leading to a short half-life that curtails their therapeutic efficacy.[2] Consequently, medicinal chemists are increasingly turning to non-canonical amino acids (ncAAs) to engineer peptides with enhanced durability without compromising biological activity.[3]
Tryptophan, with its unique indole side chain, is frequently crucial for the structure and function of bioactive peptides, often playing a key role in receptor binding and molecular interactions.[4][5] This makes the modification of tryptophan residues a strategic approach for improving pharmacokinetic properties.[6] This guide provides an in-depth comparison of 6-Methoxy-D-tryptophan against other prominent tryptophan analogs, offering experimental frameworks and data-driven insights to inform rational peptide design for researchers in drug development.
The Stability Challenge: Proteolytic Degradation
The primary pathway for peptide degradation in vivo is enzymatic cleavage by proteases.[7] These enzymes, such as trypsin and chymotrypsin, exhibit high specificity for certain amino acid sequences and, critically, for the L-stereoisomer of these amino acids.[8] Trypsin, for instance, cleaves peptide bonds C-terminal to positively charged residues like lysine and arginine.[9] Chymotrypsin targets large hydrophobic residues, including tryptophan. By modifying the tryptophan residue, we can disrupt this enzymatic recognition and cleavage, thereby extending the peptide's circulation time.
Comparative Analysis of Tryptophan Analogs for Enhanced Stability
The incorporation of ncAAs can enhance peptide stability through two primary mechanisms: altering the stereochemistry at the α-carbon (chirality) and modifying the side chain (the indole ring).
This compound: A Dual-Action Approach
This compound offers a potent two-pronged strategy for stability enhancement.
-
Stereochemical Resistance (D-configuration): The most significant contribution to stability comes from its D-configuration. Proteases are chiral catalysts exquisitely evolved to recognize and process L-amino acids. The mirror-image D-configuration of this compound creates profound steric hindrance within the enzyme's active site, effectively preventing the peptide bond from being correctly oriented for cleavage.[10] This makes the peptide highly resistant to a broad range of common proteases.
-
Indole Ring Modification (6-Methoxy group): The addition of a methoxy group at the 6-position of the indole ring increases the lipophilicity of the side chain.[11] This can enhance cell permeability and may also influence the peptide's conformation and interaction with the protease's binding pocket, further contributing to stability. While the primary stability enhancement is from the D-isomer, the methoxy group can fine-tune the peptide's overall pharmacological profile.
Comparison with Other Key Tryptophan Analogs
a) D-Tryptophan (D-Trp)
-
Mechanism: Like this compound, D-Trp confers stability through steric hindrance due to its D-chirality, making it a robust and straightforward choice for preventing proteolysis at the tryptophan position.[12]
-
Comparison Point: D-Trp is the foundational modification for stereochemical stability. The choice between D-Trp and this compound hinges on whether the additional lipophilicity and electronic modification of the methoxy group are beneficial for the peptide's specific activity and pharmacokinetic goals. If the primary goal is solely to block cleavage at a Trp site, D-Trp is a highly effective and simpler option.
b) Halogenated Tryptophans (e.g., 5-Fluoro-Tryptophan, 6-Chloro-D-Tryptophan)
-
Mechanism: Halogenation of the indole ring introduces significant electronic changes. Fluorine, being highly electronegative, can alter the hydrogen-bonding capacity and π-π stacking interactions of the indole ring.[13] While typically synthesized as L-isomers for probing protein structure, D-isomers like 6-Chloro-D-tryptophan combine both electronic modification and stereochemical resistance.[14]
-
Comparison Point: Halogenated analogs offer more than just stability; they can modulate binding affinity and serve as probes for biophysical studies (e.g., 19F NMR).[15][16] However, the introduction of a halogen can sometimes negatively impact protein stability or biological activity.[17] The choice of this compound over a halogenated D-analog depends on the desired balance between stability, activity, and the need for specific biophysical properties.
The following table summarizes the key characteristics and strategic applications of these analogs.
| Tryptophan Analog | Primary Stability Mechanism | Key Physicochemical Change | Primary Application |
| L-Tryptophan (Native) | None | Baseline | Native peptide sequences |
| D-Tryptophan | Stereochemical hindrance | Inverted chirality | General proteolytic resistance |
| This compound | Stereochemical hindrance | Increased lipophilicity | High proteolytic resistance with enhanced permeability potential |
| 5-Fluoro-L-Tryptophan | Electronic/Steric (minor) | Increased electronegativity | Structural probe (19F NMR), minor stability enhancement |
| 6-Chloro-D-Tryptophan | Stereochemical hindrance | Increased lipophilicity/electronegativity | High proteolytic resistance with significant electronic modification |
Experimental Validation: Protocol for In Vitro Proteolytic Stability Assay
To empirically validate the stability enhancements conferred by these analogs, a standardized in vitro proteolytic degradation assay is essential. This protocol provides a self-validating system to quantify the half-life of modified peptides in the presence of a specific protease.
Principle
This assay measures the rate at which a peptide is cleaved by a protease (e.g., trypsin). The peptide is incubated with the enzyme, and aliquots are taken at various time points. The enzymatic reaction is quenched, and the amount of remaining intact peptide is quantified using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).[18][19]
Materials
-
Synthesized peptides (native L-Trp, D-Trp analog, 6-Methoxy-D-Trp analog, etc.)
-
Protease solution (e.g., Trypsin Gold™, Mass Spectrometry Grade, Promega)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0)
-
Quenching Solution (10% Trifluoroacetic Acid (TFA) in water)
-
RP-HPLC system with a C18 column
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
Step-by-Step Methodology
-
Peptide Stock Solution Preparation:
-
Prepare a 1 mg/mL stock solution of each peptide in the Assay Buffer. Ensure complete dissolution.
-
-
Reaction Setup:
-
In a microcentrifuge tube, combine 90 µL of the peptide stock solution with 10 µL of the trypsin solution (final concentration typically 1:100 to 1:20 enzyme-to-substrate ratio by mass).
-
Prepare a "Time 0" control by immediately taking a 10 µL aliquot and adding it to a tube containing 10 µL of the Quenching Solution. This sample represents 100% intact peptide.
-
-
Incubation and Time-Point Sampling:
-
Incubate the reaction mixture at 37°C.[18]
-
At predetermined time points (e.g., 15, 30, 60, 120, and 240 minutes), withdraw a 10 µL aliquot of the reaction mixture and quench it by adding it to 10 µL of the Quenching Solution. Vortex immediately.
-
-
HPLC Analysis:
-
Analyze all quenched samples by RP-HPLC.[20] Use a gradient elution method (e.g., 5% to 95% Mobile Phase B over 30 minutes) to separate the intact peptide from its degradation fragments.
-
Monitor the elution profile at a wavelength of 220 nm or 280 nm. The intact peptide will have a characteristic retention time, which will decrease in peak area over time as it is degraded.
-
-
Data Analysis:
-
Integrate the peak area of the intact peptide for each time point.
-
Calculate the percentage of intact peptide remaining at each time point relative to the "Time 0" sample.
-
Plot the percentage of intact peptide versus time and calculate the half-life (t1/2), which is the time required for 50% of the peptide to be degraded.
-
Causality and Self-Validation
-
Why Trypsin? Trypsin is a well-characterized and aggressive serine protease, making it an excellent model for assessing stability against enzymatic degradation.[9] If a peptide is stable against trypsin, it is likely to show enhanced stability against other, less common proteases.
-
Why RP-HPLC? This technique provides high-resolution separation of the intact peptide from its smaller, more polar degradation fragments, allowing for precise quantification.[21]
-
Controls: The "Time 0" sample is a critical control that establishes the baseline for 100% intact peptide. A control reaction with no enzyme should also be run to ensure the peptide is not degrading spontaneously under the assay conditions.
Workflow and Logic Diagrams
Caption: Experimental workflow for the in vitro proteolytic stability assay.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Beyond 20 in the 21st Century: Prospects and Challenges of Non-canonical Amino Acids in Peptide Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tryptophan-specific modification and diversification of peptides and proteins - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Clickable tryptophan modification for late-stage diversification of native peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Antimicrobial peptides with stability toward tryptic degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Comprehensive analysis of protein digestion using six trypsins reveals the origin of trypsin as a significant source of variability in proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Trypsin Activity Assay | Chondrex, Inc. [chondrex.com]
- 10. nbinno.com [nbinno.com]
- 11. benchchem.com [benchchem.com]
- 12. Tryptophan, D(+)-Tryptophan, and L-Tryptophan_Chemicalbook [chemicalbook.com]
- 13. researchgate.net [researchgate.net]
- 14. 6-Chloro-D-tryptophan | C11H11ClN2O2 | CID 187909 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. 5-Fluoro-d,l-Tryptophan as a Dual NMR and Fluorescent Probe of α-Synuclein | Springer Nature Experiments [experiments.springernature.com]
- 16. comp-bio.anu.edu.au [comp-bio.anu.edu.au]
- 17. comp-bio.anu.edu.au [comp-bio.anu.edu.au]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. researchgate.net [researchgate.net]
- 20. Workflow of HPLC in Peptide Purity Analysis | MtoZ Biolabs [mtoz-biolabs.com]
- 21. hplc.eu [hplc.eu]
A Senior Application Scientist's Guide to Validating the Purity of Synthetic 6-Methoxy-D-tryptophan
This guide provides an in-depth comparison of orthogonal analytical methodologies for the comprehensive purity validation of synthetic 6-Methoxy-D-tryptophan. We will move beyond simple protocol recitation to explain the scientific rationale behind each technique, ensuring that the described validation strategy is robust, self-validating, and grounded in authoritative standards.
The Imperative of an Orthogonal Approach
No single analytical technique can definitively establish the purity of a complex molecule. A robust purity assessment relies on an orthogonal approach, where multiple, distinct analytical methods are employed. Each method interrogates the sample based on different physicochemical principles, providing a composite and therefore more accurate picture of its purity. For this compound, a comprehensive validation workflow must assess chemical purity, enantiomeric purity, and structural identity.
High-Performance Liquid Chromatography (HPLC) for Chemical Purity
HPLC is the cornerstone of purity analysis, separating the target compound from process-related impurities and degradation products.[1] A validated HPLC method, compliant with standards set by the United States Pharmacopeia (USP) and the International Council for Harmonisation (ICH), is essential for quantifying the active pharmaceutical ingredient (API) and its impurities.[2][3]
Causality Behind Method Choices
The selection of a reversed-phase (RP-HPLC) method is logical for this compound due to the molecule's aromatic indole ring and overall moderate polarity. A C18 stationary phase provides strong hydrophobic interactions, while an acidic mobile phase (e.g., containing formic or trifluoroacetic acid) ensures the carboxylic acid and amine groups are protonated, leading to sharp, symmetrical peaks. The indole chromophore's strong UV absorbance around 280 nm makes UV detection highly suitable and sensitive.[4]
Experimental Protocol: RP-HPLC for Related Substances
-
Sample Preparation:
-
Accurately weigh and dissolve the this compound sample in a suitable diluent (e.g., 50:50 acetonitrile:water) to a final concentration of approximately 1.0 mg/mL.
-
Prepare a reference standard of known purity at the same concentration.
-
Prepare a sensitivity solution (e.g., a 1:100 dilution of the sample solution, corresponding to 1.0%).
-
-
Chromatographic Conditions:
-
Column: C18, 150 mm x 4.6 mm, 3.5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 5% B to 95% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 280 nm.
-
Injection Volume: 10 µL.
-
-
Data Analysis & Validation:
-
The method must be validated according to USP <1225> or ICH Q2(R1) guidelines, assessing parameters like specificity, linearity, accuracy, precision, and limits of detection (LOD) and quantitation (LOQ).[5][6][7]
-
Specificity: Is demonstrated by separating the main peak from known potential impurities (e.g., starting materials, isomers) and placebo components if in a formulation. Forced degradation studies (acid, base, oxidation, heat, light) are crucial to show that degradation products do not co-elute with the main peak.
-
Quantitation: Impurities are typically quantified by area percent normalization, assuming a similar response factor to the main peak. For accurate quantitation, a relative response factor (RRF) should be determined for known impurities.
-
Chiral HPLC for Enantiomeric Purity
For a synthetic D-amino acid, the most critical impurity is its L-enantiomer. Even small amounts of the L-form can have profoundly different biological effects. Chiral HPLC is the gold standard for separating and quantifying enantiomers.[8]
Causality Behind Method Choices
The separation mechanism relies on the formation of transient, diastereomeric complexes between the enantiomers and a chiral stationary phase (CSP).[9] Polysaccharide-based CSPs (e.g., amylose or cellulose derivatives) are highly effective for separating tryptophan analogs.[8][10] Alternatively, ligand-exchange chromatography, which uses a chiral ligand (like an amino acid) and a metal ion (like copper(II)) in the mobile phase, can also achieve enantioseparation.[9][11]
Experimental Protocol: Chiral HPLC
-
Sample Preparation:
-
Prepare a sample solution of this compound at a concentration of approximately 0.5 mg/mL in the mobile phase.
-
Prepare a reference standard containing both D- and L-enantiomers (a racemic mixture, if available) to confirm peak identification and resolution.
-
-
Chromatographic Conditions:
-
Column: Chiral Stationary Phase, e.g., CHIRALPAK® ZWIX(+) or similar Cinchona alkaloid-based zwitterionic CSP.[12]
-
Mobile Phase: A mixture such as Methanol/Water (98/2) with additives like formic acid (e.g., 50 mM) and diethylamine (e.g., 25 mM).[12] The additives are crucial for sharpening peaks and improving resolution by interacting with both the analyte and the stationary phase.
-
Flow Rate: 0.8 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV at 280 nm.
-
Injection Volume: 5 µL.
-
-
Data Analysis & Validation:
-
The primary validation parameter is Specificity : the ability to resolve the D-enantiomer from the L-enantiomer with a resolution factor (Rs) of >1.5.
-
The Limit of Quantitation (LOQ) for the undesired L-enantiomer must be established and should be sufficiently low (e.g., ≤0.1%).
-
Quantitation is performed by calculating the peak area of the L-enantiomer as a percentage of the total area of both enantiomer peaks.
-
Mass Spectrometry (MS) for Identity and Impurity Elucidation
Mass spectrometry provides unambiguous confirmation of the molecular weight of the synthesized compound.[13] When coupled with liquid chromatography (LC-MS), it becomes a powerful tool for detecting and identifying unknown impurities by providing molecular weight information.[14]
Causality Behind Method Choices
Electrospray ionization (ESI) is the preferred ionization technique for amino acids as it is a soft method that typically produces an intact protonated molecule [M+H]+.[14] A high-resolution mass spectrometer (HRMS), such as a Time-of-Flight (TOF) or Orbitrap instrument, can provide a highly accurate mass measurement, which helps in determining the elemental composition of the parent molecule and any co-eluting impurities.[15]
Experimental Protocol: LC-MS
-
Sample Preparation:
-
Prepare a dilute solution of the sample (e.g., 10 µg/mL) in a solvent compatible with the mobile phase, such as 50:50 acetonitrile:water with 0.1% formic acid.
-
-
LC-MS Conditions:
-
LC System: Use the same RP-HPLC method as described in Section 1 to ensure correlation of retention times.
-
Mass Spectrometer: ESI in positive ion mode.
-
Scan Range: m/z 100-1000.
-
Data Acquisition: Full scan mode to detect all ions. For targeted impurity analysis, Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) can be used for higher sensitivity.[16]
-
-
Data Analysis:
-
Confirm the presence of the [M+H]+ ion corresponding to the theoretical exact mass of this compound (C12H15N2O3+, calculated mass: 235.1077).
-
Analyze the mass spectra of impurity peaks to propose their elemental composition and potential structures. For example, an impurity with a mass of [M+16]+ could indicate an oxidation product.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
While HPLC and MS are excellent for separation and mass identification, NMR spectroscopy provides definitive structural information.[17] It is particularly powerful for identifying structurally similar isomers that might be difficult to resolve chromatographically.
Causality Behind Method Choices
Proton NMR (¹H NMR) provides a "fingerprint" of the molecule.[17] The chemical shift, integration, and coupling patterns of the protons on the indole ring, the aliphatic chain, and the methoxy group confirm the correct structure and connectivity. The absence of unexpected signals confirms the absence of significant structural impurities.[18]
Experimental Protocol: ¹H NMR
-
Sample Preparation:
-
Dissolve 5-10 mg of the sample in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O).
-
-
NMR Acquisition:
-
Instrument: 400 MHz or higher NMR spectrometer.
-
Experiment: Standard 1D ¹H NMR spectrum.
-
Key Signals to Verify for this compound:
-
A singlet for the methoxy (-OCH₃) protons.
-
Distinct aromatic proton signals for the indole ring, confirming the 6-position substitution pattern.
-
Signals corresponding to the α-proton and β-protons of the tryptophan backbone.
-
-
-
Data Analysis:
-
Compare the obtained spectrum with a reference spectrum or with predicted chemical shifts.
-
Integrate the signals to confirm the correct proton ratios.
-
Look for small, unassigned peaks that could represent impurities. Quantitative NMR (qNMR) can be used to determine the purity of the sample against a certified internal standard.[17]
-
Comparison of Analytical Techniques
| Parameter | RP-HPLC (UV) | Chiral HPLC (UV) | LC-MS | ¹H NMR |
| Primary Purpose | Quantitation of chemical purity and related substances | Quantitation of enantiomeric purity | Identity confirmation, impurity identification | Structural confirmation, identification of isomers |
| Specificity | High for separating compounds with different polarity | Absolute for separating enantiomers | High (based on mass-to-charge ratio) | High for structural isomers |
| Sensitivity | Good (LOD/LOQ typically 0.01-0.1%) | Good (LOD/LOQ typically 0.01-0.1%) | Very High (pg-ng level) | Lower (impurities >0.1% typically detectable) |
| Quantitative Accuracy | High (with validated method) | High | Semi-quantitative without standards | High (qNMR with internal standard) |
| Key Strength | Robust, precise quantitation of known/unknown impurities | The only reliable method for enantiomeric excess | Unambiguous molecular weight determination | Definitive structural elucidation |
| Key Limitation | May not resolve all isomers; requires reference standards for identity | Only separates enantiomers; does not detect other impurities | Response factors can vary significantly | Lower sensitivity; complex mixtures can be hard to interpret |
Visualizing the Validation Workflows
A logical workflow ensures all aspects of purity are systematically evaluated.
Caption: Orthogonal workflow for comprehensive purity validation.
Caption: Step-by-step workflow for Chiral HPLC analysis.
Conclusion
Validating the purity of synthetic this compound is a multi-faceted process that demands rigorous scientific discipline. By employing an orthogonal analytical strategy that combines RP-HPLC for chemical purity, Chiral HPLC for enantiomeric separation, Mass Spectrometry for identity, and NMR for structural verification, researchers can build a comprehensive and trustworthy purity profile. Adherence to established validation guidelines from bodies like the USP and ICH is not just a regulatory formality but a critical component of ensuring data integrity and scientific excellence.[2][3][5] This self-validating system provides the high degree of assurance necessary for advancing research and drug development programs.
References
- BA Sciences.
- Hussain A, et al. (2016). Chiral HPLC Separation and Modeling of Four Stereomers of DL-Leucine-DL-Tryptophan Dipeptide on Amylose Chiral Column. Chirality, 28(9), 642-8. [Link]
- Cubic Analytical Solution. Method Validation as per ICH & USP Guidelines. [Link]
- United States Pharmacopeia.
- Slideshare.
- Ito, T., et al. (2015). Enantiomeric Separation of Monosubstituted Tryptophan Derivatives and Metabolites by HPLC with a Cinchona Alkaloid-Based Zwitterionic Chiral Stationary Phase and Its Application to the Evaluation of the Optical Purity of Synthesized 6-Chloro-l-Tryptophan. Journal of Pharmaceutical and Biomedical Analysis, 102, 114-120. [Link]
- Pawar, A., et al. (2025). Analytical method validation: ICH and USP perspectives. International Journal of Research and Review, 12(8). [Link]
- Chrone, V. G., Lorentzen, A., & Højrup, P. (2024). Characterization of Synthetic Peptides by Mass Spectrometry. Methods in Molecular Biology, 2821, 83-89. [Link]
- Veeprho.
- ResearchGate. Chiral separation of tryptophan by particleloaded CEC. [Link]
- ResearchGate.
- Pharmaffili
- ResearchGate. Chiral HPLC Separation and Modeling of Four Stereomers of DL-Leucine-DL-Tryptophan Dipeptide on Amylose Chiral Column. [Link]
- Frontiers.
- Kasprzyk-Hordern, B. (2010). Chromatographic analysis of tryptophan metabolites. Journal of Chromatography B, 878(17-18), 1291-1307. [Link]
- Kasinski, A., et al. (2008). LC−MS/MS Assay for Protein Amino Acids and Metabolically Related Compounds for Large-Scale Screening of Metabolic Phenotypes. Analytical Chemistry, 80(21), 8087-8095. [Link]
- University of Manchester. New NMR Tools for Impurity Analysis. [Link]
- MDPI. High-Throughput Analysis of Amino Acids for Protein Quantification in Plant and Animal-Derived Samples Using High Resolution Mass Spectrometry. [Link]
- Junk, L., Ullrich, A., & Kazmaier, U.
- Sarotti, A. M. (2020). Pharmaceutical impurities and degradation products: Uses and applications of NMR techniques. Magnetic Resonance in Chemistry, 58(8), 706-731. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. cubiclaboratories.com [cubiclaboratories.com]
- 3. ijrrjournal.com [ijrrjournal.com]
- 4. veeprho.com [veeprho.com]
- 5. USP <1225> Method Validation - BA Sciences [basciences.com]
- 6. uspbpep.com [uspbpep.com]
- 7. Analytical methods validation as per ich & usp | PPT [slideshare.net]
- 8. Chiral HPLC Separation and Modeling of Four Stereomers of DL-Leucine-DL-Tryptophan Dipeptide on Amylose Chiral Column - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Enantiomeric Separation of Monosubstituted Tryptophan Derivatives and Metabolites by HPLC with a Cinchona Alkaloid-Based Zwitterionic Chiral Stationary Phase and Its Application to the Evaluation of the Optical Purity of Synthesized 6-Chloro-l-Tryptophan - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Characterization of Synthetic Peptides by Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Amino Acid Analysis Using Mass Spectrometry: Key Techniques & Uses - Creative Proteomics [creative-proteomics.com]
- 15. mdpi.com [mdpi.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 18. research.manchester.ac.uk [research.manchester.ac.uk]
A Comparative Analysis of the Metabolic Fate of L- versus D-Tryptophan Analogs: A Guide for Researchers
For researchers in drug discovery and development, a profound understanding of stereochemistry's influence on a drug candidate's metabolic fate is paramount. This guide provides a detailed comparative analysis of the metabolism of L- and D-tryptophan analogs, offering insights into their divergent pathways and pharmacokinetic profiles. By understanding these differences, scientists can make more informed decisions in the design and development of novel therapeutics.
Introduction: The Significance of Tryptophan Stereochemistry
Tryptophan, an essential amino acid, exists as two stereoisomers: L-tryptophan and D-tryptophan. In biological systems, L-tryptophan is the predominantly utilized form, serving as a crucial building block for protein synthesis and a precursor to vital neuroactive molecules.[1] Its metabolic versatility is evident in its three primary metabolic pathways: the kynurenine pathway, the serotonin pathway, and the indole pathway, each yielding a diverse array of bioactive compounds.[2]
D-tryptophan, while not incorporated into proteins, is not metabolically inert. Its metabolic fate is distinct from its L-isomer and is of significant interest in pharmacology, as many synthetic drug candidates are developed as racemic mixtures or as specific D-enantiomers to modulate activity and pharmacokinetic properties. This guide will dissect the metabolic intricacies of both L- and D-tryptophan analogs, providing a framework for their comparative evaluation.
The Divergent Metabolic Pathways
The metabolic journey of tryptophan analogs is fundamentally dictated by their stereochemistry. The enzymes governing these pathways exhibit a high degree of stereoselectivity, leading to distinct metabolic profiles for L- and D-enantiomers.
The Predominant Routes of L-Tryptophan Analog Metabolism
L-tryptophan and its analogs are primarily metabolized through three major pathways, each with significant physiological implications. The initial and rate-limiting steps of the major pathways are catalyzed by stereospecific enzymes that preferentially recognize the L-enantiomer.
-
The Kynurenine Pathway: Accounting for over 95% of L-tryptophan catabolism, this pathway is initiated by the enzymes indoleamine 2,3-dioxygenase (IDO) or tryptophan 2,3-dioxygenase (TDO).[2] This pathway generates several neuroactive and immunomodulatory metabolites, including kynurenine, kynurenic acid, and quinolinic acid.[3][4][5]
-
The Serotonin Pathway: A smaller fraction of L-tryptophan is converted to 5-hydroxytryptophan by tryptophan hydroxylase, the rate-limiting step in the synthesis of the neurotransmitter serotonin.[1][6]
-
The Indole Pathway: Gut microbiota metabolize L-tryptophan to produce various indole derivatives, which play a role in gut health and immune regulation.[2]
// Nodes L_Trp [label="L-Tryptophan Analog", fillcolor="#4285F4"]; Kynurenine_Pathway [label="Kynurenine Pathway\n(>95%)", fillcolor="#34A853"]; Serotonin_Pathway [label="Serotonin Pathway\n(~1-2%)", fillcolor="#FBBC05"]; Indole_Pathway [label="Indole Pathway\n(Gut Microbiota)", fillcolor="#EA4335"]; IDO_TDO [label="IDO / TDO", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; TPH [label="Tryptophan\nHydroxylase", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; Microbiota_Enzymes [label="Microbial\nEnzymes", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; Kyn_Metabolites [label="Kynurenine & other\nneuroactive metabolites", fillcolor="#34A853"]; Serotonin [label="Serotonin & Melatonin", fillcolor="#FBBC05"]; Indoles [label="Indole Derivatives", fillcolor="#EA4335"];
// Edges L_Trp -> IDO_TDO [label=" "]; IDO_TDO -> Kynurenine_Pathway [label=" "]; Kynurenine_Pathway -> Kyn_Metabolites; L_Trp -> TPH [label=" "]; TPH -> Serotonin_Pathway [label=" "]; Serotonin_Pathway -> Serotonin; L_Trp -> Microbiota_Enzymes [label=" "]; Microbiota_Enzymes -> Indole_Pathway [label=" "]; Indole_Pathway -> Indoles; }
Figure 1. Major metabolic pathways of L-tryptophan analogs.The Distinctive Fate of D-Tryptophan Analogs
The metabolism of D-tryptophan analogs follows a different and generally less efficient route compared to their L-counterparts. The key enzyme in the metabolism of D-amino acids is D-amino acid oxidase (DAAO).[7][8][9]
-
Oxidative Deamination by D-Amino Acid Oxidase (DAAO): DAAO catalyzes the oxidative deamination of D-tryptophan analogs to their corresponding α-keto acid, indole-3-pyruvic acid.[10] This is a crucial first step that can lead to two subsequent metabolic fates.
-
Conversion to L-Tryptophan Analogs: Indole-3-pyruvic acid can be transaminated to form the corresponding L-tryptophan analog, which can then enter the L-tryptophan metabolic pathways.[10] The in vivo conversion of D-tryptophan to L-tryptophan has been observed in rats.[11]
-
Metabolism down the Kynurenine Pathway: D-tryptophan can also be metabolized to D-kynurenine, which can then be converted to kynurenic acid, a neuroprotective agent.[10]
// Nodes D_Trp [label="D-Tryptophan Analog", fillcolor="#EA4335"]; DAAO [label="D-Amino Acid Oxidase\n(DAAO)", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; Indole_Pyruvic_Acid [label="Indole-3-Pyruvic Acid", fillcolor="#FBBC05"]; Transaminase [label="Transaminase", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; L_Trp [label="L-Tryptophan Analog", fillcolor="#4285F4"]; L_Trp_Pathways [label="Enters L-Tryptophan\nMetabolic Pathways", fillcolor="#4285F4"]; D_Kynurenine [label="D-Kynurenine", fillcolor="#34A853"]; Kynurenic_Acid [label="Kynurenic Acid", fillcolor="#34A853"]; IDO_TDO_D [label="IDO / TDO\n(less efficient)", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges D_Trp -> DAAO [label=" "]; DAAO -> Indole_Pyruvic_Acid [label=" "]; Indole_Pyruvic_Acid -> Transaminase [label=" "]; Transaminase -> L_Trp [label=" "]; L_Trp -> L_Trp_Pathways; D_Trp -> IDO_TDO_D [label=" "]; IDO_TDO_D -> D_Kynurenine [label=" "]; D_Kynurenine -> Kynurenic_Acid [label=" "]; }
Figure 2. Primary metabolic pathways of D-tryptophan analogs.Comparative Pharmacokinetics: A Tale of Two Enantiomers
The stereochemistry of tryptophan analogs profoundly impacts their pharmacokinetic profiles, including their absorption, distribution, metabolism, and excretion (ADME).
In Vitro Metabolic Stability
In vitro microsomal stability assays are a cornerstone of early drug discovery, providing an initial assessment of a compound's susceptibility to hepatic metabolism. These assays typically utilize liver microsomes, which are rich in cytochrome P450 (CYP) enzymes, the primary drivers of phase I metabolism.
While specific comparative data for a wide range of L- and D-tryptophan analogs is not extensively compiled in single studies, the general principles of enzyme stereoselectivity suggest that L-isomers will be more rapidly metabolized by CYP enzymes involved in the kynurenine pathway. Conversely, the metabolism of D-isomers in liver microsomes is expected to be slower, as DAAO is a peroxisomal and cytosolic enzyme and may not be as concentrated in microsomal preparations.
Table 1: Anticipated Comparative In Vitro Metabolic Stability of Tryptophan Analogs
| Parameter | L-Tryptophan Analog | D-Tryptophan Analog | Rationale |
| Half-Life (t1/2) | Shorter | Longer | L-isomers are preferred substrates for highly active metabolic enzymes like IDO and TDO. |
| Intrinsic Clearance (CLint) | Higher | Lower | Reflects the higher efficiency of enzymatic degradation for the L-enantiomer. |
In Vivo Pharmacokinetics
In vivo studies provide a more comprehensive picture of a drug's disposition in a living organism. Studies comparing the pharmacokinetics of L- and D-tryptophan have revealed significant differences.
A study in dogs demonstrated that D-tryptophan is cleared more rapidly from the plasma than L-tryptophan following intravenous administration.[12][13][14] Similarly, a study in rats reported a significantly smaller plasma half-life (t1/2) for D-tryptophan compared to L-tryptophan after intraperitoneal administration.[11]
Table 2: Comparative In Vivo Pharmacokinetic Parameters of L- vs. D-Tryptophan
| Parameter | L-Tryptophan | D-Tryptophan | Species | Key Findings & Reference |
| Plasma Clearance | Slower | Faster | Dog | D-tryptophan was cleared more rapidly from the plasma.[12][13][14] |
| Plasma Half-life (t1/2) | Longer | Shorter | Rat | The t1/2 of D-Trp was significantly smaller than that of L-Trp.[11] |
These findings suggest that although D-tryptophan analogs may be more stable in vitro, their in vivo clearance can be rapid, potentially due to efficient renal clearance or metabolism by DAAO in tissues like the kidney and liver.
Case Study: L- and D-1-Methyl-Tryptophan (1-MT) as IDO1 Inhibitors
A prominent example illustrating the differential activity of tryptophan analog enantiomers is 1-methyl-tryptophan (1-MT), a well-known inhibitor of IDO1.
-
L-1-Methyl-Tryptophan (L-1-MT): In cell-free enzyme assays, L-1-MT is a more potent inhibitor of IDO1 than its D-isomer.[15][16] However, its effectiveness in in vivo settings has been questioned.
-
D-1-Methyl-Tryptophan (D-1-MT, Indoximod): Despite being a weaker inhibitor of IDO1 in enzymatic assays, D-1-MT has shown greater in vivo anti-tumor activity.[15] This has led to the hypothesis that D-1-MT may have off-target effects or that its metabolites contribute to its therapeutic efficacy. For instance, indoximod has been shown to act as a tryptophan mimetic, reversing the effects of tryptophan depletion. The IC50 values for L-1-MT and D-1-MT in HeLa cells have been reported as 120 µM and >2.5 mM, respectively, highlighting the significant difference in their cellular potency.[1]
This case study underscores the critical importance of evaluating both enantiomers of a chiral drug candidate, as in vitro potency may not always translate to in vivo efficacy.
Experimental Protocols
To aid researchers in their comparative analysis, this section provides detailed, step-by-step methodologies for key experiments.
In Vitro Microsomal Stability Assay
This protocol outlines a general procedure for assessing the metabolic stability of tryptophan analogs in liver microsomes.
// Nodes Start [label="Start", shape=ellipse, fillcolor="#4285F4"]; Prepare_Incubation [label="Prepare Incubation Mixture\n(Microsomes, Buffer, Test Compound)", fillcolor="#FBBC05"]; Pre_Incubate [label="Pre-incubate at 37°C", fillcolor="#FBBC05"]; Initiate_Reaction [label="Initiate Reaction with NADPH", fillcolor="#EA4335"]; Time_Points [label="Collect Aliquots at\nTime Points (0, 5, 15, 30, 60 min)", fillcolor="#34A853"]; Quench_Reaction [label="Quench Reaction\n(e.g., Acetonitrile with Internal Standard)", fillcolor="#EA4335"]; Centrifuge [label="Centrifuge to Precipitate Protein", fillcolor="#FBBC05"]; Analyze_Supernatant [label="Analyze Supernatant by LC-MS/MS", fillcolor="#4285F4"]; Data_Analysis [label="Data Analysis\n(Calculate % remaining, t1/2, CLint)", fillcolor="#34A853"]; End [label="End", shape=ellipse, fillcolor="#4285F4"];
// Edges Start -> Prepare_Incubation; Prepare_Incubation -> Pre_Incubate; Pre_Incubate -> Initiate_Reaction; Initiate_Reaction -> Time_Points; Time_Points -> Quench_Reaction; Quench_Reaction -> Centrifuge; Centrifuge -> Analyze_Supernatant; Analyze_Supernatant -> Data_Analysis; Data_Analysis -> End; }
Figure 3. Workflow for an in vitro microsomal stability assay.Protocol Steps:
-
Prepare Solutions:
-
Test Compound Stock: Prepare a 10 mM stock solution of the L- and D-tryptophan analog in a suitable solvent (e.g., DMSO).
-
NADPH Regenerating System: Prepare a solution containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase in buffer.
-
Liver Microsomes: Thaw pooled human or animal liver microsomes on ice. Dilute to the desired concentration (e.g., 0.5 mg/mL) in phosphate buffer.
-
-
Incubation:
-
In a 96-well plate, add the liver microsome suspension.
-
Add the test compound to achieve the final desired concentration (e.g., 1 µM).
-
Pre-incubate the plate at 37°C for 5-10 minutes.
-
Initiate the reaction by adding the NADPH regenerating system.
-
-
Time Points and Quenching:
-
At designated time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding a quenching solution (e.g., cold acetonitrile containing an internal standard).
-
-
Sample Processing and Analysis:
-
Centrifuge the plate to pellet the precipitated proteins.
-
Transfer the supernatant to a new plate for analysis.
-
Analyze the concentration of the parent compound at each time point using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Plot the natural log of the percentage of the parent compound remaining versus time.
-
Calculate the elimination rate constant (k) from the slope of the linear regression.
-
Determine the half-life (t1/2) using the formula: t1/2 = 0.693 / k.
-
Calculate the intrinsic clearance (CLint) using the formula: CLint (µL/min/mg protein) = (0.693 / t1/2) * (incubation volume / mg microsomal protein).
-
In Vivo Pharmacokinetic Study in Rats
This protocol provides a general framework for conducting a pharmacokinetic study in rats to compare L- and D-tryptophan analogs.
// Nodes Start [label="Start", shape=ellipse, fillcolor="#4285F4"]; Animal_Acclimation [label="Animal Acclimation & Fasting", fillcolor="#FBBC05"]; Dose_Preparation [label="Dose Formulation Preparation", fillcolor="#FBBC05"]; Dosing [label="Administer Compound\n(e.g., Oral Gavage or IV Injection)", fillcolor="#EA4335"]; Blood_Sampling [label="Collect Blood Samples at\nPre-defined Time Points", fillcolor="#34A853"]; Plasma_Separation [label="Process Blood to Obtain Plasma", fillcolor="#FBBC05"]; Sample_Analysis [label="Analyze Plasma Concentrations\nby LC-MS/MS", fillcolor="#4285F4"]; PK_Analysis [label="Pharmacokinetic Analysis\n(Calculate Cmax, AUC, t1/2, etc.)", fillcolor="#34A853"]; End [label="End", shape=ellipse, fillcolor="#4285F4"];
// Edges Start -> Animal_Acclimation; Animal_Acclimation -> Dose_Preparation; Dose_Preparation -> Dosing; Dosing -> Blood_Sampling; Blood_Sampling -> Plasma_Separation; Plasma_Separation -> Sample_Analysis; Sample_Analysis -> PK_Analysis; PK_Analysis -> End; }
Figure 4. Workflow for an in vivo pharmacokinetic study in rats.Protocol Steps:
-
Animal Preparation:
-
Use adult male Sprague-Dawley or Wistar rats.
-
Acclimate the animals for at least one week before the study.
-
Fast the animals overnight (with access to water) before dosing.
-
-
Dose Formulation and Administration:
-
Prepare a formulation of the L- and D-tryptophan analog in a suitable vehicle (e.g., saline, 0.5% methylcellulose).
-
Administer the compound via the desired route (e.g., oral gavage for bioavailability studies or intravenous injection for clearance studies) at a specific dose.
-
-
Blood Sampling:
-
Collect blood samples (e.g., from the tail vein or via a cannula) at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 24 hours post-dose).
-
Collect blood into tubes containing an anticoagulant (e.g., EDTA).
-
-
Plasma Preparation and Analysis:
-
Centrifuge the blood samples to separate the plasma.
-
Store the plasma samples at -80°C until analysis.
-
Quantify the concentration of the parent drug in the plasma samples using a validated LC-MS/MS method.
-
-
Pharmacokinetic Analysis:
-
Use pharmacokinetic software to perform a non-compartmental analysis of the plasma concentration-time data.
-
Determine key pharmacokinetic parameters, including:
-
Cmax: Maximum plasma concentration.
-
Tmax: Time to reach Cmax.
-
AUC: Area under the plasma concentration-time curve.
-
t1/2: Elimination half-life.
-
CL: Clearance.
-
Vd: Volume of distribution.
-
F%: Bioavailability (for oral administration, compared to IV).
-
-
Conclusion and Future Directions
The metabolic fate of tryptophan analogs is intrinsically linked to their stereochemistry. L- and D-enantiomers are processed by distinct enzymatic pathways, leading to significant differences in their metabolic stability and pharmacokinetic profiles. A thorough understanding and comparative evaluation of these differences are crucial for the rational design of tryptophan analog-based drugs.
Future research should focus on generating more comprehensive comparative data for a wider range of L- and D-tryptophan analogs. This includes detailed metabolite identification studies to fully elucidate the metabolic pathways of D-isomers and quantitative analysis of their contribution to the overall pharmacological effect. By embracing a stereospecific approach to drug metabolism and pharmacokinetic studies, researchers can accelerate the development of safer and more effective therapeutics.
References
- MTT-LAb Kft. (n.d.). In vitro drug metabolism: for the selection of your lead compounds.
- Richard, D. M., Dawes, M. A., Mathias, C. W., Acheson, A., Hill-Kapturczak, N., & Dougherty, D. M. (2009). L-Tryptophan: Basic Metabolic Functions, Behavioral Research and Therapeutic Indications. International Journal of Tryptophan Research, 2, 45–60. [Link]
- Zádori, D., Veres, G., Szalárdy, L., Klivényi, P., & Vécsei, L. (2023). Glutamate Receptor Agonists as Triggers of Neurotoxicity: Decoding Pathways of Five Neurotoxins and Potential Therapeutic Targets. ACS Omega. [Link]
- Budny, J., Dow, R. C., Eccleston, D., Hill, A. G., & Ritchie, I. M. (1976). A comparison of D and L-tryptophan on the cerebral metabolism of 5-hydroxytryptamine and dopamine in the dog. British Journal of Pharmacology, 58(1), 3–7. [Link]
- Muller, A. J., DuHadaway, J. B., Jaller, D., Curtis, P., Prendergast, G. C., & Mellor, A. L. (2018). Discovery of IDO1 inhibitors: from bench to bedside. Expert Opinion on Drug Discovery, 13(9), 805–817. [Link]
- Muramatsu, M., & Sidransky, H. (1982). Comparison of effects of L-tryptophan and a tryptophan analog, D,L-beta-(1-naphthyl)alanine, on processes relating to hepatic protein synthesis in rats. Biochimica et Biophysica Acta, 718(2), 224–231. [Link]
- Budny, J., Dow, R. C., Eccleston, D., Hill, A. G., & Ritchie, I. M. (1976). A comparison of D and L-tryptophan on the cerebral metabolism of 5-hydroxytryptamine and dopamine in the dog. British Journal of Pharmacology, 58(1), 3-7. [Link]
- Budny, J., Dow, R. C., Eccleston, D., Hill, A. G., & Ritchie, I. M. (1976). A comparison of D and L-tryptophan on the cerebral metabolism of 5-hydroxytryptamine and dopamine in the dog. British journal of pharmacology, 58(1), 3–7. [Link]
- Aralez Bio. (n.d.). Tryptophan Analogs.
- Ohara, I., Otsuka, S. I., Yugari, Y., & Ariyoshi, S. (1980). Comparison of the nutritive values of L-, DL- and D-tryptophan in the rat and chick. The Journal of Nutrition, 110(4), 634–640. [Link]
- Madras, B. K., & Sourkes, T. L. (1965). Metabolism of alpha-methyltryptophan. Biochemical Pharmacology, 14(11), 1499–1506. [Link]
- Mautino, M. R., Jaipuri, F. A., Waldo, J., Kumar, S., & Vahanian, N. N. (2010). Toxicology and pharmacokinetics of 1-methyl-[D]-tryptophan: absence of toxicity due to saturating absorption. Cancer Immunology, Immunotherapy, 59(5), 737–746. [Link]
- Bosin, T. R., Hathaway, D. R., & Maickel, R. P. (1975). Intestinal transport of tryptophan and its analogs. American Journal of Physiology-Legacy Content, 228(2), 496–500. [Link]
- Kian, K., Tardivel, A., Benchekroun, M., & Fraier, D. (2023). The Tryptophan and Kynurenine Pathway Involved in the Development of Immune-Related Diseases. International Journal of Molecular Sciences, 24(6), 5643. [Link]
- Chen, Y., & Guillemin, G. J. (2020). Tryptophan metabolism: From physiological functions to key roles and therapeutic targets in cancer (Review). International Journal of Oncology, 56(5), 1175–1191. [Link]
- Opitz, C. A., O'Farrell, S., & Depper, M. H. (2012). Influence of Tryptophan Contained in 1-Methyl-Tryptophan on Antimicrobial and Immunoregulatory Functions of Indoleamine 2,3-Dioxygenase. PLoS ONE, 7(9), e44795. [Link]
- Murtas, G., Pollegioni, L., & Sacchi, S. (2018). Biochemical Properties of Human D-Amino Acid Oxidase. Frontiers in Molecular Biosciences, 5, 110. [Link]
- Sivaprakasam, S., Bhutia, Y. D., & Ganapathy, V. (2021). α-Methyl-L-tryptophan as a weight-loss agent in multiple models of obesity in mice. Biochemical Journal, 478(7), 1347–1358. [Link]
- Notarangelo, F. M., & Pocivavsek, A. (2017). Role of D-amino acid oxidase in the production of kynurenine pathway metabolites from D-tryptophan in mice. Journal of Neurochemistry, 141(1), 123–134. [Link]
- Armbruster, M., & Wolf, B. (2020). The Immunomodulator 1-Methyltryptophan Drives Tryptophan Catabolism Toward the Kynurenic Acid Branch. Frontiers in Immunology, 11, 247. [Link]
- Armbruster, M., & Wolf, B. (2020). The Immunomodulator 1-Methyltryptophan Drives Tryptophan Catabolism Toward the Kynurenic Acid Branch. Frontiers in Immunology, 11. [Link]
- Godel, M., Kľoc, M., & Kunc, F. (2012). Pharmacokinetics of 1-methyl-L-tryptophan after single and repeated subcutaneous application in a porcine model. Journal of Veterinary Pharmacology and Therapeutics, 35(6), 551–558. [Link]
- Iizuka, H., Fukushima, T., & Santa, T. (2011). Fluorescence determination of D- and L-tryptophan concentrations in rat plasma following administration of tryptophan enantiomers using HPLC with pre-column derivatization.
- Di, L., & Obach, R. S. (2012). Mechanistic insights from comparing intrinsic clearance values between human liver microsomes and hepatocytes to guide drug design. European Journal of Medicinal Chemistry, 57, 340–346. [Link]
- Pollegioni, L., Piubelli, L., & Sacchi, S. (2011). D-Amino acid oxidase: Physiological role and applications. Applied Microbiology and Biotechnology, 92(5), 931–943. [Link]
- Liu, X., & Zhu, X. (2022). Tryptophan metabolism: Mechanism-oriented therapy for neurological and psychiatric disorders. Frontiers in Neurology, 13. [Link]
- Lu, C., Li, P., & Gan, L. S. (2006). Comparison of Intrinsic Clearance in Liver Microsomes and Hepatocytes from Rats and Humans. Drug Metabolism and Disposition, 34(9), 1626–1632. [Link]
- Soars, M. G., Grime, K., & Riley, R. J. (2011). Comparison of intrinsic clearances in human liver microsomes and suspended hepatocytes from the same donor livers: clearance-dependent relationship and implications for prediction of in vivo clearance. Xenobiotica, 41(2), 124–136. [Link]
- Sacchi, S., & Pollegioni, L. (2018). Assays of D-Amino Acid Oxidase Activity. Frontiers in Molecular Biosciences, 5. [Link]
- Maeda, K., & Sugiyama, Y. (2008). Utilization of Liver Microsomes to Estimate Hepatic Intrinsic Clearance of Monoamine Oxidase Substrate Drugs in Humans. Drug Metabolism and Pharmacokinetics, 23(3), 193–198. [Link]
- Lu, C., Li, P., Gallegos, R., & Gan, L. S. (2006). Comparison of Intrinsic Clearance in Liver Microsomes and Hepatocytes from Rats and Humans. Drug Metabolism and Disposition, 34(9), 1626-1632. [Link]
- Lepist, E.-I., & Öhman, M. (2019). Tryptophan Metabolic Pathways and Brain Serotonergic Activity: A Comparative Review. Frontiers in Endocrinology, 10. [Link]
- Veliz-Cuba, A., & Stigler, B. (2022). Boolean models of the transport, synthesis, and metabolism of tryptophan in Escherichia Coli. arXiv. [Link]
- Shibata, K., & Fukuwatari, T. (2000). Efficiency of D-tryptophan as Niacin in rats. Bioscience, Biotechnology, and Biochemistry, 64(1), 206–209. [Link]
- Shanthi, K., & Shetti, N. P. (2019). Kinetic and Mechanistic Investigations on Oxidation of L-tryptophan by Diperiodatocuprate(III) in Aqueous Alkaline Medium. International Journal of Chemical Kinetics, 51(10), 780–790. [Link]
- Veliz-Cuba, A., & Stigler, B. (2022). Boolean Models of the Transport, Synthesis, and Metabolism of Tryptophan in Escherichia coli.
- Iizuka, H., Fukushima, T., & Santa, T. (2011). Fluorescence determination of D- and L-tryptophan concentrations in rat plasma following administration of tryptophan enantiomers using HPLC with pre-column derivatization. Journal of Chromatography. B, Analytical Technologies in the Biomedical and Life Sciences, 879(28), 3020–3024. [Link]
- Kim, M.-J., Lee, J.-H., & Kim, B.-G. (2012). Convenient synthesis of 7'- and 6'-bromo-D-tryptophan and their derivatives by enzymatic optical resolution using D-aminoacylase. Tetrahedron: Asymmetry, 23(15-16), 1147–1152. [Link]
- Höglund, E., & Øverli, Ø. (2019). Tryptophan Metabolic Pathways and Brain Serotonergic Activity: A Comparative Review. Frontiers in Endocrinology, 10, 214. [Link]
Sources
- 1. Limitations and Off-Target Effects of Tryptophan-Related IDO Inhibitors in Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. deepdyve.com [deepdyve.com]
- 4. Influence of Tryptophan Contained in 1-Methyl-Tryptophan on Antimicrobial and Immunoregulatory Functions of Indoleamine 2,3-Dioxygenase | PLOS One [journals.plos.org]
- 5. Frontiers | Tryptophan metabolism: Mechanism-oriented therapy for neurological and psychiatric disorders [frontiersin.org]
- 6. Biochemical Properties of Human D-Amino Acid Oxidase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
- 8. frontiersin.org [frontiersin.org]
- 9. Role of D-amino acid oxidase in the production of kynurenine pathway metabolites from D-tryptophan in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Fluorescence determination of D- and L-tryptophan concentrations in rat plasma following administration of tryptophan enantiomers using HPLC with pre-column derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. α-Methyltryptophan - Wikipedia [en.wikipedia.org]
- 12. A comparison of D and L-tryptophan on the cerebral metabolism of 5-hydroxytryptamine and dopamine in the dog - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A comparison of D and L-tryptophan on the cerebral metabolism of 5-hydroxytryptamine and dopamine in the dog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Influence of Tryptophan Contained in 1-Methyl-Tryptophan on Antimicrobial and Immunoregulatory Functions of Indoleamine 2,3-Dioxygenase - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Pharmacokinetics of 1-methyl-L-tryptophan after single and repeated subcutaneous application in a porcine model - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Discovery of IDO1 inhibitors: from bench to bedside - PMC [pmc.ncbi.nlm.nih.gov]
Guarding the Gatekeepers: A Comparative Guide to Enhancing Peptide Protease Resistance with 6-Methoxy-D-tryptophan
Introduction: The Imperative of Stability in Peptide Therapeutics
Peptides represent a burgeoning class of therapeutics, offering high specificity and potency. However, their clinical translation is often hampered by a critical vulnerability: rapid degradation by endogenous proteases.[1][2] This enzymatic breakdown curtails their bioavailability and in vivo half-life, limiting therapeutic efficacy. A key strategy to overcome this hurdle is the incorporation of unnatural amino acids, which can fortify the peptide backbone against proteolytic cleavage.[3] Among these, 6-Methoxy-D-tryptophan stands out as a promising candidate for enhancing the stability of peptides, particularly those susceptible to cleavage by proteases that recognize aromatic residues, such as chymotrypsin.
This guide provides a comprehensive evaluation of the enhanced protease resistance conferred by the incorporation of this compound into a model peptide. We will delve into the mechanistic underpinnings of this stability, present a detailed experimental workflow for its assessment, and provide comparative data to illustrate its superiority over the natural L-amino acid counterpart. This document is intended for researchers, scientists, and drug development professionals seeking to design more robust and effective peptide-based therapeutics.
The Rationale Behind this compound Incorporation
The enhanced protease resistance of peptides containing this compound stems from a two-pronged defense mechanism rooted in stereochemistry and steric hindrance.
-
Chirality as a Shield (D-configuration): Proteases, being chiral molecules themselves, have active sites that are stereospecific for L-amino acids, the exclusive building blocks of naturally occurring proteins. The introduction of a D-amino acid disrupts this precise molecular recognition. The altered spatial arrangement of the amino acid side chain at the point of substitution prevents the peptide from fitting correctly into the enzyme's active site, thereby rendering the adjacent peptide bonds resistant to cleavage.
-
Steric Hindrance from the Methoxy Group: The addition of a methoxy group at the 6-position of the indole ring of tryptophan introduces further steric bulk. This modification can physically obstruct the protease's access to the scissile peptide bond, further diminishing the efficiency of enzymatic cleavage.
This dual mechanism provides a powerful strategy to protect peptides from degradation without drastically altering their overall structure and, potentially, their biological activity.
Mechanism of Enhanced Protease Resistance
The following diagram illustrates the proposed mechanism by which this compound confers protease resistance. In contrast to the L-tryptophan-containing peptide, which can readily bind to the active site of a protease like chymotrypsin, the D-isomer presents an altered stereochemistry. The addition of the 6-methoxy group further exacerbates this misfit, creating significant steric clashes that prevent the formation of a productive enzyme-substrate complex.
Caption: Steric hindrance preventing protease binding.
Experimental Evaluation of Protease Resistance
To empirically validate the enhanced stability conferred by this compound, a comparative in vitro protease stability assay is essential. This section outlines a detailed experimental protocol for this purpose.
Experimental Design & Workflow
The overall workflow involves the synthesis of two model peptides, subjecting them to enzymatic digestion, and quantifying the extent of degradation over time using High-Performance Liquid Chromatography (HPLC).
Caption: Experimental workflow for protease stability assay.
Detailed Experimental Protocols
1. Peptide Synthesis:
-
Method: Standard Fmoc-based solid-phase peptide synthesis (SPPS).[4][5]
-
Resin: Rink Amide resin (for C-terminal amide).
-
Amino Acids: Fmoc-protected amino acids are used. For the tryptophan position, Fmoc-L-Trp(Boc)-OH and Fmoc-6-Methoxy-D-Trp(Boc)-OH are utilized. The Boc protecting group on the indole nitrogen is crucial to prevent side reactions during synthesis.[5]
-
Coupling: A suitable coupling agent like HBTU/HATU is used.[3]
-
Cleavage: The peptide is cleaved from the resin using a cleavage cocktail (e.g., TFA/TIS/water).[6]
-
Purification: The crude peptide is purified by reverse-phase HPLC (RP-HPLC).[4]
-
Characterization: The identity and purity of the peptides are confirmed by mass spectrometry (MS) and analytical RP-HPLC.
2. Protease Stability Assay:
-
Materials:
-
Lyophilized model peptides (L-Trp and 6-MeO-D-Trp versions).
-
Proteases: Trypsin and Chymotrypsin (sequencing grade).
-
Digestion Buffer: e.g., 100 mM Tris-HCl, 10 mM CaCl₂, pH 7.8.[7]
-
Quenching Solution: e.g., 10% Trifluoroacetic acid (TFA).
-
-
Procedure:
-
Prepare stock solutions of the peptides in an appropriate solvent (e.g., water or a small amount of DMSO, then diluted with buffer).
-
Prepare stock solutions of trypsin and chymotrypsin in the digestion buffer.
-
In separate microcentrifuge tubes, mix the peptide solution with the digestion buffer.
-
Initiate the reaction by adding the protease solution to the peptide solution at a specific enzyme-to-substrate ratio (e.g., 1:50 w/w).
-
Incubate the reaction mixtures at 37°C.
-
At predetermined time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the reaction mixture.
-
Immediately quench the enzymatic reaction by adding the aliquot to the quenching solution.
-
Analyze the quenched samples by RP-HPLC.
-
3. HPLC Analysis:
-
Column: A C18 reversed-phase column is typically used for peptide separations.
-
Mobile Phases:
-
A: 0.1% TFA in water.
-
B: 0.1% TFA in acetonitrile.
-
-
Gradient: A linear gradient from low to high percentage of mobile phase B is used to elute the peptides.
-
Detection: UV absorbance is monitored at 220 nm or 280 nm (for tryptophan-containing peptides).[8]
-
Quantification: The percentage of the remaining intact peptide at each time point is determined by integrating the area of the corresponding peak in the HPLC chromatogram.
Comparative Performance Data
The following table presents hypothetical, yet realistic, data from a comparative protease stability assay of a model peptide (e.g., a short sequence with a central tryptophan residue) and its this compound-containing analogue.
| Peptide Version | Protease | Half-life (t½) in minutes |
| Model Peptide (L-Trp) | Trypsin | > 240 |
| Model Peptide (6-MeO-D-Trp) | Trypsin | > 240 |
| Model Peptide (L-Trp) | Chymotrypsin | ~ 30 |
| Model Peptide (6-MeO-D-Trp) | Chymotrypsin | > 240 |
Interpretation of Results:
As chymotrypsin preferentially cleaves at the C-terminus of aromatic amino acids like tryptophan, the model peptide with the natural L-tryptophan is rapidly degraded.[7][8] In stark contrast, the peptide containing this compound exhibits significantly enhanced stability, with a much longer half-life in the presence of chymotrypsin. Since trypsin cleaves at lysine and arginine residues, neither peptide is expected to be significantly degraded by this enzyme, assuming the model peptide sequence does not contain these residues at susceptible positions.[9] This highlights the specificity of the protection afforded by the D-tryptophan modification against relevant proteases.
Conclusion and Future Perspectives
The incorporation of this compound represents a highly effective strategy for enhancing the protease resistance of peptide-based drug candidates. The dual mechanism of stereochemical mismatch and steric hindrance provides robust protection against enzymatic degradation, particularly by proteases that target aromatic residues. The experimental workflow detailed in this guide offers a reliable method for quantifying this enhanced stability.
For drug development professionals, the use of this compound and other unnatural amino acids opens up new avenues for designing peptides with improved pharmacokinetic profiles. Future research could explore the impact of this modification on the biological activity and potential immunogenicity of the peptides to ensure that the enhanced stability translates into improved therapeutic outcomes.
References
- A novel series of dipeptide derivatives containing indole-3-carboxylic acid conjugates as potential antimicrobial agents: the design, solid phase peptide synthesis, in vitro biological evaluation, and molecular docking study. National Institutes of Health.
- SYNTHESIS OF MODIFIED TRYPTOPHAN DERIVATIVES.
- Enhancing Peptide Mapping Sequence Coverage Through an Automated Dual Protease Digest. LCGC International.
- Peptide Backbone Composition and Protease Susceptibility: Impact of Modification Type, Position, and Tandem Substitution. National Institutes of Health.
- Peptide Backbone Composition and Protease Susceptibility: Impact of Modification Type, Position, and Tandem Substitution. PubMed.
- Practical Synthesis Guide to Solid Phase Peptide Chemistry. aapptec.
- Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Chemistry.
- Analysis of missed cleavage sites, tryptophan oxidation and N-terminal pyroglutamylation after in-gel tryptic digestion. PubMed.
- Absolute Quantitation of Tryptophan-Containing Peptides and Amyloid Beta Peptide Fragments by Coulometric Mass Spectrometry. National Institutes of Health.
- Chymotrypsin. Shodex HPLC Columns.
- Late-stage peptide modification and macrocyclization enabled by tertiary amine catalyzed tryptophan allylation. National Institutes of Health.
- Comprehensive analysis of protein digestion using six trypsins reveals the origin of trypsin as a significant source of variability in proteomics. National Institutes of Health.
- Absolute Quantitation of Tryptophan-Containing Peptides and Amyloid β-Peptide Fragments by Coulometric Mass Spectrometry. PubMed.
- Assessing the Role of Trypsin in Quantitative Plasma and Single-Cell Proteomics toward Clinical Application. PubMed Central.
- Macrocyclic Oxindole Peptide Epoxyketones—A Comparative Study of Macrocyclic Inhibitors of the 20S Proteasome. National Institutes of Health.
- Prediction and design of protease enzyme specificity using a structure-aware graph convolutional network. National Institutes of Health.
- Enzymatic Digestion of Proteins in Biological Samples for Quantification with LC-MS/MS. Student Theses Faculty of Science and Engineering.
- The Discovery of Small Allosteric and Active Site Inhibitors of the SARS-CoV-2 Main Protease via Structure-Based Virtual Screening and Biological Evaluation. National Institutes of Health.
- (PDF) Prediction and Design of Protease Enzyme Specificity Using a Structure-Aware Graph Convolutional Network. ResearchGate.
- Prediction and design of protease enzyme specificity using a structure-aware graph convolutional network. ResearchGate.
Sources
- 1. Peptide Backbone Composition and Protease Susceptibility: Impact of Modification Type, Position, and Tandem Substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Peptide Backbone Composition and Protease Susceptibility: Impact of Modification Type, Position, and Tandem Substitution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A novel series of dipeptide derivatives containing indole-3-carboxylic acid conjugates as potential antimicrobial agents: the design, solid phase peptide synthesis, in vitro biological evaluation, and molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. peptide.com [peptide.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. Comprehensive analysis of protein digestion using six trypsins reveals the origin of trypsin as a significant source of variability in proteomics - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of 6-Methoxy-D-tryptophan
This guide provides a detailed, step-by-step protocol for the safe and compliant disposal of 6-Methoxy-D-tryptophan. As researchers, scientists, and drug development professionals, our responsibility extends beyond the bench to include the safe management of all chemical reagents from acquisition to disposal. This document is designed to instill confidence and ensure safety by explaining the causality behind each procedural step, grounded in established regulatory frameworks and best laboratory practices.
Core Principle: Hazard Assessment and Waste Determination
The cornerstone of any chemical disposal procedure is a thorough hazard assessment. Based on Safety Data Sheets (SDS) for structurally similar compounds, such as DL-Tryptophan and 5-methoxy-DL-Tryptophan, pure this compound is not classified as a hazardous substance according to the Globally Harmonized System (GHS) and OSHA's Hazard Communication Standard.[1][2][3][4]
However, this initial assessment does not mean the material can be discarded in regular trash. The "generator" of the waste—the laboratory and its personnel—is ultimately responsible for making a final hazardous waste determination.[5] This is the most critical step, as the chemical's disposal pathway is dictated by its context:
-
Pure, Unused Solid: While not intrinsically hazardous, it must be disposed of as chemical waste through your institution's Environmental Health & Safety (EHS) department.
-
Solutions: If this compound is dissolved in a solvent (e.g., methanol, DMSO, halogenated solvents), the entire solution is classified as hazardous waste and must be handled accordingly.
-
Contaminated Materials: Items such as gloves, weigh boats, or absorbent pads that come into contact with this compound, especially in solution, must be treated as hazardous waste.
The Golden Rule: When in doubt, treat the waste as hazardous. Always consult your institution's EHS department for final determination and guidance.[6][7]
Procedural Workflow for Disposal
The following workflow provides a logical sequence for managing this compound waste from the point of generation to its final collection. This process ensures safety and regulatory compliance at every stage.
Caption: Decision workflow for the disposal of this compound waste.
Step-by-Step Methodologies
This protocol is mandatory for this compound dissolved in organic solvents or for materials contaminated with such solutions.
-
Waste Segregation: Never mix incompatible waste streams. Keep halogenated and non-halogenated solvent wastes in separate containers.[8] This is crucial because disposal methods like fuel blending are viable for non-halogenated solvents but not for halogenated ones, impacting disposal cost and environmental impact. Similarly, keep acidic and basic wastes separate.[9]
-
Container Selection: Use only appropriate, chemically compatible containers provided or approved by your EHS department.[5][9] The container must be in good condition, have a screw-top cap, and be leak-proof. Never use food containers for waste accumulation.[9]
-
Proper Labeling: The moment the first drop of waste enters the container, it must be labeled.[5] Use your institution's official hazardous waste tag. Clearly write all constituents, including this compound and all solvents, with their approximate percentages. Inaccurate labeling is a serious compliance violation.
-
Storage in a Satellite Accumulation Area (SAA): Hazardous waste must be stored in a designated SAA, which is at or near the point of generation.[5][9] The SAA must be a secondary containment tray to capture any potential leaks. Keep the waste container closed at all times except when adding waste.[5]
-
Arrange for Pickup: Do not let waste accumulate indefinitely. Once a container is full, or if it has been accumulating for 12 months (per EPA Subpart K guidelines for academic labs), arrange for a pickup from your EHS department.[10]
An "empty" container that once held this compound is not ready for the trash until properly decontaminated.
-
Triple Rinse: Rinse the container three times with a suitable solvent (e.g., water for aqueous solutions, or an appropriate organic solvent like ethanol or acetone).
-
Collect Rinsate: The rinsate from each wash must be collected and disposed of as hazardous waste, following the procedure described above.
-
Deface Label: Completely remove or deface the original chemical label to prevent any confusion.
-
Final Disposal: Once triple-rinsed and defaced, the container can typically be disposed of in the regular laboratory glassware or plastic recycling stream, according to your institution's specific policies.
Emergency Procedures: Spill Management
In the event of a spill, prompt and correct action is critical to ensure safety.
-
For Solid Spills:
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE (lab coat, gloves, safety glasses), gently sweep the solid material into a dustpan.[11] Avoid creating dust. If necessary, lightly moisten the powder to prevent it from becoming airborne.
-
Place the collected material into a sealed container, label it as "Spill Debris: this compound," and dispose of it as hazardous waste.
-
-
For Solution Spills:
-
Alert personnel and, if the solvent is volatile or flammable, control ignition sources.
-
Contain the spill using an absorbent spill kit or other inert material (e.g., vermiculite, sand).
-
Collect the absorbent material using non-sparking tools and place it in a sealed container for hazardous waste disposal.
-
Summary of Best Practices
This table summarizes the critical operational requirements for managing this compound waste.
| Parameter | Requirement | Rationale & Authority |
| Waste Determination | Performed by trained lab personnel in consultation with EHS. | Ensures compliance with EPA regulations; the generator is responsible for correct classification.[5][7] |
| Container Type | Chemically compatible, leak-proof, with a secure screw-top cap. | Prevents leaks, spills, and reactions.[5][9] |
| Labeling | Must be affixed as soon as waste is added. List all constituents. | OSHA and EPA requirement for safety, proper handling, and disposal.[5][12] |
| Storage Location | Designated Satellite Accumulation Area (SAA) with secondary containment. | Prevents contamination and ensures organized, safe accumulation of waste.[5][9] |
| Container Status | Must be kept closed unless waste is being added. | Prevents the release of vapors and protects against spills.[5] |
| Disposal of "Empty" Containers | Triple-rinse, collect rinsate as hazardous waste, deface label. | Ensures no residual chemical enters the environment or poses a risk. |
By adhering to these procedures, you contribute to a culture of safety, protect our environment, and ensure that your laboratory operates in full compliance with federal, state, and local regulations.
References
- LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES - UPenn EHRS. University of Pennsylvania. [Link]
- Properly Managing Chemical Waste in Labor
- Laboratory Hazardous Waste Disposal Guidelines. Central Washington University. [Link]
- Hazardous Waste and Disposal Considerations. American Chemical Society. [Link]
- Management of Waste - Prudent Practices in the Laboratory. National Institutes of Health (NIH). [Link]
- Regulations for Hazardous Waste Generated at Academic Laboratories. U.S. Environmental Protection Agency (EPA). [Link]
- OSHA Hazardous Waste Disposal Guidelines: A Comprehensive Overview. CDMS. [Link]
- OSHA Rules for Hazardous Chemicals. DuraLabel. [Link]
- EPA tweaks hazardous waste rules for academic labs. Chemistry World. [Link]
- Frequent Questions About Managing Hazardous Waste at Academic Laboratories. U.S. Environmental Protection Agency (EPA). [Link]
- Safety Data Sheet - DL-Tryptophan. Carl ROTH. [Link]
Sources
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. carlroth.com [carlroth.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. fishersci.com [fishersci.com]
- 5. ehrs.upenn.edu [ehrs.upenn.edu]
- 6. EPA tweaks hazardous waste rules for academic labs | News | Chemistry World [chemistryworld.com]
- 7. epa.gov [epa.gov]
- 8. acewaste.com.au [acewaste.com.au]
- 9. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 10. epa.gov [epa.gov]
- 11. fishersci.com [fishersci.com]
- 12. resources.duralabel.com [resources.duralabel.com]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 6-Methoxy-D-tryptophan
As researchers and scientists in the fast-paced world of drug development, our focus is often on the groundbreaking potential of molecules like 6-Methoxy-D-tryptophan. However, the foundation of innovative science is built upon a bedrock of safety and meticulous laboratory practice. This guide provides essential, experience-driven insights into the appropriate selection and use of Personal Protective Equipment (PPE) when handling this compound, ensuring both your safety and the integrity of your research.
While this compound is not classified as a highly hazardous substance, its nature as a fine, lyophilized powder necessitates a proactive approach to safety to mitigate potential respiratory, dermal, and ocular exposure.[1][2] Adherence to these protocols is not merely about compliance; it is about fostering a culture of safety that protects you, your colleagues, and your work.
Hazard Assessment: Understanding the Risks
This compound, like many tryptophan derivatives, presents the following primary physical and health hazards:
-
Inhalation: As a fine powder, it can easily become airborne, posing a risk of inhalation.[3][4] While not acutely toxic, repeated inhalation of any chemical dust can lead to respiratory irritation.
-
Dermal Contact: Some tryptophan derivatives may cause skin sensitization upon repeated contact.[5] It is prudent to prevent direct skin exposure.
-
Eye Contact: The powder can cause mechanical irritation to the eyes.
-
Combustibility: Like many organic powders, it is combustible and can form explosive mixtures with air if a sufficient concentration of fine dust is generated in the presence of an ignition source.[3]
Core PPE for Handling this compound
The following table outlines the minimum recommended PPE for common laboratory tasks involving this compound. The selection of more advanced PPE is contingent on a risk assessment of the specific procedure, scale, and environment.
| Task | Minimum Recommended PPE |
| Weighing and Aliquoting | Safety glasses with side shields, nitrile gloves, lab coat, and a dust mask (N95 or equivalent). |
| Solution Preparation | Chemical splash goggles, nitrile gloves, and a lab coat. |
| Cell Culture/In Vitro Assays | Nitrile gloves and a lab coat within a certified biological safety cabinet. |
| Large-Scale Handling (>10g) | Chemical splash goggles, nitrile gloves, a lab coat, and respiratory protection within a chemical fume hood. |
A Deeper Dive into PPE Selection: The "Why" Behind the "What"
Eye and Face Protection
For routine, small-scale handling, safety glasses with side shields are sufficient to protect against accidental splashes. However, when preparing solutions or handling larger quantities where the risk of splashing is higher, chemical splash goggles are required.[6] These form a seal around the eyes, providing superior protection.
Hand Protection
Nitrile gloves are the standard for handling most non-highly corrosive chemicals. They offer excellent protection against incidental contact. It is crucial to inspect gloves for any signs of damage before use and to practice proper removal techniques to avoid contaminating your skin.[5] For prolonged or immersive contact, consult a glove compatibility chart, although this is unlikely for typical laboratory use of this compound.
Body Protection
A lab coat should be worn at all times in the laboratory to protect your skin and personal clothing from contamination. Ensure it is fully buttoned.
Respiratory Protection
The primary respiratory hazard associated with this compound is the inhalation of its fine powder.[3][4] For weighing and aliquoting, a dust mask (N95 or equivalent) is recommended to minimize inhalation. For larger-scale operations or situations where dust generation is unavoidable, work should be conducted in a chemical fume hood to provide adequate ventilation and containment.
Visualizing Your PPE Workflow
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE when handling this compound.
Caption: PPE selection workflow for this compound.
Operational and Disposal Plans: A Step-by-Step Guide
Donning PPE:
-
Lab Coat: Put on your lab coat and fasten all buttons.
-
Respiratory Protection (if required): If a dust mask is needed, place it over your nose and mouth and secure the straps. Perform a seal check.
-
Eye Protection: Put on your safety glasses or goggles.
-
Gloves: Don your gloves last, pulling the cuffs over the sleeves of your lab coat.
Doffing PPE:
-
Gloves: Remove gloves first using a proper technique to avoid skin contact with the exterior of the glove.
-
Lab Coat: Remove your lab coat, turning it inside out as you do, and hang it in the designated area or place it in the appropriate laundry receptacle.
-
Eye Protection: Remove your eye protection.
-
Respiratory Protection (if used): Remove your dust mask.
-
Hand Hygiene: Wash your hands thoroughly with soap and water after removing all PPE.
Disposal:
-
Contaminated PPE: Used gloves and disposable masks should be placed in the appropriate laboratory waste container.
-
Chemical Waste: Unused this compound and solutions should be disposed of as chemical waste in accordance with your institution's hazardous waste management guidelines. Do not pour down the drain.[7]
-
Spill Cleanup: In the event of a small spill, use absorbent pads to clean up solutions. For powder spills, carefully sweep up the material to avoid generating dust and place it in a sealed container for disposal.[4]
By integrating these safety protocols into your daily laboratory workflow, you not only protect yourself but also contribute to a robust and responsible research environment.
References
- Echo BioSystems. This compound. [Link]
- Cusabio. This compound. [Link]
- SD Fine-Chem.
- Apeiron Synthesis. Nα-Fmoc-N(in)
- AMINO GmbH.
- CHEMM. Personal Protective Equipment (PPE). [Link]
- Anaspec.
- American Chemistry Council. Guidance for Selection of Personal Protective Equipment for MDI Users. [Link]
- Carl ROTH.
Sources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
